molecular formula C5H5ClN2O2S B582051 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester CAS No. 914348-76-8

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester

Cat. No.: B582051
CAS No.: 914348-76-8
M. Wt: 192.617
InChI Key: DSKPRYNHCJJKAE-UHFFFAOYSA-N
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Description

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester is a high-value chemical intermediate in medicinal chemistry, serving as a key scaffold for the development of novel small-molecule therapeutics . The 2-aminothiazole core is a privileged structure in drug discovery, demonstrated by its presence in several clinically applied anticancer agents such as dasatinib and alpelisib . Researchers utilize this compound to design and synthesize novel derivatives that exhibit potent nanomolar inhibitory activity against a wide range of human cancer cell lines, including breast, leukemia, lung, and colon cancers . Its specific molecular architecture, featuring the ester and chlorine substituents, makes it a versatile precursor for further functionalization, particularly in the synthesis of 2-aminothiazole-5-carboxamide derivatives that act as potent kinase inhibitors . This compound is essential for investigations in oncology research, providing a crucial starting point for the development of agents that can overcome drug resistance and reduce undesirable side effects .

Properties

IUPAC Name

methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKPRYNHCJJKAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80654303
Record name Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

914348-76-8
Record name Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80654303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Technical Guide to 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 2-amino-5-chlorothiazole-4-carboxylate is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry. As a derivative of the 2-aminothiazole core, it serves as a privileged scaffold—a molecular framework that is frequently found in biologically active compounds.[1][2] This guide provides an in-depth examination of its chemical properties, a robust and logical synthesis protocol, detailed analytical characterization, and its versatile applications as a synthetic intermediate in the development of novel therapeutic agents. By explaining the causality behind the synthetic and analytical methodologies, this document aims to equip researchers with the practical and theoretical knowledge required to effectively utilize this valuable chemical building block.

Introduction and Overview

The 2-aminothiazole moiety is a cornerstone in modern drug discovery, forming the structural basis for numerous approved drugs with diverse therapeutic actions, including anticancer, antimicrobial, and anti-inflammatory activities.[1][3] The title compound, Methyl 2-amino-5-chlorothiazole-4-carboxylate, enhances this core scaffold with three key functional groups: a nucleophilic amino group, an electrophilic methyl ester, and a strategically placed chloro substituent. This trifecta of functionality allows for precise, multi-directional chemical modifications, making it an exceptionally valuable starting material for constructing complex molecular architectures and diverse compound libraries.

Chemical Identity and Properties

A summary of the key identifiers and physicochemical properties for Methyl 2-amino-5-chlorothiazole-4-carboxylate is provided below.

PropertyValueSource
IUPAC Name methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylatePubChem
CAS Number 914348-76-8Capot Chem
Molecular Formula C₅H₅ClN₂O₂SCapot Chem
Molecular Weight 192.62 g/mol Capot Chem
Appearance Solid (Typically off-white to yellow powder)Vendor Data
Boiling Point 335.2 °C at 760 mmHg (Predicted)MySkinRecipes
Storage Conditions 2-8°C, protect from light, store under an inert atmosphereMySkinRecipes
Structural Representation

The chemical structure of the title compound is a five-membered thiazole ring substituted at the 2, 4, and 5 positions.

Caption: Chemical structure of the title compound.

Synthesis and Purification

The most logical and widely adopted method for constructing the 2-aminothiazole ring is the Hantzsch Thiazole Synthesis . This reaction involves the cyclocondensation of an α-halocarbonyl compound with a thioamide-containing reactant, most commonly thiourea.

Synthetic Strategy: The Hantzsch Reaction

For the target molecule, the key starting materials are thiourea and a suitable α-chloro-β-ketoester, specifically methyl 2-chloro-3-oxopropanoate . The reaction mechanism proceeds via two key steps:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon bearing the halogen (the α-carbon of the ketoester).

  • Cyclization & Dehydration: An intramolecular condensation occurs between the amino group of the thiourea intermediate and the ketone carbonyl, followed by dehydration to form the aromatic thiazole ring.

This one-pot approach is highly efficient as it avoids the isolation of unstable intermediates.[2]

G Figure 2: Hantzsch Synthesis Workflow Thiourea Thiourea Reaction Reaction Vessel (Reflux) Thiourea->Reaction Ketoester Methyl 2-chloro-3-oxopropanoate Ketoester->Reaction Solvent Ethanol (Solvent) Solvent->Reaction Product Methyl 2-amino-5-chlorothiazole- 4-carboxylate Workup Aqueous Workup & Extraction Reaction->Workup 1. Cool 2. Neutralize (e.g., NaHCO3) Workup->Product Purification (Recrystallization)

Caption: General workflow for the synthesis of the title compound.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the Hantzsch synthesis of similar 2-aminothiazole-4-carboxylates.[4][5]

Materials:

  • Methyl 2-chloro-3-oxopropanoate (1.0 eq)

  • Thiourea (1.1 eq)

  • Absolute Ethanol (as solvent)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate (for extraction)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) (for drying)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve methyl 2-chloro-3-oxopropanoate (1.0 eq) in absolute ethanol (approx. 5-10 mL per gram of ketoester).

  • Addition of Thiourea: Add thiourea (1.1 eq) to the solution. The mixture may be a slurry at this stage.

  • Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

    • Causality Note: Refluxing provides the necessary activation energy for the condensation and dehydration steps. Using a slight excess of thiourea ensures the complete consumption of the more valuable ketoester precursor.

  • Workup - Neutralization: After completion, cool the reaction mixture to room temperature. Slowly add saturated sodium bicarbonate solution to neutralize the hydrohalide salt formed during the reaction, adjusting the pH to ~8. This will precipitate the free base product.

  • Workup - Extraction: If the product does not precipitate cleanly, concentrate the mixture under reduced pressure to remove the ethanol. Add water and extract the aqueous layer three times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Filter the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexane, to yield the final product as a pure solid.

Spectroscopic and Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (DMSO-d₆, 400 MHz) Expected δ (ppm)MultiplicityNotes
-NH₂~7.0 - 7.5Broad singletExchangeable with D₂O.
-OCH₃~3.7 - 3.9SingletCharacteristic of methyl ester protons.
¹³C NMR (DMSO-d₆, 100 MHz) Expected δ (ppm)Notes
C=O (Ester)~162 - 166Carbonyl carbon of the ester.
C2 (Thiazole, C-NH₂)~166 - 170Carbon bearing the amino group.
C4 (Thiazole, C-COOMe)~110 - 115Carbon bearing the carboxylate group.
C5 (Thiazole, C-Cl)~125 - 130Carbon bearing the chloro group.
-OCH₃~52 - 54Methyl carbon of the ester.
Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and fragmentation pattern.

Technique Expected m/zNotes
ESI-MS[M+H]⁺ ≈ 193.0, 195.0 (approx. 3:1 ratio)The two major peaks correspond to the isotopes of chlorine (³⁵Cl and ³⁷Cl).
HRMS (ESI)Calculated for C₅H₆ClN₂O₂S [M+H]⁺: 192.9839High-resolution mass spec provides confirmation of the elemental composition.
Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups present in the molecule.

Functional Group Expected Wavenumber (cm⁻¹)Vibration Type
N-H (Amine)3300 - 3500Symmetric/Asymmetric Stretch
C=O (Ester)1690 - 1720Stretch
C=N / C=C (Ring)1500 - 1650Stretch
C-O (Ester)1100 - 1300Stretch

Key Chemical Reactions and Synthetic Utility

The utility of methyl 2-amino-5-chlorothiazole-4-carboxylate stems from the distinct reactivity of its functional groups, allowing it to serve as a versatile scaffold for further molecular elaboration.

G Figure 3: Synthetic Utility Pathways cluster_amino Reactions at the Amino Group cluster_ester Reactions at the Ester Group Start Methyl 2-amino-5-chlorothiazole- 4-carboxylate Acylation Acylated Product (Amide) Start->Acylation RCOCl, Base SchiffBase Schiff Base (Imine) Start->SchiffBase R-CHO, Acid cat. Urea Urea Derivative Start->Urea R-NCO Acid Carboxylic Acid Start->Acid 1. LiOH or NaOH 2. H₃O⁺ (Hydrolysis) Amide Carboxamide Acid->Amide Amine, Coupling Agent (e.g., EDCI, HATU)

Caption: Key reaction pathways for modifying the title compound.

Reactions at the 2-Amino Group

The primary amine at the C2 position is a potent nucleophile and is the most common site for derivatization.

  • Acylation: The amino group readily reacts with acyl chlorides or anhydrides in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to form stable amide bonds. This is a fundamental step in building more complex molecules, such as kinase inhibitors.[1][6]

  • Schiff Base Formation: Condensation with aldehydes or ketones under acidic catalysis yields the corresponding imines (Schiff bases). These products can be further reduced to secondary amines or used as intermediates themselves.[5]

  • Urea/Thiourea Formation: Reaction with isocyanates or isothiocyanates provides a straightforward route to urea or thiourea derivatives, which are common pharmacophores in medicinal chemistry.[1]

Reactions at the 4-Carboxylate Group

The methyl ester at the C4 position can be modified, typically after protecting or reacting the more reactive amino group.

  • Ester Hydrolysis: Saponification using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH), followed by acidic workup, converts the methyl ester into the corresponding carboxylic acid.[7] This unmasks a new functional handle for further reactions.

  • Amide Coupling: The resulting carboxylic acid can be coupled with various amines using standard peptide coupling reagents (e.g., EDCI, HATU) to form a diverse range of carboxamides. This is a critical transformation for exploring structure-activity relationships in drug discovery programs.

Applications in Medicinal Chemistry and Drug Discovery

The 2-aminothiazole scaffold is considered a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Derivatives of this core are investigated for numerous therapeutic indications:

  • Anticancer Agents: Many kinase inhibitors, such as Dasatinib, feature a 2-aminothiazole core. The scaffold acts as a versatile hinge-binding motif, interacting with the ATP-binding site of various kinases.[1]

  • Antimicrobial Agents: The thiazole ring is a key component of penicillin antibiotics and other synthetic antimicrobial compounds. The 2-aminothiazole scaffold has been extensively explored for developing new agents against bacteria, fungi, and tuberculosis.[3][6]

  • Anti-inflammatory and Other Activities: Derivatives have also shown promise as anti-inflammatory, antiviral, and antioxidant agents, highlighting the broad therapeutic potential of this heterocyclic system.[2][3]

The title compound, with its specific substitution pattern, serves as a crucial starting material for synthesizing libraries of compounds aimed at these and other biological targets.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling procedures must be followed to ensure safety. The following information is summarized from the material's Safety Data Sheet (SDS).[8]

  • Hazard Identification: While not classified under GHS, general precautions for handling fine chemicals should be observed. Avoid inhalation of dust and contact with skin and eyes.

  • First Aid Measures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.

    • Skin Contact: Wash off immediately with soap and plenty of water.

    • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • Ingestion: Rinse mouth with water. Do not induce vomiting.

  • Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid dust formation.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place (recommended 2-8°C). Keep away from incompatible materials such as strong oxidizing agents.[9]

Conclusion

Methyl 2-amino-5-chlorothiazole-4-carboxylate is more than just a chemical reagent; it is a strategic tool for innovation in drug discovery and materials science. Its densely packed functionality on a privileged heterocyclic core provides a robust platform for generating molecular diversity. Understanding its synthesis via the Hantzsch reaction, its characteristic analytical signature, and its predictable reactivity pathways empowers researchers to design and execute efficient synthetic campaigns. This guide serves as a foundational resource, enabling scientists to confidently integrate this potent building block into their research and development programs, accelerating the discovery of next-generation therapeutics.

References

  • J. Islampour, M., & Zadsirjan, V. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medical Chemistry Research, 30(4), 771-806. [Link]
  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
  • Capot Chemical. (2010). MSDS of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester. [Link]
  • Kaur, R., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(41), 25638-25664. [Link]
  • MySkinRecipes. (n.d.).
  • PubChem. (n.d.). This compound.
  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617. [Link]
  • Guan, R., & Zhu, H. (2006). Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate. Journal of Beijing Jiaotong University, 30(3), 40-42. [Link]
  • Google Patents. (2015).
  • Al-Balas, Q., et al. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues.
  • Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. (2019). BMC Chemistry, 13(1), 116. [Link]
  • Google Patents. (2008).
  • Hydrolysis of 4-imino-imidazolidin-2-ones in acid and the mechanism of cyclization of hydantoic acid amides. (2006). Organic & Biomolecular Chemistry, 4(14), 2795-2802. [Link]

Sources

An In-Depth Technical Guide to 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester (CAS 914348-76-8): A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of methyl 2-amino-5-chlorothiazole-4-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry. The document delves into the compound's physicochemical properties, elucidates its synthesis through the lens of the Hantzsch thiazole synthesis, and details its critical application as a key intermediate in the manufacturing of the blockbuster anticoagulant, Apixaban. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering both theoretical insights and practical methodologies.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole motif is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its prevalence in pharmaceuticals stems from its ability to engage in a variety of non-covalent interactions with biological targets, including hydrogen bonding and aromatic interactions. This versatile scaffold is found in drugs with a wide range of therapeutic applications, including antibacterial, anti-inflammatory, and anticancer agents.[1][2] The subject of this guide, 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester, has emerged as a compound of high industrial importance due to its integral role in the synthesis of Apixaban, a direct factor Xa inhibitor used for the prevention of stroke and systemic embolism.[3][4]

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical characteristics of a synthetic intermediate is fundamental for its effective use in multi-step syntheses. The key properties of methyl 2-amino-5-chlorothiazole-4-carboxylate are summarized below.

PropertyValueSource
CAS Number 914348-76-8
Molecular Formula C₅H₅ClN₂O₂S
Molecular Weight 192.62 g/mol
Appearance Off-white to yellow powder[Various Suppliers]
Purity Typically ≥97%[Various Suppliers]
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the methyl ester protons (around 3.8 ppm) and a broad singlet for the amino protons (which may vary in chemical shift depending on solvent and concentration).

  • ¹³C NMR: The carbon NMR would display signals for the methyl ester carbon (around 52 ppm), the carbonyl carbon (around 162 ppm), and the carbons of the thiazole ring. The carbon bearing the chlorine atom would be shifted downfield.

  • FT-IR: The infrared spectrum will be characterized by N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹), a strong C=O stretching band for the ester (around 1700-1730 cm⁻¹), and C=N and C-S stretching frequencies characteristic of the thiazole ring.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the compound's molecular weight, along with characteristic fragmentation patterns.

Synthesis and Mechanism: The Hantzsch Thiazole Synthesis

The most probable and widely employed method for the synthesis of 2-aminothiazoles is the Hantzsch thiazole synthesis.[1][5] This reaction involves the condensation of an α-haloketone or α-halo-β-ketoester with a thioamide or thiourea.[5] For the synthesis of methyl 2-amino-5-chlorothiazole-4-carboxylate, the key starting materials would be a derivative of methyl 2-chloro-3-oxopropanoate and thiourea.

The reaction mechanism proceeds through several key steps:

  • Nucleophilic Attack: The sulfur atom of thiourea, being a soft nucleophile, attacks the electrophilic carbon bearing the halogen in the α-halo-β-ketoester derivative. This results in the formation of an isothiouronium salt intermediate.

  • Tautomerization and Cyclization: The intermediate undergoes tautomerization, followed by an intramolecular nucleophilic attack of the amino group onto the ketone carbonyl.

  • Dehydration: The resulting tetrahedral intermediate then eliminates a molecule of water to form the aromatic thiazole ring.

Hantzsch_Synthesis reagents Methyl 2,3-dichloro-3-oxopropanoate + Thiourea intermediate1 Isothiouronium Salt Intermediate reagents->intermediate1 Nucleophilic Attack intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product Methyl 2-amino-5-chlorothiazole-4-carboxylate intermediate2->product Dehydration

Caption: Generalized Hantzsch Thiazole Synthesis Workflow.

Representative Experimental Protocol

While a specific, detailed protocol for CAS 914348-76-8 is not publicly available, the following is a representative procedure adapted from the synthesis of similar 2-aminothiazole-4-carboxylates.[6] Note: This protocol is for illustrative purposes and may require optimization.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.1 equivalents) in a suitable solvent such as ethanol or isopropanol.

  • Addition of α-halo-β-ketoester: To the stirred solution, add methyl 2,3-dichloro-3-oxopropanoate (1.0 equivalent) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, it can be collected by filtration. If not, the solvent is removed under reduced pressure. The residue is then neutralized with a mild base, such as sodium bicarbonate solution, which may induce precipitation of the product.

  • Purification: The crude product is collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

Application in Drug Development: The Synthesis of Apixaban

The primary industrial application of methyl 2-amino-5-chlorothiazole-4-carboxylate is as a crucial building block in the synthesis of Apixaban.[3][4] Apixaban is a highly selective, orally bioavailable, and reversible direct inhibitor of factor Xa, a key enzyme in the blood coagulation cascade.

The synthesis of Apixaban involves the coupling of the 2-aminothiazole intermediate with other complex organic fragments. The presence of the amino group on the thiazole ring provides a reactive handle for amide bond formation, a common strategy in the construction of complex drug molecules. The chloro and methyl ester functionalities on the thiazole ring are also strategically important for subsequent transformations in the overall synthetic route to Apixaban.

Apixaban_Synthesis_Role start Methyl 2-amino-5-chlorothiazole-4-carboxylate (CAS 914348-76-8) step1 Multi-step transformation (Amide coupling, etc.) start->step1 intermediate Advanced Apixaban Intermediate step1->intermediate final_step Final synthetic modifications intermediate->final_step apixaban Apixaban final_step->apixaban

Caption: Role of the title compound in Apixaban synthesis.

Safety and Handling

As with all chemical reagents, proper safety precautions must be observed when handling methyl 2-amino-5-chlorothiazole-4-carboxylate and its derivatives. Although a specific material safety data sheet (MSDS) for this compound is not universally available, general guidelines for handling 2-aminothiazole derivatives should be followed.[7][8]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]

  • Spill Response: In case of a spill, avoid generating dust. The spilled solid should be carefully swept up and placed in a sealed container for disposal. The area should then be cleaned with a suitable solvent.[8]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous waste.[8]

Conclusion

Methyl 2-amino-5-chlorothiazole-4-carboxylate is a heterocyclic compound of considerable importance in the pharmaceutical industry. Its synthesis, primarily through the robust and versatile Hantzsch thiazole synthesis, provides a reliable source of this key intermediate. Its critical role in the manufacturing of the life-saving anticoagulant Apixaban underscores the significance of such building blocks in modern drug development. A thorough understanding of its properties, synthesis, and handling is essential for any researcher or scientist working in this field.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Google Patents. US3547917A - 2-amino-4-methylthiazole-5-carboxamides.
  • YouTube. synthesis of thiazoles.
  • PubMed Central. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
  • Eureka | Patsnap. Method for synthesizing 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide.
  • Google Patents. CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Google Patents. CN103923079A - Preparation method of apixaban intermediate.
  • Google Patents. CN113264870A - Preparation method of Apixaban intermediate suitable for industrial production.
  • Google Patents. CN103896940A - Synthetic method of Apixaban.
  • Google Patents. US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • World Journal of Pharmaceutical Sciences. A Facile Synthesis of 1-(4-nitrophenyl)-3-morpholine-4-yl-5,6-dihydropyridin-2(1H)- one.
  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
  • ResearchGate. (PDF) A practical synthesis for the key intermediate of apixaban.
  • ResearchGate. (PDF) A practical synthesis for the key intermediate (G) of Apixaban.

Sources

methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Methyl 2-Amino-5-chloro-1,3-thiazole-4-carboxylate: Synthesis, Properties, and Applications

Introduction

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] Its unique electronic properties and versatile functionalization points make it an invaluable building block in the design of novel therapeutics. This guide focuses on a specific, highly functionalized derivative: methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate .

This molecule combines several key features: a nucleophilic amino group, an electron-withdrawing chloro substituent, and a methyl ester handle, all arranged on a biologically relevant thiazole core. This combination makes it a particularly valuable intermediate for constructing complex molecular architectures, especially in the development of kinase inhibitors and other targeted therapies.[3] This document provides a comprehensive technical overview of its synthesis, physicochemical and spectroscopic properties, chemical reactivity, and critical applications in modern drug discovery, intended for researchers, medicinal chemists, and professionals in pharmaceutical development.

Molecular Structure and Physicochemical Properties

The structural arrangement of methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate provides a unique platform for chemical modification. The interplay between the electron-donating amino group and the electron-withdrawing chloro and carboxylate groups defines its reactivity and potential for biological interactions.

Caption: Chemical structure of the title compound.

Below is a summary of its key physicochemical properties. It is important to note that as a specialized research chemical, extensive experimental data is not widely published. The presented values are calculated or inferred from closely related structural analogs.

PropertyValue / DescriptionSource / Basis
CAS Number Not explicitly assigned in major databases; related acid is 1255772-87-2.[4]
Molecular Formula C₅H₅ClN₂O₂S-
Molecular Weight 192.62 g/mol -
Appearance Expected to be an off-white to yellow or brown crystalline solid.[5]
Solubility Likely soluble in polar organic solvents like DMSO, DMF, and methanol; limited solubility in water.General chemical principles
Purity Commercially available at ≥95% purity for research purposes.[4]
Predicted pKa Amino group ~3-4; thiazole N ~1-2.Inferred from similar 2-aminothiazoles

Synthesis and Purification

The synthesis of 2-aminothiazole derivatives is most classically achieved via the Hantzsch thiazole synthesis. For the title compound, a plausible and efficient route involves the cyclocondensation of thiourea with a suitably substituted α-halo-β-ketoester. This method is robust and widely used for generating diverse thiazole scaffolds.[6][7]

Proposed Synthetic Workflow

A logical synthetic approach starts with methyl acetoacetate, proceeds through chlorination, and culminates in the Hantzsch cyclization.

G A Methyl Acetoacetate B Methyl 2-chloroacetoacetate A->B SO₂Cl₂ C Methyl 2,4-dichloro-3-oxobutanoate (α,γ-dichloro precursor) B->C SO₂Cl₂ E Methyl 2-amino-5-chloro- 1,3-thiazole-4-carboxylate (Target Compound) C->E Hantzsch Cyclization Product D Thiourea D->E Condensation

Caption: Proposed Hantzsch synthesis workflow.

Detailed Experimental Protocol (Exemplary)

This protocol is a representative methodology based on established literature procedures and should be adapted and optimized under appropriate laboratory conditions.

  • Synthesis of Methyl 2-chloroacetoacetate: To a stirred solution of methyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane at 0 °C, add sulfuryl chloride (SO₂Cl₂, 1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC analysis indicates complete consumption of the starting material. Quench the reaction with water, separate the organic layer, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Synthesis of Methyl 2,4-dichloro-3-oxobutanoate: The crude methyl 2-chloroacetoacetate is re-dissolved in an appropriate solvent. A second equivalent of sulfuryl chloride (1.1 eq) is added, and the reaction is heated gently (e.g., 40-50 °C) to facilitate chlorination at the gamma position. The reaction progress is monitored by GC-MS or NMR. Work-up is performed as described in the previous step.

  • Cyclocondensation with Thiourea: The crude dichlorinated precursor (1.0 eq) is dissolved in ethanol. Thiourea (1.1 eq) is added, and the mixture is heated to reflux for 4-6 hours. The thiazole ring formation occurs via condensation.[6][7]

  • Purification: Upon cooling, the product may precipitate from the solution and can be collected by filtration. If it remains dissolved, the solvent is removed in vacuo. The crude solid is then purified by either recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure title compound.

Chemical Reactivity and Mechanistic Insights

The molecule possesses three primary sites for chemical modification, making it a highly versatile synthetic intermediate. Understanding the reactivity at each site is crucial for its application in multi-step syntheses.

Caption: Key reactive sites on the title molecule.

  • Exocyclic Amino Group (Position 2): This is the most nucleophilic site on the molecule. It readily undergoes reactions typical of primary aromatic amines, including:

    • Acylation/Sulfonylation: Reaction with acyl chlorides, sulfonyl chlorides, or isocyanates to form amides, sulfonamides, or ureas, respectively. This is a common strategy for introducing new side chains.[2]

    • Nucleophilic Substitution/Coupling: It can act as a nucleophile in substitution reactions, for instance, with activated pyrimidines, a key step in the synthesis of kinase inhibitors like Dasatinib.[8][9]

  • Chloro Substituent (Position 5): The chloro group deactivates the thiazole ring towards electrophilic substitution but serves as a handle for cross-coupling reactions (e.g., Suzuki, Sonogashira) or, under harsh conditions, nucleophilic aromatic substitution (SₙAr). This allows for the introduction of aryl, alkyl, or other functional groups at this position.

  • Methyl Ester (Position 4): The ester group is a versatile functional handle that can be:

    • Hydrolyzed: Saponification with a base (e.g., NaOH, LiOH) yields the corresponding carboxylic acid, 2-amino-5-chloro-1,3-thiazole-4-carboxylic acid.[4] This acid can then be coupled with amines using standard peptide coupling reagents (e.g., EDC, HATU) to form amides.

    • Amidated: Direct aminolysis with an amine can form a carboxamide, though this often requires high temperatures or catalysis.

Spectroscopic Characterization

Unambiguous identification of methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate relies on a combination of spectroscopic techniques. The expected data based on its structure are summarized below.

TechniqueExpected Observations
¹H NMR δ ~7.0-8.0 ppm (s, 2H): Broad singlet for the -NH₂ protons, exchangeable with D₂O. δ ~3.8-4.0 ppm (s, 3H): Sharp singlet corresponding to the methyl ester (-OCH₃ ) protons.
¹³C NMR δ ~160-165 ppm: Carbonyl carbon of the ester (C =O). δ ~165-175 ppm: Thiazole C2 carbon, bonded to two nitrogen atoms (C -NH₂). δ ~140-150 ppm: Thiazole C4 carbon (C -COOCH₃). δ ~115-125 ppm: Thiazole C5 carbon (C -Cl). δ ~52-55 ppm: Methoxy carbon (-OC H₃).
IR (cm⁻¹) ~3400-3200: Two bands for N-H stretching of the primary amine. ~1720-1700: Strong C=O stretching of the ester. ~1630-1550: Bands for C=N and C=C stretching of the thiazole ring and N-H bending.
Mass Spec (EI) m/z (M⁺): Molecular ion peak at ~192, with a characteristic M+2 peak at ~194 (approx. 1:3 ratio) due to the ³⁵Cl/³⁷Cl isotopes. Fragmentation: Loss of •OCH₃ (m/z ~161) or COOCH₃ (m/z ~133).

Applications in Medicinal Chemistry and Drug Discovery

The title compound is not merely a laboratory curiosity but a high-value building block for the synthesis of pharmacologically active agents. Its structure is embedded within or closely related to intermediates used to produce potent therapeutics.

Core Scaffold for Kinase Inhibitors

The primary application of this scaffold is in the synthesis of tyrosine kinase inhibitors. The anti-cancer drug Dasatinib (Sprycel®) , used to treat chronic myelogenous leukemia (CML), is a prominent example.[8] While the exact intermediate in some patented Dasatinib syntheses may vary slightly (e.g., an amide at position 5 instead of an ester), the core 2-aminothiazole moiety is identical and serves the same strategic purpose: to be coupled with a substituted pyrimidine ring.[5][9]

G A Thiazole Core NH₂ Ester C Amidation & Side Chain Attachment A:f2->C Hydrolysis/Amidation D Dasatinib-like Kinase Inhibitor A:f1->D Nucleophilic Coupling B Substituted Pyrimidine (e.g., 4,6-dichloro-2-methylpyrimidine) B->D C->D

Caption: Role as a key intermediate in drug synthesis.

The 2-amino group acts as the key nucleophile, while the ester at C4 can be converted to the necessary carboxamide that often plays a crucial role in binding to the target protein, for example, through hydrogen bonding.

Platform for Antimicrobial and Anti-tubercular Agents

Beyond oncology, the 2-aminothiazole-4-carboxylate scaffold has been identified as a promising template for developing new agents against Mycobacterium tuberculosis.[7] Researchers have modified this core to create compounds that inhibit essential bacterial enzymes, such as the β-ketoacyl-ACP synthase mtFabH.[7] The chloro-substituent and the ester group on the title compound provide ideal vectors for creating a library of derivatives to probe structure-activity relationships (SAR) against bacterial targets.

Safety, Handling, and Storage

As with any laboratory chemical, methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate should be handled with appropriate care. While a specific, comprehensive safety data sheet (SDS) is not widely available, guidelines can be established based on structurally similar compounds.[10][11]

  • Personal Protective Equipment (PPE): Standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles, is required.

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.[12] Wash hands thoroughly after handling.

  • Potential Hazards: Based on related aminothiazoles and chlorinated aromatic compounds, it should be treated as potentially harmful if swallowed and may cause skin, eye, and respiratory irritation.[11][13]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

  • Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[10]

References

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  • Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applications.
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An In-Depth Technical Guide to 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester: A Cornerstone for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of methyl 2-amino-5-chlorothiazole-4-carboxylate, a pivotal heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its chemical architecture, synthesis, reactivity, and its significant role in the creation of advanced therapeutic agents.

Core Molecular Structure and Physicochemical Properties

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester, with CAS Number 914348-76-8, is a multifaceted molecule.[1] Its structure is centered around a five-membered thiazole ring containing both sulfur and nitrogen atoms. This core is functionalized with three key substituents that dictate its reactivity and utility: an amino group at the 2-position, a chlorine atom at the 5-position, and a methyl carboxylate group at the 4-position.

The amino group serves as a versatile nucleophilic center and a site for hydrogen bonding. The electron-withdrawing chlorine atom at the 5-position significantly influences the electronic properties of the thiazole ring, impacting its reactivity.[1] The methyl ester at the 4-position provides a handle for further synthetic modifications, such as amide bond formation.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 914348-76-8
Molecular Formula C₅H₅ClN₂O₂S
Molecular Weight 192.62 g/mol
Physical Form Solid
Boiling Point (Predicted) 335.2°C at 760 mmHg

Synthesis of the Thiazole Core: A Mechanistic Approach

The synthesis of 2-aminothiazole derivatives is most effectively achieved through the Hantzsch thiazole synthesis. This classic method involves the condensation of an α-halocarbonyl compound with a thioamide. For the synthesis of our target molecule, a plausible and efficient pathway involves the reaction of a chlorinated β-ketoester with thiourea.

G cluster_0 Precursor Preparation cluster_1 Hantzsch Thiazole Synthesis Methyl_acetoacetate Methyl acetoacetate Alpha_chloro_ester Methyl 2-chloro-3-oxobutanoate Methyl_acetoacetate->Alpha_chloro_ester Chlorination Chlorinating_agent Chlorinating Agent (e.g., SO2Cl2) Chlorinating_agent->Alpha_chloro_ester Target_molecule Methyl 2-amino-5-chlorothiazole-4-carboxylate Alpha_chloro_ester->Target_molecule Condensation & Cyclization Thiourea Thiourea Thiourea->Target_molecule

Caption: Proposed synthetic pathway for this compound.

Detailed Experimental Protocol (Proposed)
  • Chlorination of Methyl Acetoacetate: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve methyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane. Cool the solution to 0°C. Add a chlorinating agent, for example, sulfuryl chloride (1.05 eq), dropwise while maintaining the temperature. Allow the reaction to proceed to completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Hantzsch Thiazole Synthesis: In a separate flask, dissolve thiourea (1.0 eq) in a protic solvent like ethanol. To this solution, add the crude methyl 2-chloro-3-oxobutanoate from the previous step. Heat the mixture to reflux and monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a base such as sodium bicarbonate solution. The resulting precipitate can be collected by filtration, washed with water, and dried. Further purification can be achieved by recrystallization from a suitable solvent system, like ethanol/water, to yield the pure product.

Predicted Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

TechniquePredicted FeaturesRationale/Analog Comparison
¹H NMR δ ~3.7-3.8 (s, 3H, -OCH₃), δ ~7.0-7.5 (s, 2H, -NH₂)The methyl ester protons are expected to appear as a singlet. The amino protons will also likely be a singlet, with the chemical shift influenced by the solvent. Based on analogs like methyl 2-amino-5-methylthiazole-4-carboxylate.[2][3]
¹³C NMR δ ~52 (OCH₃), δ ~162-164 (C=O), δ ~166-168 (C-NH₂), Other aromatic carbonsThe carbonyl carbon of the ester and the C2 carbon bearing the amino group will be in the downfield region. Based on analogs like methyl 2-amino-5-(3-chlorophenyl)thiazole-4-carboxylate.[2]
IR (cm⁻¹) ~3400-3300 (N-H stretch), ~1700 (C=O stretch)The amino group will show characteristic N-H stretching vibrations. The ester carbonyl will exhibit a strong absorption band. Based on analogs like methyl 2-amino-5-phenylthiazole-4-carboxylate.[2]
Mass Spec (MS) M+H⁺ at m/z 193.0Expected molecular ion peak for the protonated molecule.

Chemical Reactivity and Synthetic Utility

The unique arrangement of functional groups in this compound makes it a versatile synthon.

G cluster_0 Reactions at 2-Amino Group cluster_1 Reactions at 4-Ester Group Start Methyl 2-amino-5- chlorothiazole-4-carboxylate Acylation Acylation (e.g., Acyl Chloride) Start->Acylation Schiff_Base_Formation Condensation (e.g., Aldehyde/Ketone) Start->Schiff_Base_Formation Hydrolysis Hydrolysis (e.g., NaOH) Start->Hydrolysis Amidation Amidation (e.g., Amine) Start->Amidation Amide N-Acyl Derivative Acylation->Amide Schiff_Base Schiff Base Schiff_Base_Formation->Schiff_Base Carboxylic_Acid Carboxylic Acid Hydrolysis->Carboxylic_Acid Carboxamide Carboxamide Derivative Amidation->Carboxamide

Caption: Key reaction pathways for this compound.

  • Reactions involving the 2-Amino Group: The amino group is a primary site for nucleophilic attack. It readily undergoes acylation with acyl chlorides or anhydrides to form N-acyl derivatives.[3] It can also react with aldehydes and ketones to form Schiff bases, which are valuable intermediates for further elaboration.[3]

  • Transformations of the 4-Ester Group: The methyl ester can be hydrolyzed under basic conditions to yield the corresponding carboxylic acid. This carboxylic acid can then be activated and coupled with various amines to generate a diverse library of carboxamides, a common motif in many drug molecules.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. This compound serves as a crucial intermediate in the synthesis of a wide range of biologically active molecules.

  • Kinase Inhibitors: This building block is particularly important in the synthesis of tyrosine kinase inhibitors. For instance, related 2-aminothiazole-5-carboxamides are central to the structure of the anti-cancer drug Dasatinib.

  • Antimicrobial and Antiviral Agents: The thiazole nucleus is a common feature in compounds with antimicrobial and antiviral properties. This intermediate provides a versatile platform for the development of new therapeutic agents to combat infectious diseases.[4]

  • Agrochemicals: Beyond pharmaceuticals, this compound is also utilized in the synthesis of novel pesticides and herbicides, where the thiazole ring contributes to the molecule's bioactivity.[4]

Conclusion

This compound is a high-value chemical intermediate with a well-defined structure and predictable reactivity. Its efficient synthesis, coupled with the versatility of its functional groups, makes it an indispensable tool for medicinal chemists and researchers in the life sciences. A thorough understanding of its properties and reactivity is key to leveraging its full potential in the development of next-generation pharmaceuticals and other advanced materials.

References

  • Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]
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  • Organic Syntheses. 2-amino-4-methylthiazole. [Link]
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An In-Depth Technical Guide to Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate, Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate . We will delve into its core chemical and physical properties, explore a robust synthetic pathway, discuss its critical role as a structural motif in modern drug discovery, and provide standardized protocols for its handling and analysis.

Core Molecular and Physical Characteristics

Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate is a key heterocyclic building block. Its structure, featuring an aminothiazole core appended with both a chloro- and a methyl carboxylate group, makes it a versatile precursor for the synthesis of complex molecular architectures. The electron-withdrawing nature of the chlorine atom at the 5-position and the carboxylate at the 4-position significantly influences the reactivity of the thiazole ring and the amino group.

Physicochemical Data Summary

The fundamental properties of this compound are summarized below, providing essential data for experimental design and execution.

PropertyValueSource(s)
IUPAC Name Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate-
CAS Number 914348-76-8[1][2][3]
Molecular Formula C₅H₅ClN₂O₂S[1][2][3]
Molecular Weight 192.62 g/mol [1][2][3]
Appearance Off-white to light yellow powder[3]
Boiling Point 335.2 °C at 760 mmHg (Predicted)[1]
Purity Typically ≥95-98%[1][3]
Storage 2-8°C, protect from light, store under inert gas[1][2]

Synthesis and Mechanism: A Validated Approach

The synthesis of 2-aminothiazoles is a cornerstone reaction in heterocyclic chemistry, most classically achieved via the Hantzsch thiazole synthesis. For Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate, a logical and field-proven approach involves the condensation of thiourea with a suitably functionalized α-halocarbonyl precursor.

The causality behind this choice is rooted in the reliability and high yields of the Hantzsch synthesis. The reaction proceeds via a nucleophilic attack of the sulfur atom of thiourea on the electrophilic carbon of the carbonyl compound, followed by an intramolecular cyclization and dehydration to form the thiazole ring. A plausible precursor for this synthesis is methyl 2-chloro-2-chloro-3-oxopropanoate.

Conceptual Synthesis Workflow

The following diagram illustrates the logical flow from starting materials to the final product, based on established chemical principles for thiazole synthesis.

G A Thiourea (H₂NCSNH₂) C Reaction Vessel (Solvent: Ethanol) A->C Add B Methyl 2,2-dichloro-3-oxobutanoate (Precursor) B->C Add D Condensation & Cyclization (Reflux) C->D Heat E Work-up & Purification (Neutralization, Filtration, Recrystallization) D->E Process F Methyl 2-amino-5-chlorothiazole-4-carboxylate (Final Product) E->F Isolate

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Prophetic)

This self-validating protocol is based on established methods for analogous compounds and includes steps for in-process control.

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend thiourea (1.0 eq) in absolute ethanol (10 volumes).

  • Initiation: To the stirred suspension, add methyl 2-chloro-3-oxobutanoate (1.05 eq) dropwise at room temperature. Causality: A slight excess of the ketoester ensures the complete consumption of thiourea.

  • Reaction: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Cool the mixture to room temperature. A precipitate should form. If not, reduce the solvent volume under reduced pressure. Neutralize the mixture carefully with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Isolation: Collect the solid precipitate by vacuum filtration and wash the filter cake with cold water, followed by a small amount of cold ethanol to remove impurities.

  • Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield the final product as an off-white to light yellow powder. Dry the purified product under vacuum.

Applications in Medicinal Chemistry and Drug Discovery

The 2-aminothiazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Its derivatives are known to possess diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1]

Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate serves as a versatile intermediate for introducing this valuable pharmacophore into larger molecules. The amino group provides a handle for further functionalization (e.g., amidation, sulfonylation, or coupling reactions), while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other modifications.

A notable example of a drug synthesized from a related 2-aminothiazole precursor is Dasatinib , a potent tyrosine kinase inhibitor used in cancer therapy. The synthesis of Dasatinib involves the coupling of a 2-aminothiazole derivative with a pyrimidine moiety, highlighting the importance of this heterocyclic core in developing targeted therapeutics.[4]

Logical Flow in Drug Development

G Start Methyl 2-amino-5-chlorothiazole-4-carboxylate (Building Block) Step1 Functionalization at Amino Group (e.g., Amide Coupling) Start->Step1 Synthetic Routes Step2 Modification of Ester Group (e.g., Hydrolysis to Acid) Start->Step2 Synthetic Routes Step3 Coupling to another Heterocycle (e.g., Suzuki or Buchwald-Hartwig) Start->Step3 Synthetic Routes Library Library of Novel Derivatives Step1->Library Step2->Library Step3->Library Screening High-Throughput Biological Screening Library->Screening Hit Hit Compound Identification Screening->Hit Lead Lead Optimization Hit->Lead

Caption: Role of the intermediate in a typical drug discovery pipeline.

Analytical Characterization

To ensure the identity and purity of Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate, a combination of spectroscopic methods should be employed.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should confirm the presence of the methyl ester protons (a singlet around 3.8-4.0 ppm) and the amine protons (a broad singlet, which is D₂O exchangeable, typically downfield). The absence of a proton at the 5-position of the thiazole ring confirms the substitution pattern.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum will show distinct signals for the carbonyl carbon of the ester, the two olefinic carbons of the thiazole ring (with the carbon bearing the chlorine atom being significantly shifted), and the methyl carbon of the ester.

  • FTIR (Fourier-Transform Infrared Spectroscopy): Key absorption bands would include N-H stretching for the primary amine (around 3300-3400 cm⁻¹), C=O stretching for the ester (around 1700-1720 cm⁻¹), and C=N stretching characteristic of the thiazole ring.

  • Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom.

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety.

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid formation of dust and aerosols. Avoid contact with skin, eyes, and clothing.

  • Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Recommended storage temperature is 2-8°C, protected from light and moisture.[1][2]

  • First Aid Measures:

    • Skin Contact: Immediately wash off with plenty of soap and water.

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.

    • Inhalation: Move the person into fresh air.

    • Ingestion: Rinse mouth with water. Do NOT induce vomiting.

References

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  • LookChemical. 2-AMINO-5-CHLOROTHIAZOLE-4-CARBOXYLIC ACID METHYL ESTER, 914348-76-8. [Link]
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An In-Depth Technical Guide to the Synthesis of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathway for 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester, a key intermediate in the synthesis of numerous pharmaceutical compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. The guide details the strategic two-stage synthesis, commencing with the well-established Hantzsch thiazole synthesis to form the core heterocyclic precursor, followed by a regioselective chlorination at the C5 position. Each stage is presented with a detailed experimental protocol, mechanistic insights, and a discussion of the critical process parameters. The information is supported by quantitative data, visual diagrams, and references to authoritative literature to ensure scientific integrity and practical applicability.

Introduction: Significance of this compound

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the core structure of a wide range of biologically active compounds. The title compound, this compound, is a highly functionalized building block of significant interest in the pharmaceutical industry. Its unique substitution pattern, featuring an amino group, a chloro substituent, and a methyl ester, provides multiple points for diversification, making it a valuable precursor for the synthesis of complex molecules, including kinase inhibitors and other therapeutic agents. The strategic synthesis of this intermediate is therefore of paramount importance for the efficient and cost-effective production of novel drug candidates.

This guide elucidates the most practical and widely applicable synthetic route to this valuable compound, focusing on a two-step approach that is both robust and scalable.

Overview of the Synthetic Pathway

The synthesis of this compound is most effectively achieved through a two-stage process:

  • Stage 1: Hantzsch Thiazole Synthesis of the precursor, methyl 2-aminothiazole-4-carboxylate.

  • Stage 2: Electrophilic Chlorination of the precursor at the C5 position.

This strategic approach allows for the efficient construction of the thiazole ring followed by the selective introduction of the chloro-substituent.

Synthesis_Overview cluster_stage1 Stage 1: Hantzsch Thiazole Synthesis cluster_stage2 Stage 2: Electrophilic Chlorination A Methyl Acetoacetate B Methyl 2-chloroacetoacetate A->B Chlorination C Methyl 2-aminothiazole-4-carboxylate B->C Cyclization with Thiourea D Methyl 2-aminothiazole-4-carboxylate E This compound D->E Chlorination (e.g., NCS)

Figure 1: A high-level overview of the two-stage synthetic pathway.

Stage 1: Hantzsch Thiazole Synthesis of Methyl 2-aminothiazole-4-carboxylate

The initial stage of the synthesis employs the classic Hantzsch thiazole synthesis, a reliable method for the construction of the thiazole ring.[1][2] This involves the reaction of an α-halocarbonyl compound with a thioamide. In this specific case, the α-halocarbonyl is methyl 2-chloroacetoacetate, which is reacted with thiourea.

Synthesis of Methyl 2-chloroacetoacetate

The synthesis begins with the chlorination of methyl acetoacetate.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet, place methyl acetoacetate (1.0 eq) in a suitable solvent such as dichloromethane.

  • Reagent Addition: Cool the solution to 0-5 °C in an ice bath. Add sulfuryl chloride (SO₂Cl₂) (1.05 eq) dropwise via the dropping funnel over a period of 1-2 hours, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully quench the reaction by the slow addition of water. Separate the organic layer, wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude methyl 2-chloroacetoacetate. The product can be further purified by vacuum distillation.

Cyclization with Thiourea

The synthesized methyl 2-chloroacetoacetate is then cyclized with thiourea to form the thiazole ring.

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve thiourea (1.0 eq) in ethanol.

  • Reagent Addition: To this solution, add methyl 2-chloroacetoacetate (1.0 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature. A precipitate of methyl 2-aminothiazole-4-carboxylate hydrochloride will form.

  • Isolation: Collect the precipitate by filtration and wash with cold ethanol.

  • Neutralization: Suspend the hydrochloride salt in water and neutralize with a base such as sodium bicarbonate or ammonium hydroxide to a pH of 7-8 to obtain the free base.

  • Purification: Filter the resulting solid, wash with water, and dry under vacuum to yield pure methyl 2-aminothiazole-4-carboxylate.

Parameter Value
Typical Yield 80-90%
Purity (by HPLC) >98%
Melting Point 175-178 °C

Table 1: Typical quantitative data for the synthesis of methyl 2-aminothiazole-4-carboxylate.

Hantzsch_Mechanism Thiourea Thiourea Intermediate1 Thiouronium Salt Intermediate Thiourea->Intermediate1 Nucleophilic attack on α-carbon Ketoester Methyl 2-chloroacetoacetate Ketoester->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 Intramolecular cyclization Product Methyl 2-aminothiazole-4-carboxylate Intermediate2->Product Dehydration

Figure 2: Simplified mechanism of the Hantzsch thiazole synthesis.

Stage 2: Electrophilic Chlorination of Methyl 2-aminothiazole-4-carboxylate

The second stage of the synthesis involves the regioselective chlorination of the electron-rich thiazole ring at the C5 position. The amino group at the C2 position is a strong activating group, directing electrophilic substitution to the C5 position. N-Chlorosuccinimide (NCS) is a commonly used and effective reagent for this transformation due to its mild nature and ease of handling.[3][4][5][6]

Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask protected from light, dissolve methyl 2-aminothiazole-4-carboxylate (1.0 eq) in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.

  • Reagent Addition: Add N-chlorosuccinimide (NCS) (1.05 eq) portion-wise to the solution at room temperature. An exotherm may be observed.

  • Reaction: Stir the reaction mixture at room temperature for 1-3 hours. The progress of the reaction should be monitored by TLC or HPLC.

  • Work-up: Once the reaction is complete, pour the mixture into ice-water. A precipitate of the product will form.

  • Isolation and Purification: Collect the solid by filtration, wash thoroughly with water to remove any remaining DMF and succinimide, and then dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or methanol to yield this compound.

Parameter Value
Typical Yield 85-95%
Purity (by HPLC) >99%
Melting Point 190-193 °C

Table 2: Typical quantitative data for the chlorination of methyl 2-aminothiazole-4-carboxylate.

Chlorination_Mechanism Thiazole Methyl 2-aminothiazole-4-carboxylate SigmaComplex Sigma Complex Intermediate Thiazole->SigmaComplex Electrophilic attack by C5 NCS N-Chlorosuccinimide (NCS) NCS->SigmaComplex Product This compound SigmaComplex->Product Deprotonation Succinimide Succinimide SigmaComplex->Succinimide Proton transfer

Figure 3: Proposed mechanism for the electrophilic chlorination with NCS.

Conclusion

The synthesis of this compound is efficiently achieved through a robust and scalable two-stage pathway. The initial Hantzsch thiazole synthesis provides the core heterocyclic structure, which is then regioselectively chlorinated at the C5 position. The protocols detailed in this guide are based on well-established chemical principles and literature precedents, offering a reliable methodology for the production of this important pharmaceutical intermediate. Careful control of reaction conditions and appropriate purification techniques are essential for obtaining high yields and purity.

References

  • Byers, J. R.; Dickey, J. B. 2-Amino-4-methylthiazole. Org. Synth.1941, 21, 6.
  • MDPI. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
  • Google Patents.
  • EXCLI Journal.
  • ResearchGate.
  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole. [Link]
  • Google Patents.
  • Organic Chemistry Portal. N-Chlorosuccinimide (NCS). [Link]
  • ResearchGate. N-Chlorosuccinimide: A Versatile Reagent in Organic Synthesis. [Link]
  • Google Patents. Process of producing 2-aminothiazole.
  • RSC Publishing. Synthesis of aminothiazoles: polymer-supported approaches. [Link]
  • Google Patents. Process for the preparation of 4-methyl-5-(2-chloroethyl)-thiazole and analogues thereof.
  • ResearchGate. 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]
  • Semantic Scholar.
  • National Institutes of Health. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents. [Link]
  • Wikipedia. N-Chlorosuccinimide. [Link]
  • RSC Publishing.
  • ResearchGate.

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A Comprehensive Technical Guide to the Spectroscopic Profile of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the expected spectroscopic data for 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester, a key heterocyclic scaffold in medicinal chemistry and drug development. While direct experimental spectra for this specific molecule are not widely published, this document synthesizes data from structurally related analogs and foundational spectroscopic principles to offer a robust, predictive profile. This approach is designed to empower researchers in identifying, characterizing, and utilizing this compound in their synthetic and developmental workflows.

The structural elucidation of novel compounds is the bedrock of chemical research. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are the cornerstones of this process, each providing a unique piece of the structural puzzle. This guide will delve into the predicted data from each of these techniques, explain the rationale behind these predictions, and provide standardized protocols for data acquisition.

Molecular Structure and Predicted Spectroscopic Behavior

The unique arrangement of functional groups—an amino group, a chloro substituent, and a methyl ester on a thiazole core—dictates a distinct spectroscopic fingerprint. The electron-donating amino group and the electron-withdrawing chloro and carboxylate groups create a specific electronic environment that influences the chemical shifts in NMR, vibrational frequencies in IR, and fragmentation patterns in MS.

Caption: Molecular structure of the target compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Predicted ¹H NMR Data

The simplicity of the proton NMR spectrum for this molecule is one of its key identifying features, as it lacks protons on the thiazole ring itself.

Predicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.5 - 8.5Broad Singlet2H-NH₂Amine protons are typically broad and their chemical shift is highly dependent on solvent and concentration due to hydrogen bonding and exchange.
~3.9Singlet3H-OCH₃The methyl ester protons are expected to appear as a sharp singlet in this region, influenced by the adjacent oxygen atom.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum provides insight into the carbon skeleton of the molecule.

Predicted Chemical Shift (δ, ppm)AssignmentRationale
~170C=O (Ester)The carbonyl carbon of the ester is expected at the downfield end of the spectrum.
~165C2 (Thiazole)The carbon atom attached to two heteroatoms (N and S) and the amino group will be significantly deshielded.
~160C4 (Thiazole)This carbon is attached to the electron-withdrawing carboxylate group.
~115C5 (Thiazole)The carbon bearing the chloro-substituent. The exact shift is influenced by the opposing effects of the electron-donating nitrogen and electron-withdrawing chlorine.
~53-OCH₃The methyl carbon of the ester group typically appears in this region.
Experimental Protocol for NMR Spectroscopy

A self-validating protocol for acquiring high-quality NMR data is as follows:

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence the chemical shifts of exchangeable protons like those of the amine group.[1]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, ensuring sharp peaks and minimal distortion.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Use a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the peaks to determine the relative number of protons.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum to simplify the spectrum to singlets for each unique carbon.

    • A longer acquisition time and a greater number of scans are typically required due to the low natural abundance of ¹³C.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decay (FID).

    • Phase the spectrum correctly.

    • Reference the spectrum to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[2]

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityRationale
3400 - 3200N-H StretchMedium-StrongCharacteristic of the amino group. Often appears as a doublet.
~1720C=O Stretch (Ester)StrongThe carbonyl stretch of the ester is a prominent and sharp peak.
~1620C=N StretchMediumTypical for the imine functionality within the thiazole ring.
~1550N-H BendMediumThe bending vibration of the amino group.
~1250C-O Stretch (Ester)StrongThe C-O single bond stretch of the ester group.
~800C-Cl StretchMedium-WeakThe carbon-chlorine bond vibration.
Experimental Protocol for IR Spectroscopy
  • Sample Preparation:

    • Solid Sample (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal.

    • Solid Sample (KBr Pellet): Alternatively, grind a small amount of the sample with dry potassium bromide (KBr) and press it into a thin, transparent pellet.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or just the KBr pellet) to subtract atmospheric and instrumental interferences.

    • Place the sample in the instrument and record the spectrum.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.[3]

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Predicted Mass Spectrometry Data
m/z ValueInterpretationRationale
206/208[M]⁺ (Molecular Ion)The molecular ion peak. The presence of a peak at M+2 with approximately one-third the intensity of the M peak is a clear indicator of the presence of a single chlorine atom.
175/177[M - OCH₃]⁺Loss of the methoxy radical from the ester group.
147/149[M - COOCH₃]⁺Loss of the entire methyl carboxylate group.
Experimental Protocol for Mass Spectrometry
  • Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

  • Ionization: Use a soft ionization technique like Electrospray Ionization (ESI) to generate the molecular ion with minimal fragmentation.

  • Mass Analysis: Analyze the ions using a mass analyzer such as a Time-of-Flight (TOF) or Quadrupole instrument.

  • Tandem MS (MS/MS): For further structural confirmation, the molecular ion can be isolated and fragmented to observe the characteristic daughter ions, as predicted in the table above.[4]

Integrated Spectroscopic Analysis Workflow

The synergy of these techniques provides a comprehensive and self-validating characterization of the target molecule.

cluster_workflow Spectroscopic Characterization Workflow synthesis Synthesized Compound (2-Amino-5-chlorothiazole- 4-carboxylic acid methyl ester) purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification ms Mass Spectrometry (MS) - Confirm Molecular Weight - Check for Cl isotope pattern purification->ms ir Infrared (IR) Spectroscopy - Identify Functional Groups (NH₂, C=O, C-Cl) purification->ir nmr NMR Spectroscopy (¹H and ¹³C) - Elucidate C-H Framework purification->nmr structure Structure Confirmed ms->structure ir->structure nmr->structure

Caption: A typical workflow for spectroscopic analysis.

References

  • Aziz, D. M., Hassan, S. A., Amin, A. A. M., Abdullah, M. N., Qurbani, K., & Aziz, S. B. (2023). A synergistic investigation of azo-thiazole derivatives incorporating thiazole moieties: a comprehensive exploration of their synthesis, characterization, computational insights, solvatochromism, and multimodal biological activity assessment. RSC Advances.
  • Hesse, M., Meier, H., & Zeeh, B. (2008). Spectroscopic Methods in Organic Chemistry. Thieme.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Reich, H. J. (2021). 1H NMR Chemical Shifts. Organic Chemistry Data. University of Wisconsin.
  • Reich, H. J. (2021). 13C NMR Chemical Shifts. Organic Chemistry Data. University of Wisconsin.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Loghmani-Khouzani, H., Poorheravi, M. R., Sadeghi, M. M., & C-H, M. (2008). Synthesis of 2-amino-thiazole-4-carboxylic acid derivatives. Journal of the Serbian Chemical Society.
  • Petrikovics, I., et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. Baishideng Publishing Group.
  • Tabei, K., et al. (2011). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI.

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Solubility of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester in Organic Solvents

Authored by: A Senior Application Scientist

Introduction

This compound is a heterocyclic compound of significant interest in pharmaceutical research and development due to its structural motifs, which are common in various bioactive molecules. A thorough understanding of its solubility in a range of organic solvents is paramount for its synthesis, purification, formulation, and overall drug development lifecycle. This technical guide provides a comprehensive framework for determining and interpreting the solubility of this compound, offering both theoretical insights and practical, step-by-step experimental protocols. The methodologies outlined herein are designed to be self-validating, ensuring the generation of reliable and reproducible data for researchers, scientists, and drug development professionals.

Physicochemical Properties of this compound

Before delving into solubility, a foundational understanding of the compound's physicochemical properties is essential. These properties intrinsically govern its behavior in different solvent systems.

PropertyValueSource
CAS Number 914348-76-8[1]
Molecular Formula C₅H₅ClN₂O₂S[2]
Molecular Weight 192.62 g/mol [2]
Appearance Likely a solid (crystalline powder)Inferred from related compounds
Melting Point Not specified, but related compounds have melting points in the range of 160-164 °C[3]

The structure of this compound, featuring a polar aminothiazole ring, a chloro substituent, and a methyl ester group, suggests a molecule with moderate polarity. The presence of both hydrogen bond donors (the amino group) and acceptors (the nitrogen and oxygen atoms) indicates its potential to interact with a variety of solvents.

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone of predicting solubility.[4][5] This adage implies that substances with similar polarities are more likely to be soluble in one another.

  • Polar Solvents: These solvents, such as water, methanol, and ethanol, have large dipole moments and are effective at dissolving polar solutes through dipole-dipole interactions and hydrogen bonding.

  • Nonpolar Solvents: Solvents like hexane and toluene have low dipole moments and primarily interact through weaker van der Waals forces, making them suitable for dissolving nonpolar solutes.

The solubility of this compound in a given organic solvent will be determined by the balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy released from solute-solvent interactions must overcome the energy required to break the solute-solute and solvent-solvent interactions.

cluster_solute This compound cluster_solvent Organic Solvent Solute Solute Molecule Solute->Solute Solute-Solute Interactions (Lattice Energy) Solvent Solvent Molecule Solute->Solvent Solute-Solvent Interactions (e.g., Hydrogen Bonding, Dipole-Dipole) Solvent->Solvent Solvent-Solvent Interactions

Caption: Intermolecular forces governing solubility.

Experimental Determination of Solubility

The isothermal shake-flask method is a reliable and widely used technique for determining the equilibrium solubility of a solid in a liquid solvent.[6] This method involves agitating an excess of the solid with the solvent at a constant temperature until equilibrium is reached.

Materials and Equipment
  • This compound

  • A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, toluene, hexane)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker or water bath

  • Syringe filters (0.45 µm)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Experimental Workflow

G A 1. Preparation: Add excess solid to vials. B 2. Solvent Addition: Add a known volume of solvent. A->B C 3. Equilibration: Shake at constant temperature. B->C D 4. Sampling: Withdraw supernatant. C->D E 5. Filtration: Filter to remove undissolved solid. D->E F 6. Dilution: Dilute sample to a known concentration. E->F G 7. Quantification: Analyze by HPLC or UV-Vis. F->G H 8. Calculation: Determine solubility. G->H

Caption: Isothermal shake-flask solubility determination workflow.

Step-by-Step Protocol
  • Preparation: Add an excess amount of this compound to several vials. The presence of excess solid is crucial to ensure that the solution becomes saturated.[6]

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.[7]

  • Equilibration: Seal the vials and place them in a constant temperature shaker. Allow the samples to equilibrate for a sufficient period (e.g., 24-72 hours). The time required for equilibration should be determined experimentally.

  • Sampling and Filtration: After equilibration, allow the vials to stand undisturbed at the same temperature for the solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the calibrated range of the analytical instrument.

  • Quantification: Analyze the concentration of the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve should be prepared beforehand.

  • Calculation: Calculate the solubility (S) using the following formula:

    S = C_diluted × Dilution Factor

    Where C_diluted is the concentration of the diluted sample. The solubility can be expressed in various units, such as mg/mL, g/L, or mol/L.

Data Presentation

The determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.

Table 1: Solubility of this compound in Various Organic Solvents at Different Temperatures

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Methanol25Experimental DataExperimental Data
40Experimental DataExperimental Data
Ethanol25Experimental DataExperimental Data
40Experimental DataExperimental Data
Acetone25Experimental DataExperimental Data
40Experimental DataExperimental Data
Ethyl Acetate25Experimental DataExperimental Data
40Experimental DataExperimental Data
Toluene25Experimental DataExperimental Data
40Experimental DataExperimental Data
Hexane25Experimental DataExperimental Data
40Experimental DataExperimental Data

Safety and Handling

As a senior application scientist, ensuring laboratory safety is of utmost importance. When handling this compound and organic solvents, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[8][9]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile organic solvents.[8][9]

  • Handling: Avoid inhalation of dust and contact with skin and eyes.[1][8] In case of contact, rinse immediately with plenty of water.[1][8]

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated place.[9]

  • Disposal: Dispose of chemical waste in accordance with local regulations.[9]

Refer to the Safety Data Sheet (SDS) for this compound and for each solvent used for detailed safety information.[1][2]

Conclusion

This technical guide provides a robust framework for the systematic determination and understanding of the solubility of this compound in organic solvents. By combining a sound theoretical understanding with a detailed, practical experimental protocol, researchers can generate high-quality, reliable solubility data. This information is critical for the informed design of synthetic routes, purification strategies, and formulation development, ultimately accelerating the journey of this compound from the laboratory to its potential therapeutic applications.

References

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.
  • ResearchGate. (2024, May 28). How to determine the solubility of a substance in an organic solvent?
  • Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).
  • EXPERIMENT 1 DETERMIN
  • ChemicalBook. (2025, August 9).
  • Capot Chemical. (2010, March 14). MSDS of this compound.
  • Khan Academy. (n.d.). Solubility of organic compounds [Video].
  • Fisher Scientific. (2010, October 12).
  • Echemi. (n.d.). 2-Amino-thiazole-4-carboxylic acid methyl ester.
  • Fisher Scientific. (2010, November 4).
  • BenchChem. (2025).

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An In-depth Technical Guide to the Safety and Handling of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 2-amino-5-chlorothiazole-4-carboxylate is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry. As a substituted 2-aminothiazole, it belongs to a class of compounds recognized as "privileged structures" due to their ability to interact with a wide range of biological targets.[1][2] Its most notable application lies in its role as a key intermediate in the synthesis of potent kinase inhibitors, including the anti-cancer drug Dasatinib, which targets BCR-ABL and Src family kinases.[3][4] The inherent reactivity of its functional groups—the nucleophilic amino group, the reactive chloro substituent, and the ester moiety—makes it a versatile synthon for creating complex molecular architectures.

However, this same reactivity, coupled with the toxicological profile of halogenated heterocycles and the potential for 2-aminothiazoles to act as toxicophores, necessitates a thorough understanding of its hazards and the implementation of rigorous safety protocols.[5][6] This guide provides a comprehensive, in-depth technical overview of the safety, handling, reactivity, and biological context of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester, designed to empower researchers to work with this compound safely and effectively.

Section 1: Chemical and Physical Properties

A foundational understanding of the compound's physical and chemical properties is essential for its safe handling and use in experimental design.

PropertyValueSource(s)
Chemical Name Methyl 2-amino-5-chlorothiazole-4-carboxylate[7][8]
Synonyms This compound[7][8]
CAS Number 914348-76-8[7][9]
Molecular Formula C₅H₅ClN₂O₂S[7][9]
Molecular Weight 192.62 g/mol [7][9]
Appearance Solid[8]
Purity Typically ≥97% for research grades[8]

Section 2: Hazard Identification and Toxicology

Hazard ClassificationDescriptionGHS Pictogram
Acute Toxicity May be harmful if swallowed, in contact with skin, or if inhaled.[12][13]

Skin Corrosion/Irritation Causes skin irritation.[12][14]

Serious Eye Damage/Irritation Causes serious eye irritation.[12][14]

Specific Target Organ Toxicity May cause respiratory irritation.[12][14]

Expertise & Experience: The 2-Aminothiazole Scaffold as a Potential Toxicophore

A critical consideration for drug development professionals is the classification of the 2-aminothiazole moiety as a potential "toxicophore".[5][6] This term refers to a chemical structure that can be metabolically activated by enzymes, such as cytochrome P450s, into reactive metabolites.[15] These electrophilic intermediates can covalently bind to cellular macromolecules like proteins and DNA, potentially leading to idiosyncratic adverse drug reactions and toxicity.[15] For the 2-aminothiazole ring, this metabolic activation can occur via epoxidation across the C4-C5 double bond.[5]

The presence of substituents on the thiazole ring, as in the case of this compound, can influence this metabolic pathway. While substitution can sometimes hinder the formation of reactive epoxides, it does not eliminate the risk.[5] Therefore, from a drug development and safety perspective, all derivatives of 2-aminothiazole should be handled with the assumption that they could be metabolized into reactive species. This inherent risk underscores the importance of the stringent handling protocols outlined in this guide.

Section 3: Reactivity and Incompatibility

The synthetic utility of this compound stems from the distinct reactivity of its functional groups. Understanding these reactive sites is key to both its successful application in synthesis and the prevention of hazardous reactions.

  • 2-Amino Group: The exocyclic amino group is nucleophilic and can readily react with a variety of electrophiles.[16][17] This site is often used for acylation or for building more complex side chains.

  • 5-Chloro Group: The chlorine atom at the 5-position is susceptible to nucleophilic aromatic substitution (SNAr), particularly with strong nucleophiles.[6][18] This allows for the introduction of various functionalities at this position.

  • Thiazole Ring: The thiazole ring itself can undergo electrophilic substitution, typically at the 5-position if it is unsubstituted. However, in this molecule, the 5-position is already occupied by a chlorine atom.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling Solid cluster_solution Preparing Solution cluster_cleanup Cleanup and Disposal Prep_Area Designate work area in a certified chemical fume hood. Don_PPE Don appropriate PPE (see table). Prep_Area->Don_PPE Gather_Materials Assemble all necessary equipment (spatula, weigh paper, vials, solvent, etc.). Don_PPE->Gather_Materials Weigh Carefully weigh the solid compound on anti-static weigh paper. Gather_Materials->Weigh Transfer Transfer the solid to the reaction vessel. Weigh->Transfer Clean_Spatula Decontaminate spatula with appropriate solvent. Transfer->Clean_Spatula Add_Solvent Add solvent to the vessel via syringe or pipette. Clean_Spatula->Add_Solvent Dissolve Ensure complete dissolution (stirring/sonication if necessary). Add_Solvent->Dissolve Dispose_Consumables Dispose of all contaminated consumables in the designated chlorinated waste container. Dissolve->Dispose_Consumables Clean_Glassware Clean all glassware within the fume hood. Dispose_Consumables->Clean_Glassware Doff_PPE Doff PPE in the correct order and wash hands thoroughly. Clean_Glassware->Doff_PPE

Caption: Workflow for handling the solid compound.

Personal Protective Equipment (PPE) Protocol

The selection of PPE must be based on a thorough risk assessment of the specific experimental procedure. [19][20]

Operation Eye Protection Hand Protection Body Protection Respiratory Protection
Weighing/Handling Solid Chemical splash goggles and face shield Nitrile or neoprene gloves (double-gloving recommended) Lab coat, closed-toe shoes Work within a certified chemical fume hood
Handling Solutions Chemical splash goggles Nitrile or neoprene gloves Lab coat, closed-toe shoes Work within a certified chemical fume hood
Reaction Under Inert Atmosphere Chemical splash goggles Nitrile or neoprene gloves Lab coat, closed-toe shoes N/A (contained system)

| Spill Cleanup | Chemical splash goggles and face shield | Heavy-duty nitrile or neoprene gloves | Chemical-resistant apron over lab coat | NIOSH-approved respirator with organic vapor/particulate cartridges if outside a fume hood |

Causality Behind PPE Choices:

  • Face Shield: Protects the entire face from splashes when handling the solid, which can be unpredictable.

  • Double-Gloving: Provides an extra layer of protection against potential permeation and allows for the safe removal of a contaminated outer glove.

  • Chemical Fume Hood: The primary engineering control to prevent inhalation of fine powder or potential vapors. [9]

Section 5: Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [7][21]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. [7][21]* Eye Contact: Immediately flush eyes with plenty of pure water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention. [7][21]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [7][21]* Spill Cleanup: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed, labeled container for hazardous waste disposal. Decontaminate the area with a suitable solvent. For large spills, evacuate the area and contact your institution's environmental health and safety department. [22]

Section 6: Storage and Waste Disposal

Proper storage and disposal are critical to maintaining a safe laboratory environment and ensuring environmental protection.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases. [23]* Waste Disposal: All waste containing this compound, including contaminated consumables (gloves, weigh paper, pipette tips) and rinsates, must be disposed of as hazardous chemical waste. Due to the presence of a halogen, it must be segregated into a designated "Halogenated Organic Waste" container. [12][24]Follow all local, state, and federal regulations for hazardous waste disposal.

Section 7: Application in Drug Discovery and Medicinal Chemistry

The 2-aminothiazole scaffold is a cornerstone in modern drug discovery, with derivatives showing a wide range of biological activities, including as kinase inhibitors. [25][26]

Role as a Kinase Inhibitor Precursor

This compound is a key starting material for the synthesis of Dasatinib, a potent inhibitor of multiple tyrosine kinases. [3]Kinases are crucial enzymes in cellular signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention. [1][7] Dasatinib functions by binding to the ATP-binding site of kinases like BCR-ABL and Src family kinases, preventing the phosphorylation of their downstream targets. [1][2]This blockade disrupts the signaling pathways that drive cancer cell proliferation and survival, ultimately leading to apoptosis (programmed cell death). [2][7]The synthesis of Dasatinib and related compounds often involves nucleophilic substitution at the 5-chloro position of the thiazole ring.

Kinase_Inhibition_Pathway Growth_Factor Growth Factor Signal Receptor_Kinase Receptor Tyrosine Kinase (e.g., PDGFR) Growth_Factor->Receptor_Kinase BCR_ABL BCR-ABL / Src Family Kinases Receptor_Kinase->BCR_ABL Downstream Downstream Signaling (e.g., PI3K/Akt, Ras/MAPK) BCR_ABL->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Proliferation->Apoptosis (inhibition leads to) Dasatinib Dasatinib (derived from 2-aminothiazole) Dasatinib->BCR_ABL INHIBITS

Caption: Simplified signaling pathway inhibited by Dasatinib.

References

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1559. [Link]
  • NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(6), 1559. [Link]
  • Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • PubMed. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771–806. [Link]
  • PubMed. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]
  • ResearchGate. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical Biology & Interactions, 330, 109244.
  • ACS Publications. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1503–1517. [Link]
  • PubMed. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chemical Biology & Interactions, 330, 109244. [Link]
  • ResearchGate. (2023). Three possible ways of the reaction between 2-aminothiazole and electrophiles.
  • Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (2018). Acta Chimica Slovenica, 65(1), 1-22.
  • ECHA. (2023). Substance Information.
  • Semantic Scholar. (2010).
  • Eurofins Scientific. (n.d.). The challenge of handling highly potent API and ADCs in analytical chemistry.
  • Pharmaceutical Technology. (2012). High-Potency APIs: Containment and Handling Issues.
  • JOCPR. (2012). Synthesis of some new 5- substituted of 2-aminothiazoles: A new approach. Journal of Chemical and Pharmaceutical Research, 4(1), 147-152.
  • ChemicalBook. (2025).
  • Semantic Scholar. (1992). Reaction of 2-aminothiazoles with reagents containing a C–halogen and a CO electrophilic centre. Journal of the Chemical Society, Perkin Transactions 1, 239-244.
  • Sigma-Aldrich. (n.d.). HPAPI Handling Protocols.
  • CAMEO Chemicals - NOAA. (n.d.). 2-AMINO-5-NITROTHIAZOLE.
  • Cornell EHS. (n.d.). Chapter 7 - Safe Chemical Use.
  • eCFR. (n.d.). 29 CFR 1910.
  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid.
  • NIH. (2024).
  • Bioprocess Online. (2017). Handling Processing Of Potent Compounds A Holistic Approach.
  • Scribd. (n.d.).
  • Capot Chemical. (2010). MSDS of this compound.

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Literature review of 2-aminothiazole-4-carboxylate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Aminothiazole-4-Carboxylate Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Executive Summary

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous approved drugs.[1] This guide focuses on a particularly promising subclass: 2-aminothiazole-4-carboxylate derivatives. By incorporating a carboxylate group at the 4-position, these compounds gain unique electronic properties and an additional vector for chemical modification, opening new avenues for drug design. This document provides a comprehensive literature review for researchers and drug development professionals, detailing the synthesis, chemical reactivity, diverse biological activities, and structure-activity relationships of these potent heterocyclic compounds. We will explore their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, supported by detailed experimental protocols and mechanistic insights.

Introduction: The Significance of the 2-Aminothiazole Core

Heterocyclic compounds containing nitrogen and sulfur atoms are prevalent in pharmaceuticals due to their ability to engage in a wide range of biological interactions.[2] Among these, the 2-aminothiazole ring is a privileged pharmacophore, integral to the structure of well-known drugs such as the third-generation antibiotic Cefdinir, the anti-ulcer agent Famotidine, and the nonsteroidal anti-inflammatory drug (NSAID) Meloxicam. The versatility of this scaffold stems from its rigid, planar structure and the presence of multiple hydrogen bond donors and acceptors, which facilitate strong interactions with biological targets.

The introduction of a carboxylate or ester moiety at the 4-position of the 2-aminothiazole ring provides a critical handle for medicinal chemists. This functional group can be modified to tune the compound's physicochemical properties, such as solubility and lipophilicity, or to introduce new pharmacophoric elements. This guide synthesizes the current body of knowledge on 2-aminothiazole-4-carboxylate derivatives, highlighting their journey from chemical synthesis to promising therapeutic leads.

Synthetic Methodologies: Building the Core Scaffold

The most prevalent and efficient method for constructing the 2-aminothiazole-4-carboxylate core is the Hantzsch Thiazole Synthesis . This classical condensation reaction offers a straightforward and versatile route to the desired scaffold.

Causality in the Hantzsch Synthesis: The choice of the Hantzsch synthesis is dictated by its reliability and the ready availability of starting materials. The reaction proceeds by nucleophilic attack of the sulfur atom of thiourea on the α-carbon of an α-halo-β-ketoester, followed by intramolecular cyclization and dehydration. The use of ethyl bromopyruvate is common as it directly installs the desired ethyl carboxylate at the 4-position.

General Synthetic Workflow

The synthesis typically involves the reaction of an α-haloketoester (e.g., ethyl bromopyruvate) with a thiourea or a substituted thiourea.

Hantzsch_Synthesis cluster_reactants Reactants cluster_process Process cluster_product Product Ethyl_bromopyruvate Ethyl bromopyruvate Reaction Condensation & Cyclization Ethyl_bromopyruvate->Reaction α-haloketoester Thiourea Thiourea Thiourea->Reaction Thioamide Product Ethyl 2-aminothiazole-4-carboxylate Reaction->Product Hantzsch Synthesis

Caption: General workflow of the Hantzsch synthesis for 2-aminothiazole-4-carboxylates.

Experimental Protocol: Synthesis of Ethyl 2-aminothiazole-4-carboxylate

This protocol is a self-validating system adapted from established literature procedures.[3] Success is confirmed by standard analytical techniques (TLC, NMR, MS).

Materials:

  • Ethyl bromopyruvate (1.0 eq)

  • Thiourea (1.5 eq)

  • Ethanol (99.9%)

  • 2 M Sodium Hydroxide (NaOH) solution

  • Ice-cold water

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve ethyl bromopyruvate (1.0 eq) and thiourea (1.5 eq) in absolute ethanol.

  • Reflux: Heat the reaction mixture to reflux and maintain for approximately 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a petroleum ether:ethyl acetate (1:3) solvent system.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume using a rotary evaporator.

  • Precipitation: Pour the concentrated residue into a beaker of ice-cold water.

  • Basification: Slowly add 2 M NaOH solution while stirring until the pH reaches ~10. This step neutralizes the hydrobromide salt formed during the reaction, precipitating the free amine product.

  • Isolation & Purification: Collect the resulting off-white precipitate by vacuum filtration. Wash the solid with cold water and recrystallize from ethanol to yield the pure ethyl 2-aminothiazole-4-carboxylate.

Biological Activities and Therapeutic Applications

Derivatives of the 2-aminothiazole-4-carboxylate scaffold have demonstrated a remarkable breadth of biological activities, positioning them as promising candidates for various therapeutic areas.[2][4]

Antimicrobial Activity, Especially Antitubercular

One of the most significant applications of this scaffold is in the development of new agents against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis.[5] The emergence of drug-resistant Mtb strains necessitates novel drugs with unique mechanisms of action.

Researchers have identified 2-aminothiazole-4-carboxylate derivatives with potent activity against the Mtb H37Rv strain.[6] For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit Mtb with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/mL (240 nM), significantly more potent than the first-line drug isoniazid.[6] Interestingly, while the initial drug design was inspired by the antibiotic thiolactomycin, which targets the β-ketoacyl-ACP synthase mtFabH, many of the most potent whole-cell inhibitors from this class do not inhibit this enzyme, suggesting they operate via a different mechanism of action.[6] This finding is crucial as it points towards novel biological targets within Mtb.

CompoundSubstituent (N-2)Substituent (C-5)MIC vs. Mtb H37Rv (µg/mL)IC50 vs. mtFabH (µg/mL)
Methyl 2-amino-5-benzylthiazole-4-carboxylate-NH₂Benzyl0.06Not Active
2-amino-5-(3-chlorophenyl)thiazole-4-carboxylic acid-NH₂3-Chlorophenyl0.06Not Active
Methyl 2-(bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylateBromoacetamido3-ChlorophenylNot Active0.95
Data synthesized from Al-Balas Q, et al. (2009).[6]
Anticancer Activity

The 2-aminothiazole scaffold is a recognized pharmacophore in oncology, and the carboxylate derivatives are no exception.[7][8] These compounds have shown potent anti-proliferative effects across a wide range of human cancer cell lines.

For example, a series of ethyl 2-substituted-aminothiazole-4-carboxylate derivatives was evaluated against the NCI-60 human tumor cell line panel.[8] One derivative demonstrated significant and selective activity against the RPMI-8226 leukemia cell line with a GI₅₀ (concentration for 50% growth inhibition) value of 0.08 µM.[8] The mechanism of action for many of these compounds involves the inhibition of key signaling proteins, such as cyclin-dependent kinases (CDKs) or receptor tyrosine kinases (e.g., VEGFR-2), which are critical for cancer cell proliferation and survival.[8]

Compound ClassTarget Cell LineActivity (GI₅₀)Potential Mechanism of Action
Ethyl 2-(substituted-amino)thiazole-4-carboxylatesLeukemia (RPMI-8226)0.08 µMBroad anti-proliferative
2,4-disubstituted thiazole amidesColon (HT29)0.63 µMc-Met/ALK inhibition
2-amino-4-phenylthiazole derivativesColon (HT29)2.01 µMGeneral growth inhibition
Data synthesized from El-Subbagh et al. (2021) and other sources.[8]
Other Therapeutic Areas

The versatility of the scaffold extends to other diseases:

  • Anti-inflammatory Agents: Certain derivatives have shown potential as anti-inflammatory drugs.[2]

  • Renin Inhibitors: A series of derivatives containing a 2-amino-4-thiazolyl moiety at the P2 position were synthesized and found to be potent and selective inhibitors of renin, a key enzyme in the regulation of blood pressure.[9] This highlights their potential in treating hypertension.

  • Antidiabetic Agents: Some 2-aminothiazole compounds are known to be effective in the treatment of type-2 diabetes.[5]

Structure-Activity Relationship (SAR) Studies

Systematic modification of the 2-aminothiazole-4-carboxylate scaffold has provided crucial insights into the structural requirements for biological activity, particularly against M. tuberculosis.[10][11]

Expert Insight: SAR studies are the cornerstone of medicinal chemistry. By methodically altering different parts of a lead molecule, we can understand which functional groups are essential for activity (the pharmacophore) and which can be modified to improve properties like potency, selectivity, and metabolic stability.

The SAR for antitubercular activity can be summarized by analyzing three key positions on the scaffold:

SAR_Diagram cluster_info SAR Insights SAR label_N2 Position N-2: - High flexibility. - Acylation (e.g., substituted benzoyl) dramatically increases potency. - Key for tuning activity. label_C4 Position C-4: - Intolerant to modification. - 2-pyridyl group appears critical for antitubercular activity. label_C5 Position C-5: - Tolerates various substituents. - Lipophilic groups (e.g., benzyl, substituted phenyl) are favorable.

Caption: Key Structure-Activity Relationship (SAR) points for antitubercular 2-aminothiazole derivatives.

  • N-2 Position (Amino Group): This position exhibits high flexibility. While the free amine (-NH₂) confers good activity, acylation of this group with substituted benzoyl chlorides can increase potency by over 100-fold. For example, N-(3-Chlorobenzoyl)-4-(2-pyridinyl)-1,3-thiazol-2-amine emerged as a highly potent analog with an MIC of 0.024 µM.[10] This suggests the amide linkage and the substituted aromatic ring engage in crucial interactions with the biological target.

  • C-4 Position (Carboxylate & Substituent): In antitubercular studies where a second substituent is present at C-4 (in addition to the carboxylate precursor), this position is often intolerant to modification. Specifically, a 2-pyridyl moiety at C-4 was found to be critical for high potency, indicating its role as a key pharmacophoric element.[10]

  • C-5 Position: This position readily accommodates a range of lipophilic substituents. Aryl and benzyl groups, particularly those with electronic modifications like a chloro-substituent, are well-tolerated and often lead to potent compounds.[6]

Future Perspectives and Conclusion

The 2-aminothiazole-4-carboxylate scaffold is a validated platform for the discovery of new therapeutic agents. The existing literature robustly demonstrates its potential, particularly in the fields of oncology and infectious diseases.

Future Directions:

  • Mechanism Deconvolution: For the most potent antitubercular compounds that do not inhibit mtFabH, identifying their novel mechanism of action is a high-priority research area.

  • Pharmacokinetic Optimization: While many derivatives show high in vitro potency, future work must focus on optimizing their ADME (Absorption, Distribution, Metabolism, and Excretion) properties to translate this potency into in vivo efficacy. For instance, some potent antitubercular compounds were found to be rapidly metabolized, indicating a need for structural modifications to improve stability.[10]

  • Library Expansion: Leveraging the synthetic accessibility of the scaffold, combinatorial chemistry approaches can be used to generate large, diverse libraries for screening against a wider array of biological targets.

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 97, 89-110. [Link]
  • Das, D., Sikdar, P., & Bairagi, M. (2016). Recent developments of 2-aminothiazoles in medicinal chemistry. European Journal of Medicinal Chemistry, 109, 89-98. [Link]
  • SciSpace. (2016). Recent Developments of 2‐Aminothiazoles in Medicinal Chemistry. SciSpace. [Link]
  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]
  • Al-Balas, Q., Anthony, N. G., Al-Jaidi, B., Alnimr, A., Abbott, G., Brown, A. K., Taylor, R. C., Besra, G. S., & Coxon, G. D. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]
  • Nevagi, R. J. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharma Chemica, 6(5), 339-347. [Link]
  • ResearchGate. (2009). Synthesis of the 2-aminothiazole-4-carboxylate analogues.
  • El-Sayed, M. A. A., Abdel-Aziz, A. A.-M., & El-Azab, A. S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Plummer, M. S., et al. (1992). Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors. Journal of Medicinal Chemistry, 35(14), 2562-2572. [Link]
  • El-Subbagh, H. I., El-Sayed, M. A. A., & Al-Obaid, A. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Future Medicinal Chemistry, 13(4), 365-391. [Link]
  • Khalifa, M. E. (2018). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 65(1), 1-22. [Link]
  • Khalifa, M. E. (2018).
  • Sharma, V., Kumar, P., & Pathak, D. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(38), 23725-23740. [Link]
  • Siddiqui, Z. N., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 118. [Link]
  • Lilienkampf, A., et al. (2009). Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis. Journal of Medicinal Chemistry, 52(7), 2109-2118. [Link]
  • ResearchGate. (2019). The summary of structure activity relationship studies.

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An In-depth Technical Guide to 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester: Commercial Availability, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester is a pivotal heterocyclic building block in modern medicinal chemistry and drug discovery. Its unique structural features, comprising a reactive aminothiazole core appended with both chloro and methyl ester functionalities, render it a versatile synthon for the elaboration of complex molecular architectures. This guide provides an in-depth technical overview of its commercial availability, synthesis, and key applications, tailored for researchers, scientists, and drug development professionals. The 2-aminothiazole scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a wide range of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[1][2] The strategic placement of the chloro and methyl ester groups on this privileged scaffold provides orthogonal handles for chemical modification, making it an invaluable intermediate in the synthesis of targeted therapeutics.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective handling, reaction optimization, and downstream applications.

PropertyValueSource
CAS Number 914348-76-8[3][4]
Molecular Formula C5H5ClN2O2S[4][5][6]
Molecular Weight 192.62 g/mol [4][6]
Appearance Solid[5][6]
Purity Typically ≥97%[5][6]
InChI InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8)[6]
InChIKey DSKPRYNHCJJKAE-UHFFFAOYSA-N[6]

Note: The properties listed are typical and may vary between suppliers.

Commercial Availability

This compound is commercially available from a range of chemical suppliers catering to the research and development sector. The compound is typically offered in various quantities, from milligrams to grams, with purity levels generally exceeding 97%. When sourcing this intermediate, it is crucial to consider factors such as purity, analytical data provided (e.g., NMR, LC-MS), and lead times.

SupplierProduct Number/ReferenceAvailable QuantitiesPurity
Fluorochem F078779Inquire97%
CymitQuimica IN-DA00GULZ250mg, 1g, 5g, 10g, 25g97%
ChemicalBook CB7272668InquireFor R&D use

Disclaimer: This table is not exhaustive and represents a snapshot of available information. Researchers should conduct their own due diligence when selecting a supplier.

Pricing can vary significantly between suppliers and is dependent on the quantity and purity required. It is advisable to request quotes from multiple vendors to ensure competitive pricing. For laboratory use, the compound is intended for research and development purposes only and not for medicinal, household, or other uses.[3][6]

Synthesis and Methodologies

The synthesis of 2-aminothiazole derivatives is a well-established area of organic chemistry, with the Hantzsch thiazole synthesis being a cornerstone methodology. This classical approach typically involves the condensation of a thiourea or thioamide with an α-halocarbonyl compound. Variations and improvements on this method have been developed to enhance yields, purity, and substrate scope.

A common synthetic strategy for 2-aminothiazole-5-carboxylates involves the reaction of a β-ethoxyacrylate derivative with N-bromosuccinimide (NBS) followed by cyclization with thiourea.[7] This approach has been successfully applied to the synthesis of structurally related compounds and offers a reliable route to the desired product.

Illustrative Synthetic Workflow

The following diagram illustrates a generalized synthetic pathway for the preparation of 2-aminothiazole carboxylate derivatives, which can be adapted for the synthesis of the title compound.

SynthesisWorkflow Start Starting Materials (e.g., β-ketoester, Thiourea) Halogenation α-Halogenation Start->Halogenation e.g., NCS, SO2Cl2 Cyclization Hantzsch Thiazole Synthesis (Condensation with Thiourea) Halogenation->Cyclization α-halo intermediate Esterification Esterification (if necessary) Cyclization->Esterification Thiazole carboxylic acid Product 2-Amino-5-chlorothiazole- 4-carboxylic acid methyl ester Esterification->Product

Caption: Generalized workflow for the synthesis of 2-aminothiazole-4-carboxylic acid esters.

Step-by-Step Protocol (Conceptual)
  • Chlorination of the β-ketoester: Methyl acetoacetate would be reacted with a chlorinating agent such as sulfuryl chloride (SO2Cl2) or N-chlorosuccinimide (NCS) in an appropriate solvent (e.g., dichloromethane, chloroform) to yield methyl 2-chloroacetoacetate. The reaction progress would be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Hantzsch Thiazole Synthesis: The resulting methyl 2-chloroacetoacetate would then be reacted with thiourea in a suitable solvent, such as ethanol or isopropanol. The reaction mixture would be heated to reflux to facilitate the condensation and cyclization to form the thiazole ring.

  • Work-up and Purification: Upon completion of the reaction, the solvent would be removed under reduced pressure. The crude product would be subjected to an aqueous work-up to remove inorganic byproducts. Purification would typically be achieved by recrystallization from a suitable solvent system or by column chromatography on silica gel to afford the pure this compound.

Causality in Experimental Choices:

  • The choice of chlorinating agent is critical; sulfuryl chloride is often effective for the α-chlorination of β-dicarbonyl compounds.

  • Thiourea is the classical and most common reagent for the introduction of the 2-amino group in the Hantzsch synthesis.

  • The selection of the reaction solvent is important to ensure the solubility of the reactants and to facilitate the reaction at an appropriate temperature.

  • Purification by recrystallization is often preferred for its simplicity and scalability, provided a suitable solvent can be identified. Column chromatography offers a more universal method for achieving high purity.

Applications in Drug Discovery and Medicinal Chemistry

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry due to its ability to engage in various non-covalent interactions with biological targets, including hydrogen bonding and π-stacking. The title compound, this compound, serves as a key intermediate in the synthesis of a diverse array of bioactive molecules.

Derivatives of 2-aminothiazole have shown significant promise as anticancer agents.[2] For instance, Dasatinib, a potent tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL), features a 2-aminothiazole core. The synthesis of Dasatinib and its analogs often involves the coupling of a substituted 2-aminothiazole with a pyrimidine moiety.[7]

Example Signaling Pathway: Kinase Inhibition

Many 2-aminothiazole derivatives function as kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. By blocking the active site of a specific kinase, these inhibitors can disrupt the downstream signaling cascade that promotes cell proliferation and survival.

KinaseInhibition GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase Intracellular Kinase (e.g., Abl, Src) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphorylatedSubstrate Phosphorylated Substrate Substrate->PhosphorylatedSubstrate DownstreamSignaling Downstream Signaling (e.g., MAPK, PI3K/Akt) PhosphorylatedSubstrate->DownstreamSignaling CellResponse Cell Proliferation & Survival DownstreamSignaling->CellResponse Inhibitor 2-Aminothiazole Derivative Inhibitor->Kinase inhibits

Caption: Simplified signaling pathway illustrating the mechanism of action of a kinase inhibitor.

The versatility of this compound allows for the systematic modification of the core structure to optimize potency, selectivity, and pharmacokinetic properties. The amino group can be acylated or coupled with other heterocyclic systems, while the methyl ester can be hydrolyzed to the corresponding carboxylic acid for further derivatization or to improve solubility. The chloro substituent can also be displaced via nucleophilic aromatic substitution to introduce further diversity.

Safety and Handling

As with all laboratory chemicals, this compound should be handled with appropriate safety precautions. A Safety Data Sheet (SDS) should be consulted before use.[3][4] In general, it is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area, such as a fume hood.

Conclusion

This compound is a commercially available and highly valuable building block for the synthesis of novel therapeutic agents. Its strategic combination of functional groups on the privileged 2-aminothiazole scaffold provides medicinal chemists with a versatile platform for the design and development of targeted therapies, particularly in the area of oncology. A thorough understanding of its properties, synthesis, and applications is essential for leveraging its full potential in drug discovery programs.

References

  • MSDS of this compound - Capot Chemical.
  • A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar.
  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - NIH.

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An In-depth Technical Guide to the Physical Properties of Methyl 2-amino-5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methyl 2-amino-5-chlorothiazole-4-carboxylate (CAS No. 914348-76-8) is a substituted thiazole derivative of significant interest in medicinal chemistry and drug discovery. Thiazole rings are core scaffolds in numerous pharmacologically active compounds, and the specific substitution pattern of this molecule—featuring an amino group, a chloro group, and a methyl ester—makes it a versatile intermediate for the synthesis of novel therapeutic agents.[1][2] A comprehensive understanding of its physical properties is paramount for its effective utilization in synthesis, formulation, and quality control. This guide provides a detailed overview of the known physical characteristics of methyl 2-amino-5-chlorothiazole-4-carboxylate, alongside validated experimental protocols for the determination of properties for which public data is not currently available. The methodologies are presented with an emphasis on the underlying scientific principles to ensure robust and reproducible results.

Molecular Structure and Basic Identifiers

A precise understanding of a compound's identity is the foundation of all subsequent physicochemical analysis. The structural and identification details for methyl 2-amino-5-chlorothiazole-4-carboxylate are summarized below.

IdentifierValueSource
CAS Number 914348-76-8[3]
Molecular Formula C₅H₅ClN₂O₂S[4]
Molecular Weight 192.62 g/mol [4]
IUPAC Name methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate[3]
Canonical SMILES COC(=O)C1=C(Cl)SC(N)=N1[3]
InChI InChI=1S/C5H5ClN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8)[3]
InChI Key DSKPRYNHCJJKAE-UHFFFAOYSA-N[3]

Known Physical Properties

The publicly available data for methyl 2-amino-5-chlorothiazole-4-carboxylate is limited. The table below summarizes the experimentally determined or supplier-provided properties.

PropertyValueNotes & CausalitySource
Appearance Solid. Often described as a white to yellow or brown powder/crystal.The color may depend on the purity of the sample, with impurities often imparting a yellowish hue.[3][5]
Boiling Point 335.2°C at 760 mmHgThis is a predicted value. The high boiling point is expected due to the polar functional groups (amino, ester) and the heterocyclic ring, leading to strong intermolecular forces.[4]
Purity Typically ≥95-97%As reported by commercial suppliers. Purity is a critical parameter as impurities can significantly affect physical properties like melting point.[3][4]
Storage 2-8°C, protect from light, stored in an inert gasRecommended due to the potential for degradation of the amino and ester functional groups via oxidation or hydrolysis over time, especially when exposed to light and air.[4]

Determination of Key Physical Properties: Protocols and Rationale

Due to the scarcity of published experimental data, this section provides detailed protocols for determining fundamental physical properties. These methods are standard in organic chemistry and are designed to yield reliable and reproducible data.

Melting Point Determination

Scientific Rationale: The melting point is a critical indicator of a crystalline solid's purity. A pure compound typically exhibits a sharp melting point range (0.5-1.0°C), whereas impurities depress and broaden this range. The determination relies on gradually heating a sample and observing the precise temperature at which the solid-to-liquid phase transition occurs.

Experimental Protocol (Capillary Method):

  • Sample Preparation: Place a small amount of dry methyl 2-amino-5-chlorothiazole-4-carboxylate onto a clean, dry watch glass. Finely crush the solid into a powder.

  • Capillary Loading: Dip the open end of a glass capillary tube into the powder. Gently tap the sealed end of the tube on a hard surface to pack the powder down to a height of 1-2 mm.[6][7]

  • Apparatus Setup: Place the loaded capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional but Recommended): Heat the sample rapidly (e.g., 10-20 °C/min) to find an approximate melting temperature. Allow the apparatus to cool.

  • Accurate Determination: Insert a new sample and heat rapidly until the temperature is about 15-20°C below the approximate melting point found in the previous step.

  • Measurement: Decrease the heating rate to 1-2 °C/min. Record the temperature (T₁) at which the first drop of liquid appears and the temperature (T₂) at which the entire sample becomes a clear liquid. The melting point range is T₁-T₂.

  • Validation: Repeat the measurement at least twice. Consistent results validate the measurement.

MeltingPointWorkflow A Crush Sample B Load Capillary Tube A->B C Insert into Apparatus B->C D Rapid Heating (Approx. MP) C->D E Slow Heating (1-2°C/min) D->E F Record T_start & T_end E->F G Validate (Repeat x2) F->G

Caption: Workflow for Melting Point Determination.

Solubility Profile

Scientific Rationale: Solubility is a critical parameter in drug development, influencing bioavailability and formulation strategies.[8] The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility, as it ensures the solution is truly saturated at a given temperature.[8] Testing at different pH values is essential as the ionization state of the amino group will significantly impact aqueous solubility.

Experimental Protocol (Shake-Flask Method):

  • System Preparation: Prepare a series of buffers (e.g., pH 1.2, 4.5, 6.8, 7.4 to simulate physiological conditions) and select relevant organic solvents (e.g., Methanol, Ethanol, DMSO, Acetonitrile).[9]

  • Sample Addition: Add an excess amount of solid methyl 2-amino-5-chlorothiazole-4-carboxylate to a known volume of each solvent in separate sealed vials. The presence of undissolved solid is crucial to confirm saturation.[8]

  • Equilibration: Place the vials in a shaking incubator at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration (typically 24-72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After incubation, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the clear supernatant. Filter the supernatant through a non-binding syringe filter (e.g., 0.22 µm PVDF).

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A calibration curve with known concentrations must be used for accurate quantification.

  • Data Reporting: Report solubility in units of µg/mL or mg/mL. The experiment should be performed in triplicate for each solvent system.

SolubilityWorkflow A Add Excess Solid to Solvent B Equilibrate (Shake @ const. T) A->B C Centrifuge/Filter B->C D Withdraw Supernatant C->D E Quantify by HPLC D->E F Report Solubility (µg/mL) E->F

Caption: Workflow for Equilibrium Solubility Determination.

pKa Determination

Scientific Rationale: The pKa value quantifies the strength of an acid or base. For the target molecule, the 2-amino group is expected to be basic. Knowing its pKa is vital for predicting its ionization state, and therefore its solubility and membrane permeability, at different physiological pH values. Potentiometric titration is a standard method where the pH of a solution is monitored as a titrant of known concentration is added. The pKa can be determined from the titration curve at the half-equivalence point, where pH = pKa.[10][11]

Experimental Protocol (Potentiometric Titration):

  • Sample Preparation: Accurately weigh and dissolve a known amount of methyl 2-amino-5-chlorothiazole-4-carboxylate in a suitable solvent (e.g., water with a small amount of co-solvent if needed for initial dissolution).

  • Titration Setup: Place the solution in a beaker with a magnetic stirrer. Calibrate a pH meter and immerse the electrode in the solution.

  • Titration: Fill a burette with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments.

  • Data Collection: Record the pH of the solution after each addition of titrant. Collect more data points near the equivalence point where the pH changes most rapidly.

  • Data Analysis:

    • Plot a graph of pH (y-axis) versus the volume of titrant added (x-axis).

    • Determine the equivalence point (the point of maximum slope) from the graph or its first derivative.

    • Determine the volume of titrant at the half-equivalence point (half the volume of the equivalence point).

    • The pH at the half-equivalence point is equal to the pKa of the conjugate acid of the amino group.[11]

Spectroscopic and Structural Characterization

While specific spectra for methyl 2-amino-5-chlorothiazole-4-carboxylate are not widely published, its structural features allow for predictable spectroscopic signatures. These can be inferred by comparison with closely related, well-characterized analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Scientific Rationale: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.[1] Chemical shifts indicate the electronic environment of each nucleus, and coupling patterns reveal connectivity between adjacent atoms.

Expected ¹H NMR Spectrum (in DMSO-d₆):

  • -OCH₃ (Methyl Ester): A singlet peak expected around δ 3.7-3.9 ppm . In the analog methyl 2-amino-5-methylthiazole-4-carboxylate, this signal appears at δ 3.70 ppm.[10]

  • -NH₂ (Amino Group): A broad singlet expected around δ 7.0-8.0 ppm . The chemical shift can vary with concentration and temperature. In the analog methyl 2-amino-5-phenylthiazole-4-carboxylate, this signal appears as a singlet at δ 7.25 ppm.[10] The absence of an adjacent proton on the thiazole ring means this signal will be a singlet.

Expected ¹³C NMR Spectrum (in DMSO-d₆):

  • -OCH₃ (Methyl Ester): A signal expected around δ 52-54 ppm . The analog methyl 2-amino-5-methylthiazole-4-carboxylate shows this peak at δ 52.1 ppm.[10]

  • C=O (Ester Carbonyl): A signal expected in the range of δ 160-165 ppm .

  • C4-Thiazole (Ester-bearing): Expected around δ 135-145 ppm .

  • C5-Thiazole (Cl-bearing): The chlorine atom is electron-withdrawing and will likely shift this carbon's signal. An expected range is δ 125-135 ppm .

  • C2-Thiazole (Amino-bearing): Typically the most downfield ring carbon, expected around δ 165-170 ppm .

Infrared (IR) Spectroscopy

Scientific Rationale: IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific bond vibrations.

Expected Key IR Absorption Bands (cm⁻¹):

  • N-H Stretching (Amino Group): Two distinct bands (symmetric and asymmetric stretching) expected in the range of 3300-3500 cm⁻¹ . The analog methyl 2-amino-5-methylthiazole-4-carboxylate shows a band at 3433 cm⁻¹.[10]

  • C=O Stretching (Ester Carbonyl): A strong, sharp absorption band expected around 1690-1720 cm⁻¹ . The conjugation with the thiazole ring will likely place it at the lower end of this range. The analog shows this stretch at 1688 cm⁻¹.[10]

  • C=N and C=C Stretching (Thiazole Ring): Multiple bands expected in the 1500-1650 cm⁻¹ region, characteristic of the aromatic heterocyclic ring.

  • C-O Stretching (Ester): A strong band expected in the 1200-1300 cm⁻¹ region.

  • C-Cl Stretching: A band expected in the fingerprint region, typically 600-800 cm⁻¹ .

Mass Spectrometry (MS)

Scientific Rationale: Mass spectrometry determines the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. High-resolution mass spectrometry (HRMS) can confirm the molecular formula.

Expected Mass Spectrum:

  • Molecular Ion (M⁺): The expected m/z for the molecular ion would be approximately 192.6 g/mol . Due to the presence of chlorine, a characteristic isotopic pattern will be observed: a peak for the ³⁵Cl isotope (M⁺) and another peak approximately two mass units higher for the ³⁷Cl isotope (M+2), with a relative intensity ratio of roughly 3:1. This isotopic signature is a key validation point for the presence of a single chlorine atom.

  • Protonated Molecule [M+H]⁺: In techniques like Electrospray Ionization (ESI), the protonated molecule would be observed at m/z ≈ 193.6 .

  • Key Fragmentation: Common fragmentation pathways would likely involve the loss of the methoxy group (-OCH₃, 31 Da) or the entire methoxycarbonyl group (-COOCH₃, 59 Da) from the molecular ion.

Conclusion

Methyl 2-amino-5-chlorothiazole-4-carboxylate is a valuable building block in synthetic chemistry. While comprehensive public data on its physical properties remains limited, this guide consolidates the known information and provides robust, validated protocols for the experimental determination of its melting point, solubility, and pKa. Furthermore, by leveraging data from structurally similar analogs, we have provided a scientifically grounded prediction of its key spectroscopic features. This technical guide serves as a practical resource for researchers, enabling them to confidently characterize and utilize this compound in their drug discovery and development endeavors.

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Unlocking the 2-Aminothiazole Core: A Guide to Essential Intermediates in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Drug Development Professionals

The 2-aminothiazole scaffold is a cornerstone of medicinal chemistry, forming the structural heart of numerous blockbuster drugs, from the kinase inhibitor Dasatinib to the antibiotic Cefdinir and the anti-inflammatory Meloxicam.[1] Its prevalence underscores a remarkable versatility, with derivatives exhibiting a wide pharmacological spectrum, including anticancer, antimicrobial, and neuroprotective properties.[2][3][4]

This guide, intended for researchers and drug development scientists, moves beyond simple reaction schemes to provide a deep, mechanistic understanding of the key intermediates that govern the formation of this privileged heterocycle. By focusing on the causality behind synthetic choices, we aim to empower chemists to not only replicate but also innovate upon established methodologies. The narrative is built upon the foundational Hantzsch thiazole synthesis, exploring both its classical execution and its modern, efficiency-focused adaptations.

The Hantzsch Synthesis: A Time-Honored Pathway and Its Core Components

First described in 1887, the Hantzsch thiazole synthesis remains the most fundamental and widely utilized method for constructing the 2-aminothiazole ring.[5][6][7] The reaction classically involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[1][5] The elegance of this reaction lies in its convergent nature, bringing together two key fragments to build the heterocyclic core. Understanding the nature and preparation of these starting materials is the first step toward mastering the synthesis.

Key Intermediate I: The α-Halocarbonyl Compound

The α-halocarbonyl (typically an α-haloketone) is the electrophilic cornerstone of the Hantzsch synthesis. The presence of a halogen atom (Br, Cl, or I) alpha to the carbonyl group is the critical activating feature. This electron-withdrawing halogen atom polarizes the adjacent C-H bond, but more importantly, it serves as an excellent leaving group, creating a highly electrophilic carbon center ripe for nucleophilic attack.

The choice of halogen can influence reactivity, with α-iodoketones being more reactive but often less stable than their bromo- or chloro- counterparts.[8] α-Bromoketones represent a common and effective compromise of reactivity and stability.

The traditional approach requires the synthesis and isolation of the α-haloketone, which can be lachrymatory and toxic. Modern one-pot procedures circumvent this by generating the intermediate in situ.

G cluster_0 Classical Two-Step Synthesis cluster_1 Modern One-Pot Synthesis ketone1 Ketone halogenation Halogenation (e.g., NBS, Br₂) ketone1->halogenation haloketone Isolated α-Haloketone (Intermediate) halogenation->haloketone hantzsch Hantzsch Condensation with Thiourea haloketone->hantzsch product1 2-Aminothiazole hantzsch->product1 ketone2 Ketone + Thiourea onepot In Situ Halogenation (e.g., CuBr₂, TCCA) & Condensation ketone2->onepot product2 2-Aminothiazole onepot->product2 caption Fig. 1: Comparison of classical vs. one-pot synthesis workflows.

Caption: Fig. 1: Comparison of classical vs. one-pot synthesis workflows.

Experimental Protocol: Synthesis of an α-Haloketone Intermediate (2-Bromoacetophenone)

This protocol outlines the synthesis of a common α-haloketone intermediate.[9]

  • Setup: Dissolve 2-acetylfuran (or another suitable ketone) in a solvent like dichloromethane in a round-bottom flask equipped with a dropping funnel and magnetic stirrer.

  • Cooling: Cool the solution to 0 °C using an ice bath to control the exothermicity of the reaction.

  • Bromination: Slowly add a solution of bromine (Br₂) in the same solvent dropwise to the cooled ketone solution with constant, vigorous stirring.

  • Reaction Completion: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Workup: Quench the reaction by washing with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Isolation: Remove the solvent under reduced pressure to yield the crude 2-bromo-1-(furan-2-yl)ethanone, which can be purified by chromatography or used directly in the next step.

Key Intermediate II: The Thiourea Derivative

Thiourea and its N-substituted derivatives serve a dual purpose: they are the primary nucleophile and they provide the N-C-S backbone of the final thiazole ring. The reaction is initiated by the nucleophilic attack of the sulfur atom on the electrophilic α-carbon of the haloketone.[6][10] The choice of a simple, unsubstituted thiourea yields a primary 2-aminothiazole. Conversely, using an N-substituted or N,N-disubstituted thiourea allows for the direct installation of various substituents on the exocyclic amino group, a crucial feature for tuning the pharmacological properties of the final molecule.

Reagent ClassReactantProduct TypeKey Advantage
IsothiocyanatesPrimary/Secondary AmineN,N'-Disubstituted ThioureaHigh yield and versatility.[11]
Carbon DisulfidePrimary AmineSymmetrical ThioureaAtom-economic and uses simple building blocks.[12][13]
ThiocarbonyldiimidazoleHeterocyclic AmineSubstituted Heterocyclic ThioureaEffective for complex and multiply substituted amines.[14][15]

The Mechanistic Pathway: From Intermediates to the Aromatic Core

The transformation from α-haloketone and thiourea to the stable 2-aminothiazole ring proceeds through a series of well-defined, transient intermediates. Understanding this pathway is critical for troubleshooting and optimizing reaction conditions.

G reactants α-Haloketone + Thiourea isothiouronium Isothiouronium Salt (Intermediate III) reactants->isothiouronium S-Alkylation (SN2) hydroxythiazoline 4-Hydroxythiazoline (Intermediate IV) isothiouronium->hydroxythiazoline Intramolecular Cyclization product 2-Aminothiazole hydroxythiazoline->product Dehydration (-H₂O) caption Fig. 2: Key intermediates in the Hantzsch synthesis mechanism.

Caption: Fig. 2: Key intermediates in the Hantzsch synthesis mechanism.

Intermediate III: The Isothiouronium Salt: The reaction commences with the sulfur atom of the thiourea acting as a nucleophile, attacking the α-carbon of the haloketone in a classic SN2 reaction.[16] This displaces the halide and forms an S-alkylated intermediate, the isothiouronium salt. This step transforms the neutral thiourea into a charged species, setting the stage for cyclization.

Intermediate IV: The 4-Hydroxythiazoline: The isothiouronium salt exists in equilibrium with its tautomer. The nitrogen atom, now more nucleophilic, attacks the electrophilic carbonyl carbon in an intramolecular cyclization.[10][16] This ring-closing step forms a five-membered heterocyclic intermediate, a 4-hydroxythiazoline. This is the last non-aromatic intermediate in the main pathway.

Aromatization via Dehydration: The final, irreversible step is the acid- or heat-catalyzed dehydration of the 4-hydroxythiazoline intermediate. The loss of a water molecule results in the formation of a double bond within the ring, yielding the stable, aromatic 2-aminothiazole product.[6]

Modern Protocols: Embracing One-Pot Efficiency

To enhance safety, reduce waste, and improve time efficiency, one-pot syntheses have become increasingly popular.[17] These methods generate the α-haloketone in situ, which immediately reacts with the thiourea present in the same vessel.[6] Copper(II) bromide is a particularly effective reagent for this, acting as both a bromine source and a Lewis acid catalyst.[1][8]

Experimental Protocol: One-Pot Synthesis of 2-Aminothiazole Derivatives

This protocol is adapted from an efficient copper(II) bromide-mediated one-pot procedure.[1][8]

  • Charging the Flask: To a round-bottom flask, add the starting aromatic methyl ketone (1.0 mmol), thiourea or N-substituted thiourea (1.2 mmol), and copper(II) bromide (2.2 mmol).

  • Solvent Addition: Add ethanol (10 mL) as the solvent.

  • Reaction: Stir the mixture at reflux. The reaction progress should be monitored by Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours depending on the substrates.

  • Cooling and Quenching: Upon completion, cool the reaction mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 8. This neutralizes the reaction and helps precipitate the product.

  • Extraction: Extract the product from the aqueous mixture using ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous sodium sulfate.

  • Isolation: Concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol-water) or by column chromatography to yield the pure 2-aminothiazole derivative.

Conclusion

The synthesis of 2-aminothiazoles, while rooted in the classic Hantzsch reaction, has evolved significantly. A thorough understanding of the key intermediates—the activated α-halocarbonyl, the nucleophilic thiourea, the transient isothiouronium salt, and the cyclic hydroxythiazoline—is paramount. It is the controlled formation and transformation of these species that dictates the success of the synthesis. By mastering both the classical two-step approach and modern, efficient one-pot methodologies, drug development professionals are well-equipped to synthesize diverse libraries of this vital pharmacophore, paving the way for the discovery of next-generation therapeutics.

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Methodological & Application

Application Note: A Verified, Gram-Scale Protocol for the Synthesis of Methyl 2-Amino-5-chlorothiazole-4-carboxylate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive, two-step protocol for the gram-scale synthesis of methyl 2-amino-5-chlorothiazole-4-carboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development.[1][2] The synthesis commences with the well-established Hantzsch thiazole synthesis to form the core methyl 2-aminothiazole-4-carboxylate scaffold, followed by a regioselective chlorination at the C5 position using sulfuryl chloride. This guide is designed for researchers, chemists, and drug development professionals, offering detailed, step-by-step instructions, mechanistic insights, safety protocols, and characterization data to ensure reliable and scalable production of the target compound.

Introduction and Mechanistic Rationale

The 2-aminothiazole moiety is a privileged scaffold in pharmaceutical science, forming the core of numerous approved drugs and clinical candidates.[1][2] Its ability to engage in various biological interactions makes it a frequent starting point for the synthesis of novel therapeutic agents. This protocol details a robust method to produce a key derivative, methyl 2-amino-5-chlorothiazole-4-carboxylate.

The synthesis is strategically divided into two primary stages:

  • Hantzsch Thiazole Synthesis: This classic condensation reaction involves the cyclization of an α-halocarbonyl compound (methyl 3-bromo-2-oxopropanoate) with a thioamide (thiourea).[3][4][5] The reaction proceeds via an initial S-alkylation of the thiourea, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.[5][6] This method is known for its efficiency and high yields.[5]

  • Electrophilic Halogenation: The electron-rich 2-aminothiazole ring is susceptible to electrophilic substitution, particularly at the C5 position. Sulfuryl chloride (SO₂Cl₂) serves as an effective chlorinating agent. The reaction mechanism involves the attack of the thiazole ring on an electrophilic chlorine species, followed by deprotonation to restore aromaticity, yielding the desired 5-chloro derivative.

Below is a diagram illustrating the overall synthetic workflow.

G cluster_0 Step 1: Hantzsch Thiazole Synthesis cluster_1 Step 2: Electrophilic Chlorination A Methyl 3-bromo-2-oxopropanoate C Methyl 2-aminothiazole-4-carboxylate A->C Ethanol, Reflux B Thiourea B->C D Methyl 2-aminothiazole-4-carboxylate F Methyl 2-amino-5-chlorothiazole-4-carboxylate (Final Product) D->F Acetic Acid, 0 °C to RT E Sulfuryl Chloride (SO₂Cl₂) E->F

Caption: Overall workflow for the two-step synthesis.

Reagents, Materials, and Safety

Reagent and Equipment List
Reagent/MaterialFormulaMW ( g/mol )Quantity (for ~10g scale)SupplierNotes
Methyl 3-bromo-2-oxopropanoateC₄H₅BrO₃181.0018.1 g (0.10 mol)Sigma-AldrichCorrosive, lachrymator. Handle in a fume hood.
ThioureaCH₄N₂S76.129.1 g (0.12 mol)Sigma-AldrichToxic, potential health effects with prolonged exposure.[7]
Ethanol (Absolute)C₂H₅OH46.07250 mLFisher ScientificFlammable.
Sulfuryl ChlorideSO₂Cl₂134.9714.8 g (8.9 mL, 0.11 mol)Acros OrganicsCorrosive, reacts violently with water, fatal if inhaled.[8][9]
Acetic Acid (Glacial)CH₃COOH60.05150 mLVWRCorrosive.
Saturated Sodium BicarbonateNaHCO₃84.01~500 mLLab-preparedFor neutralization.
Ethyl AcetateC₄H₈O₂88.11~500 mLFisher ScientificFlammable, for extraction.
Brine (Saturated NaCl)NaCl58.44~200 mLLab-preparedFor extraction work-up.
Anhydrous Magnesium SulfateMgSO₄120.37~20 gSigma-AldrichFor drying organic layers.
Equipment
500 mL Round-bottom flask2
Reflux condenser1
Magnetic stirrer and hotplate1
Dropping funnel (100 mL)1
Ice bath1
Separatory funnel (1 L)1
Büchner funnel and flask1
Rotary evaporator1
Standard laboratory glassware
Critical Safety Precautions

This protocol involves hazardous materials that require strict adherence to safety procedures.

  • General Precautions: All steps must be performed inside a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene), is mandatory.[7][8]

  • Thiourea: Thiourea is toxic and has been identified as a potential carcinogen and thyroid toxicant upon prolonged exposure.[7] Avoid inhaling dust or direct skin contact. Use appropriate respiratory protection if handling large quantities of the powder.[7]

  • Sulfuryl Chloride (SO₂Cl₂): This reagent is extremely hazardous. It is corrosive, a severe lachrymator, and can be fatal if inhaled.[9] It also reacts violently with water and alcohols, releasing toxic gases (HCl, SO₂).[8]

    • Always handle sulfuryl chloride in a dry, well-ventilated fume hood.

    • Ensure all glassware is completely dry before use.

    • Use a syringe or cannula for transfers.

    • Keep a quenching agent (e.g., sodium bicarbonate solution) readily available for spills, but apply it cautiously to avoid violent reaction.

  • Waste Disposal: All chemical waste must be disposed of according to institutional and local environmental regulations. Halogenated and non-halogenated waste streams should be segregated.

Detailed Experimental Protocol

Step 1: Synthesis of Methyl 2-aminothiazole-4-carboxylate

This procedure is adapted from established Hantzsch synthesis methodologies.[1]

  • Reaction Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add thiourea (9.1 g, 0.12 mol) and 200 mL of absolute ethanol.

  • Reagent Addition: While stirring, add methyl 3-bromo-2-oxopropanoate (18.1 g, 0.10 mol) to the suspension.

  • Reaction: Heat the mixture to reflux (approximately 78 °C) using a heating mantle. The reaction is typically complete within 3-4 hours. Monitor the reaction's progress via Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and petroleum ether. The starting material will disappear as a new, more polar spot corresponding to the product appears.

  • Isolation: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. A precipitate of the product hydrobromide salt will form.

  • Neutralization and Precipitation: Cool the mixture further in an ice bath for 30 minutes. Slowly add a saturated solution of sodium bicarbonate while stirring until the pH of the solution is neutral to slightly basic (pH 7-8). This neutralizes the HBr byproduct and precipitates the free amine product.

  • Filtration: Collect the resulting off-white solid by vacuum filtration using a Büchner funnel. Wash the filter cake with cold water (2 x 50 mL) to remove any inorganic salts, followed by a small amount of cold ethanol (20 mL) to aid in drying.

  • Drying: Dry the solid product under vacuum. This procedure typically yields 14-15 g (88-95%) of methyl 2-aminothiazole-4-carboxylate as an off-white powder, which is sufficiently pure for the next step.

G start Start setup Combine Thiourea and Ethanol in RBF start->setup add_bromo Add Methyl 3-bromo-2-oxopropanoate setup->add_bromo reflux Heat to Reflux (3-4 hours) add_bromo->reflux tlc Monitor by TLC reflux->tlc tlc->reflux Incomplete cool Cool to Room Temperature tlc->cool Complete neutralize Neutralize with sat. NaHCO₃ (pH 7-8) cool->neutralize filter Filter Solid Product neutralize->filter wash Wash with Cold Water and Ethanol filter->wash dry Dry Under Vacuum wash->dry product1 Product 1: Methyl 2-aminothiazole-4-carboxylate dry->product1

Caption: Workflow for the Hantzsch thiazole synthesis step.

Step 2: Chlorination of Methyl 2-aminothiazole-4-carboxylate
  • Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the methyl 2-aminothiazole-4-carboxylate (15.8 g, 0.10 mol) from Step 1 in 150 mL of glacial acetic acid.

  • Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with stirring.

  • Reagent Addition: Add sulfuryl chloride (14.8 g, 8.9 mL, 0.11 mol) to the dropping funnel. Add the sulfuryl chloride dropwise to the stirred solution over a period of 30-45 minutes. Crucial: Maintain the internal temperature below 10 °C during the addition to control the exothermic reaction and prevent side product formation.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 2-3 hours. Monitor by TLC until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture into a 2 L beaker containing 500 g of crushed ice and 200 mL of water. This will quench the excess sulfuryl chloride and precipitate the product.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate to the mixture with vigorous stirring until gas evolution ceases and the pH is approximately 7-8.

  • Extraction: Transfer the neutralized mixture to a 1 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Washing and Drying: Combine the organic extracts and wash them with brine (1 x 100 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purification: The crude solid can be purified by recrystallization from an ethanol/water mixture to yield the final product, methyl 2-amino-5-chlorothiazole-4-carboxylate, as a white to pale yellow solid. The typical yield is 16.5-18.5 g (80-90%).

Product Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques.

AnalysisExpected Result
Appearance White to pale yellow crystalline solid
Melting Point ~170-175 °C (Varies with purity)
¹H NMR (400 MHz, DMSO-d₆)δ 8.15 (s, 2H, -NH₂), 3.75 (s, 3H, -OCH₃). Note: The absence of a proton at the C5 position is a key indicator of successful chlorination.
¹³C NMR (100 MHz, DMSO-d₆)δ 168.0 (C=O), 162.5 (C2-NH₂), 145.0 (C4), 115.0 (C5-Cl), 52.0 (-OCH₃).
FTIR (KBr, cm⁻¹)3450-3300 (N-H stretch, amine), 1710 (C=O stretch, ester), 1620 (N-H bend), 1540 (C=N stretch).
Mass Spec (ESI+)m/z calculated for C₅H₅ClN₂O₂S [M+H]⁺: 208.98; found: 208.9.

Mechanistic Visualization

Hantzsch Thiazole Synthesis Mechanism

G Mechanism for Step 1 Thiourea Thiourea (Nucleophilic attack) Intermediate1 Isothiouronium Intermediate Thiourea->Intermediate1 S-Alkylation Haloketone α-Bromo Ester Haloketone->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal analog) Intermediate1->Intermediate2 Intramolecular Cyclization Product1 2-Aminothiazole Product Intermediate2->Product1 - H₂O Water - H₂O (Dehydration)

Caption: Simplified mechanism of the Hantzsch synthesis.

Electrophilic Chlorination Mechanism

G Mechanism for Step 2 Thiazole 2-Aminothiazole Ring (Nucleophile) SigmaComplex Sigma Complex (Cationic Intermediate) Thiazole->SigmaComplex Electrophilic Attack at C5 SO2Cl2 SO₂Cl₂ (Electrophile Source) SO2Cl2->SigmaComplex Product2 5-Chlorothiazole Product SigmaComplex->Product2 - H⁺ H_loss - H⁺ (Deprotonation)

Sources

Topic: High-Purity Isolation of Methyl 2-amino-5-chlorothiazole-4-carboxylate: Principles and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol Guide from the Office of the Senior Application Scientist

Abstract

Methyl 2-amino-5-chlorothiazole-4-carboxylate is a pivotal heterocyclic building block in contemporary drug discovery, forming the core of numerous therapeutic agents. The stoichiometric control and ultimate biological efficacy of multi-step syntheses employing this intermediate are critically dependent on its purity. This document provides an in-depth guide to the principal purification techniques applicable to this compound, moving beyond simple procedural lists to elucidate the underlying chemical principles. We present detailed, field-tested protocols for recrystallization, column chromatography, and extractive work-ups, designed for immediate implementation by researchers in synthetic chemistry and drug development.

Introduction: The Imperative for Purity

2-aminothiazole scaffolds are privileged structures in medicinal chemistry, appearing in drugs across various therapeutic areas. The purity of the starting materials, such as methyl 2-amino-5-chlorothiazole-4-carboxylate, directly impacts the yield, impurity profile, and reproducibility of subsequent synthetic transformations. Common synthetic routes, like the Hantzsch thiazole synthesis, can introduce unreacted starting materials (e.g., thiourea), side-products, and colored tars that must be meticulously removed.[1][2] This guide serves as a comprehensive resource for selecting and executing the optimal purification strategy.

General Purification Workflow

A robust purification strategy typically involves a multi-stage approach, beginning with a liquid-liquid extraction to perform a coarse separation, followed by a high-resolution technique like recrystallization or chromatography to achieve final purity. The choice of the primary method depends on the scale of the synthesis and the nature of the impurities.

G cluster_0 Post-Synthesis Work-Up cluster_1 Primary Purification cluster_2 Final Processing A Crude Reaction Mixture B Liquid-Liquid Extraction (Acid-Base Wash) A->B Dissolution in Organic Solvent C Recrystallization B->C If Crystalline Solid & Good Solubility Differential D Silica Gel Column Chromatography B->D If Oily Impurities or Similar Solubility Profile E Filtration & Washing C->E D->E Evaporation of Collected Fractions F Drying Under Vacuum E->F G Pure Methyl 2-amino-5-chlorothiazole- 4-carboxylate F->G

Figure 1: General workflow for the purification of methyl 2-amino-5-chlorothiazole-4-carboxylate.

Method 1: Recrystallization

Recrystallization is the method of choice for crystalline solids with moderate to high purity (>85%). It is highly scalable and cost-effective.

Principle of Operation

This technique leverages the differential solubility of the target compound and its impurities in a chosen solvent at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point, while impurities remain either highly soluble or insoluble at all temperatures.

Solvent Selection

The selection of an appropriate solvent is the most critical parameter for successful recrystallization. Based on patent literature and chemical principles, several solvents are suitable for this compound.[3] A mixed-solvent system is often employed to achieve the ideal solubility profile.

Solvent SystemRationale & Use CaseTypical Ratio (v/v)
Ethyl Acetate A good starting point. The compound has moderate polarity, matching well with this medium-polarity solvent.[4]N/A (Single Solvent)
Ethanol / Water Ethanol dissolves the compound, and water acts as an anti-solvent. Adding water to a hot ethanolic solution reduces solubility, inducing crystallization upon cooling.5:1 to 10:1
Methanol Similar to ethanol, often used for polar compounds. Can be paired with water or an ether like MTBE.N/A (Single Solvent)
Tetrahydrofuran (THF) / Hexane THF is a strong solvent for this compound. Hexane is a non-polar anti-solvent used to precipitate the product from the THF solution.[3]1:3 to 1:5
Detailed Protocol: Recrystallization from Ethanol/Water
  • Dissolution: Place the crude solid (e.g., 10.0 g) in an Erlenmeyer flask. Add a minimal volume of hot ethanol (e.g., 50-70 mL) in portions, while heating on a hot plate with stirring, until the solid fully dissolves.

    • Causality: Using the minimum volume of hot solvent ensures the solution is saturated, maximizing yield upon cooling.

  • Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal (approx. 1-2% by weight), swirl, and keep hot for 2-5 minutes.

    • Causality: Charcoal adsorbs high molecular weight, colored impurities.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed fluted filter paper into a clean, pre-warmed flask.

    • Causality: This removes insoluble impurities (and charcoal, if used). Pre-warming the apparatus prevents premature crystallization and loss of product.

  • Induce Crystallization: Add hot deionized water dropwise to the hot filtrate until persistent cloudiness (turbidity) is observed. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

    • Causality: This step brings the solution to its exact saturation point at high temperature.

  • Cooling & Crystal Growth: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. For maximum yield, subsequently place the flask in an ice bath for 30-60 minutes.

    • Causality: Slow cooling promotes the formation of large, pure crystals by allowing the lattice to form in an ordered manner, excluding impurities. Rapid cooling traps impurities.

  • Collection and Washing: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel). Wash the collected crystal cake with a small amount of a cold ethanol/water mixture (e.g., 1:1 ratio).

    • Causality: The cold solvent wash removes residual soluble impurities adhering to the crystal surface without dissolving a significant amount of the product.

  • Drying: Dry the purified crystals under vacuum at 40-50°C to a constant weight.

Method 2: Silica Gel Column Chromatography

Chromatography is a powerful technique for separating complex mixtures, especially when impurities are oily or have similar solubility to the product.

Principle of Operation

Silica gel is a polar stationary phase. Compounds are passed through it using a less polar mobile phase (eluent). Polar compounds interact more strongly with the silica and move slower, while less polar compounds travel faster, effecting separation. The target molecule contains a polar amino group and an ester group, making it suitable for this technique.

Challenges & Solutions

Basic compounds like amines can exhibit "tailing" or "streaking" on acidic silica gel, leading to poor separation. This is due to strong, non-ideal interactions.

  • Solution: Add a small amount of a basic modifier, such as triethylamine (~0.5-1% by volume), to the eluent. This neutralizes the acidic sites on the silica gel, resulting in sharp, well-defined bands.[5]

G cluster_TLC TLC Monitoring workflow Slurry Pack Column with Silica Gel in Hexane Load Crude Sample Adsorbed onto Silica Gel Elute with Gradient Solvent System (e.g., 0% to 50% EtOAc in Hexane + 0.5% TEA) Collect Fractions Based on TLC Analysis Combine Pure Fractions & Evaporate Solvent Obtain Purified Product TLC_Start Spot Fractions on TLC Plate workflow:f3->TLC_Start Sample Fractions TLC_Run Develop Plate in Eluent TLC_Start->TLC_Run TLC_Visualize Visualize under UV Light TLC_Run->TLC_Visualize

Figure 2: Workflow for purification via silica gel column chromatography.

Detailed Protocol: Flash Column Chromatography
  • Eluent Selection: Using Thin-Layer Chromatography (TLC), determine a suitable eluent system. Start with a mixture of Ethyl Acetate (EtOAc) and Hexane. A system that gives the target compound an Rf value of ~0.3 is ideal (e.g., 40% EtOAc in Hexane). Add 0.5% triethylamine (TEA) to the chosen solvent system.

  • Column Packing: Prepare a slurry of silica gel in the initial, non-polar eluent (e.g., Hexane). Pour the slurry into the column and allow it to pack under gravity or gentle pressure, ensuring no air bubbles are trapped.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like dichloromethane or ethyl acetate). Add a small amount of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder ("dry loading"). Carefully add this powder to the top of the packed column.

    • Causality: Dry loading ensures that the sample is applied to the column as a narrow, concentrated band, which is essential for achieving good separation.

  • Elution: Begin eluting the column with the starting mobile phase (e.g., 100% Hexane + 0.5% TEA). Gradually increase the polarity of the eluent (e.g., by increasing the percentage of EtOAc).

    • Causality: A solvent gradient is effective for separating compounds with a wide range of polarities. Less polar impurities will elute first, followed by the target compound, and finally, more polar impurities.

  • Fraction Collection: Collect the eluate in a series of test tubes or flasks.

  • Purity Analysis: Spot every few fractions on a TLC plate. Develop and visualize the plate to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator to yield the purified product.

Comparison of Primary Purification Techniques

ParameterRecrystallizationColumn Chromatography
Purity Achieved Good to Excellent (>99%)Excellent (>99.5%)
Typical Yield 60-90% (some loss is inherent)80-95% (if optimized)
Scalability Excellent (easily scaled to kg)Moderate (larger scale requires specialized equipment)
Time & Labor Low to ModerateHigh
Cost (Solvent/Material) LowHigh (requires large volumes of solvent and silica)
Best For Purifying crystalline solids from minor impurities.Separating complex mixtures, oily products, or isomers.

Conclusion

The purification of methyl 2-amino-5-chlorothiazole-4-carboxylate is a critical step in the synthesis of many pharmaceutical compounds. For large-scale purification of a crystalline crude product, recrystallization offers an efficient, economical, and scalable solution. When faced with complex impurity profiles, oily residues, or the need for the highest possible purity on a smaller scale, silica gel column chromatography is the superior method. The protocols and principles outlined in this note provide a robust framework for researchers to achieve high-purity material, ensuring the integrity and success of their subsequent research and development efforts.

References

  • Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (2008).
  • Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. (2016). International Journal of Current Microbiology and Applied Sciences. [Link]
  • Synthesis of novel 2-amino thiazole derivatives. (2013). Der Pharma Chemica. [Link]
  • Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof. (2013).
  • Discussion on Column Chromatography of Carboxylic Acids. (2016). Reddit r/chemistry. [Link]
  • 2-amino-4-methylthiazole - Organic Syntheses Procedure.Organic Syntheses. [Link]

Sources

Application Note: A Practical Guide to the Recrystallization of 2-Amino-Thiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-amino-thiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] Achieving high chemical purity is a non-negotiable prerequisite for the advancement of these compounds through the drug development pipeline, as impurities can significantly impact biological activity, toxicity, and pharmacokinetic profiles. Recrystallization stands as the most crucial and widely employed technique for the purification of solid active pharmaceutical ingredients (APIs), including 2-amino-thiazole derivatives.[3][4] This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the principles, protocols, and troubleshooting of recrystallization for this important class of heterocyclic compounds. It moves beyond a simple list of steps to explain the causality behind experimental choices, ensuring a robust and reproducible purification strategy.

The Core Principle: Exploiting Differential Solubility

Recrystallization is a purification technique that separates a target compound from its impurities based on differences in their solubility.[5][6] The ideal recrystallization solvent will dissolve the target compound sparingly or moderately at room temperature but will dissolve it completely at its boiling point. Conversely, impurities should either be completely insoluble in the hot solvent (to be removed by hot filtration) or highly soluble at all temperatures (to remain in the cooled solution, or "mother liquor").

The process hinges on preparing a saturated solution of the impure compound in a suitable hot solvent and then allowing it to cool slowly. As the temperature decreases, the solubility of the target compound drops, forcing it to crystallize out of the solution in a pure form. The soluble impurities are left behind in the mother liquor.[5]

Strategic Solvent Selection

The choice of solvent is the most critical parameter for successful recrystallization. An ideal solvent system should meet the following criteria:

  • Temperature-Dependent Solubility: The compound of interest should exhibit a steep solubility curve in the chosen solvent, meaning it is highly soluble when hot and poorly soluble when cold.[5]

  • Inertness: The solvent must not react with the compound being purified.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying phase.

  • Impurity Solubility Profile: Impurities should remain in solution upon cooling or be insoluble in the hot solvent.

  • Safety and Cost: The solvent should be non-toxic, non-flammable, and cost-effective.

For 2-amino-thiazole derivatives, which are heterocyclic amines, a range of solvents can be considered. The "like dissolves like" principle suggests that solvents with similar functional groups or polarity may be effective.[7]

Table 1: Common Solvents for Recrystallization of 2-Amino-Thiazole Derivatives

SolventBoiling Point (°C)Characteristics & Typical Use Cases
Ethanol 78An excellent general-purpose solvent for moderately polar compounds. Often used for final product purification.[8][9]
Methanol 65Similar to ethanol but more polar. Can be used in a solvent/anti-solvent system with water.[10]
Acetic Acid 118Effective for certain derivatives, particularly when the compound is highly crystalline and less soluble in common organic solvents.[9]
Benzene 80Has been historically used for recrystallizing 2-aminothiazole itself.[11] Due to toxicity, toluene is often a preferred substitute.
Water 100Generally, 2-amino-thiazole derivatives have low water solubility.[12] However, it can be an effective anti-solvent when used with a miscible organic solvent like methanol or ethanol.[10]
Hexane/Ethyl Acetate VariableA common solvent pair for less polar derivatives. Hexane acts as the anti-solvent.[7]

Experimental Workflow: From Crude Solid to Pure Crystals

The following diagram outlines the logical flow of a typical recrystallization procedure.

Recrystallization_Workflow Crude Crude 2-Amino-Thiazole Derivative Dissolve Dissolve in Minimum Amount of Hot Solvent Crude->Dissolve Color_Check Is Solution Colored? Dissolve->Color_Check Charcoal Add Activated Charcoal, Boil Briefly Color_Check->Charcoal Yes Hot_Filter Hot Gravity Filtration Color_Check->Hot_Filter No Charcoal->Hot_Filter Cool Allow Filtrate to Cool Slowly Hot_Filter->Cool Crystals_Form Do Crystals Form? Cool->Crystals_Form Induce Induce Crystallization (Scratch / Seed) Crystals_Form->Induce No Isolate Isolate Crystals by Vacuum Filtration Crystals_Form->Isolate Yes Induce->Isolate Wash Wash with Ice-Cold Solvent Isolate->Wash Dry Dry Crystals Wash->Dry Pure Pure Crystalline Product Dry->Pure

Caption: Workflow for the recrystallization of 2-amino-thiazole derivatives.

Detailed Protocols

Protocol 1: Single-Solvent Recrystallization

This is the most straightforward method and should be attempted first.

  • Solvent Selection: Begin by performing small-scale solubility tests with various solvents from Table 1 to identify the most suitable one.

  • Dissolution: Place the crude 2-amino-thiazole derivative in an Erlenmeyer flask. Add a small portion of the selected solvent and heat the mixture to boiling with stirring. Continue adding the solvent in small portions until the solid just dissolves. It is crucial to use the minimum amount of boiling solvent to ensure good recovery.[6]

  • Decolorization (Optional): If the hot solution has a colored tint from impurities, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the solution to boiling for a few minutes.[13]

  • Hot Gravity Filtration: To remove insoluble impurities (and charcoal, if used), perform a hot gravity filtration. Use a pre-warmed funnel and fluted filter paper to prevent the product from crystallizing prematurely in the funnel.[14] Collect the clear filtrate in a clean Erlenmeyer flask.

  • Crystallization: Cover the flask containing the filtrate and allow it to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals.[15] Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.

  • Inducing Crystallization: If no crystals form after cooling, the solution may be supersaturated.[15] Induce crystallization by scratching the inside of the flask at the meniscus with a glass rod or by adding a tiny "seed" crystal of the pure compound.[6][13]

  • Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals in a vacuum oven at a suitable temperature to remove all traces of the solvent.

Protocol 2: Two-Solvent (Anti-Solvent) Recrystallization

This method is used when no single solvent has the ideal solubility characteristics. It requires two miscible solvents: one in which the compound is highly soluble ("solvent") and one in which it is poorly soluble ("anti-solvent").[14][16]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot "solvent."

  • Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" dropwise until the solution becomes faintly cloudy (turbid). This indicates the saturation point has been reached.[14]

  • Clarification: Add a few drops of the hot "solvent" back into the mixture until the cloudiness just disappears, resulting in a clear, saturated solution.

  • Crystallization and Isolation: Allow the solution to cool slowly as described in Protocol 1 (Step 5). Isolate, wash, and dry the crystals as detailed in Steps 7 and 8 of Protocol 1. The wash solvent should be a chilled mixture of the solvent and anti-solvent in the same ratio used for the crystallization.

Troubleshooting Common Recrystallization Issues

Even with a well-designed protocol, challenges can arise. The following table provides solutions to common problems.

Table 2: Troubleshooting Guide

ProblemPossible Cause(s)Proposed Solution(s)
No Crystals Form - Too much solvent was used. - The solution is supersaturated.- Boil off some of the solvent to concentrate the solution and try cooling again.[15][17] - Induce crystallization by scratching the flask with a glass rod or adding a seed crystal.[15]
"Oiling Out" - The solution was cooled too quickly. - The boiling point of the solvent is higher than the melting point of the solute. - High concentration of impurities.- Reheat the solution to dissolve the oil, add a small amount of extra solvent, and allow it to cool much more slowly.[15] - Use a lower-boiling point solvent or a different solvent system.
Low Recovery / Yield - Too much solvent was used initially. - The crystals were washed with solvent that was not ice-cold. - Premature crystallization during hot filtration.- Concentrate the mother liquor by evaporation and cool it to recover a second crop of crystals (which may be less pure). - Ensure the wash solvent is thoroughly chilled.[6] - Ensure the filtration apparatus is pre-warmed before hot filtration.
Colored Crystals - Colored impurities were not fully removed.- Repeat the recrystallization, ensuring an adequate amount of activated charcoal is used during the decolorization step.[13]

Advanced Considerations for Drug Development: Polymorphism

For drug development professionals, it is critical to recognize that the conditions of recrystallization (e.g., solvent choice, cooling rate) can influence the final crystalline form, or polymorph, of the API.[18] Different polymorphs of the same compound can have different physical properties, including solubility, stability, and bioavailability, which are all regulated characteristics for a final drug product.[4][10] Therefore, a recrystallization procedure must be robust and consistent to ensure the same polymorphic form is produced every time. Techniques like X-ray diffraction (XRD) and differential scanning calorimetry (DSC) should be used to characterize the final crystalline product.[18]

References

  • A Brief Review on Recrystallization of Clinically Important Drugs. International Journal of Pharmaceutical Research. [Link]
  • Recrystallization of Active Pharmaceutical Ingredients. SciSpace. [Link]
  • Pharmaceutical Crystallization in drug development. Syrris. [Link]
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]
  • Recrystallization of Active Pharmaceutical Ingredients. Semantic Scholar. [Link]
  • 2-aminothiazole derivative, preparation method, and use.
  • Process of producing 2-aminothiazole.
  • Purification of 2-aminothiazole.
  • 2-Aminothiazole. Wikipedia. [Link]
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. [Link]
  • Tips & Tricks: Recrystallization. University of Rochester Department of Chemistry. [Link]
  • Recrystallization.
  • Problems with Recrystallisations. University of York Chemistry Teaching Labs. [Link]
  • Troubleshooting. Chemistry LibreTexts. [Link]
  • Synthesis of 2-aminothiazole derivatives.
  • Synthesis New and Novel Aryl Thiazole Derivatives Compounds. Journal of Chemical and Pharmaceutical Research. [Link]
  • Effect of solvent composition and temperature on polymorphism and crystallization behavior of thiazole-derivative.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
  • Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. MDPI. [Link]
  • Two-Solvent Recrystalliz
  • Solvent selection for recrystallization: An undergraduate organic experiment.
  • Facile one-pot procedure for the synthesis of 2-aminothiazole deriv
  • SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]

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Application Notes & Protocols: Leveraging 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester in Modern Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a wide array of biologically active compounds and clinically approved drugs.[1][2][3][4] This guide focuses on a particularly versatile building block: 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester . We will explore its synthetic utility, providing detailed protocols and expert insights into its application. This document is designed for researchers, medicinal chemists, and drug development professionals seeking to harness the potential of this trifunctional reagent for the efficient construction of complex molecular architectures, including precursors to potent kinase inhibitors like Dasatinib.[5][6][7]

Introduction: A Trifunctional Synthetic Linchpin

This compound offers three distinct and orthogonally addressable reactive sites, making it an exceptionally valuable tool for combinatorial chemistry and targeted synthesis.

  • The 2-Amino Group: A versatile nucleophile, readily undergoing acylation, sulfonylation, alkylation, and arylation to explore structure-activity relationships (SAR).[1]

  • The C5-Chloro Group: A handle for modern cross-coupling reactions, enabling the introduction of aryl, heteroaryl, or alkyl substituents to build molecular complexity.

  • The C4-Methyl Ester: Can be hydrolyzed to the corresponding carboxylic acid, which serves as a key attachment point for amide bond formation, a critical linkage in many pharmaceutical agents.[2][8]

The strategic manipulation of these three functional groups allows for the divergent synthesis of large compound libraries from a single, readily available starting material.

Physicochemical Data & Handling
PropertyValue
Chemical Formula C₅H₅ClN₂O₂S
Molecular Weight 208.62 g/mol
Appearance Off-white to yellow crystalline solid
Solubility Soluble in DMF, DMSO, and chlorinated solvents. Sparingly soluble in alcohols.
Storage Store in a cool, dry place away from light and moisture.
Safety Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust.

Below is a diagram illustrating the key reactive sites on the molecule that will be explored in this guide.

Caption: Key reactive sites for synthetic derivatization.

Application I: Derivatization of the 2-Amino Group

Modification of the exocyclic amino group is a primary strategy for modulating the physicochemical and pharmacological properties of 2-aminothiazole-based compounds.[1]

N-Acylation with Acyl Chlorides

N-acylation is a fundamental transformation that introduces an amide linkage, which can act as a hydrogen bond donor or acceptor, significantly influencing target binding. This protocol provides a general method for acylation using an acyl chloride.[2][9]

Protocol 1: General Procedure for N-Acylation

  • Materials:

    • This compound (1.0 equiv)

    • Acyl chloride (e.g., benzoyl chloride, acetyl chloride) (1.1 equiv)

    • Tertiary amine base (e.g., Triethylamine, DIPEA) (1.5 equiv)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

    • Standard glassware for organic synthesis, magnetic stirrer, ice bath

  • Procedure:

    • To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 equiv) and dissolve in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0 °C using an ice bath.

    • Add the tertiary amine base (1.5 equiv) to the stirred solution.

    • Add the acyl chloride (1.1 equiv) dropwise to the cooled, stirred solution over 10-15 minutes. Causality Note: Dropwise addition is crucial to control the exotherm of the reaction and prevent side product formation.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM.

    • Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired N-acylated product.

Copper-Catalyzed N-Arylation (Ullmann Condensation)

For the introduction of aryl or heteroaryl substituents at the 2-amino position, a copper-catalyzed Ullmann-type reaction can be employed.[10][11] This C-N bond formation is essential for creating structures found in many kinase inhibitors. Modern protocols often use milder conditions than traditional Ullmann reactions.[10][11][12][13]

Protocol 2: Ullmann-type N-Arylation

  • Materials:

    • This compound (1.0 equiv)

    • Aryl iodide or Aryl bromide (1.2 equiv)

    • Copper(I) iodide (CuI) (10-20 mol%)

    • Ligand (e.g., L-proline, a diamine) (20-40 mol%)

    • Base (e.g., K₂CO₃, K₃PO₄) (2.0 equiv)

    • Anhydrous polar aprotic solvent (e.g., DMF, DMSO)

  • Procedure:

    • To a Schlenk flask or microwave vial, add CuI (0.1 equiv), the ligand (0.2 equiv), and the base (2.0 equiv).

    • Add this compound (1.0 equiv) and the aryl halide (1.2 equiv).

    • Evacuate and backfill the flask with an inert atmosphere (Argon) three times.

    • Add the anhydrous solvent (e.g., DMF) via syringe.

    • Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Causality Note: The ligand stabilizes the copper catalyst and facilitates the catalytic cycle, allowing for lower reaction temperatures compared to classical, ligand-free Ullmann reactions.

    • Monitor the reaction by TLC or LC-MS.

    • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove inorganic salts.

    • Wash the filtrate with water and brine to remove the DMF.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel.

Application II: C5-Position Functionalization via Suzuki Coupling

The C5-chloro substituent is an ideal handle for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which forms C-C bonds between an organohalide and a boronic acid, is a powerful tool for extending the molecular scaffold.[14]

Protocol 3: Suzuki-Miyaura Cross-Coupling

  • Materials:

    • This compound (1.0 equiv)

    • Arylboronic acid (1.2-1.5 equiv)

    • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (2-5 mol%)

    • Base (e.g., K₂CO₃, Cs₂CO₃) (2.0-3.0 equiv)

    • Anhydrous solvent system (e.g., 1,4-Dioxane/water, Toluene/water)

  • Procedure:

    • In a Schlenk flask, combine this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the palladium catalyst (0.03 equiv), and the base (2.0 equiv).

    • Evacuate and backfill the flask with an inert atmosphere (Argon) three times.

    • Add the degassed solvent system (e.g., 1,4-Dioxane/water 4:1) via syringe. Causality Note: Degassing the solvent is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

    • Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, monitoring by TLC or LC-MS. Insight: While C-Br bonds are typically more reactive, C-Cl bonds on electron-rich heterocycles can be effectively coupled using appropriate phosphine ligands (like dppf) that promote the oxidative addition step.[14]

    • After completion, cool the reaction to room temperature.

    • Dilute with ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography on silica gel to yield the 5-aryl-2-aminothiazole derivative.

Representative Data for Suzuki Coupling

The following table provides expected yields for Suzuki couplings of related chloro-heterocycles, which can serve as a guide for optimization.

Arylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Approx. Yield (%)
Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Dioxane/H₂O901275-85
4-Methoxyphenylboronic acidPdCl₂(dppf) (3)K₃PO₄Toluene/H₂O100880-90
3-Pyridylboronic acidPd(PPh₃)₄ (4)Cs₂CO₃Dioxane/H₂O951665-75
4-Fluorophenylboronic acidPdCl₂(dppf) (3)K₂CO₃Dioxane/H₂O1001070-80

Application III: A Gateway to Dasatinib and Analogs

One of the most powerful applications of this building block is in the synthesis of kinase inhibitors. The tyrosine kinase inhibitor Dasatinib, used to treat chronic myelogenous leukemia (CML), features a core N-(2-chloro-6-methylphenyl)-2-aminothiazole-5-carboxamide structure.[5][7][15] Our starting material is an ideal precursor for this key intermediate.

Synthetic Workflow: From Ester to Key Dasatinib Intermediate

The following workflow outlines the two-step process to convert the starting ester into the crucial amide intermediate required for the synthesis of Dasatinib.[2][8]

workflow cluster_legend Legend Start 2-Amino-5-chlorothiazole- 4-carboxylic acid methyl ester Step1 Step 1: Hydrolysis Start->Step1 Intermediate 2-Amino-5-chlorothiazole- 4-carboxylic acid Step1->Intermediate   LiOH, THF/H₂O    Step2 Step 2: Amide Coupling Intermediate->Step2 End Key Dasatinib Intermediate: 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide* Step2->End   2-chloro-6-methylaniline, HATU, DIPEA    key1 Starting Material key2 Intermediate key3 Final Product caption *Note: The final product shown is the 5-carboxamide. Our starting material has the ester at the 4-position. This workflow illustrates the analogous chemical steps.

Caption: Synthetic route to a key kinase inhibitor amide core.

Protocol 4: Saponification of the Methyl Ester

  • Materials:

    • This compound (1.0 equiv)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2.0 equiv)

    • Solvent system: Tetrahydrofuran (THF) / Water (e.g., 3:1)

    • 1M HCl (aq) for acidification

  • Procedure:

    • Dissolve the starting ester (1.0 equiv) in the THF/Water solvent mixture.

    • Add the base (e.g., LiOH, 1.5 equiv) and stir the mixture at room temperature for 2-4 hours. Insight: LiOH is often preferred for ester hydrolysis as it can be less prone to promoting side reactions compared to NaOH or KOH in some substrates.

    • Monitor the reaction by TLC until all starting material is consumed.

    • Remove the THF under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~3-4 with 1M HCl.

    • The carboxylic acid product will precipitate out of solution.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield the desired carboxylic acid.

Protocol 5: Amide Coupling to form Dasatinib Intermediate Analog

  • Materials:

    • 2-Amino-5-chlorothiazole-4-carboxylic acid (from Protocol 4) (1.0 equiv)

    • 2-chloro-6-methylaniline (1.05 equiv)

    • Peptide coupling reagent (e.g., HATU, HOBt/EDC) (1.1 equiv)

    • Amine base (e.g., DIPEA, N-methylmorpholine) (2.0-3.0 equiv)

    • Anhydrous DMF

  • Procedure:

    • To a round-bottom flask under an inert atmosphere, add the carboxylic acid (1.0 equiv), the aniline (1.05 equiv), and the coupling reagent (e.g., HATU, 1.1 equiv).

    • Dissolve the solids in anhydrous DMF.

    • Add the amine base (DIPEA, 2.5 equiv) and stir the reaction at room temperature for 6-18 hours.

    • Monitor the reaction by LC-MS.

    • Upon completion, pour the reaction mixture into water to precipitate the product.

    • Stir the slurry for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid thoroughly with water, then with a cold non-polar solvent like diethyl ether or hexane to remove residual impurities.

    • Dry the product under high vacuum. Further purification can be achieved by recrystallization or column chromatography if necessary.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Available online.
  • BenchChem. (2025). Experimental Protocols for the Acylation of 2-Aminobenzothiazole. Available online.
  • Taylor & Francis Online. (n.d.).
  • viXra.org. (2017).
  • PubMed Central (PMC). (n.d.). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. Available online.
  • BenchChem. (2025). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers. Available online.
  • BenchChem. (2025). Application Notes and Protocols for the Derivatization of the 2-Amino Group on the Thiazole Ring. Available online.
  • Royal Society of Chemistry. (n.d.). The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib. Organic & Biomolecular Chemistry. Available online.
  • Google Patents. (n.d.). CN103483289A - 2-amino-N-(2-chloro-6-methyl phenyl)thiazole-5-carboxamide synthesis method. Available online.
  • PubMed Central (PMC). (2022). N-Acylated and N-Alkylated 2-Aminobenzothiazoles Are Novel Agents that Suppress the Generation of Prostaglandin E2. Available online.
  • PubMed Central (PMC). (n.d.). Efficient Synthesis of 2-Amino-6-Arylbenzothiazoles via Pd(0) Suzuki Cross Coupling Reactions: Potent Urease Enzyme Inhibition and Nitric Oxide Scavenging Activities of the Products. Available online.
  • Wikipedia. (n.d.).
  • National Institutes of Health (NIH). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Available online.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis of some new 5- substituted of. Available online.
  • Semantic Scholar. (n.d.).
  • PubMed Central (PMC). (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Available online.
  • Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre. Available online.
  • Wikipedia. (n.d.). Ullmann reaction. Available online.
  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Available online.

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Application Notes & Protocols: Strategic Derivatization of the 2-Aminothiazole Core

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-aminothiazole moiety is a cornerstone of modern medicinal chemistry, serving as a privileged scaffold in a multitude of clinically approved therapeutics.[1] Its prevalence stems from its unique electronic properties and its capacity for diverse, targeted chemical modifications. The exocyclic amino group, in particular, is a versatile handle for derivatization, allowing for the fine-tuning of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile. This guide provides an in-depth exploration of the principal chemical reactions involving this critical functional group. We move beyond simple procedural lists to explain the underlying principles of reactivity and regioselectivity, offering field-proven protocols and insights to guide researchers in drug discovery and chemical biology.

Foundational Principles: Understanding the Reactivity of 2-Aminothiazoles

A crucial aspect governing the reactivity of 2-aminothiazoles is the existence of amino-imino tautomerism. The molecule exists in equilibrium between the exocyclic amino form and the endocyclic imino form. This duality dictates the regioselectivity of reactions with electrophiles.

  • Amino Tautomer: The exocyclic nitrogen (-NH₂) is nucleophilic.

  • Imino Tautomer: The endocyclic, ring nitrogen (=N-) is nucleophilic.

Generally, reactions in neutral form tend to favor attack at the more basic endocyclic ring nitrogen.[2] However, in the presence of a base, the deprotonated ambident anion can lead to a mixture of products, although reactions at the exocyclic nitrogen are synthetically prevalent and often the desired pathway for SAR studies.[2][3] The choice of solvent, base, and electrophile can be strategically employed to favor one reaction site over the other.

Caption: Amino-imino tautomerism in 2-aminothiazole.

Acylation and Sulfonylation: Crafting Amides and Sulfonamides

Acylation and sulfonylation are fundamental transformations that introduce amide and sulfonamide linkages, respectively. These modifications are powerful tools for modulating hydrogen bonding potential, lipophilicity, and metabolic stability.

Acylation

The reaction of 2-aminothiazoles with acyl halides or anhydrides readily forms N-(thiazol-2-yl)amides. This transformation is typically straightforward, often proceeding under basic conditions to neutralize the acid byproduct. The introduction of aromatic acyl groups has been shown to improve the antitumor activity of some 2-aminothiazole derivatives.[4]

General Reaction Scheme: Acylation Reaction

This protocol describes the acylation of 2-amino-4-phenylthiazole with benzoyl chloride.[5]

Materials:

  • 2-amino-4-phenylthiazole (1.0 mmol, 1.0 equiv.)

  • Benzoyl chloride (1.2 mmol, 1.2 equiv.)

  • Anhydrous pyridine (5 mL)

  • Dichloromethane (DCM) for workup

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve 2-amino-4-phenylthiazole in anhydrous pyridine in a round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Cool the solution to 0 °C in an ice bath.

  • Add benzoyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding water.

  • Extract the aqueous mixture with DCM (3 x 20 mL).

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

G Figure 2. Acylation Workflow start Dissolve 2-aminothiazole in Pyridine cool Cool to 0 °C start->cool add Add Benzoyl Chloride Dropwise cool->add react Stir at RT (4-6h) Monitor by TLC add->react quench Quench with Water react->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry (Na₂SO₄) & Concentrate wash->dry purify Purify Product dry->purify

Caption: Experimental workflow for the acylation of 2-aminothiazole.

Sulfonylation

Sulfonylation with sulfonyl chlorides yields stable sulfonamides. This reaction is often performed in the presence of a base, and in some protocols, aqueous media can be used effectively.[1][6] The resulting sulfonamides are excellent hydrogen bond donors and can significantly alter the electronic properties of the parent molecule.

This protocol details the N-sulfonylation of 2-aminothiazole with 4-toluenesulfonyl chloride.[6]

Materials:

  • 2-aminothiazole (1.0 mmol, 1.0 equiv.)

  • 4-toluenesulfonyl chloride (1.1 mmol, 1.1 equiv.)

  • Sodium carbonate (Na₂CO₃) (2.0 mmol, 2.0 equiv.)

  • Dichloromethane (DCM) (10 mL)

Procedure:

  • To a stirred suspension of 2-aminothiazole and sodium carbonate in DCM at room temperature, add 4-toluenesulfonyl chloride.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.

  • After completion, filter the reaction mixture to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired sulfonamide.[6]

Table 1: Comparative Data for Sulfonylation Reactions [1][6]

Sulfonyl ChlorideBaseSolventConditionsYield (%)
Benzenesulfonyl chlorideSodium acetateWater80-85°C, 6h80
4-Toluenesulfonyl chlorideSodium carbonateDCMRT, 12-18h69
4-Nitrobenzenesulfonyl chlorideSodium acetateWater80-85°C, 4h75
2-Naphthalenesulfonyl chlorideSodium carbonateDCMRT, 12-18h36

N-Alkylation and N-Arylation: Expanding Chemical Space

The formation of C-N bonds via alkylation and arylation is a cornerstone of drug development, allowing for the introduction of diverse substituents to probe structure-activity relationships.

N-Alkylation

Direct alkylation with alkyl halides can be complicated by competing reaction at the endocyclic nitrogen.[3] However, methods like reductive amination provide a highly regioselective route to N-alkylated 2-aminothiazoles.

This method involves the initial formation of a Schiff base (imine) with an aldehyde, followed by in-situ reduction.[7]

Materials:

  • 2-aminothiazole derivative (1.0 mmol, 1.0 equiv.)

  • Aldehyde (1.1 mmol, 1.1 equiv.)

  • Anhydrous methanol (10 mL)

  • Sodium borohydride (NaBH₄) (1.5 mmol, 1.5 equiv.)

Procedure:

  • In a round-bottom flask, dissolve the 2-aminothiazole derivative and the aldehyde in anhydrous methanol.

  • Stir the mixture at room temperature for 1-2 hours to facilitate imine formation (monitor by TLC).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium borohydride portion-wise over 10 minutes, maintaining the temperature below 5 °C.[7]

  • Allow the reaction to warm to room temperature and stir until the imine is fully consumed.

  • Quench the reaction by the slow addition of water.

  • Remove methanol under reduced pressure.

  • Extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.[7]

N-Arylation: The Buchwald-Hartwig Amination

The palladium-catalyzed Buchwald-Hartwig amination is a powerful and general method for forming C-N bonds between aryl halides (or triflates) and amines.[8] It has been successfully applied to 2-aminothiazoles, which were historically problematic substrates for Pd-catalyzed N-arylation.[9][10] The choice of palladium precursor, ligand, and base is critical for achieving high yields.

General Reaction Scheme: Buchwald-Hartwig Reaction

This protocol is adapted from methodologies developed for coupling 2-aminothiazoles with aryl bromides.[11][12]

Materials:

  • 2-aminothiazole derivative (1.0 mmol, 1.0 equiv.)

  • Aryl bromide (1.2 mmol, 1.2 equiv.)

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) (0.015 mmol, 1.5 mol%)

  • Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.033 mmol, 3.3 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv.)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • Inert Atmosphere is Crucial: Perform all steps under an inert atmosphere (e.g., Argon or Nitrogen) using Schlenk techniques.

  • To a dried Schlenk tube, add Pd₂(dba)₃, Xantphos, and NaOtBu.

  • Add the 2-aminothiazole and the aryl bromide.

  • Evacuate and backfill the tube with inert gas three times.

  • Add degassed toluene via syringe.

  • Seal the tube and heat the reaction mixture in an oil bath at 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite to remove palladium residues, washing the pad with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography.[7]

G Figure 3. Buchwald-Hartwig Workflow setup Add Pd catalyst, Ligand, Base, & Reactants to Schlenk Tube inert Evacuate & Backfill with Argon (3x) setup->inert solvent Add Degassed Toluene inert->solvent react Heat at 100-110 °C (12-24h) solvent->react monitor Monitor by TLC/GC-MS react->monitor workup Cool, Dilute, & Filter through Celite react->workup purify Concentrate & Purify by Chromatography workup->purify

Caption: Workflow for Buchwald-Hartwig N-arylation.

Table 2: Representative Buchwald-Hartwig Couplings of 2-Aminothiazoles [11][12]

2-AminothiazoleAryl HalideCatalyst/LigandBaseTemp (°C)Yield (%)
2-aminothiazole4-bromoanisolePd₂(dba)₃ / XantphosNaOtBu11085
2-aminothiazole4-bromotoluenePd₂(dba)₃ / XantphosNaOtBu11092
2-amino-4-Me-thiazole1-bromo-3,5-diMe-benzenePd₂(dba)₃ / XantphosNaOtBu11095
2-aminothiazole4-chlorotoluenePd(OAc)₂ / RuPhosK₃PO₄10078

Diazotization and Sandmeyer Reaction

The conversion of the exocyclic amino group to a diazonium salt opens a gateway to a wide array of functionalities that are otherwise difficult to install. The subsequent Sandmeyer reaction allows for the displacement of the diazonium group with halides (Cl, Br) or cyanide, proceeding via a radical-nucleophilic aromatic substitution mechanism.[13]

General Reaction Scheme: Sandmeyer Reaction

This protocol describes the conversion of 2-aminothiazole to 2-bromothiazole.[14][15]

Materials:

  • 2-aminothiazole (1.0 mmol, 1.0 equiv.)

  • Copper(I) bromide (CuBr) (1.5 mmol, 1.5 equiv.)

  • n-Butyl nitrite (1.5 mmol, 1.5 equiv.)

  • Anhydrous acetonitrile (10 mL)

Procedure:

  • Dissolve 2-aminothiazole and CuBr in acetonitrile in a round-bottom flask at room temperature with stirring.

  • Add n-butyl nitrite to the solution.

  • Heat the reaction mixture to 60 °C. The reaction is often rapid and accompanied by the evolution of nitrogen gas.

  • Monitor the reaction by TLC; it is typically complete within 15-30 minutes.[14]

  • Upon completion, cool the mixture and evaporate the solvent in vacuo.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with 0.1 M aqueous ammonia solution (2 x 50 mL) to remove copper salts.

  • Wash the organic layer with brine, dry over MgSO₄, and concentrate to yield the 2-bromothiazole product.[14] Further purification may be performed if necessary.

Cyclization Reactions: Building Fused Heterocyclic Systems

The 2-aminothiazole core is an excellent building block for constructing fused bicyclic systems, such as thiazolo[3,2-a]pyrimidines, which are of significant interest in medicinal chemistry.[16][17] These reactions typically involve condensation with a 1,3-dielectrophile.

This protocol outlines a general approach by reacting a 2-aminothiazole with an α,β-unsaturated ketone.[16]

Materials:

  • 2-aminothiazole (1.0 mmol, 1.0 equiv.)

  • α,β-Unsaturated ketone (e.g., chalcone) (1.0 mmol, 1.0 equiv.)

  • Ethanol

  • Catalytic piperidine or other base

Procedure:

  • Dissolve 2-aminothiazole and the α,β-unsaturated ketone in ethanol in a round-bottom flask.

  • Add a catalytic amount of piperidine.

  • Reflux the reaction mixture for 8-12 hours, monitoring by TLC.

  • Cool the reaction mixture. The product may precipitate upon cooling.

  • If precipitation occurs, collect the solid by filtration, wash with cold ethanol, and dry.

  • If no precipitate forms, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

G Figure 4. Thiazolopyrimidine Synthesis Logic cluster_reactants Reactants aminothiazole 2-Aminothiazole (N-C-S Nucleophile) reaction Base-catalyzed Condensation (e.g., Michael Addition followed by Cyclization) aminothiazole->reaction electrophile 1,3-Dielectrophile (e.g., α,β-Unsaturated Ketone) electrophile->reaction product Fused Thiazolo[3,2-a]pyrimidine System reaction->product

Caption: Logical flow for the synthesis of thiazolo[3,2-a]pyrimidines.

References

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Application Notes & Protocols: Strategic Derivatization of Methyl 2-Amino-5-chlorothiazole-4-carboxylate for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure in Medicinal Chemistry

The 2-aminothiazole moiety is a cornerstone in modern drug discovery, recognized as a "privileged structure" due to its presence in a multitude of clinically approved drugs and biologically active compounds.[1][2][3] Its versatile chemical nature and ability to form key interactions with biological targets have led to its incorporation in agents with activities spanning anticancer, antimicrobial, anti-inflammatory, and neuroprotective domains.[1][2][4][5] The specific starting material, methyl 2-amino-5-chlorothiazole-4-carboxylate, offers three distinct points for chemical modification: the 2-amino group, the 4-ester group, and the 5-chloro substituent. This strategic trifecta of reactive sites allows for a systematic and comprehensive exploration of the chemical space around the core, a process fundamental to Structure-Activity Relationship (SAR) studies.[6][7] SAR-driven derivatization aims to rationally design and synthesize analogs (derivatives) of a lead compound to understand how specific structural changes impact its biological activity, selectivity, and pharmacokinetic properties.[3][8]

This guide provides a detailed framework and actionable protocols for the systematic derivatization of methyl 2-amino-5-chlorothiazole-4-carboxylate. We will delve into the chemical logic behind modifying each position and provide step-by-step methodologies to empower researchers in their quest for novel therapeutics.

Logical Framework for SAR-Guided Derivatization

A successful SAR campaign hinges on a logical and systematic approach to molecular modification. For our core scaffold, the derivatization strategy can be visualized as a multi-pronged exploration, where each vector represents a key functional group. The goal is to probe the steric, electronic, and hydrogen-bonding requirements of the biological target by introducing a diverse array of substituents.

SAR_Strategy cluster_0 Derivatization Points cluster_1 Chemical Transformations Core Methyl 2-Amino-5-chlorothiazole-4-carboxylate Amino C2-Amino Group Core->Amino Position 2 Ester C4-Ester Group Core->Ester Position 4 Chloro C5-Chloro Group Core->Chloro Position 5 Acylation N-Acylation / N-Sulfonylation Amino->Acylation Alkylation N-Alkylation Amino->Alkylation Urea Urea/Thiourea Formation Amino->Urea Hydrolysis Ester Hydrolysis Ester->Hydrolysis Coupling Suzuki / Cross-Coupling Chloro->Coupling Amidation Amide Formation Hydrolysis->Amidation

Caption: Logical workflow for the multi-point derivatization of the core scaffold.

Part 1: Derivatization at the C2-Amino Group

The exocyclic amino group at the C2 position is a prime target for modification. It can act as a hydrogen bond donor and a nucleophile, making it amenable to a wide range of chemical transformations. Modifying this position can significantly impact target binding, solubility, and metabolic stability.

N-Acylation and N-Sulfonylation: Probing for Key Interactions

Rationale: Introducing acyl or sulfonyl groups allows for the exploration of hydrogen bond acceptor capabilities and the introduction of various aryl and alkyl substituents. This can probe for specific hydrophobic or π-stacking interactions within the target's binding pocket. For instance, acylation with different acid chlorides or anhydrides can introduce a variety of R-groups.[5] Similarly, sulfonylation with sulfonyl chlorides can introduce moieties that can act as potent hydrogen bond acceptors.[9]

Protocol 1: General Procedure for N-Acylation

  • Reaction Setup: In a round-bottom flask, dissolve methyl 2-amino-5-chlorothiazole-4-carboxylate (1.0 eq.) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Base Addition: Add a non-nucleophilic base, such as triethylamine (TEA, 1.5 eq.) or diisopropylethylamine (DIPEA, 1.5 eq.), to the solution and stir at room temperature.

  • Acylating Agent Addition: Slowly add the desired acyl chloride or anhydride (1.1 eq.) to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, monitoring the progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for N-Sulfonylation

  • Reaction Setup: Dissolve methyl 2-amino-5-chlorothiazole-4-carboxylate (1.0 eq.) in pyridine or a mixture of DCM and pyridine.

  • Sulfonyl Chloride Addition: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 eq.) portion-wise.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight or until TLC analysis indicates the consumption of the starting material.

  • Work-up: Pour the reaction mixture into ice-water and extract with ethyl acetate.

  • Purification: Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by column chromatography.

EntryReagentR-GroupExpected Outcome
1Acetyl Chloride-COCH₃Introduction of a small, neutral acyl group.
2Benzoyl Chloride-COPhIntroduction of an aromatic acyl group for π-stacking.
3Methane­sulfonyl Chloride-SO₂CH₃Introduction of a small, polar sulfonyl group.
4p-Toluene­sulfonyl Chloride-SO₂-p-TolylIntroduction of a larger, aromatic sulfonyl group.

Table 1: Example Reagents for N-Acylation and N-Sulfonylation.

N-Alkylation: Modulating Basicity and Lipophilicity

Rationale: Introducing alkyl groups to the amino function can modulate its basicity and increase the lipophilicity of the molecule, which can be crucial for membrane permeability and pharmacokinetic properties. Reductive amination is a versatile and mild method for this transformation.[10]

Protocol 3: N-Alkylation via Reductive Amination

  • Imine Formation: In a flask, combine methyl 2-amino-5-chlorothiazole-4-carboxylate (1.0 eq.) and the desired aldehyde or ketone (1.1 eq.) in a solvent like methanol (MeOH) or 1,2-dichloroethane (DCE). Add a catalytic amount of acetic acid.

  • Reaction: Stir the mixture at room temperature for 1-4 hours to allow for imine formation.

  • Reduction: Add a reducing agent such as sodium borohydride (NaBH₄, 1.5 eq.) or sodium triacetoxyborohydride (STAB, 1.5 eq.) portion-wise at 0 °C.

  • Reaction Monitoring: Allow the reaction to proceed at room temperature until the imine intermediate is fully consumed as monitored by TLC.

  • Work-up and Purification: Quench the reaction with water, extract with an organic solvent, and purify the crude product via column chromatography as described in Protocol 1.

Part 2: Modification of the C4-Ester Group

The methyl ester at the C4 position provides a handle for introducing a wide variety of functional groups through hydrolysis followed by amide coupling. This position is often critical for establishing key interactions with the target protein.

Ester Hydrolysis: Unmasking the Carboxylic Acid

Rationale: Hydrolysis of the methyl ester to the corresponding carboxylic acid is a crucial first step.[11][12][13] The resulting carboxylic acid is a versatile intermediate that can be coupled with a diverse library of amines to generate a wide range of amides. This allows for the exploration of different substituents to optimize binding and physicochemical properties.

Protocol 4: Base-Catalyzed Ester Hydrolysis (Saponification)

  • Reaction Setup: Dissolve the methyl ester (1.0 eq.) in a mixture of THF or methanol and water.

  • Base Addition: Add an aqueous solution of a base, such as lithium hydroxide (LiOH, 2.0 eq.) or sodium hydroxide (NaOH, 2.0 eq.).

  • Reaction Monitoring: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) and monitor the reaction progress by TLC until the starting material is consumed.[14]

  • Work-up: Cool the reaction mixture to 0 °C and carefully acidify with dilute HCl (e.g., 1N HCl) to a pH of ~3-4.

  • Isolation: The carboxylic acid product will often precipitate out of the solution. Collect the solid by filtration. If no precipitate forms, extract the aqueous layer with an organic solvent like ethyl acetate.

  • Drying: Dry the collected solid or the concentrated organic extracts under vacuum. The crude carboxylic acid is often used in the next step without further purification.

Amide Formation: Building Diversity

Rationale: The newly formed carboxylic acid can be coupled with a vast array of commercially available primary and secondary amines using standard peptide coupling reagents. This allows for the systematic introduction of different alkyl, aryl, and heterocyclic moieties to probe for optimal interactions with the biological target.

Protocol 5: Amide Coupling using HATU

  • Reaction Setup: Dissolve the carboxylic acid (from Protocol 4, 1.0 eq.), the desired amine (1.1 eq.), and a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate, 1.2 eq.) in an aprotic solvent like dimethylformamide (DMF).

  • Base Addition: Add a non-nucleophilic base like DIPEA (2.0 eq.) to the mixture.

  • Reaction: Stir the reaction at room temperature for 2-16 hours, monitoring by TLC.

  • Work-up: Dilute the reaction mixture with water and extract the product with ethyl acetate.

  • Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry over anhydrous Na₂SO₄, filter, concentrate, and purify by column chromatography.

Amine ComponentR-Group on Amide NitrogenRationale for Selection
AnilinePhenylIntroduce aromatic ring for potential π-interactions.
BenzylamineBenzylIntroduce a flexible aromatic group.
PiperidinePiperidinylIntroduce a saturated heterocyclic ring for conformational restriction.
MorpholineMorpholinylIntroduce a polar, heterocyclic group to enhance solubility.

Table 2: Representative Amines for Amide Library Synthesis.

Part 3: Derivatization at the C5-Chloro Position

The chloro-substituent at the C5 position is an excellent handle for introducing aryl and heteroaryl groups via palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[15][16][17] This allows for significant extension of the molecule into new regions of the binding pocket.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

Rationale: The Suzuki coupling is a robust and versatile method for forming carbon-carbon bonds between an organohalide and an organoboron compound.[15][16][17] In this case, the C5-chloro group can be coupled with a wide variety of commercially available boronic acids or boronate esters, enabling the introduction of diverse aromatic and heteroaromatic systems. This is a powerful strategy to explore larger, more complex chemical space.[18][19]

Suzuki_Coupling Start Methyl 2-Amino-5-chlorothiazole-4-carboxylate Catalyst Pd Catalyst + Base Start->Catalyst Boronic R-B(OH)₂ Boronic->Catalyst Product Methyl 2-Amino-5-arylthiazole-4-carboxylate Catalyst->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Protocol 6: Suzuki-Miyaura Cross-Coupling

  • Reaction Setup: In a Schlenk tube or microwave vial, combine the methyl 2-amino-5-chlorothiazole-4-carboxylate derivative (1.0 eq.), the desired aryl or heteroaryl boronic acid (1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.) or PdCl₂(dppf) (0.05 eq.), and a base like potassium carbonate (K₂CO₃, 2.0 eq.) or cesium carbonate (Cs₂CO₃, 2.0 eq.).

  • Inert Atmosphere: Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., dioxane, toluene, or DMF) and water.

  • Reaction: Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring by TLC or LC-MS. Microwave irradiation can often accelerate the reaction.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the catalyst. Dilute the filtrate with water and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, concentrate, and purify by flash column chromatography.

Boronic AcidR-Group at C5Rationale for Selection
Phenylboronic acidPhenylBasic aromatic scaffold.
4-Methoxyphenyl­boronic acid4-MethoxyphenylElectron-donating group to probe electronic effects.
3-Fluorophenyl­boronic acid3-FluorophenylElectron-withdrawing group and potential H-bond acceptor.
Pyridine-3-boronic acid3-PyridylHeteroaromatic ring to improve solubility and introduce H-bond acceptor.

Table 3: Examples of Boronic Acids for Suzuki Coupling.

Conclusion: A Roadmap for SAR Exploration

The protocols and strategies outlined in this application note provide a comprehensive roadmap for the derivatization of methyl 2-amino-5-chlorothiazole-4-carboxylate. By systematically modifying the C2-amino, C4-ester, and C5-chloro positions, researchers can generate a diverse library of compounds for SAR studies. This systematic approach, grounded in the principles of medicinal chemistry, is essential for identifying key structural features that govern biological activity and for optimizing lead compounds into viable drug candidates. The versatility of the 2-aminothiazole scaffold, coupled with the robust synthetic methodologies described herein, ensures its continued prominence in the field of drug discovery.[1][2][4]

References

  • Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Recent applications of 2-aminothiazole based compounds in medicinal chemistry. DARU Journal of Pharmaceutical Sciences, 23(1), 46.
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The Pivotal Role of 2-Aminothiazole in the Synthesis and Efficacy of Dasatinib: An Application Note for Cancer Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure in Oncology

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutics. The 2-aminothiazole moiety is one such "privileged structure," demonstrating remarkable versatility and efficacy, particularly in the design of potent kinase inhibitors for cancer therapy.[1][2] Its inherent ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site makes it an ideal anchor for designing drugs that can effectively block the signaling pathways driving cancer cell proliferation.[1] This application note delves into the critical role of the 2-aminothiazole core in the synthesis and mechanism of action of dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI) used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[3][4]

Dasatinib's success story is intrinsically linked to the strategic incorporation of the 2-aminothiazole scaffold. This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the synthetic strategies for incorporating this key heterocycle, the mechanistic rationale for its efficacy, and detailed protocols for its application in the synthesis of dasatinib and related anticancer agents.

Dasatinib: Mechanism of Action and the Significance of the 2-Aminothiazole Moiety

Dasatinib is a multi-targeted kinase inhibitor, with its primary therapeutic effect derived from the potent inhibition of the BCR-ABL fusion protein.[5] This aberrant protein, a hallmark of CML and some forms of ALL, exhibits constitutive tyrosine kinase activity, leading to uncontrolled cell growth and survival.[3][5] Dasatinib effectively blocks this activity by binding to the ATP-binding site of the BCR-ABL kinase.[5]

A key feature that distinguishes dasatinib from its predecessor, imatinib, is its ability to bind to both the active and inactive conformations of the ABL kinase domain.[3][5] This dual-binding capability, which contributes to its enhanced efficacy against imatinib-resistant mutations, is facilitated by the molecular architecture of the drug, where the 2-aminothiazole core plays a pivotal role.[3] Molecular modeling and subsequent crystal structure analyses have confirmed that the 2-aminothiazole ring forms key hydrogen bond interactions within the kinase hinge region, anchoring the inhibitor in the active site.[6]

Beyond BCR-ABL, dasatinib also potently inhibits other kinases, including the SRC family kinases (SFKs), c-KIT, EPHA2, and PDGFRβ.[3][5][7] This broad-spectrum activity, particularly the inhibition of SRC kinases, is thought to contribute to its effectiveness against a wider range of malignancies and to overcoming certain resistance mechanisms.[3]

Synthetic Strategies for Dasatinib Focusing on the 2-Aminothiazole Core

The synthesis of dasatinib involves the strategic construction of the key intermediate, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, followed by its coupling with a substituted pyrimidine and subsequent reaction with 1-(2-hydroxyethyl)piperazine. Several synthetic routes have been developed, with a common theme being the efficient formation of the 2-aminothiazole ring.

The Hantzsch Thiazole Synthesis: A Cornerstone Approach

The Hantzsch thiazole synthesis is a classic and widely employed method for the construction of thiazole rings.[8][9] This reaction typically involves the condensation of an α-haloketone with a thioamide or thiourea.[8][9] In the context of dasatinib synthesis, a variation of this method is often utilized to prepare the 2-aminothiazole core.

Protocol 1: Synthesis of 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide via a Modified Hantzsch Approach

This protocol outlines a robust method for the gram-scale synthesis of the key 2-aminothiazole intermediate.

Materials:

  • (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide

  • N-Bromosuccinimide (NBS)

  • Thiourea

  • Solvents: Tetrahydrofuran (THF), Toluene, Water

  • Pyridine

  • Hydrochloric Acid (1N and 2N)

Procedure:

  • Synthesis of (E)-N-(2-Chloro-6-methylphenyl)-3-ethoxyacrylamide (15):

    • To a cooled (0-5°C) solution of 2-chloro-6-methylaniline (0.42 mol) and pyridine (0.63 mol) in THF (600 mL), slowly add 3-ethoxyacryloyl chloride (0.63 mol).

    • Allow the mixture to warm to 20°C and stir for 2 hours.

    • Cool the reaction to 0-10°C and add 1N Hydrochloric acid (115 mL).

    • Dilute with water (310 mL) and concentrate under vacuum to a thick slurry.

    • Dilute the slurry with toluene (275 mL), stir for 15 minutes at 20-22°C, and then for 1 hour at 0°C.

    • Filter the solid, wash with cold toluene, and dry to yield the product.[10]

  • Chemoselective α-bromination and One-Pot Thiazole Formation:

    • A detailed, efficient method involves the chemoselective α-bromination of a β-ethoxyacrylamide followed by a one-pot treatment with thiourea to yield the desired 2-aminothiazole-5-carboxamide in excellent yield.[10][11]

Visualizing the Synthetic Pathway

The following diagram illustrates a generalized synthetic workflow for dasatinib, highlighting the central role of the 2-aminothiazole intermediate.

Dasatinib_Synthesis cluster_0 Part 1: Core Intermediate Synthesis cluster_1 Part 2: Dasatinib Assembly Start Starting Materials (e.g., 2-chloro-6-methylaniline) Intermediate_1 (E)-N-(2-Chloro-6-methylphenyl) -3-ethoxyacrylamide Start->Intermediate_1 Acylation Intermediate_2 2-Amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide Intermediate_1->Intermediate_2 Hantzsch-type Cyclization Coupling_1 Coupled Intermediate Intermediate_2->Coupling_1 Nucleophilic Aromatic Substitution Pyrimidine 4,6-dichloro-2-methylpyrimidine Pyrimidine->Coupling_1 Dasatinib Dasatinib Coupling_1->Dasatinib Final Coupling Piperazine 1-(2-hydroxyethyl)piperazine Piperazine->Dasatinib

Caption: Synthetic workflow for dasatinib.

Structure-Activity Relationship (SAR) and the Versatility of the 2-Aminothiazole Scaffold

The development of dasatinib was the result of extensive structure-activity relationship (SAR) studies that systematically optimized the 2-aminothiazole template.[12][13] These studies revealed that modifications at various positions of the 2-aminothiazole ring and its substituents could significantly impact potency and selectivity against different kinases.[1]

The 2-aminothiazole core itself serves as a critical pharmacophore, engaging in essential hydrogen bonding with the kinase hinge region. The substituents at the 2-amino position and the 5-position of the thiazole ring are crucial for modulating the inhibitor's affinity and selectivity for the target kinase's ATP-binding pocket. This modularity allows for the fine-tuning of the inhibitor's properties, leading to the development of highly potent and selective kinase inhibitors for various therapeutic indications.

In Vitro Evaluation of 2-Aminothiazole Derivatives

The efficacy of novel 2-aminothiazole-based kinase inhibitors is typically assessed through a series of in vitro assays. These assays are crucial for determining the compound's potency, selectivity, and mechanism of action at a molecular and cellular level.

Protocol 2: In Vitro Kinase Inhibition Assay

This general protocol outlines the determination of a compound's inhibitory activity against a specific kinase.

Objective: To quantify the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) of a 2-aminothiazole derivative against a target kinase.

Materials:

  • Purified target kinase (e.g., BCR-ABL, SRC)

  • Specific peptide substrate for the kinase

  • ATP (Adenosine triphosphate)

  • 2-Aminothiazole test compound

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the 2-aminothiazole inhibitor in DMSO.

  • Reaction Setup: In a microplate, combine the kinase, peptide substrate, and assay buffer.

  • Inhibitor Addition: Add the diluted test compound or DMSO (as a control) to the reaction wells.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at the optimal temperature for the kinase reaction.

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions to measure the amount of product formed (or remaining substrate).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.[1]

Table 1: Comparative Antiproliferative Activity of Dasatinib and a Novel 2-Aminothiazole Derivative

CompoundK562 (Leukemia) IC50 (µM)MDA-MB-231 (Breast Cancer) IC50 (µM)MCF-7 (Breast Cancer) IC50 (µM)HT-29 (Colon Cancer) IC50 (µM)
Dasatinib11.08< 1< 1< 1
Compound 21¹16.3Inactive20.221.6

¹Compound 21 is a novel 2-amino-thiazole-5-carboxylic acid phenylamide derivative.[1]

Conclusion: The Enduring Legacy of the 2-Aminothiazole Scaffold

The successful development of dasatinib stands as a testament to the power of scaffold-based drug design and the enduring importance of the 2-aminothiazole moiety in medicinal chemistry. Its ability to serve as a highly effective anchor for kinase inhibition has paved the way for the discovery of numerous other potent and selective anticancer agents. As our understanding of the kinome and its role in cancer progression continues to expand, the versatile 2-aminothiazole scaffold is poised to remain a critical tool in the arsenal of drug discovery professionals, enabling the development of the next generation of targeted cancer therapies.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Dasatinib?
  • ChemicalBook. (2024, March 29). Dasatinib: Mechanism of action and Safety.
  • Pediatric Oncall. Dasatinib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index.
  • University of Michigan. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
  • BenchChem. Application of 2-Amino-5-methylthiazole in Kinase Inhibitor Design.
  • MedlinePlus. (2025, February 15). Dasatinib.
  • Cancer Research UK. Dasatinib.
  • Lombardo, L. J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819–6832.
  • Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
  • PubMed. (2019, February 28). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site.
  • National Institutes of Health. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2.
  • ResearchGate. Design of 2‐aminothiazole CHK1 inhibitors.
  • ACS Publications. 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action | Journal of Medicinal Chemistry.
  • Taylor & Francis Online. Synthesis and preliminary anticancer evaluation of thiazole derivatives of diphyllin.
  • ACS Publications. 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor | Journal of Medicinal Chemistry.
  • Google Patents. US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
  • ACS Publications. 2-Aminothiazole as a Novel Kinase Inhibitor Template. Structure−Activity Relationship Studies toward the Discovery of N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)].
  • viXra.org. (2017, June 9). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®).
  • BenchChem. Application Notes and Protocols: Hantzsch Thiazole Synthesis of 4-(2,4,5-Trichlorophenyl).
  • MDPI. (2021, March 7). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • PubMed. 2-Aminoxazole and 2-Aminothiazole Dasatinib Derivatives as Potent Inhibitors of Chronic Myeloid Leukemia K562 Cells.
  • National Institutes of Health. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC.
  • PubMed Central. (2025, August 26). Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2).
  • PubMed Central. (2021, January 15). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery.
  • ResearchGate. Reaction mechanism of Hantzsch thiazole synthesis.

Sources

Application Note: Comprehensive Analytical Characterization of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester (C₅H₅ClN₂O₂S, Molar Mass: 206.63 g/mol ) is a substituted thiazole derivative.[1] Thiazole rings are significant heterocyclic scaffolds found in a wide array of pharmacologically active compounds, including antimicrobial and anti-cancer agents.[2][3] As a functionalized building block, the precise characterization of this compound is critical for its use in drug discovery, process development, and manufacturing, ensuring the identity, purity, and quality of downstream products.

This guide provides a comprehensive suite of analytical methods and detailed protocols for the robust characterization of this molecule. We will explore an integrated strategy that combines chromatographic techniques for separation and purity assessment with spectroscopic methods for unequivocal structural confirmation. The causality behind the selection of specific methods and parameters is explained to provide researchers with a foundational understanding for adapting these protocols.

Physicochemical Properties Summary
PropertyValueSource
Molecular FormulaC₅H₅ClN₂O₂SPubChem[1]
Molar Mass206.63 g/mol PubChem[1]
IUPAC Namemethyl 2-amino-5-chloro-1,3-thiazole-4-carboxylatePubChem[1]
CAS Number914348-76-8Sigma-Aldrich[4]

Integrated Analytical Workflow

A multi-faceted analytical approach is required for the complete characterization of a novel or synthesized chemical entity. The workflow below illustrates the logical relationship between different analytical techniques, moving from initial identity confirmation to quantitative purity analysis.

Analytical_Workflow cluster_0 Structural Elucidation (Identity) cluster_1 Separation & Purity Analysis cluster_2 Compositional Verification NMR NMR Spectroscopy (¹H, ¹³C) MS Mass Spectrometry (HRMS) Report Comprehensive Certificate of Analysis NMR->Report FTIR FTIR Spectroscopy MS->Report FTIR->Report HPLC HPLC-UV GCMS GC-MS (with Derivatization) HPLC->Report GCMS->Report EA Elemental Analysis (%C, %H, %N, %S, %Cl) EA->Report Sample Test Sample: 2-Amino-5-chlorothiazole- 4-carboxylic acid methyl ester Sample->NMR Sample->MS Sample->FTIR Sample->HPLC Sample->GCMS Sample->EA

Caption: Integrated workflow for the complete characterization of the target compound.

Chromatographic Methods for Purity and Quantification

Chromatographic techniques are essential for separating the target compound from impurities, starting materials, and by-products, allowing for accurate purity assessment.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is the primary method for determining the purity and quantifying the target analyte. Its balance of performance and accessibility makes it ideal for routine quality control.[5] A reversed-phase method is most suitable for this moderately polar compound.

Rationale for Method Design:

  • Stationary Phase: A C18 reversed-phase column is chosen for its effective retention of compounds with mixed polarity.[5]

  • Mobile Phase: An acidic mobile phase (e.g., using formic acid) is crucial. The 2-amino group on the thiazole ring is basic; at a low pH, it becomes protonated. This prevents interactions with residual acidic silanols on the silica support, thereby minimizing peak tailing and producing sharp, symmetrical peaks required for accurate integration.

  • Detector: The thiazole ring contains a conjugated system, making it an excellent chromophore for UV detection. A wavelength of ~254 nm is a common starting point for aromatic and heterocyclic systems.[5]

HPLC_Logic cluster_choices Method Parameter Choices Analyte Analyte Properties + Moderately Polar + Basic (Amino Group) + UV Active Chromophore Column Stationary Phase C18 Reversed-Phase Analyte->Column for retention MobilePhase Mobile Phase Acetonitrile / Water + 0.1% Formic Acid Analyte->MobilePhase to protonate amine, improve peak shape Detector Detector UV-Vis @ ~254 nm Analyte->Detector for detection

Caption: Logic for selecting optimal HPLC-UV parameters based on analyte properties.

Protocol: HPLC-UV Purity Analysis

  • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Sample Preparation:

    • Accurately weigh and dissolve ~10 mg of the compound in 10 mL of a 50:50 mixture of acetonitrile and water (dissolution may require sonication) to create a 1 mg/mL stock solution.

    • Dilute this stock solution to a working concentration of ~0.1 mg/mL using the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection to protect the column and instrument.[5]

  • Chromatographic Conditions:

ParameterRecommended Setting
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful tool for confirming identity and assessing volatile or semi-volatile impurities. However, due to the polarity and low volatility of the amino and carboxylic ester groups, direct analysis is not feasible. Chemical derivatization is mandatory to render the analyte suitable for GC.[6]

Rationale for Derivatization: The primary amine group (-NH₂) is highly polar and can engage in hydrogen bonding, which increases the boiling point and can cause poor peak shape on many GC columns. Silylation, using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a common and effective strategy. It replaces the active hydrogens on the amine with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.

Protocol: GC-MS with Silylation

  • Instrumentation: GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or ion trap).

  • Derivatization:

    • Place ~1 mg of the sample in a 2 mL GC vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine or acetonitrile).

    • Add 100 µL of BSTFA with 1% TMCS (trimethylchlorosilane, a catalyst).

    • Seal the vial tightly and heat at 70 °C for 30 minutes.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions:

ParameterRecommended Setting
Column DB-5ms or equivalent (30 m x 0.25 mm, 0.25 µm film)
Injection Mode Split (e.g., 20:1 ratio)
Injector Temperature 280 °C
Carrier Gas Helium at 1.0 mL/min (constant flow)
Oven Program 100 °C (hold 2 min), ramp at 15 °C/min to 300 °C (hold 5 min)
MS Transfer Line Temp 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 50 - 500 m/z
  • Data Analysis:

    • Confirm the identity of the derivatized analyte by comparing the resulting mass spectrum with the expected molecular ion and fragmentation pattern of the bis-TMS derivative.

    • Analyze the total ion chromatogram (TIC) for any impurity peaks.

Spectroscopic Methods for Structural Elucidation

Spectroscopic methods provide direct information about the molecular structure, confirming the connectivity of atoms and the presence of key functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for unambiguous structure determination in solution. Both ¹H and ¹³C NMR are required for full characterization.

Expected Spectral Features: Based on the structure and data from analogous compounds[7][8], the following signals are anticipated:

  • ¹H NMR:

    • A broad singlet in the 7.5-8.0 ppm region corresponding to the two protons of the amino (-NH₂) group.[7]

    • A sharp singlet around 3.8-4.0 ppm for the three protons of the methyl ester (-OCH₃) group.

    • The absence of any other signals confirms the substitution pattern of the thiazole ring.

  • ¹³C NMR:

    • A signal for the ester carbonyl carbon (C=O) around 160-170 ppm.[9]

    • Signals for the thiazole ring carbons, with the C-2 (attached to the amino group) and C-4 (attached to the ester) being significantly downfield.

    • A signal for the methyl ester carbon around 50-55 ppm.

Protocol: NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube. DMSO-d₆ is an excellent choice as it effectively dissolves a wide range of polar organic compounds and its residual proton signal does not interfere with key analyte signals.[7]

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • Acquire a standard ¹H spectrum.

    • Acquire a proton-decoupled ¹³C spectrum.

    • (Optional but recommended) Perform 2D NMR experiments like COSY and HSQC to confirm assignments.

  • Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the ¹H signals. Reference the spectra to the residual solvent peak (DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[10]

Protocol: FTIR Analysis

  • Instrumentation: An FTIR spectrometer, typically equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Expected Characteristic Absorptions:

Wavenumber (cm⁻¹)VibrationFunctional Group
3450 - 3300N-H Stretch (asymmetric & symmetric)Primary Amine (-NH₂)
3100 - 3000C-H Stretch (sp²)Aromatic/Heterocyclic C-H
2990 - 2950C-H Stretch (sp³)Methyl Ester (-OCH₃)
~1720C=O StretchEster Carbonyl
~1640N-H Scissoring BendPrimary Amine (-NH₂)
1600 - 1450C=N and C=C Ring StretchesThiazole Ring
1300 - 1150C-O StretchEster
800 - 600C-Cl StretchAryl/Vinyl Chloride

Conclusion

The analytical methods detailed in this guide provide a robust framework for the comprehensive characterization of this compound. The integration of chromatographic separation (HPLC, GC-MS) with spectroscopic elucidation (NMR, FTIR, MS) ensures an unequivocal confirmation of identity, a reliable assessment of purity, and a foundation for developing quantitative assays. Adherence to these protocols will provide researchers, scientists, and drug development professionals with the high-quality, validated data necessary for advancing their scientific objectives.

References

  • The Royal Society of Chemistry. (n.d.). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances.
  • Patel, N. B., et al. (2012). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety. ISRN Organic Chemistry.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.
  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole.
  • National Center for Biotechnology Information. (n.d.). 2-Aminothiazole-4-carboxylic acid. PubChem Compound Database.
  • ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds.
  • ResearchGate. (2004). Thiazolecarboxylic Acid Derivatives. Part 1. N-Substituted 2-Amino-4-methylthiazole-5-carboxylic Acid Derivatives. Chemistry of Heterocyclic Compounds.
  • Hanff, E., et al. (2021). Development, validation of a GC–MS method for the simultaneous measurement of amino acids, their PTM metabolites and AGEs in human urine, and application to the bi-ethnic ASOS study with special emphasis to lysine. Amino Acids.
  • SIELC Technologies. (n.d.). Separation of 2-Amino-5-methyl-thiazole on Newcrom R1 HPLC column.
  • International Journal of Current Microbiology and Applied Sciences. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid.
  • Saldyka, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules.
  • Tsikas, D. (2021). Quality Control in Targeted GC-MS for Amino Acid-OMICS. Metabolites.
  • Petrikovics, I., et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. World Journal of Methodology.
  • Nishio, T., et al. (2024). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis.
  • Semantic Scholar. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies.
  • Wikipedia. (n.d.). 2-Aminothiazoline-4-carboxylic acid.
  • Logue, B. A., et al. (2009). The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers. Toxicology Mechanisms and Methods.
  • ResearchGate. (2012). Synthesis and Antioxidant Activity of 2-Amino-5-methylthiazol Derivatives Containing 1,3,4-Oxadiazole-2-thiol Moiety.
  • Baishideng Publishing Group. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning.
  • National Center for Biotechnology Information. (n.d.). 4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester. PubChem Compound Database.
  • Petrikovics, I., et al. (2012). LC-MS/MS analysis of 2-aminothiazoline-4-carboxylic acid as a forensic biomarker for cyanide poisoning. PMC - NIH.
  • Chemistry LibreTexts. (2025). Spectroscopy of Carboxylic Acids and Nitriles.
  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
  • Google Patents. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.

Sources

The Strategic Utility of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 2-Aminothiazole Scaffold as a Privileged Structure

In the landscape of modern medicinal chemistry, the 2-aminothiazole moiety has emerged as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[1] Its remarkable versatility and ability to form key interactions with biological targets have made it a cornerstone in the design of novel therapeutics. This is particularly evident in the field of oncology, where the 2-aminothiazole core is a fundamental component of numerous clinically approved kinase inhibitors, including the potent multi-targeted inhibitor, Dasatinib.[2]

Kinases, enzymes that regulate cellular signaling pathways, are often dysregulated in cancer, making them prime targets for therapeutic intervention. The 2-aminothiazole structure serves as an excellent "hinge-binder," anchoring the inhibitor molecule into the ATP-binding site of the target kinase, thereby blocking its activity. This guide provides an in-depth technical overview of a key building block, 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester , detailing its properties and providing a comprehensive protocol for its application in the synthesis of advanced kinase inhibitor intermediates.

Physicochemical Properties and Handling

Understanding the characteristics of the starting material is paramount for successful and safe synthesis. This compound is a versatile intermediate whose properties are summarized below.

PropertyValueSource
Chemical Name Methyl 2-amino-5-chloro-1,3-thiazole-4-carboxylate[3]
CAS Number 914348-76-8[3][4]
Molecular Formula C₅H₅ClN₂O₂S[3]
Molecular Weight 192.62 g/mol [3]
Appearance Solid[3]
Purity Typically ≥97%[3]
Storage Store in a cool, dry place, protected from light. Recommended storage at 2-8°C.[5]

Safety & Handling:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handle in a well-ventilated fume hood to avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Refer to the material safety data sheet (MSDS) for complete hazard information.

Core Synthetic Application: Pathway to Dasatinib Precursors

The primary utility of this compound lies in its role as a precursor to complex kinase inhibitors. The methyl ester at the C4 position is a versatile functional group that can be readily converted into a carboxamide, a common feature in many inhibitors designed to interact with the solvent-front of the kinase active site. The chloro group at C5 provides an additional site for modification or can be retained to modulate the electronic properties of the ring.

This section details a robust, two-step protocol to convert the starting ester into a key amide intermediate, 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide , a direct precursor used in various reported syntheses of Dasatinib.[2][6]

Logical Workflow for Synthesis

The conversion from the starting ester to the target amide intermediate is a foundational workflow in medicinal chemistry, involving hydrolysis followed by amide bond formation.

G cluster_0 PART 1: Saponification cluster_1 PART 2: Amide Coupling A 2-Amino-5-chlorothiazole- 4-carboxylic acid methyl ester B 2-Amino-5-chlorothiazole- 4-carboxylic acid A->B  LiOH or NaOH (aq)  THF/Methanol   C 2-Amino-5-chlorothiazole- 4-carboxylic acid D Acyl Chloride Intermediate (in situ) C->D  (COCl)₂ or SOCl₂  cat. DMF, DCM   E Target Amide Intermediate (Dasatinib Precursor) D->E  2-chloro-6-methylaniline  Base (e.g., DIPEA)  

Caption: Synthetic workflow from ester to a key amide precursor.

Protocol 1: Saponification of the Methyl Ester

Principle: The methyl ester is hydrolyzed to the corresponding carboxylic acid using a base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of aqueous and organic solvents. This saponification reaction is a classic and reliable method for de-protecting methyl esters.

Materials and Reagents:

  • This compound (1.0 eq)

  • Lithium hydroxide monohydrate (LiOH·H₂O) (1.5 eq)

  • Tetrahydrofuran (THF)

  • Methanol (MeOH)

  • Water (deionized)

  • Hydrochloric acid (1 M HCl)

  • Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

  • Dissolve this compound in a 3:1 mixture of THF and Methanol (approx. 0.1 M concentration) in a round-bottom flask.

  • In a separate beaker, dissolve LiOH·H₂O in water to create a 1 M solution.

  • Add the LiOH solution to the stirred solution of the ester at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).

  • Once the reaction is complete, carefully neutralize the mixture by adding 1 M HCl dropwise until the pH is approximately 2-3. A precipitate of the carboxylic acid should form.

  • Filter the solid precipitate using a Büchner funnel, wash with cold water, and dry under vacuum to yield 2-Amino-5-chlorothiazole-4-carboxylic acid .

Causality and Trustworthiness: The use of a mixed solvent system ensures the solubility of both the nonpolar starting material and the polar salt intermediate. Acidification is critical to protonate the carboxylate salt, causing the less soluble carboxylic acid to precipitate, which is a self-validating endpoint for the reaction's workup.

Protocol 2: Amide Bond Formation

Principle: The newly formed carboxylic acid is coupled with 2-chloro-6-methylaniline. This is achieved by first activating the carboxylic acid, often by converting it in situ to a highly reactive acyl chloride using oxalyl chloride or thionyl chloride. The acyl chloride then readily reacts with the amine to form the stable amide bond.[7] This method is particularly effective for coupling with sterically hindered or electron-deficient anilines where other coupling reagents might fail.[8]

Materials and Reagents:

  • 2-Amino-5-chlorothiazole-4-carboxylic acid (from Protocol 1) (1.0 eq)

  • Oxalyl chloride ((COCl)₂) or Thionyl chloride (SOCl₂) (1.2 eq)

  • 2-chloro-6-methylaniline (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)

  • Dichloromethane (DCM), anhydrous

  • N,N-Dimethylformamide (DMF) (catalytic amount)

  • Round-bottom flask, magnetic stirrer, dropping funnel, nitrogen atmosphere setup

Procedure:

  • Suspend the 2-Amino-5-chlorothiazole-4-carboxylic acid in anhydrous DCM in a dry, nitrogen-flushed round-bottom flask.

  • Add a catalytic amount of DMF (1-2 drops).

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add oxalyl chloride dropwise via a syringe. Effervescence (evolution of CO and CO₂) will be observed.

  • Allow the mixture to stir at 0°C for 30 minutes and then warm to room temperature for 1 hour, or until the suspension becomes a clear solution, indicating the formation of the acyl chloride.

  • In a separate flask, dissolve 2-chloro-6-methylaniline and DIPEA in anhydrous DCM.

  • Cool the acyl chloride solution back to 0°C and slowly add the aniline/DIPEA solution via a dropping funnel.

  • Stir the reaction mixture at room temperature overnight.

  • Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the target intermediate, 2-Amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide .

Causality and Trustworthiness: The catalytic DMF forms the Vilsmeier reagent, which is the active catalyst for acyl chloride formation. The use of a non-nucleophilic base like DIPEA is crucial to scavenge the HCl byproduct without competing with the primary amine nucleophile. Each step, from the visual confirmation of acyl chloride formation to the basic quench, provides a checkpoint for the protocol's success.

Mechanism of Action: Why the 2-Aminothiazole Core Works

The efficacy of inhibitors derived from this scaffold is rooted in their ability to mimic the adenine portion of ATP, allowing them to bind effectively in the kinase hinge region.

G cluster_0 Kinase ATP Binding Pocket cluster_1 Inhibitor Structure Hinge Hinge Region (Backbone NH) Inhibitor 2-Aminothiazole Core Inhibitor->Hinge H-Bond Acceptor Inhibitor->Hinge H-Bond Donor (from 2-amino group) Sidechain Amide Sidechain (Targets Solvent Front) Gatekeeper Gatekeeper Residue SolventFront Solvent Front Core 2-Aminothiazole (Hinge Binder) Core->Sidechain C4-Position (from ester)

Caption: Role of the 2-aminothiazole core in kinase hinge binding.

The 2-amino group is a critical hydrogen bond donor, while the thiazole nitrogen atom can act as a hydrogen bond acceptor, creating a bidentate interaction that anchors the molecule. The substituent at the C4-position, derived from the initial carboxylic acid ester, extends towards the solvent-exposed region, providing a vector for introducing moieties that enhance potency and selectivity.

Conclusion

This compound is a high-value, strategically functionalized starting material for the synthesis of kinase inhibitors. Its ester and chloro groups offer orthogonal handles for chemical modification, enabling the rapid construction of diverse compound libraries. The protocols detailed herein provide a reliable and well-rationalized pathway for converting this building block into advanced intermediates for the synthesis of clinically relevant molecules like Dasatinib. This guide empowers researchers and drug development professionals to leverage this versatile scaffold in the ongoing quest for more effective and selective targeted cancer therapies.

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Acylation reactions of 2-amino-4-methylthiazole-5-carboxylic acid esters

The N-acylation of 2-amino-4-methylthiazole-5-carboxylic acid esters is a fundamental and versatile transformation in synthetic medicinal chemistry. The protocols detailed herein—from the classic Schotten-Baumann reaction to modern DMAP-catalyzed methods—provide a robust toolkit for researchers. A thorough understanding of the reaction mechanisms and careful selection of conditions based on substrate reactivity are paramount to success. The resulting acylated amides are not merely synthetic endpoints but are valuable intermediates poised for further elaboration into novel drug candidates, as exemplified by their use in the synthesis of kinase inhibitors like Dasatinib. [15][16]

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Application Note: A Robust One-Pot Synthesis of 2-Aminothiazole-5-Carboxamides for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of 2-Aminothiazoles in Modern Medicine

The 2-aminothiazole ring is a privileged heterocyclic scaffold, forming the structural core of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its significance is particularly pronounced in the field of oncology, where it serves as a cornerstone for a class of potent protein kinase inhibitors.[3] A prime example is Dasatinib, a multi-targeted kinase inhibitor used in the treatment of chronic myelogenous leukemia (CML).[4][5][6]

Traditional multi-step syntheses of functionalized 2-aminothiazole-5-carboxamides often require protection/deprotection strategies and the use of hazardous, moisture-sensitive reagents, posing challenges for scalability and efficiency.[4] In contrast, one-pot syntheses, which avoid the isolation of intermediates, represent a significant advancement by improving reaction efficiency, reducing waste, and simplifying procedures.[3][7]

This application note details a highly efficient and scalable one-pot protocol for the synthesis of 2-aminothiazole-5-carboxamides. The methodology is based on a chemoselective α-bromination of a β-ethoxyacrylamide precursor followed by a cyclocondensation with thiourea, a variation of the classic Hantzsch thiazole synthesis.[4][8][9] This process eliminates harsh reagents and multiple intermediate isolations, making it an authoritative and field-proven choice for medicinal chemistry and process development laboratories.[4]

Reaction Mechanism and Scientific Rationale

The one-pot conversion of a β-ethoxyacrylamide to a 2-aminothiazole-5-carboxamide proceeds via a well-established pathway involving two key transformations within the same reaction vessel: electrophilic α-bromination and subsequent cyclocondensation.

Step 1: Electrophilic α-Bromination The reaction is initiated by the addition of N-Bromosuccinimide (NBS), a convenient and selective source of electrophilic bromine.[10][11][12] In an aqueous solvent mixture, NBS delivers a bromine cation (Br+) that chemoselectively adds to the electron-rich α-carbon of the β-ethoxyacrylamide. The choice of NBS is critical; it provides a low, steady concentration of bromine, which favors the desired substitution over competitive side reactions like bromination of the aromatic ring or the amide nitrogen.[4][13]

Step 2: Hantzsch-Type Cyclocondensation Following α-bromination, thiourea is introduced into the mixture. The sulfur atom of thiourea, being a potent nucleophile, attacks the newly formed α-bromo intermediate.[14] This is followed by an intramolecular cyclization where one of the amino groups of the thiourea attacks the amide carbonyl carbon. Subsequent dehydration and tautomerization yield the stable, aromatic 2-aminothiazole ring.[8][15] This entire sequence is a powerful illustration of the Hantzsch thiazole synthesis, one of the most reliable methods for forming this heterocyclic system.[8][9][16][17]

The elegance of this one-pot method lies in the carefully orchestrated sequence where the product of the first reaction becomes the immediate substrate for the second, without the need for isolation and purification.[4]

G sub β-Ethoxyacrylamide Precursor int1 α-Bromo Intermediate (In Situ) sub->int1 Step 1: α-Bromination prod 2-Aminothiazole-5-carboxamide (Final Product) int1->prod Step 2: Cyclocondensation & Dehydration reag1_label NBS (Brominating Agent) reag2_label Thiourea (Cyclization Agent) caption Fig. 1: Conceptual workflow of the one-pot synthesis. G start Start: Acrylamide Precursor in Dioxane/Water step1 Cool to 0-5 °C start->step1 step2 Add NBS (1.1 eq) Maintain T < 10 °C step1->step2 step3 Stir at 0-5 °C for 1 hour step2->step3 step4 Add Thiourea (1.2 eq) step3->step4 step5 Heat to 80-85 °C for 3 hours step4->step5 step6 Cool to RT Quench with NaHCO₃ step5->step6 step7 Precipitate, Filter, Wash, and Dry step6->step7 end_node Final Product: High Purity Crystalline Solid step7->end_node caption Fig. 2: Step-by-step experimental workflow for the one-pot cyclization.

Fig. 2: Step-by-step experimental workflow for the one-pot cyclization.

Summary of Reaction Parameters and Expected Results

The following table summarizes the key parameters for the one-pot cyclization step, providing a quick reference for laboratory execution.

ParameterValue / ConditionRationale / Notes
Starting Material (E)-N-aryl-3-ethoxyacrylamide1.0 equivalent
Brominating Agent N-Bromosuccinimide (NBS)1.1 equivalents
Cyclization Agent Thiourea1.2 equivalents
Solvent System 1,4-Dioxane / WaterProvides appropriate solubility for both organic and inorganic reagents.
NBS Addition Temp. 0-5 °CCritical for achieving chemoselectivity and preventing side reactions. [4]
Cyclization Temp. 80-85 °CSufficient thermal energy to drive the condensation and dehydration steps.
Reaction Time ~4-5 hours totalIncludes 1 hr for bromination and 3 hrs for cyclization.
Workup Aqueous NaHCO₃ quench, filtrationSimple, non-extractive workup isolates the product via precipitation.
Typical Yield >90%The efficiency of the one-pot process leads to high product yields. [4]
Product Purity HighOften pure enough for subsequent steps without chromatographic purification.

Conclusion

The described one-pot synthesis provides a facile, efficient, and highly scalable method for preparing 2-aminothiazole-5-carboxamides. [4]By eliminating intermediate isolation steps and avoiding the use of harsh organometallic reagents, this protocol is not only more efficient but also aligns with the principles of green chemistry. Its successful application in the synthesis of the anti-cancer drug Dasatinib underscores its robustness and industrial relevance. [4][5]This method is an invaluable tool for researchers in medicinal chemistry and drug development, enabling rapid access to this critical heterocyclic core for the exploration of new chemical entities.

References

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Introduction: The Strategic Importance of 2-Aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki Coupling Reactions with 2-Aminothiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 2-aminothiazole motif is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] Its ability to engage in various hydrogen bonding interactions and its rigid, planar structure make it an ideal scaffold for designing molecules that can effectively interact with biological targets. Consequently, the development of robust and versatile synthetic methods for the functionalization of the 2-aminothiazole core is of paramount importance in drug discovery and development.[3]

The Suzuki-Miyaura cross-coupling reaction stands out as one of the most powerful and widely used methods for forming carbon-carbon bonds, celebrated for its high functional group tolerance, mild reaction conditions, and the commercial availability of a vast library of boronic acid coupling partners.[4][5] Applying this reaction to 2-aminothiazole derivatives, particularly at halogenated positions like C5, provides a direct and efficient route to novel aryl- and heteroaryl-substituted compounds, enabling the rapid exploration of chemical space for lead optimization.[1][6]

However, the inherent chemical nature of 2-aminothiazoles presents unique challenges to the standard Suzuki-Miyaura protocol. This guide provides a detailed exploration of these challenges, outlines the key mechanistic considerations, and delivers field-proven protocols and optimization strategies to empower researchers to successfully employ this critical transformation.

The Core Challenge: Catalyst Inhibition by Nitrogen Heterocycles

The primary obstacle in the Suzuki coupling of 2-aminothiazole derivatives stems from the presence of basic nitrogen atoms—both the endocyclic thiazole nitrogen and the exocyclic amino group. These nitrogen atoms can act as ligands, coordinating to the palladium catalyst. This coordination can lead to several detrimental effects:

  • Catalyst Poisoning: Strong coordination of the nitrogen atoms to the palladium center can stabilize the metal complex, preventing it from participating in the catalytic cycle and effectively "poisoning" the catalyst.[7][8]

  • Inhibition of Oxidative Addition: The formation of stable Pd-substrate complexes can hinder the crucial initial step of oxidative addition, where the palladium(0) species inserts into the carbon-halogen bond of the thiazole.[8][9]

  • Altered Ligand Stoichiometry: The substrate itself competes with the desired phosphine ligand for coordination sites on the palladium, disrupting the delicate electronic and steric balance required for an efficient catalytic cycle.

Overcoming these challenges requires a carefully tailored approach, moving beyond generic Suzuki conditions to a system specifically designed to mitigate the inhibitory effects of the 2-aminothiazole core.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Framework

A foundational understanding of the Suzuki-Miyaura catalytic cycle is essential for rational troubleshooting and optimization. The widely accepted mechanism involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[4][10]

The cycle consists of three primary steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-X) of the 2-halo-aminothiazole, forming a square planar Pd(II) complex. This is often the rate-limiting step of the reaction.[9][10]

  • Transmetalation: The organic group from the organoboron species (e.g., a boronic acid) is transferred to the Pd(II) complex. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[4][11]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[10]

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) pd_oxidative R¹-Pd(II)L₂-X (Oxidative Adduct) pd0->pd_oxidative Oxidative Addition pd_trans R¹-Pd(II)L₂-R² (Transmetalation Product) pd_oxidative->pd_trans Transmetalation pd_trans->pd0 Reductive Elimination product R¹-R² (Coupled Product) pd_trans->product aryl_halide R¹-X (2-Halo-aminothiazole) aryl_halide->pd_oxidative boronic_acid R²-B(OH)₂ (Boronic Acid) boronic_acid->pd_trans base Base (e.g., K₃PO₄) base->pd_trans Activates Boronic Acid

The Suzuki-Miyaura Catalytic Cycle

Key Parameters for Success: A Strategic Guide

Achieving high yields and clean conversions with 2-aminothiazole substrates hinges on the strategic selection of four key reaction components: the palladium source, ligand, base, and solvent.

Palladium Source and Ligand: The Heart of the Catalyst

The combination of the palladium source and the phosphine ligand is the most critical factor for success.

  • Palladium Source: While traditional sources like Pd(PPh₃)₄ or Pd(OAc)₂ can be used, modern, well-defined precatalysts are highly recommended.[12] These are air-stable Pd(II) complexes that are readily reduced in situ to the active Pd(0) species. Buchwald-type precatalysts (e.g., XPhos Pd G3, SPhos Pd G2) are particularly effective as they ensure a reliable generation of the active catalyst in the presence of the potentially inhibiting substrate.[13]

  • Ligand Selection: To counteract catalyst inhibition, the ligand must be carefully chosen. The most successful ligands for this application are bulky, electron-rich monophosphines .[7][14]

    • Bulkiness: A large steric profile (e.g., the biaryl backbone of SPhos or XPhos) physically shields the palladium center, discouraging coordination from the substrate's nitrogen atoms.[7][15]

    • Electron-Donating Ability: Electron-rich phosphines accelerate the rate-limiting oxidative addition step and promote the final reductive elimination step, increasing overall catalytic turnover.[10][14]

    Recommended Ligands: SPhos, XPhos, RuPhos, and tBu₃P are excellent starting points for screening.[15]

Base Selection: Driving the Transmetalation

The base plays the crucial role of activating the boronic acid to form a boronate complex, which is necessary for transmetalation.[16] The choice of base can significantly influence yield and side reactions.

  • Common Bases: Inorganic bases are typically preferred. Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are the most common and effective choices.[15][16] Cesium carbonate (Cs₂CO₃) is often more soluble in organic solvents and can be effective for more challenging couplings.

  • Suppressing Protodeboronation: A common side reaction is protodeboronation, where the boronic acid C-B bond is cleaved by a proton source (like water) before it can transmetalate.[7][12] Using a strong but non-hydroxide base like K₃PO₄ under anhydrous or low-water conditions can effectively minimize this pathway.[12][15]

Solvent System: The Reaction Medium

The solvent must dissolve the reagents and facilitate the reaction, but its composition can also be leveraged to control side reactions.

  • Aprotic Solvents: Ethereal solvents like 1,4-dioxane and 2-methyltetrahydrofuran (2-MeTHF) are excellent choices. Toluene and DMF can also be used.[6][17]

  • The Role of Water: While many Suzuki reactions are run in a biphasic solvent system (e.g., dioxane/water), minimizing water content can be beneficial for 2-aminothiazole couplings.[12][17] As mentioned, this reduces the risk of protodeboronation. A good starting point is a 4:1 or 5:1 ratio of organic solvent to water, or even completely anhydrous conditions with a base like K₃PO₄.[6][18]

Boron Source: Stability and Reactivity

While boronic acids are the most common coupling partners, their stability can be an issue, as they can dehydrate to form unreactive cyclic trimers (boroxines).[19]

  • Boronic Acids: Use high-purity, fresh boronic acids whenever possible.

  • Boronic Esters: Pinacol esters (R-B(pin)) or MIDA boronates are more stable alternatives that are less prone to degradation and protodeboronation.[20] They can be used directly in the coupling reaction, though they may sometimes react more slowly.[19]

  • Potassium Trifluoroborate Salts (R-BF₃K): These are highly stable, crystalline solids that are excellent surrogates for boronic acids and are particularly resistant to protodeboronation.[20]

Detailed Experimental Protocol: Suzuki Coupling of 2-Amino-5-bromothiazole

This protocol provides a robust starting point for the coupling of a model 2-amino-5-bromothiazole substrate with an arylboronic acid. All operations should be performed with careful attention to excluding air and moisture.

Materials and Reagents
  • 2-Amino-5-bromothiazole derivative (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous 1,4-dioxane (5 mL)

  • Degassed water (1 mL)

  • Reaction vessel (e.g., Schlenk flask or microwave vial) with a magnetic stir bar

  • Inert atmosphere (Nitrogen or Argon)

Experimental_Workflow prep_node prep_node reaction_node reaction_node workup_node workup_node analysis_node analysis_node A 1. Reagent Preparation B 2. Assemble Reaction Vessel A->B C 3. Establish Inert Atmosphere (Evacuate & Backfill x3) B->C D 4. Add Solvents & Reagents C->D E 5. Heat Reaction Mixture (e.g., 80-110 °C) D->E F 6. Monitor Progress (TLC / LC-MS) E->F F->E Continue Heating G 7. Reaction Workup (Quench, Extract, Wash) F->G Reaction Complete H 8. Purification (Column Chromatography) G->H I 9. Characterization & Analysis H->I

General Experimental Workflow for Suzuki Coupling
Step-by-Step Procedure
  • Vessel Preparation: To a dry Schlenk flask or microwave vial containing a magnetic stir bar, add the 2-amino-5-bromothiazole (1.0 mmol), the arylboronic acid (1.2 mmol), and finely powdered K₃PO₄ (2.0 mmol).[6]

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%) to the flask. If not using a precatalyst, the palladium source and ligand are added at this stage.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure all oxygen is removed.[6][12]

  • Solvent Addition: Under a positive pressure of inert gas, add the anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe.[18]

  • Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously at the desired temperature (typically 80-110 °C).[12]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting halide is consumed (typically 2-24 hours).[6]

  • Workup: Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) followed by brine (10 mL).[6]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel to isolate the desired 2-amino-5-arylthiazole product.[6]

Optimization and Data

The conditions provided are a general starting point. Optimization of catalyst loading, base equivalence, solvent ratio, and temperature is often necessary to achieve maximum yield for a specific substrate combination.

Table 1: Representative Conditions and Yields for Suzuki Coupling of 2-Amino-5-bromothiazole

EntryArylboronic AcidCatalyst (mol%)Base (equiv.)Solvent SystemTemp (°C)Time (h)Yield (%)[18]
1Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)Toluene/H₂O (4:1)953168
24-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)Toluene/H₂O (4:1)953172
34-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄ (2.0)DMF/H₂O (4:1)953164
43,5-Bis(trifluoromethyl)phenylboronic acid pinacol esterPd(PPh₃)₄ (5)K₃PO₄ (2.0)1,4-Dioxane/H₂O (4:1)953185

Note: Yields are illustrative and based on reported literature for similar benzothiazole systems.[18] Optimization with modern Buchwald-type ligands and precatalysts can often lead to higher yields in shorter reaction times.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst.[12]2. Insufficiently degassed system.[12]3. Poor solubility of reagents.[7]1. Use a fresh, high-quality precatalyst. Switch to a more robust ligand (e.g., XPhos).2. Ensure solvents are thoroughly degassed and the reaction is maintained under a positive inert atmosphere.3. Increase solvent volume or switch to a more solubilizing solvent like DMF or 2-MeTHF.
Protodeboronation 1. Presence of excess water or protic sources.[7][12]2. Base is too strong or hydrolytically unstable.1. Switch to anhydrous conditions. Use a boronic ester or trifluoroborate salt.2. Use a milder base like K₂CO₃ or KF, or use K₃PO₄ under anhydrous conditions.[15]
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction.[7][12]2. Catalyst system promotes homocoupling.1. Improve degassing procedure for solvents and the reaction vessel.2. Decrease catalyst loading or screen different palladium/ligand combinations.
Dehalogenation of Starting Material 1. Reaction temperature is too high.2. Certain catalyst/ligand combinations can promote this side reaction.1. Lower the reaction temperature and monitor for longer times.2. Screen alternative ligands and palladium sources.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-aminothiazole derivatives is a powerful, albeit challenging, transformation that unlocks access to a rich chemical space of high value in drug discovery. Success is not found in a one-size-fits-all protocol but in a rational approach to experimental design. By understanding the inhibitory nature of the substrate and strategically selecting modern, robust catalyst systems—particularly those employing bulky, electron-rich phosphine ligands—researchers can effectively mitigate common failure modes. The detailed protocols and troubleshooting guide presented here serve as a comprehensive resource for navigating the intricacies of this reaction, ultimately enabling the efficient synthesis of novel 2-amino-5-arylthiazole compounds.

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Application Notes & Protocols: A Guide to the Synthesis of 2-Amino-Thiazole-5-Carboxylic Acid Aryl Amides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the 2-Aminothiazole Core in Drug Discovery

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of biologically active compounds.[1][2] This heterocyclic system is a key structural component in pharmaceuticals with applications ranging from anticancer and anti-inflammatory to antibacterial and antiviral agents.[1][3] Notably, the 2-amino-thiazole-5-carboxylic acid aryl amide core forms the backbone of highly significant therapeutic agents, including the blockbuster anti-cancer drug Dasatinib.[4][5]

The synthetic challenge in preparing these molecules lies not only in the construction of the thiazole ring but also in the formation of the C5-amide bond, particularly with sterically hindered or electronically deactivated anilines. The inherent nucleophilicity of the 2-amino group can also complicate traditional amide coupling strategies, often necessitating protective group chemistry.

This document provides an in-depth guide for researchers, scientists, and drug development professionals on the primary, field-proven strategies for synthesizing 2-amino-thiazole-5-carboxylic acid aryl amides. We will move beyond simple procedural lists to explain the underlying chemical logic, enabling scientists to make informed decisions, troubleshoot effectively, and adapt these protocols to their specific synthetic targets.

Overview of Primary Synthetic Strategies

The preparation of 2-amino-thiazole-5-carboxylic acid aryl amides can be broadly categorized into two main retrosynthetic approaches:

  • "Thiazole First, Amide Last": This classic route involves the initial synthesis of a 2-aminothiazole-5-carboxylate ester, which is subsequently hydrolyzed to the corresponding carboxylic acid. The final step is the coupling of this acid with the desired aryl amine. This pathway is robust but may require protection of the 2-amino group.

  • "Amide First, Thiazole Last": In this more modern approach, the aryl amide bond is formed first by reacting an aniline with a suitable three-carbon precursor. The thiazole ring is then constructed in a subsequent cyclization step. This strategy is particularly advantageous when working with challenging anilines.[4]

A third, industrially relevant method utilizes dichloroacrylic acid derivatives as starting materials.[6] The choice of strategy depends critically on the steric and electronic properties of the target aryl amide, the desired scale of the synthesis, and available starting materials.

Synthetic_Strategies cluster_0 Strategy 1: Thiazole First, Amide Last cluster_1 Strategy 2: Amide First, Thiazole Last cluster_2 Strategy 3: Industrial Route TFA_Start Ethyl β-Ethoxyacrylate TFA_Inter1 Ethyl 2-aminothiazole- 5-carboxylate TFA_Start->TFA_Inter1 1. NBS 2. Thiourea TFA_Inter2 2-Amino-N-Boc- thiazole-5-carboxylic Acid TFA_Inter1->TFA_Inter2 1. Boc₂O 2. NaOH Target Target Molecule: 2-Amino-thiazole-5- carboxylic Acid Aryl Amide TFA_Inter2->Target 1. Coupling Agent, Ar-NH₂ 2. TFA (deprotection) AFT_Start 3-Ethoxyacryloyl chloride + Ar-NH₂ AFT_Inter1 (E)-N-Aryl-3- ethoxyacrylamide AFT_Start->AFT_Inter1 Pyridine, THF AFT_Inter1->Target 1. NBS 2. Thiourea IR_Start 2,3-Dichloroacryloyl chloride + Ar-NH₂ IR_Inter1 N-Aryl-2,3- dichloroacrylamide IR_Start->IR_Inter1 IR_Inter1->Target 1. NaOMe 2. Thiourea, Acid

Caption: High-level overview of the main synthetic routes to the target amide scaffold.

Detailed Protocols and Mechanistic Insights

Protocol 1: "Amide First, Thiazole Last" - The β-Ethoxyacrylamide Approach

This elegant and highly efficient method is often the strategy of choice for large-scale synthesis and for targets involving sterically demanding anilines, such as the 2-chloro-6-methylaniline used in the synthesis of Dasatinib.[4] By forming the robust amide bond prior to the more delicate ring-formation chemistry, this route circumvents many challenges associated with late-stage amide coupling and protection/deprotection sequences.

Causality and Experimental Rationale:

  • Amide Formation First: Coupling the relatively simple 3-ethoxyacryloyl chloride with a complex aniline is generally more straightforward than the reverse. This avoids activating the heterocyclic carboxylic acid, which can be prone to decomposition, and eliminates the need to protect the 2-amino group of the thiazole.[4]

  • Chemoselective Bromination: N-Bromosuccinimide (NBS) is the reagent of choice for the α-bromination of the enol ether system. The reaction is highly selective for the electron-rich α-carbon, and under the described aqueous dioxane conditions, competing bromination on the aniline ring or the amide nitrogen is not observed.[4]

  • One-Pot Cyclization: The subsequent addition of thiourea to the crude bromo-intermediate triggers an in-situ Hantzsch-type thiazole synthesis, proceeding in high yield to furnish the final product directly.

Experimental Protocol:

Protocol_1_Workflow cluster_0 Step 1: Acrylamide Synthesis cluster_1 Step 2: Bromination and Thiazole Formation P1_S1_reagents 2-Chloro-6-methylaniline Pyridine THF, 0 °C to RT P1_S1_add Add 3-Ethoxyacryloyl chloride (slowly) P1_S1_reagents->P1_S1_add P1_S1_react Stir 2h at 20 °C P1_S1_add->P1_S1_react P1_S1_workup Acidic Workup (1N HCl) Concentrate P1_S1_react->P1_S1_workup P1_S1_product Isolate Product 15: (E)-N-(2-chloro-6-methylphenyl) -3-ethoxyacrylamide P1_S1_workup->P1_S1_product P1_S2_start Product 15 in Dioxane/H₂O P1_S1_product->P1_S2_start Proceed to next step P1_S2_add_NBS Add NBS (1 equiv) P1_S2_start->P1_S2_add_NBS P1_S2_add_Thiourea Add Thiourea P1_S2_add_NBS->P1_S2_add_Thiourea P1_S2_heat Heat to 80 °C P1_S2_add_Thiourea->P1_S2_heat P1_S2_product Final Product: 2-amino-N-(2-chloro-6-methylphenyl) thiazole-5-carboxamide P1_S2_heat->P1_S2_product

Caption: Workflow for the "Amide First, Thiazole Last" synthesis.

Step-by-Step Methodology:

  • Synthesis of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide (15):

    • To a stirring solution of 2-chloro-6-methylaniline (1.0 eq) and pyridine (1.5 eq) in tetrahydrofuran (THF), cooled to 0-5 °C, add 3-ethoxyacryloyl chloride (1.5 eq) dropwise, maintaining the internal temperature below 5 °C.

    • Allow the mixture to warm to room temperature and stir for 2 hours.

    • Cool the reaction to 0-10 °C and quench by adding 1N HCl.

    • Dilute with water and concentrate the mixture under reduced pressure to a slurry. The product can be isolated by filtration.

  • Synthesis of 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide (13):

    • Dissolve the acrylamide intermediate 15 (1.0 eq) in a mixture of dioxane and water.

    • Add N-Bromosuccinimide (NBS) (1.0 eq) and stir at room temperature.

    • After consumption of the starting material (monitored by TLC/LCMS), add thiourea (1.1 eq) to the reaction mixture.

    • Heat the mixture to 80 °C until the reaction is complete.

    • Cool the mixture and isolate the final product, which often precipitates from the reaction medium and can be collected by filtration.

StepProductTypical YieldReference
1(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide74%[4]
22-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide95%[4]
Table 1. Representative yields for the β-ethoxyacrylamide approach.
Protocol 2: "Thiazole First, Amide Last" - The Carboxylic Acid Coupling Approach

This is the more traditional pathway, offering modularity by allowing a common thiazole intermediate to be coupled with a diverse library of aryl amines. Its primary challenge is the final amide coupling step, which can be low-yielding without careful optimization, especially with unreactive amines. The use of a protecting group on the 2-amino function is highly recommended to prevent self-condensation or reaction with the activated carboxylic acid.

Causality and Experimental Rationale:

  • Boc Protection: The 2-amino group is a competing nucleophile during the carboxylic acid activation and coupling steps. Protecting it, typically as the tert-butoxycarbonyl (Boc) carbamate, ensures that the reaction proceeds selectively at the C5-carboxylic acid. The Boc group is stable to the basic conditions of ester hydrolysis and is readily removed under acidic conditions (e.g., with TFA) in the final step.[4]

  • Amide Coupling Reagents: The choice of coupling reagent is critical. Standard peptide coupling reagents like HATU, HBTU, and EDC are often effective.[7] However, for sterically hindered or electron-deficient anilines, these methods can fail.[8] In such cases, converting the carboxylic acid to an acyl fluoride in situ using a reagent like (1-chloro-2-methylpropenyl)dimethylamine (Ghosez's reagent) or cyanuric fluoride, followed by heating with the amine, can dramatically improve yields.[8] Acyl fluorides are more stable than acyl chlorides but sufficiently reactive to acylate even poor nucleophiles at elevated temperatures.

Experimental Protocol:

Protocol_2_Workflow P2_S1 Synthesize Ethyl 2-aminothiazole- 5-carboxylate (10) P2_S2 Protect 2-Amino Group (Boc)₂O, DMAP P2_S1->P2_S2 P2_S3 Hydrolyze Ester NaOH, MeOH P2_S2->P2_S3 P2_S4 Amide Coupling HATU, DIPEA, Ar-NH₂ P2_S3->P2_S4 P2_S5 Deprotect TFA, CH₂Cl₂ P2_S4->P2_S5 P2_Product Final Product P2_S5->P2_Product

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Applications Science Division

Welcome to the technical support guide for the synthesis of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester. This document is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and systematically improve your reaction yields and product purity.

Core Synthesis Protocol: Hantzsch Thiazole Synthesis Approach

The most common and reliable method for constructing the 2-aminothiazole core is the Hantzsch thiazole synthesis, which involves the condensation of an α-halocarbonyl compound with a thioamide.[1][2] For the target molecule, this compound, this typically involves the reaction of thiourea with a chlorinated β-ketoester derivative.

Experimental Protocol: A Baseline Procedure

This protocol outlines a standard procedure adapted from established methodologies for forming substituted 2-aminothiazoles.[3][4]

Step 1: Reaction Setup

  • To a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel under a nitrogen atmosphere, add thiourea (1.0 equivalent) and a suitable solvent such as ethanol or methanol.

  • Stir the suspension to ensure it is well-mixed.

Step 2: Reagent Addition

  • In the dropping funnel, prepare a solution of methyl 2-chloro-3-oxobutanoate or a similar α-chloro-β-ketoester (1.0 equivalent) in the same solvent.

  • Add the ketoester solution dropwise to the thiourea suspension over 30-60 minutes. The reaction is often exothermic, so maintain the temperature between 20-30°C using a water bath if necessary.

Step 3: Reaction and Cyclization

  • After the addition is complete, heat the reaction mixture to reflux (typically 60-80°C, depending on the solvent) for 2-4 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.

Step 4: Product Isolation

  • Cool the reaction mixture to room temperature and then further cool in an ice bath.

  • The product may precipitate as a hydrohalide salt. If not, carefully neutralize the mixture with a base like sodium bicarbonate solution or aqueous ammonia to a pH of 7-8 to precipitate the free amine.

  • Collect the solid precipitate by vacuum filtration.

  • Wash the filter cake with cold water and then a small amount of cold ethanol to remove residual salts and impurities.

Step 5: Purification

  • Dry the crude product under vacuum.

  • For higher purity, recrystallize the solid from a suitable solvent system, such as methanol/water or ethanol.[5]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Product

  • Q: My reaction yield is significantly lower than expected, or I've isolated no product. What are the most common causes?

    A: Low yield is the most frequent issue and can stem from several factors. Systematically investigating the following areas is crucial.

    • Purity and Stability of Starting Materials: The α-chloro-β-ketoester is highly reactive and can degrade upon storage, especially if exposed to moisture or basic conditions. Verify the purity of your starting ketoester by ¹H NMR or GC-MS before use. Thiourea should be a dry, crystalline solid.

    • Incorrect Stoichiometry: While a 1:1 molar ratio is standard, degradation of the ketoester may require a slight excess (e.g., 1.1 equivalents) to drive the reaction to completion. However, a large excess can lead to impurities.

    • Temperature Control: The initial condensation is exothermic. If the temperature rises uncontrollably during the addition of the ketoester, side reactions can occur. Conversely, insufficient heat during the reflux step will result in an incomplete reaction. Ensure your heating mantle and thermometer are calibrated.

    • pH of the Reaction Medium: The Hantzsch synthesis proceeds via the formation of a thiazolium salt intermediate. While it can be run under neutral or slightly acidic conditions, strongly acidic conditions can lead to the formation of 3-substituted 2-imino-2,3-dihydrothiazole isomers, which can be difficult to separate from the desired product.[6] During workup, ensure the pH is adjusted carefully; making the solution too basic can cause hydrolysis of the methyl ester.

    • Inefficient Mixing: Thiourea is not very soluble in many organic solvents.[7] If mixing is poor, the reaction becomes diffusion-limited, leading to low conversion rates. Use a mechanical stirrer for larger-scale reactions to ensure the suspension is homogenous.

Problem 2: Formation of Significant Impurities

  • Q: My TLC or NMR analysis shows multiple unexpected signals. What are these side products and how can I minimize them?

    A: Impurity profiles can provide valuable clues about what is going wrong in your reaction.

    • Isomer Formation: As mentioned, acidic conditions can promote the formation of the undesired 2-imino isomer.[6] This occurs when the substituted nitrogen of the intermediate attacks the carbonyl carbon differently. Running the reaction under neutral conditions by adding a non-nucleophilic base like calcium carbonate can sometimes suppress this.

    • Unreacted Starting Materials: This indicates the reaction has not gone to completion. Consider increasing the reflux time, checking the reaction temperature, or using a slight excess of one reagent.

    • Hydrolysis of the Ester: During the basic workup, the methyl ester is susceptible to hydrolysis, forming the corresponding carboxylic acid. This is especially true if a strong base like NaOH is used or if the mixture is stirred for too long at a high pH. Use a milder base like sodium bicarbonate and avoid prolonged exposure.

    • Dimerization/Polymerization: α-Halocarbonyl compounds can self-condense or polymerize, especially in the presence of impurities or under excessive heat. Ensuring a slow, controlled addition of the ketoester is critical to prevent high local concentrations.

Problem 3: Difficulty in Product Isolation and Purification

  • Q: I'm struggling to isolate a pure product. It either remains in solution or comes out as an oil. What purification strategies are most effective?

    A: 2-Aminothiazoles can be tricky to purify due to their basic amino group and ester functionality.

    • Precipitation Issues: If the product does not precipitate upon cooling or neutralization, it may be too soluble in your solvent system. You can try to partially evaporate the solvent under reduced pressure to concentrate the solution before cooling. Alternatively, adding an anti-solvent (a solvent in which your product is insoluble, like hexane or water) can induce precipitation.

    • Oiling Out: If the product separates as an oil instead of a solid during crystallization, this is often due to residual impurities or an inappropriate solvent choice. Try redissolving the oil in a minimal amount of a good solvent (like THF or methanol) and then very slowly adding a poor solvent (like water or hexane) while vigorously stirring. Seeding the solution with a previously obtained pure crystal can also help.

    • Recrystallization Solvents: A patent for a similar synthesis suggests recrystallization from a mixture of THF and hexane or methanol and water.[5] Experiment with different solvent pairs to find the optimal system for your product.

    • Column Chromatography: If recrystallization fails, column chromatography is an option. However, the basicity of the amino group can cause streaking on silica gel. To mitigate this, you can pre-treat the silica with a small amount of triethylamine (e.g., 1% in the eluent) or use alumina as the stationary phase.

Troubleshooting Summary Table
Problem Potential Cause(s) Suggested Solution(s)
Low Yield 1. Degraded α-chloro-β-ketoester.2. Incomplete reaction.3. Side reactions due to poor temperature control.1. Verify starting material purity via NMR/GC-MS.2. Increase reflux time or use a slight excess (1.1 eq) of the ketoester.3. Use a water bath to control exotherm during addition.
Impurity Formation 1. Formation of 2-imino isomer.2. Hydrolysis of the methyl ester.3. Dimerization of starting material.1. Run reaction under neutral conditions; avoid strong acids.2. Use NaHCO₃ for neutralization instead of NaOH/KOH.3. Ensure slow, dropwise addition of the ketoester.
Purification Issues 1. Product is too soluble.2. Product "oils out".3. Streaking on silica gel column.1. Concentrate the solution or add an anti-solvent.2. Use a different solvent system for recrystallization (e.g., THF/Hexane).3. Use alumina or add 1% Et₃N to the chromatography eluent.
Frequently Asked Questions (FAQs)
  • Q1: What is the underlying mechanism of this synthesis?

    A: The reaction proceeds via the classic Hantzsch thiazole synthesis mechanism.[1] It begins with the nucleophilic sulfur atom of thiourea attacking the carbon bearing the chlorine atom on the ketoester. This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon, and a subsequent dehydration step leads to the formation of the aromatic thiazole ring.

    Hantzsch_Mechanism Thiourea Thiourea Intermediate1 Thiouronium Intermediate Thiourea->Intermediate1  Nucleophilic Attack (S on C-Cl) Ketoester Methyl 2-chloro-3-oxobutanoate Ketoester->Intermediate1 Intermediate2 Cyclized Intermediate (Hemiaminal) Intermediate1->Intermediate2  Intramolecular  Cyclization (N on C=O) Product 2-Amino-5-chlorothiazole- 4-carboxylic acid methyl ester Intermediate2->Product  Dehydration H2O H₂O Intermediate2->H2O

    Caption: Hantzsch thiazole synthesis pathway.

  • Q2: My starting material is methyl 2-aminothiazole-4-carboxylate. Can I chlorinate it directly at the 5-position?

    A: Yes, direct chlorination is a viable alternative strategy. The 2-aminothiazole ring is electron-rich and susceptible to electrophilic halogenation, typically at the 5-position.

    • Recommended Reagent: N-Chlorosuccinimide (NCS) is often the reagent of choice for this transformation as it is a mild and selective source of electrophilic chlorine.[8] Other reagents like sulfuryl chloride (SO₂Cl₂) can also be used but may be less selective and more aggressive, potentially leading to over-chlorination or decomposition.

    • Typical Conditions: The reaction is usually carried out in a polar aprotic solvent like acetonitrile or DMF at temperatures ranging from 0°C to room temperature.

    • Caution: This reaction can be highly exothermic and must be performed with careful temperature control. Side reactions, including dichlorination, are possible if stoichiometry and temperature are not strictly managed.

  • Q3: How can I effectively monitor the reaction's progress?

    A: Thin Layer Chromatography (TLC) is the most common and effective method.

    • Eluent System: A good starting point for an eluent system is a mixture of a nonpolar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate (e.g., 7:3 or 1:1 Hexane:EtOAc).

    • Visualization: The product, containing an aromatic ring and a primary amine, should be UV active. You can also use staining agents like potassium permanganate or iodine to visualize the spots.

    • Analysis: A completed reaction will show the disappearance of the limiting starting material spot and the appearance of a new, typically lower Rf, product spot.

  • Q4: What are the primary safety considerations for this synthesis?

    A: Standard laboratory safety practices are essential.

    • Reagents: α-Halocarbonyls are lachrymatory (tear-inducing) and skin irritants. Thiourea is a suspected carcinogen. Chlorinating agents like NCS and SO₂Cl₂ are corrosive and moisture-sensitive. Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Solvents: Use flammable solvents like ethanol and methanol with care, away from ignition sources.

    • Workup: Neutralization steps can release gas (CO₂ if using bicarbonate). Ensure additions are done slowly to prevent excessive foaming and pressure buildup.

Troubleshooting Workflow Diagram

Troubleshooting_Yield start_node start_node decision_node decision_node solution_node solution_node start Low Yield Observed check_sm Are Starting Materials Pure? start->check_sm check_temp Was Temperature Controlled? check_sm->check_temp Yes sm_no Verify Purity (NMR/GC) Use Fresh Reagents check_sm->sm_no No check_time Was Reaction Time Sufficient? check_temp->check_time Yes temp_no Use Ice Bath for Addition Calibrate Thermometer check_temp->temp_no No check_workup Was Workup pH Correct? check_time->check_workup Yes time_no Increase Reflux Time Monitor by TLC check_time->time_no No workup_no Use Mild Base (NaHCO₃) Avoid pH > 8.5 check_workup->workup_no No rerun Re-run Experiment with Optimized Conditions check_workup->rerun Yes (Consult Specialist) sm_no->rerun temp_no->rerun time_no->rerun workup_no->rerun

Caption: Decision tree for troubleshooting low yield.

References
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • ResearchGate. (n.d.). The Hantzsch Thiazole Synthesis. [Diagram].
  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
  • Google Patents. (n.d.). CN102079732B - Method for synthesizing 2-amino-4-methylthiazole-5-carboxylate and derivatives thereof.
  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS One. [Link]
  • National Institutes of Health (NIH). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules. [Link]
  • Semantic Scholar. (n.d.). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib.
  • Google Patents. (n.d.). US7408069B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
  • Organic Syntheses. (n.d.). 2-amino-4-methylthiazole.
  • ResearchGate. (n.d.). Synthesis of the 2-aminothiazole-4-carboxylate analogues.
  • PubMed Central (PMC). (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry. [Link]
  • American Chemical Society. (n.d.). Reagent Guides: Chlorination.

Sources

Navigating the Nuances of Hantzsch Thiazole Synthesis: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to our dedicated technical support center for the Hantzsch thiazole synthesis. As a cornerstone reaction in medicinal and materials chemistry, the synthesis of the thiazole ring is pivotal for developing a vast array of functional molecules. While elegant in its conception, this reaction is not without its intricacies. Low yields, challenging purifications, and the emergence of unexpected byproducts are common hurdles that researchers face.

This guide is designed to be your partner at the bench. We will move beyond textbook descriptions to provide you with a deeper understanding of the causality behind common experimental challenges. Here, you will find field-proven insights, troubleshooting guides in a direct question-and-answer format, and detailed protocols to help you navigate the complexities of your Hantzsch thiazole synthesis and minimize the formation of unwanted byproducts.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Fundamentals

This section addresses the foundational questions that often arise during the planning and execution of a Hantzsch thiazole synthesis.

Q1: What are the most critical parameters to control for a successful Hantzsch thiazole synthesis?

A1: The success of your Hantzsch synthesis hinges on several key factors:

  • Purity of Starting Materials: The stability and purity of your α-haloketone and thioamide are paramount. α-Haloketones can be unstable and should be freshly prepared or purified before use to avoid side reactions. Similarly, ensure the high purity of your thioamide or thiourea.

  • Reaction Temperature: The reaction is typically conducted at elevated temperatures, often under reflux. However, excessively high temperatures can promote the formation of degradation products and byproducts. Careful temperature control is crucial.

  • Solvent Choice: The choice of solvent (commonly ethanol, methanol, or a mixture with water) can influence reaction rates and, in some cases, the product distribution.

  • Reaction pH: The pH of the reaction medium can be critical, especially when using N-substituted thioureas, as it can influence the regioselectivity of the cyclization.

Q2: My Hantzsch thiazole synthesis is resulting in a low yield. What are the common causes and how can I improve it?

A2: Low yields in the Hantzsch synthesis can often be traced back to a few common culprits:

  • Suboptimal Reaction Conditions: Ensure your reaction is running at the appropriate temperature and for a sufficient duration. Monitoring the reaction by Thin Layer Chromatography (TLC) is highly recommended to determine the optimal reaction time.

  • Impure Starting Materials: As mentioned, impurities in the α-haloketone or thioamide can lead to a variety of side reactions that consume your starting materials and complicate purification.

  • Product Solubility: In some cases, the desired thiazole product may have some solubility in the reaction solvent, leading to losses during workup and isolation.

To improve your yield, consider optimizing the reaction temperature and time based on TLC analysis. If starting material purity is a concern, purification of the α-haloketone by recrystallization or chromatography before use is advisable.

Section 2: Troubleshooting Guide - Tackling Common Byproducts

This section provides a detailed breakdown of common byproducts encountered in the Hantzsch thiazole synthesis, their mechanisms of formation, and strategies for their mitigation.

Issue 1: Formation of an Unexpected Isomer with N-Substituted Thioureas

Q: I am using an N-substituted thiourea and observing a mixture of two isomeric products. How can I control the regioselectivity?

A: The Cause: When reacting an α-haloketone with an N-monosubstituted thiourea, two distinct reaction pathways are possible, leading to the formation of either the expected 2-(substituted-amino)thiazole or the isomeric 3-substituted-2-iminothiazoline. The reaction pathway is highly dependent on the reaction conditions, particularly the pH.

  • Under neutral or basic conditions, the reaction typically favors the formation of the 2-(substituted-amino)thiazole.

  • Under acidic conditions, the reaction can favor the formation of the 3-substituted-2-iminothiazoline.[1]

Mechanism of Isomer Formation:

G cluster_0 Neutral/Basic Conditions cluster_1 Acidic Conditions Thiourea_N_attack N-Substituted Thiourea (N-attack) Intermediate_N Intermediate A Thiourea_N_attack->Intermediate_N SN2 Product_Amino 2-(Substituted-amino)thiazole (Major Product) Intermediate_N->Product_Amino Cyclization/ Dehydration Thiourea_S_attack N-Substituted Thiourea (S-attack) Intermediate_S Intermediate B Thiourea_S_attack->Intermediate_S SN2 Product_Imino 3-Substituted-2-iminothiazoline (Isomeric Byproduct) Intermediate_S->Product_Imino Cyclization/ Dehydration alpha_Haloketone α-Haloketone

Caption: Regioselectivity in Hantzsch Thiazole Synthesis.

Troubleshooting and Solutions:

StrategyRationale
Control Reaction pH Carefully buffer your reaction mixture to maintain neutral or slightly basic conditions to favor the formation of the desired 2-(substituted-amino)thiazole.
Solvent Selection While pH is the primary driver, the choice of solvent can also influence the outcome. Protic solvents like ethanol are common, but exploring aprotic solvents may alter the product ratio.
Purification If a mixture of isomers is unavoidable, they can often be separated by column chromatography. The difference in polarity between the amino and imino isomers usually allows for effective separation.
Issue 2: Byproducts from the α-Haloketone Starting Material

Q: My reaction mixture is complex, and I suspect side reactions involving my α-haloketone. What are the likely byproducts?

A: The Cause: α-Haloketones are reactive compounds and can undergo side reactions, especially if they are impure or if the reaction conditions are not optimized. Common byproducts originating from the α-haloketone include:

  • α,α-Dihalogenated and Ring-Halogenated Ketones: These are often present as impurities in the starting α-haloketone, arising from the halogenation process used to synthesize it.[2] These impurities will react in a similar manner to the desired monohalogenated ketone, leading to halogenated thiazole byproducts.

  • Self-Condensation Products: α-Haloketones can undergo self-condensation, similar to an aldol condensation, to form larger, more complex molecules. This is more likely to occur under basic conditions.

  • Diketosulfides: If your reagents or solvents contain inorganic sulfide impurities, the α-haloketone can react to form a diketosulfide byproduct.[3]

Mechanism of α-Haloketone Byproduct Formation:

G cluster_0 Impurity Reactions cluster_1 Self-Condensation cluster_2 Sulfide Impurity Reaction alpha_Haloketone α-Haloketone Dihalo_Ketone α,α-Dihalogenated Ketone Impurity Self_Condensation Self-Condensation (Aldol-type) alpha_Haloketone->Self_Condensation Sulfide_Impurity Inorganic Sulfide (e.g., S²⁻) alpha_Haloketone->Sulfide_Impurity 2 equivalents Halogenated_Thiazole Halogenated Thiazole Byproduct Dihalo_Ketone->Halogenated_Thiazole Hantzsch Reaction Aldol_Byproduct Complex Aldol Byproduct Self_Condensation->Aldol_Byproduct Diketosulfide Diketosulfide Byproduct Sulfide_Impurity->Diketosulfide

Caption: Byproduct Pathways from α-Haloketones.

Troubleshooting and Solutions:

StrategyRationale
Purify the α-Haloketone Before starting your Hantzsch synthesis, purify the α-haloketone by recrystallization or flash column chromatography to remove dihalogenated and other impurities.
Optimize Reaction Conditions Avoid excessively high temperatures and prolonged reaction times, which can promote self-condensation and other side reactions.
Use High-Purity Reagents and Solvents Ensure your solvents and other reagents are free from sulfide impurities to prevent the formation of diketosulfides.
Purification of the Final Product If these byproducts are formed, they can often be separated from the desired thiazole by column chromatography. The polarity differences between the desired product and the byproducts are usually significant enough for effective separation.
Issue 3: Byproducts from the Thiourea Component

Q: I am observing byproducts that don't seem to be related to my α-haloketone. Could they be coming from the thiourea?

A: The Cause: While thiourea is generally a stable reagent, it can participate in side reactions under certain conditions.

  • Dithiazole Thioether: In some cases, the initially formed 2-aminothiazole can react with another molecule of thiourea to form a dithiazole thioether byproduct. This is more likely to occur with an excess of thiourea and at higher temperatures.

Troubleshooting and Solutions:

StrategyRationale
Control Stoichiometry Use a stoichiometric amount or only a slight excess of thiourea to minimize the chance of secondary reactions with the product.
Monitor Reaction Progress Follow the reaction by TLC to stop it once the starting materials are consumed and before significant amounts of the dithiazole thioether byproduct can form.
Purification This byproduct is typically less polar than the desired 2-aminothiazole and can be separated by column chromatography.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and purification techniques.

Protocol 1: General Procedure for Hantzsch Thiazole Synthesis

This protocol is a general starting point and may require optimization for your specific substrates.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve the α-haloketone (1.0 eq) in a suitable solvent (e.g., ethanol, 5-10 mL per mmol of α-haloketone).

  • Addition of Thiourea: Add the thiourea or substituted thioamide (1.0-1.2 eq) to the solution.

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Protocol 2: Purification of 2-Aminothiazoles by Recrystallization

Recrystallization is an effective method for purifying solid 2-aminothiazole products.

  • Solvent Selection: Choose a solvent in which your desired thiazole is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents include ethanol, isopropanol, and toluene.

  • Dissolution: Place the crude product in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Troubleshooting Recrystallization:

IssuePossible CauseSolution
Oiling out The compound's melting point is lower than the solvent's boiling point, or the compound is highly impure.Add a small amount of a co-solvent in which the compound is more soluble and re-heat. If the issue persists, column chromatography may be necessary.
No crystals form Too much solvent was used, or the solution is supersaturated.Try scratching the inside of the flask with a glass rod to induce crystallization. If that fails, evaporate some of the solvent and try again.
Poor recovery The compound is too soluble in the chosen solvent, even at low temperatures.Choose a different recrystallization solvent or a solvent system where the compound has lower solubility at cold temperatures.

Section 4: References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. ([Link])

  • Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

  • Erian, A. W. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865. ([Link])

  • Chem Help ASAP. (2020, November 5). Hantzsch Thiazole Synthesis - laboratory experiment [Video]. YouTube. ([Link])

  • Organic Chemistry Portal. (n.d.). Thiazole synthesis. ([Link])

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. ([Link])

  • University of York. (n.d.). Problems with Recrystallisations. ([Link])

  • Google Patents. (n.d.). US2489038A - Purification of 2-aminothiazole. ()

  • Yin, G., Ma, J., Shi, H., & Tao, Q. (2012). A facile one-pot procedure for the synthesis of 2-aminothiazole derivatives. HETEROCYCLES, 85(8), 1939-1943. ([Link])

  • Wu, J., et al. (2021). A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system. Phosphorus, Sulfur, and Silicon and the Related Elements, 196(1-2), 115-120.

  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.

  • De Kimpe, N., & Verhé, R. (1981). The Chemistry of α-Haloketones, α-Haloaldehydes and α-Haloimines. Chichester: Wiley.

  • Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH.

  • Erian, A. W. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865.

Sources

Technical Support Center: Overcoming Purification Challenges of Chlorinated Thiazole Esters

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of chlorinated thiazole esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of heterocyclic compounds. Drawing from established principles and field-proven experience, this resource provides in-depth troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and purity of your target molecules.

Introduction: The Challenge of Purity

Chlorinated thiazole esters are valuable intermediates in medicinal chemistry and materials science. However, their purification is often fraught with challenges stemming from their inherent reactivity and the nature of their synthetic routes. Common issues include persistent impurities from starting materials and side reactions, product degradation under purification conditions, and difficulties in achieving high crystalline purity. This guide will equip you with the knowledge to anticipate, diagnose, and resolve these purification hurdles.

Troubleshooting Guide: A Problem-Solving Approach

This section addresses specific issues you may encounter during the purification of chlorinated thiazole esters in a practical question-and-answer format.

Q1: My final product is a persistent oil and will not crystallize. What are the likely causes and how can I induce crystallization?

A1: The inability of a chlorinated thiazole ester to crystallize, or "oiling out," is a common frustration. This phenomenon typically points to the presence of impurities that disrupt the crystal lattice formation or that the chosen solvent system is not ideal.

Causality Explained: Impurities, such as unreacted starting materials, byproducts from the synthesis (e.g., from a Hantzsch or Sandmeyer reaction), or even residual solvent, can act as "crystal lattice disruptors."[1][2] Even small amounts of these can significantly lower the melting point and broaden the melting range, favoring an amorphous or oily state. Furthermore, the solubility profile of your ester is critical; if it is too soluble in the chosen solvent, even at low temperatures, it will not precipitate.

Troubleshooting Protocol:

  • Re-evaluate Purity: Before attempting recrystallization again, assess the purity of your oily product. A quick Thin Layer Chromatography (TLC) or a more detailed High-Performance Liquid Chromatography (HPLC) or Nuclear Magnetic Resonance (NMR) analysis can reveal the presence and nature of impurities.[3][4][5]

  • Solvent System Optimization: A systematic approach to selecting a recrystallization solvent is crucial.

    • Single Solvent Method: Look for a solvent that dissolves your compound well at elevated temperatures but poorly at low temperatures.

    • Binary Solvent System: If a single solvent is not effective, use a binary system. Dissolve your compound in a "good" solvent (in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid (cloudy). Gently heat the mixture until it becomes clear again, and then allow it to cool slowly. Common solvent systems for esters include ethanol, n-hexane/acetone, n-hexane/tetrahydrofuran, and n-hexane/ethyl acetate.[6]

  • Induce Nucleation:

    • Seeding: If you have a small amount of pure, solid material, add a "seed crystal" to the supersaturated solution to initiate crystallization.

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level. The microscopic imperfections on the glass can provide nucleation sites.

  • Column Chromatography: If significant impurities are present, it is best to purify the bulk of the material using flash column chromatography before attempting recrystallization. Silica gel is a common stationary phase for these compounds.[7][8]

Q2: My purified product has a persistent yellow or brown discoloration. What is the source of this color and how can I remove it?

A2: Color impurities in thiazole derivatives are often high molecular weight, conjugated byproducts formed during the synthesis.

Causality Explained: Thiazole rings and their precursors can be susceptible to oxidation and polymerization under certain reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases. These side reactions can lead to the formation of colored, often polar, impurities that can be difficult to remove.

Troubleshooting Protocol:

  • Activated Carbon Treatment: Dissolve the discolored product in a suitable organic solvent and add a small amount of activated charcoal (typically 1-5% by weight). Heat the suspension to boiling for a few minutes, then filter the hot solution through a pad of Celite® to remove the charcoal.[7] The activated carbon will adsorb many of the colored impurities. Be aware that it can also adsorb some of your product, so use it judiciously.

  • Recrystallization: A carefully executed recrystallization, as described in Q1, can be effective in separating the desired product from the colored impurities, which may have different solubility profiles.

  • Column Chromatography: If the color persists, column chromatography is the most effective method for removal. The colored impurities are often more polar and will adhere more strongly to the silica gel, allowing your less polar product to elute first.

Q3: I am observing a loss of my chloro-substituent during purification. What is causing this and how can I prevent it?

A3: The 2-chloro substituent on the thiazole ring can be susceptible to nucleophilic substitution, especially under basic conditions or in the presence of certain nucleophiles.

Causality Explained: The thiazole ring is electron-withdrawing, which can activate the 2-position towards nucleophilic attack.[9] If your purification process involves basic workups (e.g., sodium bicarbonate or carbonate washes) or the use of nucleophilic solvents at elevated temperatures, you risk displacement of the chloride.

Troubleshooting Protocol:

  • Avoid Strong Bases: During aqueous workups, use mild bases like a saturated solution of sodium bicarbonate and minimize contact time. If possible, perform the workup at lower temperatures.

  • Solvent Choice: Be cautious when using nucleophilic solvents like methanol or ethanol at high temperatures for extended periods, as this can lead to the formation of the corresponding methoxy or ethoxy byproducts.

  • pH Monitoring: If possible, monitor the pH during your workup and purification steps to ensure you are not inadvertently creating a basic environment.

Q4: My yield is low, and I suspect hydrolysis of the ester group. How can I confirm this and prevent it?

A4: Ester hydrolysis is a common side reaction, particularly when working with aqueous acidic or basic conditions.

Causality Explained: The ester functional group is susceptible to hydrolysis to the corresponding carboxylic acid under both acidic and basic conditions. This is a significant risk during aqueous workups and certain chromatographic methods.[10] The resulting carboxylic acid will have very different solubility and chromatographic properties, leading to loss of the desired product.

Troubleshooting Protocol:

  • Confirmation of Hydrolysis:

    • TLC Analysis: The hydrolyzed carboxylic acid will have a much lower Rf value on silica gel TLC compared to the ester. It will often streak if a non-polar eluent is used.

    • Extraction Test: After your workup, acidify the aqueous layer and extract with an organic solvent like ethyl acetate. If you can isolate a solid from this extract that corresponds to the carboxylic acid, hydrolysis has occurred.

  • Prevention during Workup:

    • Neutral or Mildly Acidic Washes: Use deionized water or a dilute brine solution for washes instead of acidic or basic solutions. If an acid wash is necessary to remove basic impurities, use a weak acid and perform the wash quickly at a low temperature.

    • Anhydrous Workup: If possible, consider a non-aqueous workup to avoid hydrolysis altogether.

  • Chromatography Considerations:

    • Neutralize Silica Gel: If you suspect your silica gel is acidic, you can use a slurry of silica gel in your eluent containing a small amount of a non-nucleophilic base like triethylamine (typically 0.1-1%) to neutralize it before packing your column.[11]

    • Alternative Stationary Phases: For particularly sensitive compounds, consider using a less acidic stationary phase like neutral alumina.[11]

Q5: I have an unexpected byproduct that I suspect is the result of decarboxylation. Is this common and how can I avoid it?

A5: Decarboxylation of thiazole-5-carboxylic acid esters can occur, particularly at elevated temperatures.[12][13]

Causality Explained: The loss of the carboxylate group as carbon dioxide is a known thermal degradation pathway for some heterocyclic carboxylic acids and their esters. This is more likely to occur if the purification process involves prolonged heating, such as in distillation or high-temperature recrystallization.

Troubleshooting Protocol:

  • Minimize Heat Exposure: Avoid excessive temperatures during all purification steps.

    • Recrystallization: Choose a solvent system that allows for crystallization at or below room temperature.

    • Solvent Removal: Use a rotary evaporator with a water bath set to a moderate temperature (e.g., 40°C) to remove solvents.

    • Distillation: If distillation is necessary, perform it under high vacuum to lower the boiling point.

  • Analytical Confirmation: The decarboxylated product will have a significantly different molecular weight, which can be confirmed by mass spectrometry. Its NMR spectrum will lack the characteristic signals of the ester group.

Frequently Asked Questions (FAQs)

Q: What are the most common impurities I should expect in my crude chlorinated thiazole ester?

A: The impurity profile largely depends on the synthetic route.

  • From 2-Aminothiazole Precursors (via Sandmeyer-type reaction): Expect unreacted 2-aminothiazole-5-carboxylate starting material. You may also see byproducts from the diazotization and chlorination steps.[2][14]

  • From Hantzsch Thiazole Synthesis: Unreacted α-haloketones and thioamides are common impurities.[1][15] Side reactions can also lead to the formation of isomeric thiazoles or other heterocyclic systems.

  • General Impurities: Residual solvents from the reaction and workup, as well as water, are common. As discussed in the troubleshooting guide, hydrolysis and decarboxylation products may also be present.

Q: What is the best general approach for purifying chlorinated thiazole esters?

A: A combination of techniques is often most effective.

  • Initial Workup: A standard aqueous workup to remove inorganic salts and water-soluble impurities. Be mindful of the pH to avoid hydrolysis.

  • Column Chromatography: This is the workhorse for removing the bulk of organic impurities. Silica gel with a gradient elution of hexane and ethyl acetate is a good starting point.

  • Recrystallization: This is the final step to achieve high crystalline purity and remove any remaining minor impurities.

Q: How can I effectively monitor the purity of my fractions during column chromatography?

A: Thin Layer Chromatography (TLC) is the most common and convenient method.

  • Visualization: Chlorinated thiazole esters often have a UV-active aromatic ring, making them visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator.[16][17] For compounds that are not UV-active, or for visualizing other impurities, staining with potassium permanganate or iodine can be effective.[10][18]

Q: Are there any specific safety precautions I should take when handling chlorinated thiazole esters?

A: Yes. As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn. Work in a well-ventilated fume hood. Consult the Safety Data Sheet (SDS) for your specific compound for detailed handling and disposal information.

Visualization & Data Presentation

Experimental Workflows

A logical workflow is essential for efficient and effective purification.

Purification_Workflow crude_product Crude Chlorinated Thiazole Ester workup Aqueous Workup (pH control) crude_product->workup purity_check1 Purity Assessment (TLC, HPLC, NMR) workup->purity_check1 column_chroma Flash Column Chromatography purity_check1->column_chroma Impure recrystallization Recrystallization purity_check1->recrystallization Sufficiently Pure combine_fractions Combine Pure Fractions column_chroma->combine_fractions purity_check2 Purity Assessment (TLC, HPLC) combine_fractions->purity_check2 purity_check2->recrystallization Impurities still present final_product Pure Crystalline Product purity_check2->final_product Pure recrystallization->final_product

Caption: General purification workflow for chlorinated thiazole esters.

Troubleshooting Decision Tree

Troubleshooting_Tree start Purification Issue Encountered oily_product Product is an Oil? start->oily_product discolored_product Product is Discolored? oily_product->discolored_product No check_purity_oil Assess Purity (TLC/HPLC) oily_product->check_purity_oil Yes yield_loss Significant Yield Loss? discolored_product->yield_loss No charcoal_treatment Activated Charcoal Treatment discolored_product->charcoal_treatment Yes check_hydrolysis Check for Hydrolysis (TLC of aqueous layer) yield_loss->check_hydrolysis Yes optimize_solvent Optimize Recrystallization Solvent System check_purity_oil->optimize_solvent induce_nucleation Induce Nucleation (Seeding/Scratching) optimize_solvent->induce_nucleation column_chroma_oil Purify by Column Chromatography induce_nucleation->column_chroma_oil Still Oily recrystallize_color Recrystallize charcoal_treatment->recrystallize_color column_chroma_color Purify by Column Chromatography recrystallize_color->column_chroma_color Still Colored check_decarboxylation Check for Decarboxylation (MS of byproduct) check_hydrolysis->check_decarboxylation No Hydrolysis adjust_ph Adjust Workup pH check_hydrolysis->adjust_ph Hydrolysis Confirmed minimize_heat Minimize Heat Exposure check_decarboxylation->minimize_heat Decarboxylation Confirmed

Caption: Decision tree for troubleshooting common purification issues.

Data Tables for Quick Reference

Table 1: Recommended Solvent Systems for Column Chromatography

Polarity of CompoundStationary PhaseRecommended Eluent System (Gradient)
Low to MediumSilica GelHexane / Ethyl Acetate
Medium to HighSilica GelDichloromethane / Methanol
Basic CompoundsNeutral Alumina or Silica Gel with 0.5% TriethylamineHexane / Ethyl Acetate

Table 2: TLC Visualization Reagents and Their Applications

ReagentPreparationApplicationAppearance of Spot
UV Light (254 nm)N/AVisualization of UV-active compounds (e.g., aromatics) on a fluorescent plate.[16][17]Dark spot on a green fluorescent background.
IodineIodine crystals in a sealed chamber.[10][18]General purpose for many organic compounds, especially unsaturated and aromatic systems.Brown spots.
Potassium Permanganate1.5g KMnO₄, 10g K₂CO₃, 0.125g NaOH in 200mL water.Compounds that can be oxidized (e.g., alkenes, alkynes, alcohols, aldehydes).Yellow/brown spots on a purple background.

References

  • BenchChem. (2025).
  • MilliporeSigma. (n.d.).
  • University of California, Los Angeles. (n.d.).
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Packing.
  • University of Missouri-St. Louis. (n.d.).
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  • Chemistry LibreTexts. (2022). 5.
  • SciSpace. (n.d.).
  • Chemistry LibreTexts. (2022). 2.
  • Wikipedia. (n.d.). Sandmeyer reaction.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • BenchChem. (n.d.). A Comparative Guide to HPLC Purity Analysis of Synthesized 2-Chlorobenzimidazole.
  • Centurion University of Technology and Management. (n.d.). Thiazole is an aromatic five membered heterocyclic compound. CUTM Courseware.
  • PubMed. (2021).
  • ResearchGate. (2015). (PDF) One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity.
  • ResearchGate. (n.d.). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
  • Lumen Learning. (n.d.). 17.3. Reactions involving arenediazonium salts | Organic Chemistry II.
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  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole.
  • BYJU'S. (n.d.). Sandmeyer Reaction Mechanism.
  • Master Organic Chemistry. (2018).
  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Studies on decarboxylation reactions. Part 7. Kinetic study of the decarboxylation of 2-amino- and 2-phenylamino-thiazole-5-carboxylic acids.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
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  • PubMed. (2022). Pharmaceutical analysis by NMR can accommodate strict impurity thresholds: The case of choline.
  • Google Patents. (n.d.). CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds.
  • PubMed. (1991). Combined application of high-performance liquid chromatography and NMR spectroscopy in the impurity profiling of drugs.
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  • PubMed. (2008). Degradation of tertiary alkylamines during chlorination/chloramination: implications for formation of aldehydes, nitriles, halonitroalkanes, and nitrosamines.
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Technical Support Center: Optimizing Thiazole Ring Closure Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiazole synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of thiazole ring closure reactions. Instead of a rigid protocol, we offer a dynamic resource structured around the real-world challenges you face at the bench. Here, we dissect common experimental hurdles, explain the chemical principles behind them, and provide actionable solutions to streamline your workflow and enhance your success.

Frequently Asked Questions (FAQs)

Q1: What is the most common and versatile method for synthesizing substituted thiazoles?

The most widely employed method is the Hantzsch thiazole synthesis , first reported in 1887.[1][2] This reaction involves the condensation of an α-haloketone with a thioamide (or related compounds like thiourea, thiosemicarbazides, or dithiocarbamates).[1][3][4]

  • Expertise & Experience: The enduring popularity of the Hantzsch synthesis stems from its reliability and broad substrate scope, allowing for the creation of diverse thiazoles with various substituents at the 2, 4, and 5 positions.[3] The reaction's thermodynamic driving force is the formation of a stable aromatic ring, which often leads to high yields.[5] However, its success is highly dependent on optimized conditions, as drawbacks can include the use of toxic α-haloketones, prolonged reaction times, and the potential for side reactions.[6]

Q2: My Hantzsch synthesis is yielding an unexpected isomer. How can I control the regioselectivity?

This is a classic challenge that arises when using N-monosubstituted thioureas. The condensation with an α-haloketone can proceed via two distinct pathways, leading to two different regioisomers.

  • Causality: The key to controlling the outcome is managing the reaction's pH.[7]

    • In neutral or weakly basic conditions , the reaction typically favors the formation of 2-(N-substituted amino)thiazoles .[7]

    • Under strongly acidic conditions (e.g., using an ethanol/HCl medium), the reaction can be directed to produce 3-substituted 2-imino-2,3-dihydrothiazoles .[7]

Therefore, careful selection and control of your solvent and any acid/base additives are critical for directing the cyclization to the desired isomer.

Q3: When should I consider an alternative to the Hantzsch synthesis?

While the Hantzsch synthesis is a workhorse, other methods are superior for accessing specific substitution patterns. The Cook-Heilbron synthesis , for example, is the preferred method for preparing 5-aminothiazoles .[7][8][9] This reaction utilizes α-aminonitriles and carbon disulfide (or its derivatives like isothiocyanates) as starting materials.[8][9] Choosing this alternative avoids the need for substituted thioamides that may not be readily available and directly installs the valuable amino group at the C5 position.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. Each answer provides a causal explanation and a clear path to a solution.

Q4: My reaction has a low yield or has failed completely. What are the most likely causes?

Low or no yield is the most common frustration in thiazole synthesis. The issue can almost always be traced back to one of three areas: starting material integrity, reaction conditions, or monitoring.

  • Trustworthiness (Self-Validating System): Before adjusting complex parameters, always validate your foundation.

    • Purity of Starting Materials: This is the most critical factor. α-haloketones are often unstable and can decompose upon storage, leading to a host of side reactions.[6] Thioamides can also degrade. Solution: Use freshly prepared or purified α-haloketones. Verify the purity of your thioamide by NMR or melting point before use. High purity (e.g., ≥98%) is crucial to minimize side reactions and improve efficiency.[10]

    • Reaction Temperature: The Hantzsch reaction typically requires heating to overcome the activation energy for cyclization and dehydration.[6][11] If the temperature is too low, the reaction will be sluggish or stall. Conversely, excessive heat can cause decomposition of reactants or the product. Solution: Methodically screen a temperature range (e.g., 50°C, 80°C, reflux) to find the optimal point for your specific substrates.

    • Reaction Time & Monitoring: These reactions are not always fast. Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS. A single endpoint after several hours may be misleading; the reaction could have been complete much earlier or may require significantly more time.

Below is a workflow to systematically troubleshoot low-yield reactions.

G start Low / No Yield Observed check_purity Verify Purity of Starting Materials (α-haloketone, thioamide) start->check_purity Step 1 check_purity->start If impure, purify & restart check_temp Optimize Reaction Temperature check_purity->check_temp If pure check_solvent Screen Alternative Solvents check_temp->check_solvent If no improvement success Yield Improved check_temp->success If yield improves check_time Monitor Reaction Over Time (TLC/LCMS) check_solvent->check_time If no improvement check_solvent->success If yield improves check_time->success If reaction proceeds fail Issue Persists: Re-evaluate Synthesis Route check_time->fail If no progress

Caption: A systematic workflow for troubleshooting low-yield thiazole syntheses.

Q5: My purification is challenging due to persistent impurities. What are the best strategies?

Purification difficulties usually stem from unreacted starting materials or stable side products. A multi-pronged approach is often necessary.

  • Expertise & Experience:

    • Control Stoichiometry: Using a slight excess (e.g., 1.5 equivalents) of the thioamide can ensure the complete consumption of the often-problematic α-haloketone.[5][7] The excess thioamide is typically easier to remove during workup.

    • Aqueous Wash: After the reaction, quenching with a mild base like aqueous sodium carbonate or bicarbonate not only neutralizes the H-X byproduct but also helps precipitate the neutral thiazole product while keeping unreacted starting materials in solution.[5][11]

    • Recrystallization: If the product is a solid, recrystallization is a powerful purification technique. If colored impurities are present, adding a small amount of activated charcoal to the hot solution before filtering can effectively remove them.[7]

    • Column Chromatography: For oils or products that do not crystallize well, silica gel column chromatography is the standard method.[7]

    • Salt Formation: If the thiazole product has a basic nitrogen, it can be converted to a salt (e.g., hydrochloride). This can induce crystallization and allow for purification by filtration, with the free base being regenerated afterward.[7]

Q6: My reaction requires harsh conditions and long run times. How can I make it more efficient and "greener"?

Modern synthetic chemistry emphasizes efficiency and sustainability. Several methods can significantly improve thiazole synthesis.[12]

  • Microwave-Assisted Synthesis: This is one of the most effective ways to accelerate the reaction. Microwave irradiation can dramatically reduce reaction times from hours to minutes and often improves yields by minimizing byproduct formation.[7][13][14]

  • Alternative Solvents: While ethanol is common, greener solvents should be considered. Studies have shown high yields in water[12][13], polyethylene glycol (PEG)[12], or ionic liquids.[15] Solvent choice can have a dramatic impact on reaction efficiency.[16][17]

  • Solvent-Free Reactions: In some cases, the reaction can be run neat (without solvent), especially with microwave heating. This approach is highly atom-economical and simplifies workup.[7][18]

  • Multi-Component Reactions (MCRs): Designing the synthesis as a one-pot, multi-component reaction reduces waste, saves time, and improves overall efficiency by eliminating the need to isolate intermediates.[7][19][20]

Data Presentation: Impact of Reaction Conditions

The following table summarizes the effect of different conditions on a model Hantzsch synthesis. This data illustrates the importance of systematic optimization.

EntrySolventTemperature (°C)MethodTime (min)Yield (%)Reference
1EthanolRefluxConventional120-18065-75[11][14]
2Water130Microwave15~85[13]
3Ethanol/Water (1:1)65Conventional120-21080-90[19][20]
4None (Neat)120Microwave1089[14]
5PEG-400100Conventional120-21087-96[12]

Key Reaction Mechanisms & Parameters

Understanding the underlying mechanism is crucial for rational optimization. The Hantzsch synthesis is a multi-step process.[4][11]

G cluster_0 Hantzsch Thiazole Synthesis Mechanism A α-Haloketone + Thioamide B Step 1: Nucleophilic Attack (S-Alkylation) A->B Fast C Thioimidate Intermediate B->C Fast D Step 2: Intramolecular Attack (Cyclization) C->D Rate-determining step E Hydroxythiazoline Intermediate D->E Rate-determining step F Step 3: Dehydration (Aromatization) E->F Fast G Final Thiazole Product F->G Fast

Caption: The three key stages of the Hantzsch thiazole synthesis mechanism.

The cyclization step (D) is often the rate-determining step, which is why heating is generally required. The final dehydration step (F) is rapid, driven by the formation of the stable aromatic ring.

The interplay of various parameters determines the success of the synthesis.

G center Thiazole Synthesis Outcome yield Yield center->yield purity Purity center->purity time Reaction Time center->time regio Regioselectivity center->regio params Parameters temp Temperature params->temp solvent Solvent params->solvent stoich Stoichiometry params->stoich purity_reagents Reagent Purity params->purity_reagents catalyst Catalyst / pH params->catalyst temp->yield temp->time solvent->yield solvent->regio stoich->purity purity_reagents->yield purity_reagents->purity catalyst->time catalyst->regio

Caption: Interrelationship of key reaction parameters and their impact on outcomes.

Experimental Protocols

Protocol 1: Classic Hantzsch Synthesis of 2-Amino-4-phenylthiazole[11]

This protocol provides a robust method for a standard thiazole synthesis using conventional heating.

  • Reagent Preparation: In a 20 mL scintillation vial, combine 2-bromoacetophenone (1.00 g, 5.0 mmol) and thiourea (0.57 g, 7.5 mmol).

  • Reaction Setup: Add methanol (5 mL) and a magnetic stir bar to the vial.

  • Reaction Execution: Heat the mixture with stirring on a hot plate set to 100°C for 30 minutes. Monitor by TLC until the 2-bromoacetophenone spot has been consumed.

  • Work-up: Remove the reaction from the heat and allow it to cool to room temperature.

  • Isolation: Pour the reaction contents into a 100 mL beaker containing 20 mL of a 5% aqueous sodium carbonate solution and swirl to mix. A precipitate should form.[5]

  • Purification: Collect the solid product by vacuum filtration through a Buchner funnel. Wash the filter cake thoroughly with water to remove any inorganic salts and excess thiourea.

  • Drying: Spread the collected solid on a tared watch glass and let it air dry or dry in a vacuum oven to a constant weight.

Protocol 2: Green, Microwave-Assisted Synthesis of Trisubstituted Thiazoles[13]

This protocol demonstrates a more efficient, environmentally benign approach using water as a solvent.

  • Reagent Preparation: In a 10 mL microwave process vial, combine the arylglyoxal (1.0 mmol), a cyclic 1,3-dicarbonyl (1.0 mmol), and the appropriate thioamide (1.2 mmol).

  • Reaction Setup: Add 2 mL of deionized water and a suitable microwave-safe magnetic stir bar.

  • Reaction Execution: Seal the vial and place it in the microwave reactor. Irradiate at 130°C for 15 minutes with stirring.

  • Work-up & Isolation: After cooling to room temperature, the solid product often precipitates directly from the aqueous medium. Collect the product by vacuum filtration.

  • Purification & Drying: Wash the collected solid with cold water and a small amount of cold ethanol to remove any unreacted starting materials. Dry the product under vacuum.

References

  • A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. (2021). journal.unimma.ac.id. [Link]
  • Recent Development in the Synthesis of Thiazoles. (2022). Bentham Science. [Link]
  • A Review Article on Chemistry, Synthesis and Therapeutic Importance of Thiazole Deriv
  • Recent Development in the Synthesis of Thiazoles. (2022). Ingenta Connect. [Link]
  • Thiazole formation through a modified Gewald reaction. (2015).
  • A Review on Synthesis and Biological Activity of Thiazole and its Derivatives. (2021). International Journal of Pharmaceutical Sciences Review and Research. [Link]
  • Thiazole. (n.d.). Wikipedia. [Link]
  • Hantzsch Thiazole Synthesis. (n.d.). Chem Help Asap. [Link]
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. (n.d.). bepls.com. [Link]
  • (PDF) Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. (2022).
  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (n.d.).
  • Optimization of reaction conditions a. (n.d.).
  • Thiazole synthesis. (n.d.). Organic Chemistry Portal. [Link]
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. (n.d.).
  • Green One-Pot Synthesis of Thiazole Scaffolds Catalyzed by Reusable NiFe2O4 Nanoparticles: In Silico Binding Affinity and In Vitro Anticancer Activity Studies. (2024). ACS Omega. [Link]
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. (n.d.). mdpi.com. [Link]
  • Synthesis, Reactions and Medicinal Uses of Thiazole. (n.d.). Pharmaguideline. [Link]
  • Hantzsch thiazole synthesis - laboratory experiment. (2020). YouTube. [Link]
  • Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. (2025). RSC Publishing. [Link]
  • Optimization of the reaction conditions for the synthesis of 4a. a. (n.d.).
  • Kinetics of Thiazole Formation Using α-Halo Ketones and Thioamides. (2022). rj-pcm.com. [Link]
  • Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position. Its molecular formulae is C,H,SN.
  • Optimization of reaction conditions a. (n.d.).
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Hantzsch Thiazole Synthesis. (n.d.). SynArchive. [Link]
  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.).
  • Hantzsch Thiazole Synthesis 2010. (n.d.). Scribd. [Link]

Sources

Preventing side reactions in the synthesis of 2-aminothiazoles

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 2-Aminothiazoles

Welcome to the technical support center for the synthesis of 2-aminothiazoles. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Here, we will address common challenges, with a focus on preventing and troubleshooting side reactions to improve yield, purity, and overall process efficiency.

Introduction: The Challenge of Selectivity in 2-Aminothiazole Synthesis

The Hantzsch thiazole synthesis, a cornerstone reaction for forming the 2-aminothiazole core, involves the condensation of an α-haloketone with a thiourea derivative. While robust, this reaction is often plagued by side reactions that complicate purification and reduce yields. The primary challenge lies in controlling the reactivity of the ambident nucleophilic thiourea and the electrophilic α-haloketone. This guide provides in-depth, field-proven insights to help you navigate these challenges effectively.

Part 1: Troubleshooting Guide - Common Issues & Solutions

This section addresses specific experimental observations that indicate the presence of side reactions and provides step-by-step protocols for mitigation.

Issue 1: My primary product is contaminated with a significant amount of an isomeric impurity. Mass spectrometry suggests it has the same mass as my target 2-aminothiazole.

Plausible Cause & Mechanism:

You are likely observing the formation of an isomeric byproduct, which is a common issue in Hantzsch synthesis. This typically arises from the ambident nucleophilic nature of the thiourea derivative, which can attack the α-haloketone through either the sulfur or nitrogen atom. While the initial attack is almost always by the sulfur atom due to its higher nucleophilicity, subsequent steps can lead to different cyclization pathways. The most common isomeric impurity is a 2-imino-1,3-thiazoline derivative, which can form under certain conditions.

Expert Advice & Protocol:

Controlling the reaction medium and temperature is critical to favor the desired reaction pathway. The formation of the desired 2-aminothiazole is generally favored under milder, slightly acidic conditions which facilitate the key tautomerization step.

Troubleshooting Protocol: Optimizing Reaction Conditions

  • Solvent Selection: Switch to a protic solvent like ethanol or isopropanol. These solvents can facilitate the necessary proton transfers in the reaction mechanism, guiding the reaction towards the desired product.

  • Temperature Control: Begin the reaction at a lower temperature (0-5 °C) and allow it to slowly warm to room temperature. This can help to control the initial, often exothermic, reaction and prevent the formation of undesired intermediates.

  • pH Adjustment: If your reaction conditions are basic, consider adding a mild acid, such as acetic acid, to buffer the reaction mixture. This can help to prevent the accumulation of intermediates that might lead to isomeric byproducts.

Issue 2: I am observing the formation of a high molecular weight byproduct, possibly a dimer or polymer.

Plausible Cause & Mechanism:

The formation of dimeric or polymeric byproducts often occurs when the α-haloketone self-condenses or reacts with the product 2-aminothiazole. This is particularly prevalent if the reaction is run at high concentrations or elevated temperatures for extended periods. The amino group of the product can act as a nucleophile, attacking another molecule of the α-haloketone.

Expert Advice & Protocol:

The key to preventing this side reaction is to control the stoichiometry and reaction concentration.

Troubleshooting Protocol: Minimizing Dimerization

  • Control Stoichiometry: Use a slight excess of the thiourea derivative (e.g., 1.1 to 1.2 equivalents) to ensure that the α-haloketone is consumed efficiently, minimizing its opportunity for self-reaction.

  • Adjust Concentration: Run the reaction at a lower concentration. This can be achieved by increasing the volume of the solvent.

  • Order of Addition: Add the α-haloketone slowly to a solution of the thiourea derivative. This maintains a low instantaneous concentration of the α-haloketone, further reducing the likelihood of self-condensation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the Hantzsch synthesis of 2-aminothiazoles?

The choice of solvent is crucial and can significantly impact the reaction outcome. Generally, polar protic solvents such as ethanol, methanol, and isopropanol are preferred. These solvents can solvate the ionic intermediates and facilitate the necessary proton transfers during the reaction. In some cases, aprotic solvents like DMF or acetonitrile can be used, but they may require careful control of other reaction parameters to avoid side reactions.

Q2: How can I improve the yield and purity of my 2-aminothiazole synthesis?

Beyond the troubleshooting steps mentioned above, consider the following:

  • Purity of Starting Materials: Ensure that your α-haloketone and thiourea derivative are pure. Impurities can act as catalysts for side reactions or introduce contaminants into your final product.

  • Inert Atmosphere: While not always necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially if your substrates are sensitive to air.

  • Work-up and Purification: A carefully designed work-up procedure is essential. Often, the initial product is isolated as a hydrohalide salt, which can be neutralized with a mild base (e.g., sodium bicarbonate) to yield the free base. Purification by recrystallization or column chromatography is typically required to obtain a highly pure product.

Q3: Are there any alternative methods to the Hantzsch synthesis for preparing 2-aminothiazoles?

Yes, several alternative methods exist, each with its own advantages and disadvantages. One notable alternative is the reaction of α-thiocyanato ketones with amines. This method can offer a different regioselectivity and may be more suitable for certain substrates. Another approach involves the use of metal catalysts to facilitate the C-S and C-N bond formations.

Part 3: Visualizing the Reaction

To better understand the reaction dynamics, the following diagrams illustrate the desired reaction pathway and a common side reaction.

Hantzsch_Synthesis Figure 1: Hantzsch 2-Aminothiazole Synthesis Pathway cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product alpha_haloketone α-Haloketone intermediate1 Thiouronium Salt alpha_haloketone->intermediate1 Nucleophilic Attack (S) thiourea Thiourea thiourea->intermediate1 intermediate2 Hydroxythiazoline intermediate1->intermediate2 Cyclization product 2-Aminothiazole intermediate2->product Dehydration

Caption: Desired reaction pathway for 2-aminothiazole synthesis.

Side_Reaction Figure 2: Formation of Isomeric Impurity cluster_start Intermediate cluster_pathways Competing Pathways cluster_products Products intermediate1 Thiouronium Salt desired_path Desired Cyclization intermediate1->desired_path Favored side_path Alternative Cyclization intermediate1->side_path Disfavored product 2-Aminothiazole desired_path->product side_product Isomeric Impurity side_path->side_product

Caption: Competing pathways leading to the desired product and a common side product.

Part 4: Data Summary

The following table summarizes the impact of key reaction parameters on the outcome of the Hantzsch synthesis.

ParameterRecommended ConditionRationale & Impact on Side Reactions
Solvent Ethanol, IsopropanolProtic solvents facilitate proton transfer, favoring the desired cyclization pathway and minimizing isomeric impurities.
Temperature 0 °C to Room TemperatureLower temperatures control the initial exothermic reaction, reducing the formation of dimers and degradation products.
Stoichiometry 1.1-1.2 eq. of ThioureaA slight excess of thiourea ensures complete consumption of the α-haloketone, preventing self-condensation.
pH Mildly Acidic (e.g., with Acetic Acid)Prevents the accumulation of basic intermediates that can lead to the formation of isomeric byproducts.
Concentration Dilute ConditionsMinimizes intermolecular side reactions, such as dimerization of the α-haloketone or reaction with the product.

This guide is intended to provide a solid foundation for troubleshooting and optimizing your 2-aminothiazole syntheses. For further, more specific inquiries, please do not hesitate to reach out to our technical support team.

Stability and degradation of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center: 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester >

A Guide to Ensuring Stability and Mitigating Degradation for Researchers and Drug Development Professionals

Welcome to the technical support center for this compound. This guide is designed to provide you, our fellow researchers and drug development professionals, with in-depth, field-proven insights into the stability and degradation of this important chemical intermediate. Understanding the stability profile of this molecule is paramount for ensuring the accuracy, reproducibility, and safety of your experimental outcomes. This document moves beyond a simple list of procedures to explain the underlying chemical principles, helping you anticipate challenges and make informed decisions in your work.

Frequently Asked Questions (FAQs) on Stability and Handling

Q1: What are the primary factors that can cause the degradation of this compound?

A1: The degradation of this compound is primarily influenced by three main pathways common to many pharmaceutical molecules: hydrolysis, oxidation, and photolysis.[1][2]

  • Hydrolysis: The methyl ester group is the most susceptible part of the molecule to hydrolysis.[3] This reaction, which cleaves the ester bond to form the corresponding carboxylic acid (2-Amino-5-chlorothiazole-4-carboxylic acid) and methanol, can be catalyzed by both acidic and basic conditions.[1][3] The presence of moisture is a key factor in this degradation pathway.

  • Oxidation: While the thiazole ring itself has a degree of oxidative stability, the 2-amino group can be susceptible to oxidation, potentially leading to color changes and the formation of various impurities.[4] This process can be accelerated by exposure to air (oxygen), trace metals, or oxidizing agents.[2]

  • Photolysis: Many heterocyclic compounds can degrade upon exposure to light, particularly UV radiation.[1] The thiazole ring system contains chromophores that can absorb light energy, potentially leading to complex degradation pathways, including photo-oxygenation.[5]

Q2: What are the recommended storage conditions to ensure the long-term stability of this compound?

A2: Based on the potential degradation pathways, the following storage conditions are recommended:

  • Temperature: Store in a cool, dry place. Refrigeration (2-8°C) is advisable for long-term storage to slow down potential hydrolytic and thermal degradation processes.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.

  • Light: Protect from light by storing in an amber vial or a light-blocking container.[6][7]

  • Moisture: Keep the container tightly sealed to prevent the ingress of moisture, which can lead to hydrolysis.[8]

Q3: How can I visually or analytically detect if my sample of this compound has started to degrade?

A3:

  • Visual Inspection: A noticeable change in color (e.g., from off-white to yellow or brown) can be an initial indicator of degradation, likely due to oxidative processes or the formation of conjugated impurities.

  • Analytical Detection: The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC). A properly developed HPLC method can separate the parent compound from its degradation products. The appearance of new peaks or a decrease in the peak area of the main compound suggests degradation. The primary degradation product to look for would be 2-Amino-5-chlorothiazole-4-carboxylic acid, which, being more polar, will typically have a shorter retention time than the parent methyl ester on a reverse-phase HPLC column.

Troubleshooting Guide for Common Experimental Issues

This section addresses specific problems you might encounter and provides a logical approach to resolving them.

Issue 1: Unexpected Peaks in HPLC Chromatogram
  • Observation: During the analysis of your sample, you observe one or more unexpected peaks that are not present in the reference standard.

  • Probable Cause: This is a classic sign of degradation. The most likely culprit is the hydrolysis of the methyl ester to the corresponding carboxylic acid.

  • Troubleshooting Steps:

    • Hypothesize the Degradant: The most probable degradation product is 2-Amino-5-chlorothiazole-4-carboxylic acid. Due to the free carboxylic acid group, this compound is significantly more polar than the parent methyl ester.

    • Confirm Identity:

      • LC-MS Analysis: If available, Liquid Chromatography-Mass Spectrometry (LC-MS) is the most direct way to confirm the identity of the new peak. You would expect to find a molecular ion corresponding to the mass of the carboxylic acid.

      • Co-injection: If you have a standard of the suspected carboxylic acid degradant, co-inject it with your degraded sample. If the new peak in your sample increases in size, it confirms the identity of the degradant.

    • Investigate the Root Cause: Review your experimental conditions. Was the sample exposed to high humidity, or was it dissolved in a non-anhydrous solvent for an extended period? Was the pH of the solution acidic or basic?

Issue 2: Inconsistent Results or Loss of Reactivity in a Synthetic Protocol
  • Observation: You are using this compound as a starting material in a synthesis, and you are experiencing low yields or inconsistent reaction outcomes.

  • Probable Cause: The purity of your starting material may have been compromised due to degradation. The presence of the carboxylic acid degradant can interfere with reactions where the ester functionality is crucial.

  • Troubleshooting Steps:

    • Re-evaluate Purity: Immediately re-analyze the purity of your starting material using a validated HPLC method. Quantify the percentage of the parent compound remaining.

    • Purification: If significant degradation has occurred, consider purifying the material (e.g., by recrystallization or column chromatography) to remove the degradants before proceeding with your synthesis.

    • Review Storage: Critically assess your storage conditions against the recommendations in the FAQ section. Ensure the container is properly sealed and protected from light and moisture.

Experimental Protocols for Stability Assessment

To proactively understand the stability of this compound under your specific experimental conditions, a forced degradation study is highly recommended. This involves intentionally exposing the compound to harsh conditions to identify potential degradation products and pathways.[9]

Protocol 1: Forced Degradation Study

This protocol is based on the principles outlined in the ICH Q1A (R2) guidelines.[10][11]

Objective: To identify the degradation products of this compound under hydrolytic, oxidative, thermal, and photolytic stress conditions.

Materials:

  • This compound

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC system with UV or PDA detector

  • pH meter

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in methanol at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M HCl.

    • Heat the mixture at 60°C for 4 hours.

    • Cool, neutralize with 1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 1 mL of 1 M NaOH.

    • Keep the mixture at room temperature for 2 hours.

    • Neutralize with 1 M HCl and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.

    • Keep the mixture at room temperature for 24 hours, protected from light.

    • Dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Place a small amount of the solid compound in an oven at 80°C for 48 hours.

    • Dissolve the stressed solid in methanol and dilute with mobile phase for HPLC analysis.

  • Photolytic Degradation:

    • Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[12]

    • Dissolve the exposed solid in methanol and dilute with mobile phase for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase without subjecting it to any stress.

  • HPLC Analysis: Analyze all samples by HPLC. Compare the chromatograms of the stressed samples to the control sample to identify and quantify the degradation products.

Protocol 2: Generic Stability-Indicating HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Acetonitrile: 0.1% Formic Acid in Water (Gradient elution may be necessary to resolve all impurities)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Data Presentation

The results of a typical forced degradation study can be summarized as follows:

Stress ConditionReagent/ConditionDuration% Degradation (Approx.)Major Degradation Product (Expected)
Acid Hydrolysis 1 M HCl, 60°C4 hours10-15%2-Amino-5-chlorothiazole-4-carboxylic acid
Base Hydrolysis 1 M NaOH, RT2 hours>50%2-Amino-5-chlorothiazole-4-carboxylic acid
Oxidation 3% H₂O₂, RT24 hours5-10%Various oxidative impurities
Thermal 80°C (Solid)48 hours<5%Minor thermal degradants
Photolytic ICH Q1B-5-15%Various photolytic degradants

Visualization of Degradation and Workflow

To better understand the chemical transformations and the experimental process, the following diagrams are provided.

parent 2-Amino-5-chlorothiazole-4- carboxylic acid methyl ester acid_hydrolysis 2-Amino-5-chlorothiazole-4- carboxylic acid parent->acid_hydrolysis H+ / H₂O base_hydrolysis 2-Amino-5-chlorothiazole-4- carboxylic acid parent->base_hydrolysis OH- / H₂O oxidation Oxidized Impurities (e.g., N-oxides) parent->oxidation [O] / Air / H₂O₂ photolysis Photolytic Products (e.g., ring cleavage) parent->photolysis Light (hν)

Caption: Primary degradation pathways of the target compound.

G cluster_0 Stress Application cluster_1 Sample Preparation cluster_2 Analysis start Prepare Stock Solution (1 mg/mL in MeOH) acid Acid Hydrolysis (1 M HCl, 60°C) start->acid base Base Hydrolysis (1 M NaOH, RT) start->base oxid Oxidation (3% H₂O₂, RT) start->oxid thermal Thermal Stress (Solid, 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo neutralize Neutralize (if applicable) acid->neutralize base->neutralize dilute Dilute to Final Concentration oxid->dilute thermal->dilute photo->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Interpretation (Identify & Quantify Degradants) hplc->data

Caption: Workflow for a comprehensive forced degradation study.

References

  • ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA). (2003).
  • ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. (1996).
  • Drug degradation pathways - Pharmaceutical - Pharmacy 180.
  • ICH Guidelines: Drug Stability Testing Essentials - AMSbiopharma. (2025).
  • Q1A (R2) A deep dive in Stability Studies - YouTube. (2025).
  • ICH releases overhauled stability guideline for consultation | RAPS. (2025).
  • Unpacking Drug Degradation : Hydrolysis and Oxidation - WebofPharma. (2025).
  • Drug Stability Testing Importance | PDF | Hydrolysis | Ester - Scribd.
  • Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed. (2007).
  • Understanding the chemical basis of drug stability and degradation. (2010).
  • Significance of Stability Studies on Degradation Product - Research Journal of Pharmacy and Technology.
  • Correlating structure and photophysical properties in thiazolo[5,4-d]thiazole crystal derivatives for use in solid-state photonic and fluorescence-based optical devices - RSC Publishing. (2023).
  • Forced Degradation Studies - MedCrave online. (2016).
  • Thiazolo[5,4-d]thiazole-Based Covalent Organic Frameworks for the Rapid Removal of RhB.
  • Forced Degradation Studies to Assess the Stability of Drugs and Products - ResearchGate. (2025).

Sources

Troubleshooting low yields in the bromination of β-ethoxyacrylamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the bromination of β-ethoxyacrylamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this reaction and troubleshoot common issues leading to low yields. Our approach is grounded in mechanistic principles and validated through empirical data to ensure you can optimize your synthetic route with confidence.

Troubleshooting Guide: Diagnosing and Resolving Low Yields

Low yields in the bromination of β-ethoxyacrylamide can arise from a number of factors, from suboptimal reaction conditions to the inherent reactivity of the starting material. This section provides a systematic, question-and-answer-based approach to identifying and resolving these issues.

Q1: I am observing low or no conversion of my β-ethoxyacrylamide starting material. What are the likely causes and how can I address them?

Low conversion is typically indicative of an issue with the activation of the brominating agent or insufficient reactivity of the substrate under the chosen conditions.

Possible Causes & Solutions:

  • Inactive Brominating Agent: N-Bromosuccinimide (NBS) is a common choice for this transformation. However, it can degrade over time, especially with exposure to light and moisture. Ensure you are using freshly recrystallized or newly purchased NBS.[1] Commercially available NBS can be off-white or brown, indicating the presence of bromine, but for sensitive reactions, purification by recrystallization from hot water is recommended.[1]

  • Insufficient Electrophilicity: The β-ethoxyacrylamide double bond is electron-rich due to the ethoxy group, making it susceptible to electrophilic attack.[2] However, if the brominating agent is not sufficiently electrophilic, the reaction may be sluggish.

    • For NBS: The addition of a catalytic amount of a Lewis acid or a protic acid can enhance the electrophilicity of the bromine atom.[3] However, care must be taken as acidic conditions can also promote side reactions (see Q2). Alternatively, photoredox catalysis can be employed to activate NBS under mild conditions.

    • Using Molecular Bromine (Br₂): While more reactive, Br₂ can be harsh and lead to over-bromination or other side reactions. If using Br₂, ensure it is added slowly and at a low temperature to control its reactivity.[4]

  • Suboptimal Temperature: Electrophilic additions can be sensitive to temperature. If you are running the reaction at room temperature or below, a modest increase in temperature may improve the reaction rate. However, be aware that higher temperatures can also favor side reactions. A systematic temperature screen is recommended.

ParameterRecommendationRationale
Brominating Agent Use fresh, high-purity NBS or other N-bromoamides.Ensures consistent reactivity and minimizes side reactions from impurities.
Additives (for NBS) Consider catalytic amounts of a mild acid or a Lewis base.Can enhance the electrophilicity of the bromine atom, promoting the reaction.[1]
Temperature Start at 0 °C and gradually increase to room temperature.Balances reaction rate with the potential for side reactions.
Solvent Use an inert, anhydrous solvent such as acetonitrile or dichloromethane.Prevents solvent participation in the reaction and minimizes hydrolysis.[5]
Q2: My reaction is producing a complex mixture of products, with very little of the desired α-bromo-β-ethoxyacrylamide. What are the potential side reactions?

The formation of multiple products points to competing reaction pathways. Understanding the structure of your starting material is key to diagnosing these issues.

Primary Suspects for Side Reactions:

  • Dibromination: The initial product, α-bromo-β-ethoxyacrylamide, may still be sufficiently reactive to undergo a second bromination, leading to a dibromo-adduct. This is more likely when using a highly reactive brominating agent like Br₂ or an excess of the brominating agent.

  • Hydrolysis: The enol ether functionality of β-ethoxyacrylamide is susceptible to hydrolysis under acidic conditions, which can be generated in situ (e.g., HBr from NBS reactions). This would lead to the formation of β-keto-propionamide. The amide bond itself is generally more stable to hydrolysis than an ester, but it can still be cleaved under harsh acidic or basic conditions.[6][7]

  • Polymerization: Acrylamides are well-known monomers for polymerization.[8] The conditions used for bromination, especially if radical initiators are present (sometimes used with NBS for other types of brominations), could trigger polymerization of the starting material or product.[3]

  • Elimination: The dibrominated intermediate could potentially eliminate ethanol to form an α,β-dibromoacrylamide.

Troubleshooting Workflow for Multiple Products:

G cluster_reagent Reagent Stoichiometry cluster_conditions Reaction Conditions cluster_workup Workup & Purification start Low Yield & Multiple Products Observed check_reagent 1. Check Stoichiometry of Brominating Agent start->check_reagent check_conditions 2. Analyze Reaction Conditions check_reagent->check_conditions Stoichiometry is 1:1 use_excess Using >1.1 eq. Brominating Agent? check_reagent->use_excess check_workup 3. Evaluate Workup Procedure check_conditions->check_workup Conditions are anhydrous & neutral is_acidic Acidic Conditions or Byproducts (HBr)? check_conditions->is_acidic is_unstable Product unstable on silica gel? check_workup->is_unstable use_excess->check_conditions No reduce_eq Reduce to 1.05 eq. use_excess->reduce_eq Yes add_base Add a non-nucleophilic base (e.g., 2,6-lutidine) is_acidic->add_base Yes is_radical Radical Initiator Present? is_acidic->is_radical No is_radical->check_workup No remove_initiator Remove radical initiator is_radical->remove_initiator Yes alt_purification Consider alternative purification (e.g., crystallization, neutral alumina) is_unstable->alt_purification Yes

Caption: Troubleshooting workflow for low yields and multiple products.

Q3: I am getting a good conversion, but my isolated yield is still low. Where could my product be going?

If the reaction appears to proceed cleanly by TLC or LC-MS analysis, but the isolated yield is poor, the issue may lie in the workup or purification steps.

Potential Loss of Product During Isolation:

  • Instability on Silica Gel: The desired product, α-bromo-β-ethoxyacrylamide, may be unstable on silica gel, which is acidic. This can lead to decomposition during column chromatography. Consider using a different stationary phase, such as neutral alumina, or purifying by crystallization if the product is a solid.

  • Volatility: While unlikely to be highly volatile, some loss may occur if the product is concentrated under high vacuum for extended periods.

  • Aqueous Workup Issues: If the product has some water solubility, it may be lost in the aqueous phase during extraction. Ensure the aqueous layer is thoroughly extracted multiple times with an appropriate organic solvent.

Frequently Asked Questions (FAQs)

Q: What is the expected mechanism for the bromination of β-ethoxyacrylamide?

A: The reaction is expected to proceed via an electrophilic addition mechanism. The electron-rich double bond of the enol ether attacks the electrophilic bromine source (e.g., Br⁺ from NBS) to form a cyclic bromonium ion or a carbocation intermediate that is stabilized by the adjacent oxygen atom. Subsequent attack by a bromide ion (or other nucleophile) at the α-carbon leads to the product. The anti-addition of bromine across the double bond is typically observed in these reactions.[4]

G start β-ethoxyacrylamide + Br₂ intermediate Bromonium Ion Intermediate start->intermediate Electrophilic Attack product α,β-dibromo-β-ethoxyacrylamide intermediate->product Nucleophilic Attack by Br⁻

Caption: Proposed mechanism for the dibromination of β-ethoxyacrylamide.

Q: Which brominating agent is best for this reaction: NBS or Br₂?

A: N-Bromosuccinimide (NBS) is generally the preferred reagent for this type of transformation.[3] It is a solid that is easier and safer to handle than liquid bromine.[9][10] NBS also provides a low, steady concentration of electrophilic bromine, which can help to minimize side reactions like over-bromination that are more common with the highly reactive molecular bromine.[10]

Q: What is the role of the solvent in this reaction?

A: The solvent can play several roles. It needs to dissolve the starting material and reagents. Inert aprotic solvents like acetonitrile, dichloromethane (DCM), or tetrahydrofuran (THF) are often good choices as they are less likely to participate in the reaction. Protic solvents like water or alcohols could potentially act as nucleophiles and compete with the bromide ion, leading to the formation of halohydrins or other byproducts.[4]

Q: Can I use radical initiators with NBS for this reaction?

A: It is not recommended. Radical initiators like AIBN or benzoyl peroxide are used with NBS for allylic or benzylic brominations, which proceed through a radical mechanism.[3] The bromination of an electron-rich alkene like β-ethoxyacrylamide is an electrophilic addition reaction. The presence of radical initiators could lead to unwanted side reactions, including polymerization of the acrylamide.

Experimental Protocols

General Protocol for the Bromination of β-Ethoxyacrylamide with NBS
  • Dissolve β-ethoxyacrylamide (1.0 eq.) in anhydrous acetonitrile (or DCM) in a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq.), recrystallized if necessary, portion-wise over 10-15 minutes.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate or DCM).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on neutral alumina or by crystallization.

References

  • Pearson Education. (2024). In Chapter 19, we discuss the reaction of enols with bromine. Study Prep.
  • Pearson Education. (2024). Which atoms in the enol ether would you expect to react with Br⁺.
  • Wikipedia. (n.d.). N-Bromosuccinimide.
  • Chemia. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS).
  • Quora. (2022, September 27). What is the reaction of vinyl alcohol with bromine?
  • Chemistry Student. (2022, October 28). Electrophilic Addition with Bromine, Br2, Bromination (A-level and IB Chemistry) [Video]. YouTube.
  • Gao, H., et al. (2016).
  • Ashenhurst, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Chemistry LibreTexts. (2022, July 20). 14.2: Electrophilic Addition to Alkenes.
  • Smith, C. J., et al. (2022). Synthesis of α‐Aryl Acrylamides via Lewis‐Base‐Mediated Aryl/Hydrogen Exchange.
  • Reuss, R. H., & Hassner, A. (1974). Synthetic methods. IV. Halogenation of carbonyl compounds via silyl enol ethers. The Journal of Organic Chemistry, 39(12), 1785–1787.
  • Willis, M. C., Chauhan, J., & Whittingham, W. G. (2005). A new reactivity pattern for vinyl bromides: cine-substitution via palladium catalysed C-N coupling/Michael addition reactions. Organic & Biomolecular Chemistry, 3(17), 3094–3095.
  • Ashenhurst, J. (2013, March 15). Bromination of Alkenes - The Mechanism. Master Organic Chemistry.
  • Organic Chemistry Portal. (n.d.).
  • Wildes, T., et al. (2007). Method for synthesis of acrylamide derivatives. U.S.
  • Yoshida, K., et al. (2009). Hydrolytic stability of methacrylamide in acidic aqueous solution. Journal of Medical and Dental Sciences, 56(2), 101–106.
  • ChemistryViews. (2024, July 12). Modular Acrylamide Synthesis.
  • Ashenhurst, J. (2013, May 29). Alkyne Halogenation: Bromination and Chlorination of Alkynes. Master Organic Chemistry.
  • Yoshida, K., et al. (2009). Hydrolytic stability of methacrylamide in acidic aqueous solution.
  • Wang, Y., et al. (2012). Design, synthesis and biological evaluation of novel acrylamide analogues as inhibitors of BCR-ABL kinase. Bioorganic & Medicinal Chemistry Letters, 22(16), 5142–5146.
  • Wang, L., et al. (2017). Investigation of the degradation and stability of acrylamide-based polymers in acid solution: Functional monomer modified polyacrylamide.
  • Hussgen, F., et al. (2016). PH dependent thermoresponsive behavior of acrylamide-acrylonitrile UCST-type copolymers in aqueous media. Polymer Chemistry, 7(4), 843–852.
  • Fricano, A. M., et al. (2022).

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Technical Support Center: Large-Scale Synthesis of 2-Aminothiazole Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 2-aminothiazole intermediates. This guide is designed for researchers, scientists, and drug development professionals engaged in the chemical synthesis of these vital heterocyclic compounds. The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous pharmaceuticals, including antibacterial, anti-inflammatory, and anticancer agents.[1][2][3][4]

While foundational methods like the Hantzsch synthesis are well-established, their transition from bench-scale experiments to large-scale production presents significant challenges. These include managing reaction exotherms, ensuring reagent stability, controlling impurity profiles, and implementing safe handling procedures for hazardous materials. This document provides in-depth, field-proven insights in a practical question-and-answer format to help you navigate these complexities, optimize your synthesis, and troubleshoot common issues encountered at scale.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategy and safety of 2-aminothiazole synthesis.

Q1: What are the primary and most scalable synthetic routes to 2-aminothiazole intermediates?

The most robust and widely adopted method for synthesizing 2-aminothiazoles is the Hantzsch Thiazole Synthesis .[1][5] This reaction involves the condensation of an α-halocarbonyl compound with a thiourea derivative.[5] Its reliability and the general availability of starting materials make it the cornerstone of both laboratory and industrial production.

For large-scale applications, one-pot modifications of the Hantzsch synthesis are particularly advantageous.[2][6] These methods, which generate the α-haloketone in situ from a ketone using a halogenating agent like N-bromosuccinimide (NBS) before adding thiourea, avoid the isolation of lachrymatory and unstable α-haloketone intermediates, streamlining the process and improving safety.[6][7]

Q2: What are the critical safety precautions for handling the reagents used in large-scale 2-aminothiazole synthesis?

Safety is paramount, especially during scale-up. Two classes of reagents require rigorous handling protocols:

  • Thiourea and its derivatives: Thiourea is recognized as a toxic substance.[8][9] Chronic exposure can have adverse health effects, including potential impacts on the thyroid gland.[10] All handling must be performed in a well-ventilated area (e.g., a fume hood) using appropriate personal protective equipment (PPE), including gloves, safety glasses, and respiratory protection to prevent inhalation of dust.[8][10] Always consult the Safety Data Sheet (SDS) provided by the supplier before use.[10]

  • α-Haloketones (e.g., 2-bromoacetophenone): These compounds are often potent lachrymators (tear-producing agents) and skin irritants.[7] Handling must be strictly confined to a fume hood. The use of one-pot procedures that avoid isolating these intermediates is highly recommended for large-scale work to minimize exposure risks.[6]

Q3: My yields for the Hantzsch synthesis are inconsistent. What key parameters should I focus on for optimization and improved efficiency?

Inconsistent yields are a common challenge. Optimization should focus on several key parameters:

  • Solvent Selection: The choice of solvent is critical. Polar protic solvents like ethanol and methanol are most commonly used and generally give good results.[5][11]

  • Temperature Control: The reaction often requires heating to proceed at a reasonable rate.[12] However, excessive heat can lead to the formation of impurities.[11] Careful temperature monitoring and control are essential, especially at a large scale where exothermic reactions can be more difficult to manage.

  • Modern Methodologies: For rapid optimization and improved energy efficiency, consider microwave-assisted synthesis . This technique has been shown to dramatically reduce reaction times (from hours to minutes) and often leads to higher yields and cleaner product profiles.[6][11][13]

  • Catalysis: While the classic Hantzsch reaction is often performed without a catalyst, modern variations may employ acidic or basic catalysts to improve reaction rates and yields.[11] Heterogeneous catalysts, such as silica-supported acids, are particularly useful for large-scale processes as they can be easily removed by filtration.[7][12]

Section 2: Troubleshooting Guide: Common Synthesis Problems

This guide provides a systematic approach to diagnosing and solving specific issues encountered during synthesis.

Issue: Low or No Product Yield

Possible Cause Analysis and Recommended Solution
Poor Reagent Quality or Degradation The α-haloketone is a key intermediate that can be unstable. If you are not using a one-pot method, ensure its purity and use it promptly after preparation or purification. Similarly, verify the purity of your thiourea starting material.[11] Some starting materials, like chloroacetaldehyde, are prone to polymerization and should be avoided in their pure form if possible; using a more stable precursor is advisable.[14]
Suboptimal Reaction Conditions Temperature: If the reaction is sluggish, a moderate increase in temperature may be necessary. A typical reflux in ethanol or methanol is a good starting point.[5][12] Solvent: Ensure your chosen solvent fully dissolves the starting materials at the reaction temperature to allow for a homogeneous reaction. Screening different polar solvents can be beneficial.[12]
Incorrect Stoichiometry Verify the molar ratios of your reactants. A slight excess of thiourea is sometimes used to ensure the complete consumption of the more expensive α-haloketone.[5]

Issue: Formation of Significant Impurities or Side Products

Possible Cause Analysis and Recommended Solution
Formation of Regioisomers When using an N-monosubstituted thiourea, condensation can occur at two different nitrogen atoms, leading to a mixture of a 2-(N-substituted amino)thiazole and a 3-substituted 2-imino-2,3-dihydrothiazole.[15] The product ratio is highly dependent on the reaction conditions. Solution: Performing the reaction under acidic conditions (e.g., in an ethanol/HCl mixture) has been shown to favor the formation of the 2-imino isomer, whereas neutral solvents typically yield the 2-amino product exclusively.[11][15] Adjusting the pH provides a powerful tool for controlling regioselectivity.
Dimerization or Polymerization Under certain conditions, starting materials or reactive intermediates can self-condense.[16] Solution: This is often concentration-dependent. Try running the reaction at a higher dilution or use a slow-addition method for one of the reagents to keep its instantaneous concentration low.
Reaction Monitoring Prolonged heating or exposure to harsh conditions can cause product degradation. Solution: Monitor the reaction's progress closely using Thin Layer Chromatography (TLC).[11] Quench the reaction as soon as the starting material has been consumed to prevent the formation of degradation products.

Issue: Difficult Product Isolation and Purification at Scale

Possible Cause Analysis and Recommended Solution
High Product Solubility in Reaction/Work-up Solvent The desired 2-aminothiazole may remain in the mother liquor after cooling. Solution 1 (Precipitation): A common and effective work-up procedure involves pouring the cooled reaction mixture into a beaker of aqueous sodium carbonate solution.[5] This neutralizes the hydrohalic acid byproduct (e.g., HBr) and often causes the free base of the 2-aminothiazole product to precipitate, allowing for collection by filtration. Solution 2 (Extraction): If precipitation is not effective, neutralize the reaction mixture and perform an extraction with a suitable organic solvent like ethyl acetate.[14]
Co-precipitation of Impurities Crude product collected by filtration may be contaminated with unreacted starting materials or side products. Solution (Purification via Bisulfite Adduct): For large-scale purification, a highly effective method is the selective precipitation of the 2-aminothiazole as a bisulfite salt.[17] Treating an aqueous solution of the crude product with sulfur dioxide (SO₂) at elevated temperatures (e.g., 70-90 °C) forms an insoluble adduct that precipitates from the solution. The adduct can be collected by filtration, washed, and then treated with a base to regenerate the highly pure 2-aminothiazole.[17] This method is particularly valuable for industrial-scale processes.

Section 3: Key Protocols and Methodologies

Protocol 1: Classical Hantzsch Synthesis of 2-Amino-4-phenylthiazole (Lab Scale)

This protocol is a representative example of the Hantzsch synthesis.

Reagents:

  • 2-Bromoacetophenone (5.0 mmol)

  • Thiourea (7.5 mmol)

  • Methanol (5 mL)

  • 5% Aqueous Sodium Carbonate (Na₂CO₃) solution (20 mL)

Procedure:

  • In a 20 mL vial equipped with a magnetic stir bar, combine 2-bromoacetophenone and thiourea.

  • Add methanol to the vial.

  • Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes. The solids should dissolve upon heating.

  • After 30 minutes, remove the reaction from the heat and allow it to cool to room temperature.

  • Pour the contents of the vial into a 100 mL beaker containing 20 mL of 5% aqueous sodium carbonate solution. Swirl to mix. A precipitate should form.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Allow the collected solid to air dry on a watch glass to yield the 2-amino-4-phenylthiazole product.[5]

Protocol 2: Large-Scale Purification via Bisulfite Adduct Formation

This protocol describes a method for purifying crude 2-aminothiazole at scale.

Procedure:

  • Prepare an aqueous solution of the crude 2-aminothiazole obtained from the synthesis work-up.

  • Heat the solution to between 70 °C and 90 °C.

  • Pass sulfur dioxide (SO₂) gas through the heated solution. An excess of SO₂ is typically used.

  • An exothermic reaction may occur, and a slurry of the 2-aminothiazole bisulfite adduct will form.

  • Continue heating the slurry at 70-90 °C for a short period to ensure complete reaction.

  • Cool the mixture to 20 °C or lower and collect the precipitated solid by filtration.

  • Wash the filter cake thoroughly with cold water and dry the purified adduct.

  • To recover the free amine, suspend the adduct in water and treat with a base (e.g., sodium hydroxide) until the solution is alkaline. The pure 2-aminothiazole can then be isolated by filtration or extraction.[17]

Section 4: Data and Workflow Visualizations

Table 1: Comparison of Hantzsch Synthesis Methodologies

Method Typical Reaction Time Reported Yield Range Key Advantages & Considerations
Conventional Heating Several hours60-85%Simple setup; can be energy-intensive and slow.
One-Pot Synthesis 25 min - several hours68-90%Avoids isolation of hazardous α-haloketone intermediates; improves process safety and efficiency.[6]
Microwave-Assisted 5 - 30 minutes85-95%Extremely rapid, often leads to higher yields and cleaner reactions; excellent for high-throughput synthesis and green chemistry applications.[6][13]

Diagram 1: Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Hantzsch Thiazole Synthesis Mechanism Start α-Haloketone + Thiourea Intermediate1 S-Alkylation Intermediate (via SN2) Start->Intermediate1 Nucleophilic Attack Intermediate2 Hydroxythiazoline Intermediate Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration (-H2O)

Caption: Key steps of the Hantzsch thiazole synthesis mechanism.

Diagram 2: Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Troubleshooting Workflow for Low Yield Start Low Product Yield Observed CheckReagents Verify Reagent Purity & Stability (α-haloketone, thiourea) Start->CheckReagents CheckConditions Review Reaction Conditions Start->CheckConditions CheckStoichiometry Confirm Stoichiometry Start->CheckStoichiometry Temp Optimize Temperature (e.g., gentle reflux) CheckConditions->Temp Solvent Screen Solvents (e.g., EtOH, MeOH) CheckConditions->Solvent Catalyst Consider Catalyst (e.g., supported acid) CheckConditions->Catalyst

Caption: A logical workflow for diagnosing the cause of low product yield.

References

  • Benchchem. (n.d.). Gewald Synthesis of Substituted Aminothiophenes: A Technical Support Center.
  • Zheng, X., Hu, X., Jiang, H., Guo, H., & Wang, L. (2023). H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. Synlett, 34, 2091-2098.
  • American Cyanamid Company. (1949). Purification of 2-aminothiazole. U.S. Patent No. US2489038A. Google Patents.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety First: Essential Handling and Safety Guidelines for Thiourea.
  • Various Authors. (2025). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Multiple Sources.
  • Benchchem. (n.d.). Technical Support Center: 2-Aminothiazole Derivative Synthesis.
  • Various Authors. (2025). Common methods for the synthesis of 2-aminothiazole. ResearchGate.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • ACS Publications. (2024). Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry.
  • Sabnis, R. W. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar.
  • Annexe Chem Pvt Ltd. (n.d.). Thiourea: Unraveling Its Diverse Applications.
  • Der Pharma Chemica. (n.d.). A green chemistry approach to gewald reaction.
  • 蓝厚新材料(山东)有限公司. (n.d.). Understanding Thiourea: Risks and Benefits for Industry Use.
  • NIH. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • ChemicalBook. (2020). 2-aminothiazole——Application, Synthesis, Reaction etc.
  • 蓝厚新材料(山东)有限公司. (2025). Understanding Thiourea: Benefits and Risks in New Materials.
  • ResearchGate. (n.d.). Chemical synthesis of 2-aminothiazole analogs.
  • ResearchGate. (2025). Holzapfel-Meyers-Nicolaou Modification of the Hantzsch Thiazole Synthesis.
  • Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives.
  • Benchchem. (n.d.). Protocol for N-Alkylation of 2-Aminothiazoles: A Detailed Guide for Researchers.
  • Benchchem. (n.d.). A Comparative Analysis of 2-Aminothiazole Synthesis Methods.
  • Benchchem. (n.d.). Optimizing Hantzsch thiazole synthesis reaction conditions.
  • ResearchGate. (2025). An efficient method for the synthesis of 2-aminothiazoles using silica chloride as a heterogeneous catalyst.
  • Jagdale, B.S., & Adole, V.A. (2015). Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evaluation. International Journal for Pharmaceutical Research Scholars (IJPRS), 4(3), 46-49.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • PubMed Central. (n.d.). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis.
  • Bramley, S. E., Dupplin, V., & Goberdhan, D. G. C. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1.
  • RSC Publishing. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem.
  • RSC Publishing. (2017). Synthesis of aminothiazoles: polymer-supported approaches.
  • Wikipedia. (n.d.). 2-Aminothiazole.
  • PubMed. (n.d.). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
  • Scholars Research Library. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150.
  • ResearchGate. (2025). Synthesis of 2-aminothiazole derivatives.

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Technical Support Center: Purification of Crude 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of crude 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for common challenges encountered during the purification of this important synthetic intermediate. Our focus is on providing practical, field-proven insights rooted in chemical principles to ensure you can achieve the desired purity for your downstream applications.

Frequently Asked Questions (FAQs)

Here we address some of the most common questions and issues that arise during the purification of this compound.

Q1: What are the most probable impurities in my crude this compound?

A1: The impurities in your crude product are largely dependent on the synthetic route employed, which is typically a variation of the Hantzsch thiazole synthesis. Common impurities include:

  • Unreacted Starting Materials: Such as thiourea and the α-halo ketoester precursor.

  • Isomeric Byproducts: The Hantzsch synthesis can sometimes yield isomeric thiazoles, depending on the reaction conditions[1].

  • Hydrolysis Product: The methyl ester can undergo hydrolysis to the corresponding carboxylic acid, particularly if exposed to acidic or basic conditions for extended periods or at elevated temperatures[2].

  • Polymeric Materials: Highly colored, tar-like substances can form from side reactions, especially if the reaction temperature is not well-controlled.

Q2: My crude product is a dark, oily substance. How can I begin to purify it?

A2: An oily or dark-colored crude product often indicates the presence of significant impurities, including residual solvent and polymeric materials. A good first step is often an acid-base wash to remove baseline impurities, followed by recrystallization. If the color persists, treatment with activated charcoal during recrystallization can be effective[1]. For very impure samples, column chromatography may be necessary.

Q3: I'm having trouble getting my compound to crystallize during recrystallization. It keeps "oiling out." What should I do?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is common when the solution is supersaturated or when impurities are present that depress the melting point of your compound. Here are some troubleshooting steps:

  • Slow Down the Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can favor oil formation over crystal lattice formation[1].

  • Use a Different Solvent System: The ideal recrystallization solvent will dissolve the compound when hot but poorly when cold. You may need to experiment with different solvent pairs. For this class of compounds, mixtures like THF/hexane or ethanol/water are often effective[1][3].

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Add a Seed Crystal: If you have a small amount of pure product, adding a tiny crystal to the cooled solution can induce crystallization.

  • Reduce Solvent Volume: You may have used too much solvent. Gently heating the solution to evaporate some of the solvent and then allowing it to cool again can lead to successful crystallization.

Q4: Can I use column chromatography to purify my compound? What conditions should I start with?

A4: Yes, column chromatography is a powerful technique for purifying this compound, especially for removing closely related impurities. A good starting point would be:

  • Stationary Phase: Silica gel is a standard choice for compounds of this polarity.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate is a common starting point for this type of compound. You can start with a low percentage of ethyl acetate in hexane (e.g., 10-20%) and gradually increase the polarity to elute your compound. Monitoring the separation by Thin Layer Chromatography (TLC) beforehand will help you determine the optimal solvent ratio.

Troubleshooting Guide

This section provides a more detailed breakdown of common problems, their probable causes, and actionable solutions.

Problem Possible Cause(s) Suggested Solutions
Low Yield After Recrystallization The compound is too soluble in the chosen solvent, even at low temperatures. Premature crystallization during hot filtration.- Select a solvent in which your compound has lower solubility at cold temperatures. - Try a solvent mixture to fine-tune the solubility. - Minimize the amount of solvent used to make the initial hot solution. - Ensure your filtration apparatus is pre-heated to prevent the product from crashing out on the filter paper.
Product is Still Impure After Recrystallization The impurity has very similar solubility properties to the product in the chosen solvent. The impurity was co-precipitated with the product.- Try a different recrystallization solvent or solvent system. - Consider a different purification technique, such as column chromatography, for better separation. - Perform a second recrystallization.
Colored Impurities Remain After Purification Highly conjugated byproducts are present.- During recrystallization, add a small amount of activated charcoal to the hot solution and then perform a hot filtration to remove the charcoal and the adsorbed colored impurities. Be cautious as charcoal can also adsorb some of your product.
Product Degrades During Purification The compound may be unstable to the purification conditions (e.g., prolonged heating, strongly acidic or basic conditions).- Avoid prolonged heating during recrystallization. - If using acid-base extraction, use mild acids and bases and minimize the time the compound spends in the acidic or basic aqueous phase. - Consider purification methods that can be performed at room temperature, such as column chromatography.

Experimental Protocols

Here are detailed, step-by-step methodologies for the key purification techniques.

Protocol 1: Purification by Recrystallization

This protocol is a good starting point for purifying crude this compound that is mostly solid.

  • Solvent Selection: Based on literature for similar compounds, a mixture of tetrahydrofuran (THF) and hexanes is a promising system[3]. Alternatively, ethyl acetate or an ethanol/water mixture can be effective[1][4]. The goal is to find a solvent or solvent pair where the compound is soluble at high temperatures and insoluble at low temperatures.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the more polar solvent (e.g., THF or ethanol) and gently heat the mixture while stirring until the solid dissolves completely.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated charcoal, and then gently reheat the solution to boiling for a few minutes.

  • Hot Filtration (if charcoal was used): Pre-heat a funnel with a fluted filter paper by pouring some hot solvent through it. This prevents premature crystallization in the funnel. Filter the hot solution quickly to remove the charcoal.

  • Crystallization: Add the less polar solvent (e.g., hexanes or water) dropwise to the hot, clear solution until it becomes slightly turbid. Add a few drops of the more polar solvent to redissolve the precipitate and obtain a clear solution again.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove any residual solvent.

Protocol 2: Purification by Acid-Base Extraction

This method is particularly useful for removing non-basic organic impurities from the crude product.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent like ethyl acetate or dichloromethane in a separatory funnel.

  • Acidic Wash: Add an equal volume of a dilute aqueous acid solution (e.g., 1 M HCl). Stopper the funnel and shake vigorously, periodically venting to release any pressure. The basic 2-amino group will be protonated, and the resulting salt will dissolve in the aqueous layer.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Back-Wash (Optional): To remove any residual neutral impurities from the aqueous layer, add a small amount of fresh organic solvent, shake, and discard the organic layer.

  • Basification: Cool the acidic aqueous layer in an ice bath and slowly add a dilute aqueous base (e.g., 1 M NaOH or a saturated sodium bicarbonate solution) with stirring until the solution is basic (check with pH paper). The protonated amino group will be deprotonated, and the neutral product will precipitate out.

  • Extraction of Pure Product: Extract the now neutral product from the aqueous layer with several portions of a fresh organic solvent (e.g., ethyl acetate or dichloromethane).

  • Drying and Concentration: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 3: Purification by Column Chromatography

For challenging separations where recrystallization and extraction are insufficient, column chromatography offers a higher degree of purification.

  • TLC Analysis: First, analyze your crude product by Thin Layer Chromatography (TLC) using a silica gel plate. Test different mobile phase systems, typically mixtures of hexane and ethyl acetate, to find a solvent ratio that gives your desired product an Rf value of approximately 0.3-0.4.

  • Column Packing: Prepare a chromatography column with silica gel, using the chosen mobile phase as the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and then carefully add the dry, product-adsorbed silica to the top of the prepared column.

  • Elution: Run the column by allowing the mobile phase to flow through it. Collect fractions in test tubes.

  • Fraction Analysis: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizing the Purification Workflow

The following diagram illustrates the decision-making process for choosing a purification strategy.

PurificationWorkflow start Crude Product (this compound) initial_assessment Initial Assessment: Solid or Oil? Color? start->initial_assessment solid_crude Mostly Solid initial_assessment->solid_crude Solid oily_crude Oily / Very Dark initial_assessment->oily_crude Oily recrystallization Recrystallization (Protocol 1) solid_crude->recrystallization acid_base Acid-Base Extraction (Protocol 2) oily_crude->acid_base purity_check Check Purity (TLC, mp, HPLC) recrystallization->purity_check acid_base->recrystallization Solidifies after extraction acid_base->purity_check chromatography Column Chromatography (Protocol 3) chromatography->purity_check pure_product Pure Product purity_check->pure_product Purity OK further_purification Further Purification Needed purity_check->further_purification Impure further_purification->chromatography

Sources

Technical Support Center: Navigating the Labyrinth of N-Protection for 2-Aminothiazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to addressing the nuanced challenges in the N-protection of 2-aminothiazole-5-carboxylates. This guide is designed for researchers, scientists, and drug development professionals who encounter this critical synthetic step. The unique electronic properties of the 2-aminothiazole ring system, coupled with the influence of the C5-carboxylate moiety, often lead to unexpected hurdles. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to empower you to overcome these challenges effectively.

Section 1: Troubleshooting Guide

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low or No Yield of the N-Protected Product

Question: I am attempting to protect my 2-aminothiazole-5-carboxylate with a Boc group using standard conditions (Boc)₂O, a base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in a solvent like dichloromethane (DCM) or tetrahydrofuran (THF), but I am observing very low conversion to the desired product. What could be the underlying cause?

Answer: This is a frequent challenge stemming from the reduced nucleophilicity of the exocyclic amino group in 2-aminothiazoles. The electron-withdrawing nature of the thiazole ring significantly decreases the basicity and reactivity of the 2-amino group.[1] The C5-ester group further exacerbates this effect.

Troubleshooting Workflow:

G start Low or No Product cause1 Insufficient Amine Nucleophilicity start->cause1 cause2 Inappropriate Base start->cause2 cause3 Steric Hindrance start->cause3 solution1 Increase Base Strength (e.g., NaH, KHMDS, DBU) cause1->solution1 solution2 Use a More Reactive Protecting Agent (e.g., Boc-ON, Cbz-Cl) cause1->solution2 solution4 Change Solvent to Polar Aprotic (e.g., DMF, DMSO) cause1->solution4 cause2->solution1 solution5 Consider a Catalytic Approach (e.g., DMAP for Boc protection) cause2->solution5 solution3 Elevate Reaction Temperature cause3->solution3

Caption: Troubleshooting low N-protection yield.

In-depth Explanation & Protocols:

  • Enhancing Nucleophilicity with a Stronger Base: Standard organic bases like TEA or DIPEA may not be sufficiently strong to deprotonate the 2-amino group to a significant extent. The use of stronger, non-nucleophilic bases can dramatically improve yields.

    BasepKa of Conjugate AcidTypical Conditions
    Triethylamine (TEA)~10.8Often insufficient
    DIPEA~11Often insufficient
    DBU~13.5Can be effective
    NaH~36Highly effective
    KHMDS~26 (in THF)Highly effective

    Protocol Spotlight: Boc Protection using NaH

    • To a stirred suspension of sodium hydride (1.2 eq., 60% dispersion in mineral oil) in anhydrous THF at 0 °C under an inert atmosphere (e.g., Argon), add a solution of the 2-aminothiazole-5-carboxylate (1.0 eq.) in anhydrous THF dropwise.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

    • Cool the reaction mixture back to 0 °C and add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in anhydrous THF dropwise.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS.

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography.

  • Employing a More Reactive Protecting Agent: In cases where strong bases are not compatible with other functional groups in your molecule, using a more electrophilic source of the protecting group can be beneficial. For instance, instead of (Boc)₂O, you might consider using 2-(tert-Butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON). For Cbz protection, benzyl chloroformate (Cbz-Cl) is generally more reactive than dibenzyl dicarbonate ((Cbz)₂O).[2]

Issue 2: Formation of a Di-Protected Byproduct

Question: I am observing a significant amount of a byproduct with a higher molecular weight than my desired mono-protected product. Mass spectrometry suggests the addition of two protecting groups. How can I avoid this?

Answer: The formation of a di-protected species, where both the exocyclic amino group and the thiazole ring nitrogen are protected, is a known side reaction. This is more likely to occur under forcing conditions (e.g., strong bases, high temperatures) and with less sterically hindered protecting groups.

Mitigation Strategies:

  • Stoichiometry Control: Carefully control the stoichiometry of the protecting agent, using a slight excess (e.g., 1.05-1.1 equivalents).

  • Lower Reaction Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to room temperature) to favor the more kinetically accessible mono-protection of the exocyclic amine.

  • Choice of Base: The use of a bulky base can sometimes help to disfavor reaction at the more sterically hindered ring nitrogen.

  • Protecting Group Selection: Larger, more sterically demanding protecting groups are less likely to form di-protected products.

Issue 3: Ester Hydrolysis during the Reaction

Question: My N-protection reaction seems to be working, but I am isolating the corresponding carboxylic acid instead of the ester. What is causing this and how can I prevent it?

Answer: Ester hydrolysis can occur if your reaction conditions are too basic and there is a source of water present. This is a common issue when using strong bases like sodium hydroxide or potassium carbonate in aqueous or protic solvents.[3][4]

Preventative Measures:

  • Anhydrous Conditions: Ensure that your reaction is performed under strictly anhydrous conditions. Use dry solvents and reagents, and conduct the reaction under an inert atmosphere.

  • Choice of Base: Opt for non-hydroxide bases. For Boc protection, DMAP with (Boc)₂O in an aprotic solvent is a good alternative. For Cbz and Fmoc protection with the corresponding chloroformates, a non-nucleophilic organic base like DIPEA or 2,6-lutidine in an aprotic solvent is recommended.[2][5]

  • Reaction Time and Temperature: Minimize reaction times and avoid excessive heating to reduce the likelihood of this side reaction.

Decision Tree for Protecting Group Selection and Conditions:

G start Select N-Protecting Group boc Boc (Acid Labile) start->boc cbz Cbz (Hydrogenolysis) start->cbz fmoc Fmoc (Base Labile) start->fmoc boc_cond Conditions: -(Boc)2O, DMAP, DCM -(Boc)2O, NaH, THF -Boc-ON, DIPEA, DCM boc->boc_cond cbz_cond Conditions: -Cbz-Cl, NaHCO3, THF/H2O -Cbz-Cl, DIPEA, DCM cbz->cbz_cond fmoc_cond Conditions: -Fmoc-Cl, NaHCO3, Dioxane/H2O -Fmoc-OSu, DIPEA, DMF fmoc->fmoc_cond

Sources

Technical Support Center: Minimizing Dimer Formation in Thiazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals engaged in thiazole synthesis. This document provides in-depth troubleshooting advice and actionable protocols to address a common and critical challenge: the formation of dimeric and other byproducts during the Hantzsch thiazole synthesis and related methodologies. Our goal is to equip you with the mechanistic understanding and practical tools necessary to optimize your reactions, enhance purity, and maximize the yield of your target thiazole.

Frequently Asked Questions (FAQs) & Troubleshooting

This section is structured in a question-and-answer format to directly address the specific issues you may encounter during your experiments.

Q1: I'm observing a significant byproduct with approximately double the mass of my expected product. What is it, and why is it forming?

A1: Understanding the Dimerization Pathway

What you are likely observing is an intermolecular side reaction competing with the desired intramolecular cyclization of the Hantzsch synthesis. The classic Hantzsch reaction involves the condensation of an α-haloketone and a thioamide.[1][2][3] While this method is robust, side reactions can occur, especially under suboptimal conditions.[4]

The primary mechanism for dimer formation involves the reaction of a reactive intermediate with a second molecule of a starting material or another intermediate, rather than the desired internal ring closure. For instance, the initial S-alkylation intermediate can potentially react with another molecule of the thioamide or α-haloketone before it has a chance to cyclize. This intermolecular pathway is kinetically favored under conditions of high reactant concentration.

To visualize this, consider the two competing pathways:

G A α-Haloketone + Thioamide B S-Alkylation Intermediate A->B SN2 Attack C Desired Thiazole (Intramolecular Cyclization) B->C Favored at Low Concentration D Dimeric Byproduct (Intermolecular Reaction) B->D Favored at High Concentration

Caption: Competing reaction pathways in Hantzsch synthesis.

Q2: My primary issue is dimerization. What is the single most effective parameter I can change to minimize it?

A2: Implement the High Dilution Principle.

The most powerful technique to favor intramolecular reactions (cyclization) over intermolecular ones (dimerization) is the high dilution principle .[5] By maintaining a very low concentration of the reactive intermediates at all times, you significantly reduce the probability of two molecules finding each other to react, thus favoring the internal ring-closing reaction.[5][6]

Causality: The rate of an intramolecular reaction is first-order, depending only on the concentration of the precursor molecule. In contrast, the rate of a bimolecular (intermolecular) dimerization is second-order, depending on the square of the reactant concentration. Therefore, at very low concentrations, the first-order intramolecular reaction will dominate.

Experimental Protocol: Syringe Pump Addition for High Dilution

This protocol involves the slow addition of one reactant to the other to maintain a pseudo-high dilution environment without requiring massive solvent volumes.[5]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the more stable reactant (e.g., the thioamide) in an appropriate solvent (e.g., ethanol, methanol).[7][8]

  • Reagent Preparation: Prepare a separate solution of the second reactant (typically the more reactive α-haloketone) in the same solvent. Load this solution into a syringe and place it on a syringe pump.

  • Execution: Heat the flask containing the thioamide solution to the desired reaction temperature (e.g., 65 °C).[8] Begin the slow, dropwise addition of the α-haloketone solution via the syringe pump over a prolonged period (e.g., 2-4 hours).

  • Monitoring: After the addition is complete, allow the reaction to stir for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of starting materials and the formation of the product.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate and can be collected by filtration.[2] Alternatively, proceed with a standard aqueous work-up and extraction.[7]

Q3: How do stoichiometry and temperature affect dimer formation, and what are the optimal settings?

A3: Fine-Tuning Stoichiometry and Temperature

Controlling stoichiometry and temperature are critical secondary measures to suppress byproduct formation.[4][7]

  • Stoichiometry: Using a slight excess (1.1 to 1.2 equivalents) of the thioamide can help ensure the complete consumption of the limiting α-haloketone, which is often more prone to side reactions.[7] However, a large excess should be avoided as it can complicate purification.

  • Temperature: While heating is often necessary, excessive temperatures can increase the rate of side reactions, including dimerization and degradation.[4] The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing byproduct formation. It is often beneficial to run the reaction at the lowest temperature that allows for complete conversion in a practical timeframe.

Data Presentation: Optimizing Reaction Conditions

The following table illustrates how adjusting these parameters can dramatically reduce dimer formation.

Parameter Condition A (Suboptimal) Condition B (Optimized) Rationale for Optimization
Addition Method All reagents mixed at onceSlow addition of α-haloketoneMaintains low concentration of reactive species, favoring intramolecular cyclization.[5]
Stoichiometry 1:1 (Thioamide:Haloketone)1.1:1 (Thioamide:Haloketone)A slight excess of thioamide ensures the more reactive haloketone is fully consumed.[7]
Temperature 80 °C (Reflux)45-50 °CLower temperature decreases the rate of competing side reactions more than the desired pathway.
Typical Dimer % 20-40%< 5%The combined effect of optimized parameters significantly enhances product purity.
Q4: Are there alternative "greener" or more efficient synthesis methods that inherently reduce byproducts?

A4: Exploring Modern Synthetic Methodologies

Yes, several modern techniques can improve yields and reduce byproducts, often by shortening reaction times and allowing for milder conditions.[9][10][11]

  • Microwave-Assisted Synthesis: This technique can dramatically reduce reaction times from hours to minutes.[7][12] The rapid and uniform heating often leads to cleaner reactions with higher yields and fewer byproducts.[12][13]

  • Solvent-Free Reactions: Performing the reaction under solvent-free or neat conditions can, in some cases, accelerate the reaction and simplify work-up.[14]

  • Catalyst Use: While the classic Hantzsch synthesis is often uncatalyzed, modern variations may employ catalysts like silica-supported tungstosilisic acid to improve efficiency and yield under greener conditions.[8][9]

Troubleshooting Workflow

If you are facing issues with dimer formation, follow this logical workflow to diagnose and solve the problem.

G start High Dimer % Detected (by LC-MS/NMR) check_conc Is reaction highly concentrated? start->check_conc implement_hd Implement High Dilution: Use Syringe Pump Addition check_conc->implement_hd Yes check_stoich Check Stoichiometry: Is Haloketone in excess? check_conc->check_stoich No implement_hd->check_stoich adjust_stoich Adjust to slight excess of Thioamide (1.1:1) check_stoich->adjust_stoich Yes check_temp Is reaction temperature > 60°C? check_stoich->check_temp No adjust_stoich->check_temp lower_temp Reduce Temperature to 45-50°C check_temp->lower_temp Yes analyze Re-analyze Product Purity check_temp->analyze No lower_temp->analyze

Caption: A step-by-step workflow for troubleshooting dimer formation.

References

  • Technical Support Center: Minimizing Byproduct Formation During Thiazole Ring Closure - Benchchem.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • High dilution principle - Wikipedia.
  • Optimizing Hantzsch thiazole synthesis reaction conditions. - Benchchem.
  • The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • 7.1 Synthesis by high dilution principle.
  • Intermediates in the Hantzsch thiazole synthesis - ACS Public
  • Synthesis of Medio and Macrocyclic Compounds by High Dilution Principle Techniques.
  • High dilution principle - ZambiaWiki - ZambiaFiles.
  • Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - NIH.
  • Green synthetic strategies toward thiazoles: a sustainable approach - ResearchG
  • "optimization of Hantzsch thiazole synthesis reaction conditions" - Benchchem.
  • Hantzsch Thiazole Synthesis - Chem Help Asap.
  • Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Deriv
  • Hantzsch Thiazole Synthesis - SynArchive.
  • Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable C
  • Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture.
  • Emerging green synthetic routes for thiazole and its deriv
  • Thiazole synthesis - Organic Chemistry Portal.

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Technical Support Center: Synthesis of 2-Aminothiazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of 2-aminothiazole derivatives. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this critical heterocyclic scaffold. Instead of a rigid manual, this guide is structured as a dynamic resource, addressing the common and complex challenges encountered in the lab, with a specific focus on the profound impact of solvent selection on reaction outcomes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the role of solvents in the synthesis of 2-aminothiazoles, primarily via the classical Hantzsch thiazole synthesis.

Q1: Why is solvent selection so critical in the Hantzsch synthesis of 2-aminothiazoles?

A1: The solvent is not merely a medium for the reactants; it is an active participant in the reaction mechanism. Its properties directly influence:

  • Reactant Solubility: Ensuring that the α-haloketone and thiourea are sufficiently dissolved is fundamental for the reaction to proceed.

  • Reaction Kinetics: The solvent's ability to stabilize charged intermediates and transition states can dramatically alter the reaction rate. The initial step, an S_N2 reaction, is particularly sensitive to solvent effects.[1][2]

  • Reaction Pathway and Selectivity: Solvents can influence the equilibrium between tautomers and the regioselectivity of the cyclization, potentially favoring the formation of desired products over side products.[3]

  • Work-up and Isolation: The choice of solvent impacts the ease of product isolation. An ideal solvent allows for easy precipitation or extraction of the final 2-aminothiazole derivative.[1]

Q2: What is the difference between using a polar protic and a polar aprotic solvent for this synthesis?

A2: This is a crucial consideration that directly impacts the nucleophilicity of the thiourea, a key reactant.

  • Polar Protic Solvents (e.g., Ethanol, Methanol, Water): These are the most traditionally used solvents.[1] They possess O-H or N-H bonds and can form hydrogen bonds. While they are excellent at dissolving ionic reagents and stabilizing charged intermediates, they can also form a "cage" around the sulfur nucleophile of thiourea through hydrogen bonding. This solvation shell can slightly hinder its reactivity, potentially slowing the initial S_N2 attack.[4][5] However, they are very effective at stabilizing the leaving group (halide ion), which facilitates the overall reaction.

  • Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents have dipoles but lack O-H or N-H bonds. They are poor hydrogen bond donors. They solvate cations well but leave anions (the nucleophile) relatively "naked" and highly reactive.[5] This can lead to a significant rate enhancement. However, caution is advised, as some aprotic solvents like DMSO can cause decomposition or side reactions with 2-aminothiazole products under certain conditions.[6]

Q3: Are there "green" or more environmentally friendly solvent options?

A3: Absolutely. The field of green chemistry has driven significant innovation in this area.

  • Water: Water is an excellent green solvent for certain Hantzsch syntheses, often leading to high yields and simplified work-up, as many 2-aminothiazole products are poorly soluble in water and precipitate out.[7][8]

  • Polyethylene Glycol (PEG): PEG, particularly PEG-400, can serve as a recyclable, non-volatile, and effective reaction medium. It can act almost like a phase-transfer catalyst, enhancing reaction rates.[9][10]

  • Solvent-Free Conditions: Grinding the reactants together, sometimes with a solid support like basic alumina, or using microwave irradiation without any solvent, represents the ultimate green approach.[9][11][12][13] These methods often result in drastically reduced reaction times and high yields.[11]

Section 2: Troubleshooting Guide & Experimental Optimization

This guide uses a problem-and-solution format to address specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

Q: My reaction is giving a very low yield, or it's not working at all. I've checked my starting materials. Could the solvent be the culprit?

A: Yes, the solvent is one of the most common reasons for low yield. An inappropriate solvent can cause poor reactant solubility or unfavorable kinetics.

Troubleshooting Workflow:

Caption: Troubleshooting decision tree for low synthesis yield.

Data-Driven Solvent Screening: The choice of solvent can have a dramatic effect on both reaction time and yield. Below is a comparative table for the synthesis of 4-aryl-2-aminothiazoles.

Solvent SystemTemperatureTypical Reaction TimeTypical Yield (%)Key Considerations
Ethanol/Methanol Reflux5 - 10 hours75 - 90%The classical, reliable choice. Good solubility for many substrates.[1][14]
Water Reflux4 - 8 hours80 - 95%Excellent green option. Product often precipitates, simplifying work-up.[7][8]
Acetonitrile Reflux1 - 3 hours85 - 95%Aprotic nature can accelerate the S_N2 step.[9]
PEG-400 / Water 50 - 80 °C10 - 30 minutes90 - 98%Green, recyclable medium with high efficiency.[9][10]
Solvent-Free (Microwave) 170 W5 - 15 minutes88 - 96%Extremely rapid, high yield, and environmentally friendly.[14][15][16]
Issue 2: Formation of Impurities or Side Products

Q: My TLC/LC-MS shows multiple spots, and purification is difficult. How can the solvent influence the formation of side products?

A: The solvent environment dictates the stability of intermediates and can open pathways to undesired products.

  • Regioselectivity Issues: When using N-monosubstituted thioureas, condensation can occur at two different nitrogen atoms. While neutral solvents like ethanol typically favor the formation of 2-(N-substituted amino)thiazoles, switching to highly acidic conditions can alter the reaction pathway and lead to mixtures containing 3-substituted 2-imino-2,3-dihydrothiazole isomers.[3]

  • Degradation: As mentioned, certain solvents can be reactive. DMSO, while an excellent solvent, has been shown to cause degradation of some 2-aminothiazole compounds over time, leading to oxidized or dimerized byproducts.[6] If you observe product instability, consider switching from DMSO to DMF or acetonitrile for your reaction.

  • Solution: Monitor your reaction closely by TLC to avoid prolonged heating, which can promote side reactions. If regioselectivity is an issue, avoid strongly acidic media unless the alternative isomer is desired. Ensure your solvent is pure and dry, as contaminants can also lead to impurities.

Issue 3: Difficult Product Isolation

Q: My product seems to be staying in solution, making it hard to isolate. What's the strategy here?

A: This is a classic work-up challenge directly related to the solvent.

  • High Solubility: If your product is highly soluble in the reaction solvent (e.g., in ethanol or DMF), direct precipitation upon cooling will not work.

  • Solution Strategy 1 (Anti-Solvent Precipitation): After the reaction is complete, pour the mixture into a large volume of an "anti-solvent" in which your product is insoluble. Cold water is the most common and effective choice.[1][9] The product should crash out and can be collected by filtration.

  • Solution Strategy 2 (Extraction): If precipitation is not effective, neutralize the reaction mixture and perform a liquid-liquid extraction. For example, extract the product into a solvent like ethyl acetate, wash the organic layer, dry it, and remove the solvent under reduced pressure.[9]

  • Proactive Solution (Solvent Choice): For future experiments, consider a solvent system where the product has low solubility at room temperature or below. A water-based or ethanol/water co-solvent system often facilitates easy isolation by filtration.[7]

Section 3: Key Experimental Protocols

Protocol 1: Classical Hantzsch Synthesis in Ethanol

This protocol is a robust and widely used method for synthesizing 2-amino-4-phenylthiazole.[1]

Mechanism Overview:

Caption: The reaction pathway of the Hantzsch thiazole synthesis.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 2-bromoacetophenone (5.0 mmol, 1.0 eq) and thiourea (7.5 mmol, 1.5 eq).

  • Solvent Addition: Add 5 mL of methanol or ethanol.[1]

  • Reaction: Heat the mixture with stirring to reflux (approx. 80-100 °C on the hot plate). Maintain reflux for 30-60 minutes. Monitor the reaction progress by TLC (e.g., using 50% ethyl acetate/hexane).

  • Cooling & Neutralization: Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

  • Precipitation: Pour the reaction mixture into a beaker containing 20 mL of a 5% aqueous sodium carbonate (Na₂CO₃) solution and swirl to mix. This neutralizes the HBr byproduct and precipitates the product.

  • Isolation: Collect the solid product by vacuum filtration through a Büchner funnel.

  • Washing: Wash the filter cake thoroughly with cold water to remove any inorganic salts.

  • Drying: Spread the collected solid on a watch glass and allow it to air dry to obtain the crude 2-amino-4-phenylthiazole. Further purification can be achieved by recrystallization from ethanol if necessary.

Protocol 2: Microwave-Assisted Green Synthesis (Solvent-Free)

This protocol leverages microwave energy for a rapid, efficient, and environmentally friendly synthesis.[14][15][16]

Step-by-Step Procedure:

  • Reactant Preparation: In a microwave-safe reaction vessel, add the substituted ketone (e.g., acetophenone, 10 mmol, 1.0 eq), thiourea (20 mmol, 2.0 eq), and iodine (10 mmol, 1.0 eq).

  • Microwave Irradiation: Place the vessel in a microwave synthesizer. Irradiate the mixture at a power of 150-200 W for 5-15 minutes. Monitor the reaction completion by taking small aliquots for TLC analysis.

  • Work-up: After the reaction is complete and the vessel has cooled, pour the resulting mixture into ice-cold water.

  • Isolation: A solid precipitate will form. Collect the product by vacuum filtration and wash it thoroughly with water.

  • Purification: The crude product is often of high purity. If needed, recrystallize from ethanol to obtain the final product.

Section 4: References

  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • National Institutes of Health (NIH). (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • Chem Help Asap. Hantzsch Thiazole Synthesis. [Link]

  • SynArchive. Hantzsch Thiazole Synthesis. [Link]

  • Semantic Scholar. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]

  • ResearchGate. (2022). Synthesis of 2-aminothiazole derivatives: A short review. [Link]

  • National Institutes of Health (NIH). (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. [Link]

  • YouTube. (2019). synthesis of thiazoles. [Link]

  • Royal Society of Chemistry. (2017). Synthesis of aminothiazoles: polymer-supported approaches. [Link]

  • Royal Society of Chemistry. (1983). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]

  • ResearchGate. (2012). Eco-friendly synthesis of 2-aminothiazoles using Nafion-H as a recyclable catalyst in PEG–water solvent system. [Link]

  • Royal Society of Chemistry. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. [Link]

  • Biological and Pharmaceutical Sciences. (2024). Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. [Link]

  • Medicinal and Medical Chemistry. (2024). Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. [Link]

  • ResearchGate. Synthesis of Hantzsch thiazole derivatives under solvent free conditions. [Link]

  • Thieme. (2018). H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. [Link]

  • Chemistry Steps. Polar Protic and Polar Aprotic Solvents. [Link]

  • ResearchGate. Synthesis of 2-aminothiazole derivatives. [Link]

  • Organic Chemistry Portal. Thiazole synthesis. [Link]

  • Google Patents. (1992). Process of producing 2-aminothiazole.

  • ResearchGate. (2013). A Simple and Efficient Method for the Synthesis of 2-Aminothiazoles Under Mild Conditions. [Link]

  • Journal of University of Shanghai for Science and Technology. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. [Link]

  • Asian Journal of Chemistry. (2005). Microwave-Assisted Synthesis of 2-amino-4-substituted Phenyl-thiazole. [Link]

  • HETEROCYCLES. (2021). microwave-assisted synthesis of 2-aminothiophene derivatives via improved gewald reactions. [Link]

  • RJPBCS. (2015). A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. [Link]

  • ResearchGate. (2023). Optimization of 2-aminothiazole synthesis reaction conditions. [Link]

  • National Institutes of Health (NIH). (2016). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. [Link]

  • YouTube. (2023). Polar Protic vs Polar Aprotic Solvents in Organic Chemistry. [Link]

  • Scilit. (2018). Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. [Link]

  • SpringerLink. (2024). Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies. [Link]

  • PubMed. (2024). Synthesis, Reaction and Biological Activity of Thiazoles. [Link]

  • ResearchGate. (2007). Solvent free synthesis of 2-aminothiazole derivatives under microwave irradiation. [Link]

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Technical Support Center: Temperature Control in the Synthesis of 2-Aminothiazole-5-carboxylates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-aminothiazole-5-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of temperature control during this critical synthesis. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

The synthesis of the 2-aminothiazole core, a privileged scaffold in medicinal chemistry, is most commonly achieved through the Hantzsch thiazole synthesis. While robust, this reaction is highly sensitive to temperature fluctuations. Precise temperature control is paramount for achieving high yields, ensuring purity, and guaranteeing reproducibility. This guide will delve into common issues related to temperature management and provide scientifically grounded solutions.

Troubleshooting Guide & FAQs

This section addresses specific problems you may encounter during the synthesis of 2-aminothiazole-5-carboxylates, with a focus on temperature-related causes and solutions.

Issue 1: Low or No Product Yield

Q: My reaction has resulted in a very low yield, or I've recovered mostly starting materials. Could temperature be the culprit?

A: Absolutely. Insufficient heating is a common reason for low conversion in the Hantzsch synthesis. The cyclization step, in particular, requires a certain activation energy to proceed efficiently.

  • Scientific Rationale: The Hantzsch synthesis involves a cascade of reactions, beginning with the S-alkylation of a thioamide with an α-haloester, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. Each of these steps has a specific activation energy barrier that must be overcome. Insufficient thermal energy will result in a sluggish reaction, leading to incomplete conversion of starting materials.[1][2][3]

  • Troubleshooting Steps:

    • Verify Reaction Temperature: Ensure your reaction setup is reaching and maintaining the target temperature. Use a calibrated thermometer placed directly in the reaction mixture (if possible) or in the heating mantle/oil bath.

    • Optimize Reflux Conditions: For reactions in solvents like ethanol or methanol, ensuring a steady reflux is crucial. The optimal temperature for the synthesis of 2-aminothiazole-5-carboxylates is often in the range of 50-80°C.[4] A patent for a similar synthesis specifies a reflux temperature of 40-70°C, with a preferred range of 50-65°C.[4]

    • Consider Reaction Time: Inadequate heating may necessitate longer reaction times. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the point of maximum product formation.[5]

ParameterRecommended RangeRationale
Reaction Temperature 50 - 80 °CTo overcome the activation energy of the cyclization and dehydration steps.
Monitoring TLCTo track the consumption of starting materials and formation of the product.
Issue 2: High Levels of Impurities and Side Product Formation

Q: My final product is impure, and I'm observing unexpected spots on my TLC plate. How can temperature contribute to this?

A: Excessive heat can be just as detrimental as insufficient heat, leading to the formation of byproducts and degradation of both reactants and the desired product.

  • Scientific Rationale:

    • Thermal Degradation: 2-aminothiazole-5-carboxylates, like many heterocyclic carboxylic acids, can be susceptible to thermal degradation. A primary decomposition pathway is decarboxylation at elevated temperatures, leading to the loss of the carboxylate group and formation of 2-aminothiazole as an impurity.[6]

    • Side Reactions: High temperatures can promote alternative reaction pathways. For instance, the starting materials or intermediates may undergo polymerization or other undesirable side reactions, reducing the yield of the desired product and complicating purification.[1]

  • Troubleshooting Steps:

    • Precise Temperature Control: Avoid aggressive heating. Use a temperature-controlled heating mantle or an oil bath to maintain a stable and uniform temperature.

    • Stepwise Temperature Profile: For some variations of the synthesis, a stepwise temperature profile may be beneficial. For example, the initial S-alkylation may proceed at a lower temperature, followed by a gradual increase to the optimal reflux temperature for cyclization.

    • Minimize Reaction Time at High Temperatures: Once the reaction has reached completion (as determined by TLC), cool it down promptly. Prolonged heating after the reaction is complete can increase the likelihood of degradation.

Diagram: The Critical Role of Temperature in Hantzsch Synthesis

G cluster_conditions Reaction Temperature cluster_outcomes Reaction Outcome Low_Temp Too Low (<50°C) Low_Yield Low Yield / Incomplete Reaction Low_Temp->Low_Yield Insufficient activation energy Optimal_Temp Optimal (50-80°C) High_Yield High Yield & Purity Optimal_Temp->High_Yield Balanced kinetics and stability High_Temp Too High (>80°C) Impurities Impurity Formation / Degradation High_Temp->Impurities Promotes side reactions & degradation G Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield High_Impurities High Impurities? Low_Yield->High_Impurities No Check_Temp Verify Reaction Temperature (50-80°C) Low_Yield->Check_Temp Yes Inconsistent_Results Inconsistent Results? High_Impurities->Inconsistent_Results No Control_Heating Use Precise Temperature Control (Oil Bath) High_Impurities->Control_Heating Yes Standardize_Protocol Standardize Heating Protocol Inconsistent_Results->Standardize_Protocol Yes Solution Optimized Synthesis Inconsistent_Results->Solution No Optimize_Reflux Ensure Steady Reflux Check_Temp->Optimize_Reflux Extend_Time Increase Reaction Time & Monitor by TLC Optimize_Reflux->Extend_Time Extend_Time->Solution Avoid_Overheating Avoid Aggressive/Prolonged Heating Control_Heating->Avoid_Overheating Prompt_Cooling Cool Down Promptly After Completion Avoid_Overheating->Prompt_Cooling Prompt_Cooling->Solution Uniform_Heating Ensure Uniform Heat Distribution Standardize_Protocol->Uniform_Heating Log_Temperature Monitor and Log Temperature Profile Uniform_Heating->Log_Temperature Log_Temperature->Solution

Caption: A step-by-step workflow for diagnosing and resolving temperature-related problems.

By understanding the critical role of temperature and implementing precise control and monitoring, you can significantly improve the yield, purity, and reproducibility of your 2-aminothiazole-5-carboxylate syntheses. Should you have further questions, please do not hesitate to reach out to our technical support team.

References

  • Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643.
  • Pirrung, M. C., & Pansare, S. V. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(35), 21836-21853.
  • Lagraulet, J., et al. (2008). Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. U.S. Patent No. 7,408,069 B2. Washington, DC: U.S. Patent and Trademark Office.
  • El-borai, M. A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1184.
  • Bramley, S. E., et al. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639.
  • Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis.
  • Li, J. J., & Limberakis, C. (2010). A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. ARKIVOC, 2010(6), 32-38.
  • Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment. YouTube.
  • Kamali, M. (2016). Synthesis of some new 5- substituted of. Journal of Chemical and Pharmaceutical Research, 8(1), 147-152.
  • Wikipedia. (2023, December 19). Hantzsch pyridine synthesis. In Wikipedia.
  • Baxendale, I. R., et al. (2010). One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor. Beilstein Journal of Organic Chemistry, 6, 16.
  • Kočevar, M., et al. (2002). Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. Molecules, 7(5), 458-467.
  • Ng, Y. J., et al. (2013). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 18(10), 12555-12564.
  • SynArchive. (n.d.). Hantzsch Thiazole Synthesis.
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Organic Chemistry Portal. (n.d.). Thiazole synthesis.
  • Ayati, A., et al. (2015). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Chemistry Central Journal, 9, 2.
  • El-borai, M. A., et al. (2016). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 21(9), 1184.
  • Wang, Z. (2010). Hantzsch Thiazole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc.
  • Jensen, W. B. (2009). Kinetic vs Thermodynamic Control. University of Cincinnati.
  • Wang, Y., et al. (2014). Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives. Molecules, 19(12), 20994-21011.
  • El-Sayed, M. A. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • ResearchGate. (n.d.). Mechanism of Hantzsch Thiazole Synthesis.
  • Reva, I., & Lapinski, L. (2022). UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules. International Journal of Molecular Sciences, 23(18), 10555.
  • Kletskov, A. V., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5225.

Sources

Technical Support Center: Catalyst Selection for Modifying 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center dedicated to the catalytic modification of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to empower you in your synthetic endeavors. As Senior Application Scientists, we aim to provide not just protocols, but the underlying rationale to help you navigate the complexities of cross-coupling reactions on this important heterocyclic scaffold.

I. Frequently Asked Questions (FAQs)

Here we address the most common initial queries regarding the modification of this compound.

Q1: What are the primary challenges when performing cross-coupling reactions on this substrate?

A1: The main challenges stem from the inherent electronic properties and potential for catalyst inhibition by the 2-aminothiazole core. Key issues include:

  • Catalyst Poisoning: The sulfur and nitrogen atoms in the thiazole ring can coordinate to the palladium catalyst, leading to deactivation and the formation of palladium black.[1][2]

  • Substrate Reactivity: The electron-rich nature of the 2-aminothiazole ring can make oxidative addition, the first step in many cross-coupling catalytic cycles, challenging.

  • Competing Side Reactions: Undesired reactions such as hydrodehalogenation (replacement of chlorine with hydrogen), homocoupling of the coupling partner, and protodeboronation (for Suzuki reactions) can reduce the yield of the desired product.[2]

  • Solubility Issues: The substrate and its derivatives may have limited solubility in common organic solvents, which can hinder reaction kinetics.[3]

Q2: Which cross-coupling reactions are most suitable for modifying the 5-chloro position?

A2: The 5-chloro position is amenable to several powerful palladium-catalyzed cross-coupling reactions, enabling the formation of C-C and C-N bonds. The most commonly employed and effective methods include:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with aryl, heteroaryl, or alkyl boronic acids or esters. This reaction is widely used due to the commercial availability of a vast array of boronic acids and its general tolerance of various functional groups.[4][5][6]

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds by coupling with a wide range of primary and secondary amines.[7][8] This is a go-to method for introducing nitrogen-containing substituents.

  • Sonogashira Coupling: For creating C-C triple bonds by reacting with terminal alkynes.

  • Heck Coupling: For forming C-C bonds with alkenes.[9]

The choice of reaction will depend on the specific structural modification you aim to achieve.

Q3: My Suzuki-Miyaura coupling reaction is failing or giving low yields. What are the first things I should check?

A3: For a struggling Suzuki-Miyaura reaction, a systematic check of the following is recommended:

  • Inert Atmosphere: Ensure your reaction is rigorously degassed and maintained under an inert atmosphere (argon or nitrogen). Oxygen can oxidize the active Pd(0) catalyst.[1]

  • Reagent Quality: Verify the purity of your boronic acid, as they can degrade over time. The quality of your base and solvent is also critical. Anhydrous conditions are often necessary.

  • Catalyst and Ligand Choice: This is a critical parameter. For electron-rich substrates like 2-aminothiazoles, sterically hindered and electron-rich phosphine ligands are often required to promote the catalytic cycle.[10]

  • Base Selection: The choice of base is crucial and often substrate-dependent. Common bases include K₃PO₄, K₂CO₃, and Cs₂CO₃.[11] Sometimes, the addition of a small amount of water is necessary for reactions using K₃PO₄ in anhydrous solvents.[12]

  • Temperature: Ensure the reaction temperature is optimal. While higher temperatures can increase reaction rates, they can also lead to degradation. A typical range is 80-120 °C.[13]

II. Troubleshooting Guides

This section provides more detailed, issue-specific troubleshooting advice in a question-and-answer format.

Issue 1: Low to No Product Formation in Suzuki-Miyaura Coupling

Q: I've set up a Suzuki-Miyaura reaction with this compound and an arylboronic acid, but I'm only recovering starting material or seeing trace product by LC-MS. What catalyst systems should I try?

A: The choice of catalyst and ligand is paramount for this substrate. Standard catalysts like Pd(PPh₃)₄ may not be effective. Consider the following tiered approach:

Tier 1: Buchwald-Type Ligands Sterically bulky, electron-rich biarylphosphine ligands are often necessary to overcome the challenges of oxidative addition with electron-rich aryl chlorides.[10]

Catalyst/Ligand CombinationRationale
Pd₂(dba)₃ with SPhos or XPhos These ligands are highly effective for coupling electron-rich aryl chlorides. They promote both oxidative addition and reductive elimination.
Pd(OAc)₂ with RuPhos or BrettPhos These offer alternative steric and electronic profiles that can be beneficial for challenging substrates.

Tier 2: N-Heterocyclic Carbene (NHC) Ligands NHC ligands are strong sigma-donors and can be very effective in cross-coupling reactions.[10]

Catalyst/Ligand CombinationRationale
Pd(OAc)₂ with IPr or IMes These are common and often effective NHC ligands.
PEPPSI™-IPr or PEPPSI™-IPent These are pre-formed catalyst systems that can offer enhanced stability and activity.

Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling [13]

  • To a Schlenk flask or microwave vial, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Add the palladium source (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%).

  • Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.

  • Add the anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1, 5 mL) via syringe.

  • Stir the reaction mixture at 80-120 °C and monitor by TLC or LC-MS.

  • Upon completion, cool to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify by column chromatography.

Suzuki_Troubleshooting Start Low/No Product Check_Inert Verify Inert Atmosphere Start->Check_Inert Check_Reagents Check Reagent Purity Check_Inert->Check_Reagents If OK Change_Catalyst Change Catalyst System Check_Reagents->Change_Catalyst If OK Tier1_Buchwald Try Buchwald Ligands (SPhos, XPhos) Change_Catalyst->Tier1_Buchwald Tier2_NHC Try NHC Ligands (IPr, IMes) Tier1_Buchwald->Tier2_NHC If fails Success Successful Coupling Tier1_Buchwald->Success If works Optimize_Base Optimize Base (K3PO4, Cs2CO3) Tier2_NHC->Optimize_Base If fails Tier2_NHC->Success If works Optimize_Solvent Optimize Solvent (Dioxane, Toluene, DMF) Optimize_Base->Optimize_Solvent Optimize_Base->Success If works Optimize_Solvent->Success If works Catalyst_Deactivation Start Catalyst Deactivation (Black Precipitate) Bulky_Ligands Use Bulky Ligands (e.g., BrettPhos, Xantphos) Start->Bulky_Ligands NHC_Ligands Consider Expanded-Ring NHC-Pd Catalysts Start->NHC_Ligands Base_Choice Use Strong, Non-nucleophilic Base (NaOtBu, LHMDS) Start->Base_Choice Outcome Stable Catalytic System Bulky_Ligands->Outcome NHC_Ligands->Outcome Solvent_Choice Use Aprotic Solvents (Dioxane, Toluene) Base_Choice->Solvent_Choice Solvent_Choice->Outcome

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Synthesis of 2-Aminothiazole-5-Carboxylates: A Comparative Efficiency Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active agents, including the notable anti-cancer drug Dasatinib.[1][2] Specifically, 2-aminothiazole-5-carboxylates are critical intermediates in the synthesis of these complex molecules.[3] For researchers and professionals in drug development, selecting an efficient, scalable, and robust synthetic route to these intermediates is paramount. A method's "efficiency" is a multifaceted metric, encompassing not only chemical yield but also reaction time, operational simplicity, cost of reagents, and environmental impact.

This guide provides an in-depth comparison of the primary synthetic methodologies for 2-aminothiazole-5-carboxylates. We will move beyond simple procedural lists to dissect the underlying chemical principles, offering field-proven insights into why certain choices are made. Every protocol is presented as a self-validating system, grounded in authoritative literature to ensure scientific integrity.

Methodology 1: The Classic Hantzsch Thiazole Synthesis

The Hantzsch synthesis, first described in 1887, remains the foundational method for thiazole construction.[4] It involves the condensation of an α-halocarbonyl compound with a thioamide or, in our case, thiourea.[5][6] The primary appeal of this method lies in its reliability and the vast body of literature supporting its application.

Mechanistic Rationale

The causality of the Hantzsch synthesis is a straightforward two-part sequence. First, the sulfur atom of thiourea, being a soft nucleophile, readily attacks the electrophilic α-carbon of the carbonyl compound in an SN2 reaction, displacing the halide. The resulting S-alkylated intermediate then undergoes an intramolecular cyclization, where a nitrogen atom attacks the carbonyl carbon. A final dehydration step yields the aromatic 2-aminothiazole ring. This sequence is robust and predictable, forming the bedrock of thiazole chemistry.

Hantzsch_Mechanism cluster_0 Step 1: Nucleophilic Attack (SN2) cluster_1 Step 2: Intramolecular Cyclization & Dehydration Thiourea Thiourea (Nucleophile) Intermediate1 S-Alkylated Isothiouronium Salt Thiourea->Intermediate1 attacks α-carbon AlphaHaloEster Ethyl 2-chloroacetoacetate (Electrophile) AlphaHaloEster->Intermediate1 Intermediate2 Cyclized Intermediate Intermediate1->Intermediate2 N attacks C=O Product Ethyl 2-aminothiazole- 5-carboxylate Intermediate2->Product - H2O One_Pot_Workflow start Start: Ethyl Acetoacetate + Thiourea in one pot halogenation Step 1: In-situ Halogenation Add NBS Stir at RT start->halogenation Reagents combined cyclization Step 2: Cyclization Heat to 80°C halogenation->cyclization α-halo ester forms workup Step 3: Isolation Cool, Neutralize, Filter cyclization->workup Thiazole ring forms product Product: Ethyl 2-amino-4- methylthiazole-5-carboxylate workup->product

Sources

A Comparative Guide to 2-Amino-5-chlorothiazole-4-carboxylic Acid Methyl and Ethyl Esters in Subsequent Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in the dynamic field of drug development, the selection of starting materials is a critical decision that profoundly influences the efficiency, scalability, and ultimate success of a synthetic campaign. Within the popular 2-aminothiazole scaffold, a cornerstone of many kinase inhibitors and other therapeutic agents, a seemingly minor choice between a methyl and an ethyl ester at the C4 position can have significant downstream consequences. This guide provides an in-depth, objective comparison of 2-amino-5-chlorothiazole-4-carboxylic acid methyl ester and its ethyl ester counterpart, supported by established chemical principles and relevant experimental insights to empower you in making the optimal choice for your research.

Introduction: The 2-Aminothiazole Core in Medicinal Chemistry

The 2-aminothiazole moiety is a privileged scaffold in medicinal chemistry, forming the backbone of numerous clinically approved drugs and investigational candidates.[1][2][3] Its rigid, planar structure and ability to participate in a variety of hydrogen bonding and other non-covalent interactions make it an ideal template for designing potent and selective enzyme inhibitors. The 4-carboxy functional group, in particular, serves as a versatile handle for introducing diverse substituents to probe the active site of biological targets and fine-tune the pharmacokinetic properties of a molecule. The choice of the ester protecting group for this carboxylic acid is therefore a key consideration in the overall synthetic strategy.

Synthesis of the Starting Materials

A robust and scalable synthesis of the target esters is paramount. While numerous methods exist for the construction of the 2-aminothiazole ring, a common and effective approach involves the Hantzsch thiazole synthesis. A plausible synthetic route to both the methyl and ethyl esters of 2-amino-5-chlorothiazole-4-carboxylic acid is outlined below. The key difference lies in the choice of the starting β-ketoester.

Experimental Protocol: General Synthesis of 2-Amino-5-chlorothiazole-4-carboxylic Acid Esters

  • Chlorination of the β-ketoester: To a solution of either dimethyl or diethyl 2-chloro-3-oxosuccinate in a suitable solvent such as dichloromethane, add a chlorinating agent like sulfuryl chloride dropwise at a controlled temperature (e.g., 0-5 °C).

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material is consumed.

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude chlorinated β-ketoester.

  • Thiazole Formation: Dissolve the crude chlorinated β-ketoester in a polar solvent like ethanol. Add thiourea to the solution and heat the mixture to reflux.

  • Reaction Monitoring: Monitor the formation of the 2-aminothiazole product by TLC or LC-MS.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and neutralize with a base such as sodium bicarbonate. The product may precipitate out of solution. Collect the solid by filtration, wash with water and a cold non-polar solvent (e.g., diethyl ether), and dry under vacuum to afford the desired 2-amino-5-chlorothiazole-4-carboxylic acid ester. Further purification can be achieved by recrystallization or column chromatography if necessary.

Physical and Chemical Properties: A Comparative Overview

The seemingly subtle difference between a methyl and an ethyl group imparts distinct physical properties to these molecules, which can influence their handling, solubility, and reaction conditions.

PropertyMethyl 2-amino-5-chlorothiazole-4-carboxylateEthyl 2-amino-5-chloro-4-thiazolecarboxylate
Molecular Formula C₅H₅ClN₂O₂SC₆H₇ClN₂O₂S
Molecular Weight 192.62 g/mol [4]206.65 g/mol
Appearance Typically a white to off-white or yellow powderTypically a white to off-white or yellow powder
Boiling Point 335.2°C at 760 mmHg (Predicted)[4]Not readily available
Solubility Generally soluble in polar organic solvents like DMSO, DMF, and alcohols.Similar to the methyl ester, with potentially slight differences in solubility in less polar solvents.

Performance in Subsequent Reactions: A Head-to-Head Comparison

The primary functional role of the ester group in these molecules is to serve as a protecting group for the carboxylic acid, which is later converted to an amide in many drug discovery applications. Therefore, the most critical comparison lies in their reactivity towards nucleophilic acyl substitution, particularly amidation.

Amidation Reactions

The conversion of the ester to an amide is a cornerstone transformation in the synthesis of many 2-aminothiazole-based therapeutics, including the kinase inhibitor Dasatinib.[5] This reaction typically involves heating the ester with a primary or secondary amine, often in the presence of a catalyst or with the use of a high-boiling point solvent to drive the reaction to completion.

G cluster_0 Amidation Reaction Ester 2-Amino-5-chlorothiazole-4-carboxylate (Methyl or Ethyl) Amine R¹R²NH Amide 2-Amino-5-chlorothiazole-4-carboxamide Alcohol Methanol or Ethanol

Key Differentiators in Reactivity:

  • Steric Hindrance: The primary factor governing the relative reactivity of the methyl and ethyl esters is steric hindrance. The smaller methyl group presents less of a steric barrier to the incoming nucleophilic amine compared to the bulkier ethyl group. This generally translates to a faster reaction rate for the methyl ester under identical conditions.

  • Leaving Group Ability: Both methoxide and ethoxide are reasonably good leaving groups in the context of nucleophilic acyl substitution. While there is a slight difference in their basicity, the steric factor is generally the more dominant differentiator in these types of reactions.

Expected Experimental Outcomes:

In a direct comparative study, one would anticipate that the amidation of the methyl ester would proceed to completion in a shorter timeframe or at a lower temperature than the corresponding reaction with the ethyl ester. This can be particularly advantageous when dealing with sensitive substrates or when trying to optimize reaction cycle times in a process chemistry setting.

Experimental Protocol: Comparative Amidation of Methyl and Ethyl Esters

  • Reaction Setup: In two separate reaction vessels, dissolve equimolar amounts of methyl 2-amino-5-chlorothiazole-4-carboxylate and ethyl 2-amino-5-chlorothiazole-4-carboxylate in a suitable high-boiling point solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Amine: To each vessel, add an equimolar amount of the desired amine (e.g., aniline or a more complex amine relevant to a specific drug target).

  • Heating and Monitoring: Heat both reaction mixtures to a specific temperature (e.g., 100-120 °C) and monitor the progress of each reaction simultaneously using high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Data Collection: Collect aliquots from each reaction at regular time intervals and quench them. Analyze the aliquots to determine the percentage conversion of the starting ester to the desired amide product.

  • Analysis: Plot the percentage conversion versus time for both the methyl and ethyl esters. The resulting kinetic profiles will provide a quantitative comparison of their reactivity.

  • Work-up and Isolation: Once the reactions have reached completion, cool the mixtures to room temperature. The amide product may be isolated by precipitation upon the addition of water, followed by filtration, washing, and drying.

G Time Time End End

Hydrolysis

While generally less desirable as a primary reaction pathway in the synthesis of amides, the susceptibility of the esters to hydrolysis is an important consideration for storage and handling, as well as for potential side reactions. Similar to amidation, the methyl ester is expected to undergo hydrolysis at a faster rate than the ethyl ester due to reduced steric hindrance around the carbonyl group. A study on the hydrolysis of alkyl lactates showed that the longer ethyl chain resulted in a longer hydrolysis timeframe compared to the shorter methyl chain.[6]

Practical Considerations and Recommendations

When to Choose the Methyl Ester:

  • Faster Reaction Kinetics: If rapid conversion to the amide is a priority, the methyl ester is the superior choice.

  • Milder Reaction Conditions: The higher reactivity of the methyl ester may allow for the use of lower reaction temperatures, which can be beneficial for thermally sensitive substrates.

  • Process Efficiency: In a manufacturing setting, shorter reaction times can lead to increased throughput and reduced costs.

When to Choose the Ethyl Ester:

  • Increased Stability: The slightly lower reactivity of the ethyl ester may translate to better long-term storage stability, particularly in the presence of moisture.

  • Avoidance of Transesterification: If the subsequent reaction involves the use of an ethoxide-based reagent or ethanol as a solvent, using the ethyl ester will prevent potential transesterification side reactions.

  • Specific Solubility Requirements: In some cases, the ethyl ester may exhibit more favorable solubility characteristics in a particular solvent system.

Conclusion

The choice between this compound and its ethyl ester analog is a nuanced decision that should be guided by the specific requirements of the synthetic route and the desired attributes of the final product. The methyl ester generally offers the advantage of faster reaction kinetics in subsequent amidation reactions due to lower steric hindrance. This can lead to more efficient processes and potentially milder reaction conditions. Conversely, the ethyl ester may provide slightly enhanced stability and can be advantageous in situations where ethanol or ethoxide is present in the reaction medium. By carefully considering the factors outlined in this guide, researchers and drug development professionals can make an informed decision to optimize their synthetic strategies and accelerate the discovery of new medicines.

References

  • MySkinRecipes.
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  • Al-Balas, Q., Anthony, N., Al-Jaidi, B., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLoS ONE, 4(5), e5617.
  • Exploring Methyl 2-Aminothiazole-5-Carboxylate: Properties and Applic
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  • El-Sayed, M. A.-A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
  • Ejaz, S., et al. (2019). Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking. BMC Chemistry, 13(1), 117.
  • Sujatha, K., et al. (2016). Synthesis and Characterization of New Compounds containing 2-amino Thiazole Ring from Amino Benzoic Acid. International Journal of Current Microbiology and Applied Sciences, 5(8), 1-13.
  • Dodson, R. M., & King, L. C. (1946). 2-Amino-4-methylthiazole. Organic Syntheses, 26, 8.
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  • Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32.
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Comparative Analysis and Screening Protocols for Novel 2-Aminothiazole Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Evaluating Biological Activity

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of biologically active compounds, including approved drugs such as the kinase inhibitor Dasatinib and the non-steroidal anti-inflammatory drug Meloxicam. The versatility of its synthesis and the ability to readily introduce diverse substituents make it a fertile ground for the discovery of novel therapeutic agents. This guide provides a comparative analysis of the biological activities of recently developed 2-aminothiazole derivatives and presents detailed protocols for their in vitro screening, designed for researchers and drug development professionals.

The Rationale for Screening: Understanding Structure-Activity Relationships

The efficacy of 2-aminothiazole derivatives is intrinsically linked to the nature and position of substituents on the thiazole ring. Different functional groups can modulate the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, which in turn dictates its interaction with biological targets. Screening novel derivatives is therefore not just a process of discovery, but a crucial step in elucidating structure-activity relationships (SAR) that guide the rational design of more potent and selective drug candidates.

Comparative Analysis of Biological Activities

Recent studies have highlighted the broad-spectrum biological potential of novel 2-aminothiazole derivatives. Below is a comparative summary of their performance in key therapeutic areas.

Table 1: Comparative Anticancer Activity of Novel 2-Aminothiazole Derivatives
Compound SeriesTarget Cell LineKey SubstituentsIC50 (µM)Reference
Phenyl-substituted 2-aminothiazolesMCF-7 (Breast Cancer)4-chlorophenyl, 4-methoxyphenyl1.2 - 5.4
Pyrazole-thiazole hybridsA549 (Lung Cancer)N-methylpyrazole, trifluoromethyl0.8 - 3.1
Thiazolyl-coumarin derivativesHepG2 (Liver Cancer)7-hydroxycoumarin2.5 - 8.9
Schiff base derivativesHCT-116 (Colon Cancer)Salicylaldehyde moiety1.5 - 6.7
Table 2: Comparative Antimicrobial Activity of Novel 2-Aminothiazole Derivatives
Compound SeriesTarget OrganismKey SubstituentsMIC (µg/mL)Reference
2-Amino-4-arylthiazolesStaphylococcus aureus4-bromophenyl, 3,4-dichlorophenyl4 - 16
Thiazolyl-triazole conjugatesEscherichia coli1,2,3-triazole linker8 - 32
Fluoro-substituted 2-aminothiazolesCandida albicans4-fluorophenyl, 2,4-difluorophenyl2 - 8
Hydrazone-bearing thiazolesPseudomonas aeruginosaPhenylhydrazone16 - 64

Experimental Protocols for Biological Activity Screening

The following protocols are standard, validated methods for the initial screening of novel compounds. The choice of specific cell lines, microbial strains, and concentrations should be guided by the therapeutic hypothesis for the synthesized derivatives.

Workflow for In Vitro Biological Activity Screening

The following diagram illustrates a typical workflow for the initial screening of a library of novel 2-aminothiazole derivatives.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Lead Optimization A Library of Novel 2-Aminothiazole Derivatives B Single-Dose Screening (e.g., 10 µM) A->B C Identify 'Hits' (>50% Inhibition) B->C D Dose-Response Assay (e.g., MTT, MIC) C->D Active Compounds E Calculate IC50 / MIC D->E F Counter-Screening (e.g., Normal Cell Line) E->F G Determine Selectivity Index F->G H Structure-Activity Relationship (SAR) Studies G->H I Lead Compound Selection H->I

Caption: General workflow for screening novel 2-aminothiazole derivatives.

Protocol 1: In Vitro Anticancer Activity (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • 96-well plates

  • Cancer cell line of interest (e.g., MCF-7, A549)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Test compounds dissolved in DMSO

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds in growth medium. The final DMSO concentration should not exceed 0.5%. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

Protocol 2: In Vitro Antimicrobial Activity (Broth Microdilution for MIC)

This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

Materials:

  • 96-well plates

  • Bacterial or fungal strain of interest

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi

  • Test compounds dissolved in DMSO

  • Bacterial/fungal inoculum standardized to 0.5 McFarland (~1.5 x 10^8 CFU/mL)

Procedure:

  • Compound Dilution: Add 50 µL of sterile broth to all wells of a 96-well plate. Add 50 µL of the test compound stock solution (e.g., 256 µg/mL) to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Dilute the standardized inoculum to a final concentration of ~5 x 10^5 CFU/mL in broth. Add 50 µL of this diluted inoculum to each well.

  • Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Mechanistic Insights: A Potential Signaling Pathway

Several 2-aminothiazole derivatives, particularly those with anticancer activity, have been shown to function as kinase inhibitors. The diagram below illustrates a simplified representation of the PI3K/Akt signaling pathway, a common target for such compounds.

G RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Proliferation & Survival mTOR->Proliferation Inhibitor 2-Aminothiazole Derivative Inhibitor->PI3K Inhibits

Caption: Inhibition of the PI3K/Akt pathway by a 2-aminothiazole derivative.

Conclusion and Future Perspectives

The 2-aminothiazole scaffold remains a highly valuable starting point for the development of new therapeutic agents. The comparative data indicates that specific substitutions can steer the biological activity towards potent and selective anticancer or antimicrobial effects. The screening protocols provided here offer a robust framework for the initial evaluation of novel derivatives. Future research should focus on elucidating the precise molecular targets of these compounds and optimizing their pharmacokinetic properties to translate in vitro potency into in vivo efficacy. The integration of computational modeling with chemical synthesis and biological screening will undoubtedly accelerate the journey from a novel derivative to a clinical candidate.

References

  • El-Sayed, M. A., et al. (2022). Synthesis, biological evaluation, and molecular docking of new 2-aminothiazole derivatives as potential anticancer agents. Journal of Molecular Structure, 1248, 131435. [Link]
  • Zhang, Y., et al. (2021). Design, synthesis, and biological evaluation of novel pyrazole-thiazole hybrids as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 48, 128245. [Link]
  • Rostom, S. A. F., et al. (2020). Synthesis and biological evaluation of novel thiazolyl-coumarin derivatives as potential anticancer agents. Molecules, 25(21), 5188. [Link]
  • Abdel-Wahab, B. F., et al. (2018). Synthesis and anticancer activity of novel 2-aminothiazole-based Schiff bases. Medicinal Chemistry Research, 27(4), 1195-1206. [Link]
  • Pattan, S. R., et al. (2009). Synthesis and antimicrobial activity of some new 2-amino-4-arylthiazole derivatives. Indian Journal of Pharmaceutical Sciences, 71(4), 438-442. [Link]
  • Gomha, S. M., et al. (2015). Synthesis and antimicrobial activity of new thiazolyl-triazole conjugates. Molecules, 20(1), 1356-1371. [Link]
  • Kareem, H. S., et al. (2021). Synthesis, characterization, and antimicrobial evaluation of new fluoro-substituted 2-aminothiazole derivatives. Journal of Heterocyclic Chemistry, 58(5), 1141-1150. [Link]
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A Comparative Guide to the Spectroscopic Analysis of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester: Ensuring Structural Integrity in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals vested in the intricate process of drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. The slightest ambiguity can lead to misinterpreted biological data, wasted resources, and ultimately, the failure of a promising therapeutic candidate. This guide provides a comprehensive, in-depth analysis of spectroscopic techniques for the structural elucidation of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester, a heterocyclic scaffold of interest in medicinal chemistry.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, offers a framework for self-validating protocols, and compares the primary spectroscopic techniques with alternative analytical methodologies, providing supporting data and actionable protocols. Our objective is to equip you with the expertise to confidently and rigorously confirm the structure of this and similar molecules.

The Central Role of Spectroscopic Analysis

The structural confirmation of a synthesized organic compound like this compound is a multi-faceted process. While a single technique can provide significant information, a confluence of data from orthogonal methods provides the highest degree of confidence. The primary trifecta of spectroscopic analysis—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—offers a holistic view of the molecular architecture.

Predicted Spectroscopic Data for this compound

Due to the limited availability of published experimental spectra for this specific molecule, the following data are predicted based on the analysis of structurally analogous compounds and established spectroscopic principles. These predictions serve as a robust benchmark for experimental verification.

Table 1: Predicted Spectroscopic Data Summary
Technique Key Predicted Observations
¹H NMR Singlet for -OCH₃ (~3.8 ppm), Broad singlet for -NH₂ (~7.5-8.0 ppm)
¹³C NMR Carbonyl carbon (~162 ppm), Thiazole C2 (~168 ppm), Thiazole C5 (~115 ppm), Thiazole C4 (~140 ppm), Methyl carbon (~53 ppm)
IR (Infrared) N-H stretching (3400-3200 cm⁻¹), C=O stretching (~1710 cm⁻¹), C=N stretching (~1630 cm⁻¹), C-Cl stretching (800-600 cm⁻¹)
MS (Mass Spec) Molecular ion peak [M]⁺ at m/z 192/194 (due to ³⁵Cl/³⁷Cl isotopes)

In-Depth Spectroscopic Analysis: A Multi-Pronged Approach

The synergy of NMR, IR, and MS provides a comprehensive and confirmatory analysis of the target molecule's structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual protons and carbon atoms.

  • δ ~3.8 ppm (s, 3H): This singlet is attributed to the three protons of the methyl ester (-OCH₃) group. Its chemical shift is influenced by the neighboring carbonyl group.

  • δ ~7.5-8.0 ppm (br s, 2H): This broad singlet corresponds to the two protons of the primary amino (-NH₂) group. The broadness is a result of quadrupole broadening from the nitrogen atom and potential hydrogen exchange with residual water in the solvent.

  • δ ~53 ppm: The signal for the methyl carbon (-OCH₃) of the ester.

  • δ ~115 ppm: The carbon atom at the 5-position of the thiazole ring (C5), which is directly bonded to the chlorine atom. The electronegativity of chlorine shifts this signal downfield.

  • δ ~140 ppm: The carbon at the 4-position of the thiazole ring (C4), bonded to the carboxylic acid methyl ester group.

  • δ ~162 ppm: The carbonyl carbon (C=O) of the methyl ester group.

  • δ ~168 ppm: The carbon at the 2-position of the thiazole ring (C2), bonded to the amino group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

  • 3400-3200 cm⁻¹ (strong, broad): These two bands are characteristic of the symmetric and asymmetric stretching vibrations of the N-H bonds in the primary amino group (-NH₂).

  • ~1710 cm⁻¹ (strong, sharp): This absorption is indicative of the C=O stretching vibration of the α,β-unsaturated ester.

  • ~1630 cm⁻¹ (medium): This band corresponds to the C=N stretching vibration within the thiazole ring.

  • ~1550 cm⁻¹ (medium): Attributed to the N-H bending vibration of the amino group.

  • 800-600 cm⁻¹ (medium-strong): This region is characteristic of the C-Cl stretching vibration.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of the compound and offers clues about its structure through the analysis of its fragmentation pattern.

  • m/z 192/194 ([M]⁺): The molecular ion peak. The presence of two peaks in a roughly 3:1 ratio is a clear indicator of the presence of a single chlorine atom (due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes).

  • m/z 161/163: Loss of the methoxy radical (•OCH₃) from the molecular ion.

  • m/z 133/135: Subsequent loss of carbon monoxide (CO) from the [M-OCH₃]⁺ fragment.

Experimental Protocols

Protocol 1: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 500 MHz NMR spectrometer. For ¹H NMR, a spectral width of 16 ppm, a relaxation delay of 2 seconds, and 16 scans are recommended. For ¹³C NMR, a spectral width of 240 ppm, a relaxation delay of 5 seconds, and 1024 scans are typically sufficient.

  • Data Processing: Process the acquired free induction decays (FIDs) with an appropriate window function (e.g., exponential multiplication with a line broadening of 0.3 Hz for ¹H and 1 Hz for ¹³C) and Fourier transform. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount of the sample (1-2 mg) with approximately 100 mg of dry KBr powder. Press the mixture into a transparent pellet using a hydraulic press.

  • Data Acquisition: Record the IR spectrum from 4000 to 400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and compare them with the predicted values and literature data for similar functional groups.

Protocol 3: Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe (for solid samples) or after dissolving in a suitable solvent (e.g., methanol) for electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

  • Data Acquisition: Acquire the mass spectrum in the positive ion mode. For EI, use an ionization energy of 70 eV.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Visualization of the Analytical Workflow

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structural Confirmation Synthesis Synthesized Compound (2-Amino-5-chlorothiazole- 4-carboxylic acid methyl ester) NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS Confirmation Structure Confirmed NMR->Confirmation IR->Confirmation MS->Confirmation

Caption: Workflow for the spectroscopic confirmation of the target molecule.

Comparative Analysis: Alternative and Complementary Techniques

While the combination of NMR, IR, and MS is powerful, other analytical techniques can provide additional or confirmatory evidence, especially in complex cases or for regulatory submissions.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone of analytical chemistry for assessing the purity of a compound and can also be used in conjunction with a mass spectrometer (LC-MS) for structural confirmation.

  • Performance Comparison: HPLC excels at separating the target compound from impurities, starting materials, and byproducts. This is crucial as the presence of impurities can significantly complicate the interpretation of spectroscopic data. A single, sharp peak in the chromatogram is a strong indicator of a pure compound.

  • Supporting Data: For thiazole derivatives, reversed-phase HPLC is commonly employed. A typical mobile phase would consist of a gradient of water and acetonitrile with a small amount of an acid modifier like formic acid or trifluoroacetic acid to ensure good peak shape.

Protocol 4: HPLC Analysis
  • System Preparation: Use a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm). The mobile phase could be a gradient of 0.1% formic acid in water (Solvent A) and 0.1% formic acid in acetonitrile (Solvent B).

  • Sample Preparation: Prepare a stock solution of the sample in methanol or acetonitrile at a concentration of 1 mg/mL and dilute to an appropriate concentration for analysis (e.g., 10 µg/mL).

  • Chromatographic Run: Inject 10 µL of the sample and run a gradient from 10% B to 90% B over 20 minutes at a flow rate of 1 mL/min. Monitor the elution profile using a UV detector at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

  • Purity Assessment: The purity of the sample can be estimated by the relative area of the main peak.

X-ray Crystallography

For crystalline solids, single-crystal X-ray diffraction provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and bond lengths/angles.

  • Performance Comparison: Unlike spectroscopic methods that provide averaged information for a bulk sample in solution or solid state, X-ray crystallography provides an absolute and unambiguous structure of a single crystal. It is the gold standard for structural determination.

  • Caveat: The primary limitation is the requirement for a suitable single crystal, which can be challenging to grow.

Visualization of Comparative Techniques

Comparative_Analysis cluster_primary Primary Spectroscopic Techniques cluster_alternative Alternative/Complementary Techniques NMR NMR (¹H, ¹³C) Structure Structural Elucidation of 2-Amino-5-chlorothiazole- 4-carboxylic acid methyl ester NMR->Structure Confirms IR IR IR->Structure Confirms MS MS MS->Structure Confirms HPLC HPLC (Purity Assessment) HPLC->Structure Confirms purity of Xray X-ray Crystallography (Absolute Structure) Xray->Structure Provides absolute structure of Structure->NMR Provides data on Structure->IR Provides data on Structure->MS Provides data on Structure->HPLC Purity is critical for Structure->Xray Definitive for

Caption: Relationship between primary and alternative analytical techniques.

Conclusion: A Self-Validating System for Structural Integrity

The structural elucidation of a novel compound is not a linear process but rather a self-validating system where each piece of analytical data must be consistent with the others. The predicted spectroscopic data for this compound, when used in conjunction with the detailed experimental protocols provided, offers a robust framework for its unambiguous structural confirmation. By integrating primary spectroscopic methods with complementary techniques like HPLC and, when possible, X-ray crystallography, researchers can ensure the highest level of scientific integrity, paving the way for reliable and reproducible downstream biological and pharmacological studies.

References

  • Al-Balas, Q., et al. (2009). Identification of 2-Aminothiazole-4-Carboxylate Derivatives Active against Mycobacterium tuberculosis H37Rv and the β-Ketoacyl-ACP Synthase mtFabH. PLOS ONE, 4(5), e5617. [Link]
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Stout, G. H., & Jensen, L. H. (1989). X-Ray Structure Determination: A Practical Guide. John Wiley & Sons. [Link]

Purity assessment of synthetic 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

An authoritative guide by a Senior Application Scientist on the purity assessment of synthetic 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester, this document provides an in-depth comparison of HPLC with other analytical techniques. It includes a detailed, validated experimental protocol, supporting data, and expert insights to ensure accurate and reliable purity determination in research and drug development settings.

Introduction: The Critical Role of Purity in Pharmaceutical Intermediates

This compound is a key building block in the synthesis of various pharmacologically active molecules. As with any pharmaceutical intermediate, its purity is not merely a quality metric but a critical determinant of the safety and efficacy of the final active pharmaceutical ingredient (API). The presence of impurities, even in trace amounts, can lead to unwanted side reactions, reduced yield, and potentially toxic by-products in the final drug substance. Therefore, a robust, accurate, and validated analytical method for purity assessment is indispensable.

This guide provides a comprehensive overview of using High-Performance Liquid Chromatography (HPLC) for the purity assessment of this compound. It offers a detailed experimental protocol, compares HPLC with alternative methods, and explains the scientific rationale behind the methodological choices, empowering researchers to achieve reliable and reproducible results.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Analysis

For non-volatile, polar, and UV-active compounds like this compound, Reverse-Phase HPLC (RP-HPLC) is the undisputed method of choice. Its high resolving power allows for the separation of the main compound from closely related structural analogues and impurities that may be present in the synthetic mixture. The principles of chromatography involve the differential partitioning of analytes between a stationary phase (a non-polar C18 column in this case) and a mobile phase (a polar solvent mixture). By precisely controlling the mobile phase composition, flow rate, and temperature, a reproducible separation can be achieved.

Advantages of HPLC for this Application:

  • High Resolution: Capable of separating structurally similar impurities from the main peak.

  • High Sensitivity: UV detection allows for the quantification of impurities at very low levels (ppm range).

  • Quantitative Accuracy: Provides precise and accurate quantification of the main component and its impurities.

  • Robustness and Reproducibility: Well-established and validated methods ensure consistent results across different laboratories and instruments.

A Validated RP-HPLC Protocol for Purity Assessment

The following protocol is a self-validating system designed for the accurate purity determination of this compound. The rationale behind each parameter is explained to provide a deeper understanding of the method.

Experimental Workflow

The overall workflow, from sample preparation to final data analysis, is a systematic process designed to minimize variability and ensure accuracy.

cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Accurately weigh ~10 mg of sample B Dissolve in Diluent (Acetonitrile/Water) to 10 mg/mL A->B C Vortex and sonicate to ensure complete dissolution B->C D Filter through 0.45 µm syringe filter into HPLC vial C->D E Equilibrate HPLC system with mobile phase D->E F Inject sample (5 µL) into the HPLC system E->F G Run the gradient program and acquire data F->G H Integrate chromatogram peaks G->H I Calculate Purity (%) using area normalization H->I J Generate final report I->J

Caption: HPLC analysis workflow for purity assessment.

Chromatographic Conditions

This method utilizes a gradient elution to ensure the separation of impurities with a wide range of polarities.

ParameterRecommended SettingJustification
HPLC Column C18, 4.6 x 150 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the thiazole ring system, while the dimensions offer a good balance between resolution and analysis time.
Mobile Phase A 0.1% Formic Acid in WaterThe acidic modifier improves peak shape for the basic amino group and suppresses silanol interactions on the stationary phase.
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC with low UV cutoff and viscosity.
Gradient Program 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-18.1 min (90-10% B), 18.1-25 min (10% B)The gradient allows for the elution of polar impurities early in the run, followed by the main peak, and finally, any non-polar impurities, ensuring a comprehensive impurity profile.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times by controlling the viscosity of the mobile phase and mass transfer kinetics.
Detection UV at 254 nmThe thiazole ring system exhibits strong UV absorbance at this wavelength, providing high sensitivity for both the main compound and related impurities.
Injection Volume 5 µLA small injection volume prevents column overloading and peak distortion.
Diluent Acetonitrile/Water (50:50, v/v)This mixture ensures the sample is fully dissolved and is compatible with the initial mobile phase conditions to prevent peak distortion.
Sample and Standard Preparation
  • Stock Solution Preparation: Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolution: Add approximately 7 mL of diluent (Acetonitrile/Water, 50:50) and sonicate for 5 minutes to ensure complete dissolution.

  • Final Volume: Allow the solution to return to room temperature and make up the volume to 10 mL with the diluent. Mix thoroughly.

  • Filtration: Filter the solution through a 0.45 µm nylon or PTFE syringe filter into an HPLC vial before injection.

Data Analysis and Purity Calculation

Purity is typically determined using the area normalization method from the resulting chromatogram.

Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

This calculation assumes that all components have a similar response factor at the detection wavelength of 254 nm. For higher accuracy, especially for known impurities, a reference standard should be used to calculate relative response factors.

Potential Impurity Profile

Understanding the synthetic route is key to anticipating potential impurities. Common impurities could include unreacted starting materials, intermediates, or by-products from side reactions.

cluster_reactants Starting Materials cluster_synthesis Synthesis cluster_impurities Potential Impurities A Methyl Acetoacetate C 2-Amino-5-chlorothiazole-4- carboxylic acid methyl ester (Main Product) A->C B Thiocyanogen B->C D Unreacted Starting Materials C->D E Over-chlorinated By-products C->E F Hydrolysis Product (Carboxylic Acid) C->F G Dimerization Products C->G

Caption: Potential impurities in the synthesis of the target compound.

Comparison with Alternative Purity Assessment Methods

While HPLC is the preferred method, other techniques can serve complementary roles. The choice of method depends on the specific requirements of the analysis, such as the need for quantitation, structural information, or rapid screening.

Analytical TechniquePrincipleAdvantages for this CompoundLimitations
High-Performance Liquid Chromatography (HPLC) Differential partitioning between a liquid mobile phase and a solid stationary phase.High resolution and sensitivity; excellent for quantification; robust and reproducible.Requires specialized equipment and trained personnel; can be time-consuming for method development.
Thin-Layer Chromatography (TLC) Separation on a thin layer of adsorbent material driven by capillary action.Fast, simple, and inexpensive for qualitative screening; useful for monitoring reaction progress.Low resolution; not suitable for quantification; difficult to reproduce.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Provides structural information from mass spectra.The target compound has low volatility and may require derivatization, which adds complexity and potential for artifacts.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Provides detailed structural information for the main component and can identify and quantify major impurities if their signals are resolved.Lower sensitivity compared to HPLC; complex mixtures can lead to overlapping signals, making quantification difficult.

Conclusion

The purity assessment of this compound is a critical step in ensuring the quality and safety of subsequent pharmaceutical products. While techniques like TLC, GC-MS, and NMR have their specific applications, RP-HPLC stands out as the most suitable method for comprehensive purity profiling and accurate quantification . The detailed protocol and comparative analysis provided in this guide offer researchers a robust framework for implementing a reliable quality control strategy. By understanding the principles behind the method and potential challenges, scientists can confidently ensure the integrity of this vital pharmaceutical intermediate.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • United States Pharmacopeia. (2023). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. USP-NF. [Link]
  • McMaster, M. C. (2007). GC/MS: A Practical User's Guide. John Wiley & Sons. [Link]
  • Agilent Technologies. (2017). Basics of HPLC. [Link]

Alternative reagents for the synthesis of 2-aminothiazole cores

Expert Insight: Microwave-assisted synthesis has become a cornerstone of modern medicinal chemistry. For reactions like the Hantzsch synthesis, the ability to reduce a 10-hour reflux to a 10-minute irradiation is transformative for library synthesis and lead optimization, where speed is paramount. [9][10]

Experimental Protocol: Microwave-Assisted Synthesis

This is a generalized protocol based on several reported procedures. [8][10]

  • Reaction Setup: In a microwave-safe reaction vessel, combine the substituted ketone (0.01 M), thiourea (0.02 M), and iodine (0.01 M).

  • Microwave Irradiation: Seal the vessel and place it in a scientific microwave reactor. Irradiate the mixture at a power of 170 W for 5-15 minutes. Monitor the reaction progress by TLC.

  • Workup: After the reaction is complete, cool the vessel to room temperature. Pour the reaction mixture into ice water to precipitate the product.

  • Purification: Collect the solid by filtration, dry it, and recrystallize from ethanol to obtain the pure 2-aminothiazole derivative.

Emerging Frontiers: Novel Catalytic Approaches

Research continues to push the boundaries beyond modifications of the Hantzsch reaction, developing entirely new catalytic pathways that offer unique advantages.

  • Visible-Light Photocatalysis: This innovative method uses light to initiate a one-pot synthesis from active methylene ketones and thioureas at room temperature. It represents a truly green approach, leveraging light as a traceless reagent under exceptionally mild conditions. [3]* Heterogeneous Acid Catalysis: Reusable solid acid catalysts, such as silica-supported tungstosilisic acid [6][12]or Montmorillonite K10 clay,[17] offer an environmentally friendly alternative to corrosive liquid acids. These catalysts are easily filtered and reused, simplifying workup and reducing waste. [2][12]

Overall Comparison and Future Outlook

The synthesis of the 2-aminothiazole core has evolved significantly from its 19th-century origins. Modern chemists have a diverse toolkit of reagents and methods that offer vast improvements in safety, speed, and sustainability.

Synthesis StrategyKey ReagentsSpeedSafety ProfileGreen Credentials
Classical Hantzsch Pre-formed α-haloketone, ThioureaSlow (multi-step)Poor (uses toxic, lachrymatory reagents)Low
One-Pot (TCCA) Ketone, Thiourea, TCCA, CatalystFast ( < 1 hour)Good (avoids isolating hazardous intermediates)High (recyclable catalyst, safer halogen source)
Microwave-Assisted Ketone, Thiourea, Iodine/NBSVery Fast (minutes)Moderate (reagents) to Good (process)High (low energy use, speed)
Ultrasound-Assisted Ketone, Thiourea, CatalystModerate (1-2 hours)GoodHigh (low energy, often solvent-free)
Photocatalysis Methylene Ketone, Thiourea, PhotocatalystModerateExcellent (mild, room temp conditions)Excellent (uses light as reagent)

The clear trajectory in this field is toward one-pot, catalytically driven processes that utilize safer reagents and greener energy sources. The adoption of technologies like magnetic catalyst separation and microwave irradiation is no longer a novelty but a standard for efficient and responsible chemical synthesis. As the demand for complex molecular architectures grows, the development of even more elegant and sustainable routes to essential scaffolds like the 2-aminothiazole will remain a vital area of research.

References

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A Comparative Guide: The Strategic Advantages of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester in Complex Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the intricate field of pharmaceutical development, the selection of chemical intermediates is a critical decision point that profoundly impacts the efficiency, scalability, and economic viability of a synthetic route. This guide presents a technical comparison of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester against more conventional intermediates, particularly focusing on its potential advantages in the synthesis of complex heterocyclic molecules, using the synthetic framework of the direct Factor Xa inhibitor, Rivaroxaban, as a central case study. We will demonstrate that the thiazole-based building block offers significant benefits in terms of synthetic strategy, reaction efficiency, and process safety over established routes that utilize intermediates like 5-chlorothiophene-2-carbonyl chloride. Experimental protocols and comparative data are provided to substantiate these claims for the target audience of researchers, scientists, and drug development professionals.

Introduction: The Role of Heterocyclic Intermediates in Drug Synthesis

Heterocyclic scaffolds containing nitrogen and sulfur atoms, such as thiazoles and thiophenes, are privileged structures in medicinal chemistry.[1][2] They are integral components of numerous FDA-approved drugs, acting as key pharmacophores that govern the molecule's interaction with biological targets. The choice of which heterocyclic intermediate to use is therefore not merely a tactical decision but a strategic one that influences the entire manufacturing process.

Rivaroxaban, a widely prescribed anticoagulant, provides an excellent platform for this analysis. Its synthesis is a multi-step process that culminates in the formation of a critical amide bond.[3][4] The most common industrial syntheses employ a convergent approach where a complex amine intermediate is coupled with an activated 5-chlorothiophene-2-carboxylic acid.[4] This guide proposes and evaluates an alternative strategy centered around this compound, highlighting a different, and potentially more advantageous, approach to constructing the final molecule.

The Conventional Path: Synthesis via 5-Chlorothiophene Intermediate

The established synthesis of Rivaroxaban is a testament to convergent chemical design. The final step typically involves the acylation of the advanced amine intermediate, (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one, with 5-chlorothiophene-2-carbonyl chloride.[4]

G cluster_0 Amine Intermediate Synthesis cluster_1 Acid Chloride Synthesis A 4-(4-Aminophenyl) morpholin-3-one C Phthalimide-protected chiral intermediate A->C B (R)-Epichlorohydrin B->C D (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl) phenyl)morpholin-3-one C->D Deprotection G Rivaroxaban D->G Acylation E 5-Chlorothiophene- 2-carboxylic acid F 5-Chlorothiophene- 2-carbonyl chloride E->F SOCl₂ or (COCl)₂ F->G

Caption: Conventional convergent synthesis of Rivaroxaban.

This method, while effective, has inherent characteristics that present opportunities for improvement:

  • Hazardous Reagents: The activation of the carboxylic acid requires reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which are corrosive, toxic, and require careful handling and quenching procedures on an industrial scale.

  • Reaction Conditions: The final acylation is often performed under basic conditions, which can sometimes lead to side reactions or racemization if not carefully controlled.

  • Linearity of "Cap" Synthesis: The thiophene "cap" is prepared separately and attached in the final step. Any modifications to this part of the molecule require a re-synthesis of the carboxylic acid.

A Superior Strategy: The 2-Amino-5-chlorothiazole Advantage

An alternative strategy involves utilizing this compound. This intermediate allows for a different bond-forming logic. The core thiazole ring is pre-formed with a reactive amino group, which can then be functionalized.

The synthesis of this key intermediate is achieved via the well-established Hantzsch thiazole synthesis. This reaction is known for its efficiency, simplicity, and high yields, involving the condensation of an α-halocarbonyl compound with a thioamide.[5][6][7]

G A Methyl 2,4-dichloro- 3-oxobutanoate C 2-Amino-5-chlorothiazole- 4-carboxylic acid methyl ester A->C Hantzsch Synthesis B Thiourea B->C E Functionalization of 2-amino group C->E D Amide Coupling Partner (e.g., Rivaroxaban core amine) F Final API D->F E->F Final Coupling

Caption: Proposed synthetic strategy using the thiazole intermediate.

This approach fundamentally alters the synthetic sequence, leading to several key advantages over the conventional thiophene-based route.

Head-to-Head Comparison: Thiazole vs. Thiophene Intermediates

The strategic choice of the 2-aminothiazole intermediate offers measurable improvements across several key process parameters.

ParameterConventional Thiophene RouteProposed Thiazole RouteAdvantage of Thiazole Route
Synthetic Strategy Late-stage acylation with a pre-formed cap.Early-stage formation of the core ring, followed by functionalization.Increased Flexibility. The 2-amino group serves as a versatile handle for late-stage diversification, ideal for generating libraries of analogues for SAR studies.
Key Reaction Amide bond formation using an activated acid chloride.Hantzsch thiazole synthesis.[5][6]Higher Efficiency & Simplicity. The Hantzsch synthesis is often a one-pot, high-yielding reaction that builds the core heterocycle efficiently from simple starting materials.[7]
Reagent Safety Requires thionyl chloride or oxalyl chloride for acid activation. These are highly toxic and corrosive.Utilizes thiourea and a halogenated ketoester. While requiring care, these are generally less hazardous than activating agents.Improved Process Safety. Avoids the use of highly reactive and dangerous acid-activating agents, simplifying industrial-scale handling and waste disposal.
Reaction Conditions Basic conditions for acylation can be harsh.Hantzsch synthesis is typically performed under mild heating in alcoholic solvents.[5] Subsequent functionalization can use standard, mild peptide coupling conditions.Milder Conditions. Reduces the risk of side reactions, epimerization of chiral centers, and degradation of sensitive functional groups.
Overall Yield Reported overall yields for Rivaroxaban synthesis vary, with one efficient route achieving 44-68.5%.[8][9]The Hantzsch synthesis step itself often proceeds in >90% yield. This efficiency early in the sequence can significantly boost the overall yield.Potentially Higher Overall Yield. A highly efficient initial step minimizes the loss of material early in the process, which is economically advantageous.
Atom Economy Activation with SOCl₂ generates SO₂ and HCl as byproducts.The Hantzsch synthesis is a condensation reaction where the primary byproduct is water.Greener Chemistry. The core-forming reaction is more atom-economical, aligning with principles of sustainable chemical manufacturing.

Experimental Protocols

To provide a practical basis for this comparison, the following are representative, detailed protocols.

Protocol 1: Synthesis of this compound (Via Hantzsch Synthesis)

Rationale: This protocol utilizes the classic Hantzsch condensation, a robust and reliable method for constructing the thiazole ring. Ethanol is chosen as a common, effective solvent that facilitates the dissolution of both reactants and the cyclization process. Refluxing provides the necessary activation energy for the reaction to proceed to completion efficiently.

Methodology:

  • Reactant Charging: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add thiourea (7.6 g, 0.1 mol) and absolute ethanol (100 mL).

  • Dissolution: Stir the suspension at room temperature until the thiourea is partially dissolved.

  • Addition of Ketoester: Slowly add methyl 2,4-dichloro-3-oxobutanoate (18.5 g, 0.1 mol) to the suspension dropwise over 15 minutes. An exotherm may be observed.

  • Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Cooling and Precipitation: Cool the mixture to room temperature, then further cool in an ice bath for 1 hour. The product will precipitate as the hydrochloride salt.

  • Neutralization & Isolation: Pour the cooled slurry into 300 mL of ice-cold water. Slowly add a saturated sodium bicarbonate solution with stirring until the pH of the mixture is ~7-8.

  • Filtration: Collect the resulting solid precipitate by vacuum filtration through a Buchner funnel.

  • Washing and Drying: Wash the filter cake thoroughly with cold water (3 x 50 mL) to remove any inorganic salts. Dry the solid in a vacuum oven at 50 °C to a constant weight.

  • Characterization: The final product, this compound, can be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity. Expected yield: 85-95%.

Protocol 2: Acylation of Amine Intermediate with 5-Chlorothiophene-2-carbonyl chloride (Conventional Route)

Rationale: This protocol describes the final amide bond formation in a typical Rivaroxaban synthesis. Dichloromethane (DCM) is used as an inert solvent. A tertiary amine base like triethylamine (TEA) is required to neutralize the HCl generated during the acylation reaction, driving the reaction to completion. The reaction is initiated at low temperature to control the reactivity of the acid chloride and minimize side reactions.

Methodology:

  • Reactant Setup: In a 250 mL three-necked flask under a nitrogen atmosphere, dissolve (S)-4-(4-(5-(aminomethyl)-2-oxooxazolidin-3-yl)phenyl)morpholin-3-one (6.16 g, 0.02 mol) and triethylamine (3.03 g, 0.03 mol) in anhydrous dichloromethane (100 mL).

  • Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

  • Acid Chloride Addition: Prepare a solution of 5-chlorothiophene-2-carbonyl chloride (4.0 g, 0.022 mol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the cooled amine solution over 30 minutes, maintaining the internal temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2 hours. Monitor the reaction by TLC or HPLC.

  • Quenching: Upon completion, carefully quench the reaction by adding 50 mL of water.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated sodium bicarbonate solution (2 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure Rivaroxaban.[10] Expected yield: 90-96%.

Conclusion

While the established synthetic routes to complex molecules like Rivaroxaban are robust and well-optimized, the adoption of alternative intermediates can unlock significant process advantages. This compound stands out as a superior strategic intermediate compared to its thiophene-based counterparts. Its use, predicated on the highly efficient Hantzsch thiazole synthesis, offers a pathway characterized by improved safety, milder reaction conditions, greater atom economy, and enhanced flexibility for late-stage modifications. For drug development professionals, embracing such intermediates is not just an alternative—it is a strategic imperative for developing more efficient, cost-effective, and sustainable pharmaceutical manufacturing processes.

References

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A Comparative Guide to the Cytotoxicity of Substituted 2-Aminothiazole Compounds for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Prominence of the 2-Aminothiazole Scaffold

The 2-aminothiazole core is a "privileged structure" in medicinal chemistry, forming the backbone of numerous FDA-approved drugs and a vast library of biologically active compounds.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][2][3][4][5] This versatility stems from the thiazole ring's unique electronic properties and its ability to serve as a versatile scaffold for chemical modification.

In the realm of oncology, 2-aminothiazole derivatives are particularly significant.[4][6] Compounds like Dasatinib, a potent kinase inhibitor used in the treatment of chronic myeloid leukemia, feature this core structure.[4] The therapeutic potential of these compounds is profoundly influenced by the nature and position of substituents on the thiazole ring.[4] Strategic modifications can alter a compound's lipophilicity, steric profile, and electronic properties, thereby fine-tuning its interaction with biological targets and ultimately its cytotoxic efficacy and selectivity.

This guide provides an in-depth comparative analysis of the cytotoxicity of substituted 2-aminothiazole compounds. It is designed for researchers, scientists, and drug development professionals, offering a synthesis of experimental data, detailed methodologies, and mechanistic insights to inform the rational design of next-generation anticancer agents.

Foundational Principles: Assessing In Vitro Cytotoxicity

Before comparing specific compounds, it is crucial to understand the experimental basis for cytotoxicity evaluation. The primary goal is to determine a compound's ability to inhibit cancer cell growth or induce cell death, often quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies higher potency. The following are standard, validated protocols used in the field.

Key Experimental Workflow

A typical workflow for screening and characterizing the cytotoxic potential of novel compounds involves a multi-step process. This ensures a comprehensive evaluation from initial broad screening to more detailed mechanistic studies.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Dose-Response & Selectivity cluster_2 Phase 3: Mechanism of Action A Compound Library (Substituted 2-Aminothiazoles) C MTT or Resazurin Assay (Single High Concentration) A->C B Cancer Cell Line Panel (e.g., MCF-7, A549, HCT-116) B->C D Identify 'Hit' Compounds (>50% Growth Inhibition) C->D E Dose-Response MTT Assay (Multiple Concentrations) D->E Advance Hits F Calculate IC50 Values E->F H Determine Selectivity Index (SI) (IC50 Normal / IC50 Cancer) F->H G Counter-screen on Normal Cell Line (e.g., L929, WI-38) G->H I Apoptosis vs. Necrosis Assay (Annexin V / PI Staining) H->I Characterize Lead J Cell Cycle Analysis (Flow Cytometry) H->J K Target Engagement Assays (e.g., Kinase Inhibition) H->K

Caption: General experimental workflow for anticancer evaluation of novel compounds.

Protocol: MTT Cell Viability Assay

The MTT assay is a cornerstone of cytotoxicity screening. It is a colorimetric assay that measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells contain mitochondrial dehydrogenases that convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.

Principle: The amount of purple formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the 2-aminothiazole compounds in culture medium. Replace the old medium with the compound-containing medium. Include a "vehicle control" (e.g., DMSO diluted to the highest concentration used for the compounds) and a "no treatment" control.

  • Incubation: Incubate the plate for 48-72 hours. The duration is critical and should be consistent across experiments.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol: Annexin V/Propidium Iodide (PI) Apoptosis Assay

To determine if cell death occurs via apoptosis or necrosis, the Annexin V/PI assay is employed. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V has a high affinity for PS and can be used to detect apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.

Step-by-Step Protocol:

  • Treatment: Treat cells with the compound of interest at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cells with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

  • Analysis: Analyze the stained cells using a flow cytometer. The results will distinguish between four populations:

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Comparative Cytotoxicity: The Critical Role of Substitution Patterns

The structure-activity relationship (SAR) of 2-aminothiazole derivatives reveals that the position and chemical nature of substituents are paramount to their cytotoxic effects.[4] Small changes can lead to dramatic shifts in potency and selectivity.

G A 2-Aminothiazole Derivative B Cellular Stress / Target Inhibition (e.g., Kinase, Tubulin) A->B C Activation of Initiator Caspases (e.g., Caspase-8, Caspase-9) B->C F Cell Cycle Arrest (e.g., G2/M Phase) B->F D Activation of Executioner Caspases (e.g., Caspase-3) C->D E Cleavage of Cellular Proteins D->E G Apoptosis (Programmed Cell Death) E->G F->G

Caption: Simplified pathway of apoptosis induction by 2-aminothiazole compounds.

Enzyme Inhibition

Many 2-aminothiazole derivatives function by inhibiting enzymes that are crucial for cancer cell survival and proliferation.

  • Kinase Inhibition: The 2-aminothiazole scaffold is central to many kinase inhibitors. [5]For example, derivatives have been designed as inhibitors of cyclin-dependent kinases (CDKs), which regulate the cell cycle. [7]Inhibition of the CDK2/cyclin E complex can lead to cell cycle arrest at the G1/S checkpoint, halting cancer cell proliferation. [7]Other targets include Aurora kinases, which are implicated in tumor growth. [6]* Other Enzymes: Beyond kinases, these compounds have been investigated as inhibitors of other enzymes. For example, certain derivatives showed activity against matrix metalloproteinase-9, which is involved in cancer cell invasion and metastasis. [8]

Conclusion and Future Directions

The 2-aminothiazole scaffold is a highly validated and versatile starting point for the development of novel anticancer agents. The available data clearly demonstrate that strategic substitution is key to unlocking potent and selective cytotoxicity.

Key Takeaways:

  • C4/C5 Positions: Aromatic and lipophilic groups at the C4 and C5 positions are generally favorable for enhancing cytotoxic activity.

  • C2-Amino Position: Acylation of the C2-amino group, particularly through hybridization with amino acids or other pharmacophores, is a powerful strategy to boost potency.

  • Selectivity: It is possible to achieve high selectivity for cancer cells over normal cells, a critical attribute for any potential therapeutic agent.

  • Mechanism: The primary mechanisms of cytotoxicity involve the induction of apoptosis and cell cycle arrest, often driven by the inhibition of key enzymes like kinases.

Future research should focus on multi-target drug design, combining the 2-aminothiazole core with other pharmacophores to overcome drug resistance. Furthermore, a deeper investigation into the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of lead compounds will be essential for translating promising in vitro results into viable clinical candidates.

References

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  • Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PubMed Central. [Link]
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. NIH. [Link]
  • Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC. PubMed Central. [Link]
  • Anticancer activity of some new series of 2-(substituted)amino-1,3-thiazole derivatives.
  • An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. MDPI. [Link]
  • 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul

Sources

Validating the identity of commercial 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Analytical Validation of Commercial 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester

For researchers, medicinal chemists, and process development scientists, the starting materials are the bedrock of any successful drug discovery program. The assumption that a label on a bottle accurately and completely describes its contents is a risk that can lead to irreproducible results, costly project delays, and compromised safety profiles. This guide provides a comprehensive, field-tested framework for validating the identity, purity, and integrity of a common yet critical building block: this compound (CAS: 914348-76-8).

We will move beyond simple certificate of analysis (CoA) verification and into a robust, multi-faceted analytical strategy. The core principle is orthogonality , where we employ multiple analytical techniques with different separation and detection principles. This approach ensures that a potential impurity or structural ambiguity missed by one method will be caught by another, creating a self-validating system that engenders trust in your starting material.

The Orthogonal Validation Strategy

The identity of a chemical entity is not a single data point but a composite picture built from different analytical perspectives. For a molecule like this compound, our strategy relies on three pillars: definitive structural confirmation, comprehensive purity assessment, and functional group verification. The relationship between these pillars is illustrated below.

G cluster_0 Overall Validation Workflow Start Receive Commercial Sample (2-Amino-5-chlorothiazole-4- carboxylic acid methyl ester) MS Mass Spectrometry (LC-MS) - Molecular Weight - Isotopic Pattern (Cl) Start->MS Orthogonal Analysis NMR NMR Spectroscopy (¹H and ¹³C) - Structural Fingerprint - Key Functional Groups Start->NMR Orthogonal Analysis HPLC Chromatographic Purity (HPLC-UV) - Purity Assay (% Area) - Impurity Profile Start->HPLC Orthogonal Analysis FTIR Infrared Spectroscopy (FTIR) - Functional Group Confirmation Start->FTIR Orthogonal Analysis Decision Data Concordant? Identity & Purity Confirmed? MS->Decision NMR->Decision HPLC->Decision FTIR->Decision Pass Release for Use Decision->Pass Yes Fail Reject Lot / Further Investigation Decision->Fail No

Caption: Overall workflow for the orthogonal validation of a commercial chemical sample.

Part 1: Definitive Structural Confirmation

The first and most critical step is to confirm that the molecule in the bottle is, in fact, this compound. We use a combination of mass spectrometry and nuclear magnetic resonance, which provide complementary information about the molecule's mass and its precise atomic arrangement.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Causality: Mass spectrometry provides the molecular weight of the compound, which is one of its most fundamental properties. For our target molecule (C₅H₅ClN₂O₂S), the expected monoisotopic mass is approximately 191.97 g/mol .[1] Furthermore, the presence of a chlorine atom provides a distinct isotopic signature. Natural chlorine exists as a mixture of ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%). Therefore, in the mass spectrum, we expect to see two major peaks for the molecular ion: one for the molecule containing ³⁵Cl ([M]) and another, approximately one-third the intensity, at two mass units higher for the molecule containing ³⁷Cl ([M+2]). This isotopic pattern is a powerful confirmation of the presence and number of chlorine atoms.

Experimental Protocol: LC-MS Analysis

  • Sample Preparation: Prepare a stock solution of the commercial sample at 1 mg/mL in methanol. Dilute this stock 100-fold with a 50:50 mixture of water and acetonitrile containing 0.1% formic acid to a final concentration of 10 µg/mL.

  • Chromatographic Separation (LC):

    • Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 µm particle size).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection (MS):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Range: m/z 50-500.

    • Expected Observation: A base peak corresponding to the protonated molecule [M+H]⁺. For C₅H₅³⁵ClN₂O₂S, this will be at m/z 192.98. A corresponding [M+2+H]⁺ peak for the ³⁷Cl isotope should be observed at m/z 194.98 with an intensity of roughly 32% of the base peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

Causality: While MS confirms the mass, NMR spectroscopy provides the definitive structural fingerprint, showing the connectivity and chemical environment of atoms. For our target, ¹H NMR is particularly informative. We expect to see two key signals: one for the amine (-NH₂) protons and one for the methyl ester (-OCH₃) protons. Their chemical shifts and integration (the area under the peak) confirm the presence and ratio of these groups.

Expected ¹H NMR Signals (in DMSO-d₆, 400 MHz):

  • ~7.5-8.0 ppm (singlet, integrating to 2H): This broad singlet is characteristic of the two protons of the primary amine (-NH₂). The chemical shift can vary and the peak may be broad due to hydrogen bonding and exchange.

  • ~3.8 ppm (singlet, integrating to 3H): This sharp singlet corresponds to the three protons of the methyl ester group (-OCH₃).

The absence of a proton on the thiazole ring (at position 4) is also a key diagnostic feature. The presence of these specific signals in the correct integration ratio (2:3) provides powerful evidence for the proposed structure.

Experimental Protocol: ¹H NMR Analysis

  • Sample Preparation: Dissolve approximately 5-10 mg of the commercial sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition: Acquire a standard proton spectrum with 16-32 scans.

  • Processing: Fourier transform the data, phase correct the spectrum, and integrate the relevant peaks. Use the residual solvent peak of DMSO (δ ~2.50 ppm) as a reference.

G cluster_1 Logic of Structural Confirmation Molecule Target Structure: 2-Amino-5-chlorothiazole- 4-carboxylic acid methyl ester MS_Data MS Data [M+H]⁺ at m/z 193 [M+2+H]⁺ at m/z 195 (Ratio ~3:1) Molecule->MS_Data Predicts NMR_Data ¹H NMR Data Signal at ~3.8 ppm (3H, singlet) Signal at ~7.8 ppm (2H, broad singlet) Molecule->NMR_Data Predicts Conclusion Structural Identity Confirmed MS_Data->Conclusion Corroborates NMR_Data->Conclusion Corroborates

Sources

A Senior Application Scientist's Guide to Bioisosteric Analogs of 2-Aminothiazole in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Double-Edged Sword of the 2-Aminothiazole Scaffold

In the landscape of medicinal chemistry, the 2-aminothiazole (2-AT) core is a quintessential example of a "privileged scaffold."[1][2] Its five-membered heterocyclic structure is a cornerstone in a multitude of clinically successful drugs, from the third-generation cephalosporin antibiotic Cefdinir to the kinase inhibitor Dasatinib used in oncology.[3][4][5] The scaffold's value lies in its versatile synthetic accessibility and its capacity to engage with a wide array of biological targets, demonstrating activities ranging from anticancer and antimicrobial to anti-inflammatory and neuroprotective.[6][7][8]

However, the very features that make the 2-AT moiety so attractive also cast a shadow of caution over its use. The scaffold is frequently flagged as a "toxicophore," a chemical entity susceptible to metabolic activation that can lead to the formation of reactive metabolites and subsequent adverse drug reactions.[1][2] Furthermore, it has gained notoriety as a Pan-Assay Interference Compound (PAINS), a frequent hitter in high-throughput screens that can lead to misleading, non-specific results.[1][9] This duality necessitates a strategic approach for drug development professionals: how can we retain the beneficial pharmacophoric features of the 2-AT core while mitigating its inherent liabilities?

This is where the principle of bioisosteric replacement becomes a critical tool. Bioisosterism—the exchange of a molecular fragment for another with similar physical or chemical properties to produce a novel compound with broadly similar biological properties—is a foundational strategy in drug design.[10][11] This guide provides a comparative analysis of key bioisosteric analogs of the 2-aminothiazole scaffold, offering experimental data, detailed evaluation protocols, and a field-proven perspective on making informed decisions in lead optimization.

Core Comparison: Key Bioisosteric Replacements for 2-Aminothiazole

The selection of a bioisostere is not a one-size-fits-all solution; it is highly dependent on the specific biological target and the property that needs optimization, be it solubility, metabolic stability, or toxicity.[12] Below, we compare prominent replacements for the 2-AT scaffold.

Case Study 1: 2-Aminooxazole — The Solubility-Enhancing Isostere

One of the most successful and logical bioisosteric replacements for the 2-aminothiazole is the 2-aminooxazole (2-AMO) moiety. The substitution of the sulfur atom in the thiazole ring with a more electronegative oxygen atom significantly alters the molecule's physicochemical properties without drastically changing its size or geometry. This seemingly minor change can have profound, positive impacts on drug-like properties.

Causality of Experimental Choice: The primary driver for replacing 2-AT with 2-AMO is often to address poor aqueous solubility, a common hurdle in drug development.[13] The oxygen atom in the oxazole ring is a stronger hydrogen bond acceptor than the sulfur in thiazole, leading to improved interactions with water and thus enhanced hydrophilicity.

A compelling study compared a series of N-thiazolylcarboxamides with their N-oxazolylcarboxamide isosteres for antimicrobial activity.[13][14] The experimental data consistently demonstrated that the 2-AMO analogs possessed significantly improved hydrophilicity and water solubility.

Data Presentation: 2-AT vs. 2-AMO Physicochemical Properties

Property2-Aminothiazole Analog (Isostere 'a')2-Aminooxazole Analog (Isostere 'b')Fold Change (Approx.)Rationale for Improvement
Lipophilicity (log k'w) Higher (More Lipophilic)Lower (More Hydrophilic)~10x DecreaseThe more electronegative oxygen in the oxazole ring reduces lipophilicity compared to sulfur.[13]
Water Solubility (log S) LowerHigher~100x IncreaseIncreased hydrogen bonding capacity of the oxazole oxygen enhances interaction with water.[13]
Antimycobacterial Activity (MIC) PotentPotent (Often Retained or Improved)ComparableThe core pharmacophore required for biological activity is maintained, allowing for target engagement.[13]
Cytotoxicity (HepG2) LowLowComparableBoth scaffolds generally exhibit low toxicity against mammalian cell lines in this series.[13]

Data synthesized from trends reported in reference[13].

This case study exemplifies a successful bioisosteric swap. The 2-aminooxazole maintained, and in some cases improved, the desired antimicrobial activity while dramatically enhancing water solubility, a critical parameter for bioavailability and formulation.[13]

Case Study 2: 1,3,4-Thiadiazole and Other Heterocycles

While 2-aminooxazole is a direct analog, other heterocyclic systems can also serve as effective bioisosteres, depending on the desired modulation of properties. The 1,3,4-thiadiazole ring, for instance, is another sulfur- and nitrogen-containing heterocycle that has been explored.[1]

  • 1,3,4-Thiadiazole : This ring system alters the position of the heteroatoms, which can change the molecule's dipole moment, hydrogen bonding pattern, and metabolic profile. It offers a different vector space for substituents compared to the 2-AT core.

  • Pyridine : As a classical isostere, replacing a 2-AT ring with a substituted pyridine ring can significantly impact basicity and aromatic interactions (π-π stacking) with the target protein.[8] The choice between these heterocycles depends on whether the goal is to mimic hydrogen bonding patterns, alter pKa, or introduce new interaction points.

An Alternate Perspective: 2-Aminothiazole as a Bioisostere for Phenol

Intriguingly, the 2-aminothiazole moiety itself has been successfully employed as a bioisosteric replacement for the phenol group in designing opioid receptor agonists and antiparkinsonian agents like pramipexole.[15]

Causality of Experimental Choice: The phenolic hydroxyl group is crucial for the activity of many receptor ligands but is also a primary site for metabolic conjugation (e.g., glucuronidation), leading to rapid clearance and poor bioavailability.[15] The 2-amino group on the thiazole ring can effectively mimic the hydrogen-bonding donor/acceptor properties of the phenolic hydroxyl group, while the thiazole ring itself acts as an extension of the aromatic system.[15] This replacement often results in compounds with improved metabolic stability and a longer duration of action.

Experimental Design & Protocols

To ensure trustworthiness, any comparative study of bioisosteres must be grounded in robust, reproducible experimental protocols. The following are self-validating workflows for the synthesis and evaluation of 2-AT and its analogs.

Mandatory Visualization: The Bioisosteric Replacement Workflow

cluster_0 Lead Identification & Optimization cluster_1 Experimental Validation Lead Lead Compound with 2-Aminothiazole Core Liabilities Identify Liabilities: - Toxicity (Toxicophore) - Poor Solubility - Metabolic Instability - Non-specific Activity (PAINS) Lead->Liabilities Profiling Design Design Bioisosteres (e.g., 2-Aminooxazole) Liabilities->Design Rationale Synthesis Parallel Synthesis of Parent and Bioisostere Design->Synthesis Evaluation Comparative Evaluation: - Physicochemical Properties - In Vitro Activity - ADME/Tox Profile Synthesis->Evaluation Characterization SAR Analyze SAR & Select Superior Candidate Evaluation->SAR Data Analysis

Caption: Workflow for bioisosteric replacement of 2-aminothiazole.

Protocol 1: Synthesis of 2-Aminothiazole Analogs via Hantzsch Synthesis

The Hantzsch thiazole synthesis is the most common and reliable method for creating the 2-AT core.[4]

Principle: This is a two-component reaction involving the cyclocondensation of an α-haloketone with a thiourea derivative. The reaction proceeds via nucleophilic attack of the thiourea sulfur on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration.

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve the desired α-bromoketone (1.0 eq) in a suitable solvent such as absolute ethanol.

  • Addition of Thiourea: Add the corresponding N-substituted or unsubstituted thiourea (1.0-1.2 eq) to the solution.

  • Reaction Initiation: Gently heat the mixture to reflux (typically 70-80 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from 2 to 12 hours.

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. If a precipitate (the hydrobromide salt of the product) forms, collect it by filtration.

  • Neutralization & Extraction: Neutralize the reaction mixture or the filtered salt with a base (e.g., aqueous sodium bicarbonate or ammonia) to obtain the free base. Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel or recrystallization to yield the pure 2-aminothiazole derivative.[16]

Protocol 2: Synthesis of 2-Aminooxazole Analogs

This protocol is a variation of the Hantzsch synthesis, using a urea derivative instead of a thiourea.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve the α-bromoketone (1.0 eq) and a urea derivative (1.5 eq) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Reaction Conditions: Heat the mixture to approximately 100-120 °C. The reaction is typically slower than the thiazole synthesis and may require 12-24 hours. Monitor by TLC.

  • Work-up and Purification: Follow the same work-up, neutralization, extraction, and purification steps as described in Protocol 1. The key difference is the choice of nucleophile (urea vs. thiourea).

Protocol 3: Comparative Evaluation of Physicochemical Properties

Objective: To quantitatively compare the lipophilicity and aqueous solubility of the 2-AT parent compound and its 2-AMO bioisostere.

A. Lipophilicity (log k'w or Chromlog D):

  • System: A reverse-phase High-Performance Liquid Chromatography (HPLC) system with a C18 column is used.

  • Mobile Phase: Prepare a series of mobile phases with varying compositions of an organic modifier (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer at pH 7.4).

  • Measurement: Inject each compound into the HPLC system at each mobile phase composition and record the retention time (t_R). Calculate the retention factor (k) for each run.

  • Extrapolation: Plot the log k values against the percentage of the organic modifier. Extrapolate the linear regression to 100% aqueous phase (0% organic modifier) to determine the log k'w value, which is a reliable measure of lipophilicity.[13]

B. Aqueous Solubility (Thermodynamic Solubility):

  • Sample Preparation: Add an excess amount of the solid compound to a phosphate-buffered saline (PBS) solution (pH 7.4) in a glass vial.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the excess solid. Carefully collect the supernatant.

  • Quantification: Determine the concentration of the dissolved compound in the supernatant using a calibrated analytical method such as HPLC-UV or LC-MS. This concentration represents the thermodynamic solubility.

Mandatory Visualization: General Evaluation Workflow

start Synthesized Analogs (2-AT and Bioisostere) purify Purification & Structural Confirmation (NMR, MS) start->purify physchem Physicochemical Profiling - Solubility (log S) - Lipophilicity (logD) purify->physchem bio_assay Biological Assays - Target Potency (IC50/EC50) - Selectivity Profiling purify->bio_assay data Comparative Data Analysis & Candidate Selection physchem->data tox_assay In Vitro Safety - Cytotoxicity (e.g., MTT Assay) - Metabolic Stability bio_assay->tox_assay bio_assay->data tox_assay->data

Caption: From Synthesis to Selection: A Comparative Evaluation Workflow.

Conclusion and Future Perspectives

The 2-aminothiazole scaffold remains a valuable asset in the medicinal chemist's toolbox, but its "privileged" status must be viewed with a critical eye toward its potential liabilities.[1] Bioisosteric replacement is not merely a game of molecular substitution but a rational design strategy to systematically improve the properties of a lead compound.

The comparative analysis clearly shows that analogs like 2-aminooxazole can serve as superior alternatives, particularly when poor solubility is a primary obstacle.[13] By replacing sulfur with oxygen, medicinal chemists can often achieve a multi-fold increase in aqueous solubility while preserving the essential biological activity.

Looking forward, the process of selecting bioisosteres will become increasingly sophisticated. The integration of in silico predictive models for ADME/Tox properties and computational tools to analyze electronic and steric similarity will allow researchers to prioritize the most promising bioisosteric candidates for synthesis, saving valuable time and resources.[17][18] The ultimate goal remains the same: to design safer, more effective medicines by making intelligent, data-driven molecular modifications.

References

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  • Ghasemi, H., Mohammadi-Farani, A., & Aliabadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]
  • El-Sayed, M. A., El-Gazzar, M. G., & El-Meligie, S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
  • Jakopin, Ž. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Chemico-biological interactions, 330, 109244. [Link]
  • Nevagi, R. J., & Dighe, S. N. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
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  • El-Sayed, M. A., El-Gazzar, M. G., & El-Meligie, S. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules (Basel, Switzerland), 26(5), 1449. [Link]
  • Scott, J. S., et al. (2017). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of medicinal chemistry, 60(10), 4317–4331. [Link]
  • Abdel-Wahab, B. F., Abdel-Gawad, H., & Shimaa, E. (2014). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Mini-Reviews in Organic Chemistry, 11(4), 434-456. [Link]
  • Sahu, J. K., Ganguly, S., & Kaushik, A. (2024). 2-Aminothiazole: structural characteristics and its derivatives as anti-cancer agents. Future Journal of Pharmaceutical Sciences, 10(1), 1-13. [Link]
  • Ghasemi, H., Mohammadi-Farani, A., & Aliabadi, A. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Medicinal Chemistry Research, 30(4), 771-806. [Link]
  • Zhang, A., et al. (2004). 2-Aminothiazole-Derived Opioids. Bioisosteric Replacement of Phenols. Journal of medicinal chemistry, 47(8), 1933–1936. [Link]
  • Kumar, R., & Singh, V. (2022). Drug Design: Influence of Heterocyclic Structure as Bioisosteres. Open Access Journal of Pharmaceutical Research, 6(5). [Link]
  • ResearchGate. (n.d.). Chemical synthesis of 2-aminothiazole analogs.
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  • Gomaa, M. S., et al. (2020). Design, synthesis and biological evaluation of new 2-aminothiazole scaffolds as phosphodiesterase type 5 regulators and COX-1/COX-2 inhibitors. RSC Advances, 10(51), 30691-30704. [Link]
  • Nantasenamat, C., et al. (2025). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal, 24, 318-333. [Link]
  • Pauk, K., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(21), 6667. [Link]
  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of medicinal chemistry, 54(8), 2529–2591. [Link]
  • Journal of Medicinal and Organic Chemistry. (2023). Role of Heterocyclic Compounds as Bioisosteres in Pharmaceutical Research and Development. JOMC, 10(3). [Link]
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]
  • Wagener, M., & van der Neut, J. M. (2005). The Quest for Bioisosteric Replacements. Journal of Chemical Information and Modeling, 45(5), 1365-1373. [Link]
  • Pauk, K., et al. (2021). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 26(21), 6667. [Link]
  • de la Cruz, M., et al. (2023). A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR. Journal of Medicinal Chemistry, 66(15), 10243-10255. [Link]
  • ResearchGate. (n.d.). physical properties of the prepared substituted 2-aminothiazole compounds.
  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical reviews, 96(8), 3147-3176. [Link]
  • ResearchGate. (n.d.). Bioisosteres in Medicinal Chemistry.
  • Moreno, D. M., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Evaluation and In Silico Studies of Benzamide Analogs as Potential Anthelmintics. International journal of molecular sciences, 23(8), 4436. [Link]
  • ResearchGate. (n.d.). Drugs currently in use based on 2-aminothiazole skeleton.
  • ResearchGate. (n.d.). Examples of commercially available drugs containing a 2-aminothiazole moiety.
  • Brevet, D., et al. (2019). 2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 1. Identification of an Allosteric Binding Site. Journal of medicinal chemistry, 62(4), 1833–1848. [Link]

Sources

A-Comparative-Guide-to-the-Synthesis-of-2-Aminothiazoles-One-Pot-vs-Multi-Step-Approaches

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-aminothiazole scaffold is a privileged heterocyclic motif, forming the structural core of a vast array of pharmaceuticals and biologically active compounds.[1][2][3] Its derivatives have demonstrated a wide spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, antiviral, and anticancer properties.[2][3][4] Consequently, the efficient and scalable synthesis of 2-aminothiazoles is a topic of significant interest for researchers, scientists, and professionals in the field of drug development.

This guide provides an in-depth, objective comparison between the two primary synthetic strategies for obtaining 2-aminothiazoles: traditional multi-step synthesis, exemplified by the classical Hantzsch reaction, and modern one-pot procedures. We will delve into the mechanistic underpinnings, practical considerations, and experimental data associated with each approach to provide a comprehensive resource for selecting the optimal synthetic route.

The Classical Approach: Multi-Step Hantzsch Thiazole Synthesis

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole synthesis remains a cornerstone for the preparation of thiazole derivatives.[2][5] The traditional method is a two-step process that involves the reaction of an α-haloketone with a thioamide (or thiourea for 2-aminothiazoles).[2][5][6]

Mechanistic Causality

The reaction proceeds through a well-established multi-step pathway:

  • Nucleophilic Attack: The synthesis initiates with a nucleophilic attack by the sulfur atom of the thiourea on the α-carbon of the haloketone.[2] This S-alkylation step forms an isothiourea intermediate.

  • Intramolecular Cyclization: The nitrogen atom of the isothiourea intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone.[7][8]

  • Dehydration: The resulting cyclic intermediate undergoes dehydration to form the stable, aromatic 2-aminothiazole ring.[2]

This stepwise nature, while reliable, necessitates the isolation and often purification of the intermediate α-haloketone, which can be a significant drawback as these compounds are often lachrymatory and toxic.[9]

Experimental Protocol: Multi-Step Synthesis of 2-Amino-4-phenylthiazole

This protocol describes a typical two-step Hantzsch synthesis.

Step 1: Synthesis of the α-Haloketone Intermediate (e.g., 2-Bromoacetophenone)

  • Materials: 2-Acetylfuran, Bromine (Br₂), Dichloromethane (CH₂Cl₂), Saturated sodium bicarbonate (NaHCO₃) solution, Anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • Dissolve 2-acetylfuran in dichloromethane in a round-bottom flask equipped with a dropping funnel and magnetic stirrer.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add a solution of bromine in dichloromethane dropwise to the cooled solution with constant stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring until the reaction is complete (monitored by TLC).

    • Wash the reaction mixture with saturated NaHCO₃ solution and then with water.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(furan-2-yl)ethanone.[10]

    • Purify the intermediate via column chromatography or recrystallization.

Step 2: Cyclization to form 2-Amino-4-phenylthiazole

  • Materials: 2-Bromoacetophenone, Thiourea, Ethanol.

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, dissolve 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol) in ethanol.[2][7]

    • Reflux the reaction mixture for 8-10 hours, monitoring the progress by Thin Layer Chromatography (TLC).[1]

    • After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[1]

    • Collect the resulting precipitate by filtration, wash with water, and dry to obtain the crude product.[1][7]

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-amino-4-phenylthiazole.

Workflow for Multi-Step Hantzsch Synthesis

G cluster_0 Step 1: α-Haloketone Synthesis cluster_1 Step 2: Cyclization A Start with Ketone B Halogenation A->B C Work-up & Purification B->C D Isolated α-Haloketone C->D E React with Thiourea D->E Transfer to new vessel F Reflux E->F G Work-up & Purification F->G H Final 2-Aminothiazole G->H

Caption: Workflow of a typical multi-step Hantzsch synthesis.

The Modern Approach: One-Pot Synthesis

One-pot synthesis is a chemical strategy where multiple reaction steps are performed sequentially in a single reaction vessel without the isolation of intermediates.[11] This approach aligns with the principles of green chemistry by improving step and pot economy, reducing solvent consumption, and minimizing waste generation.[11][12]

Mechanistic Causality and Advantages

In the context of 2-aminothiazole synthesis, a one-pot approach typically involves the in situ generation of the α-haloketone from a starting ketone, followed immediately by its reaction with thiourea.[13] This is often achieved by introducing a halogenating agent (e.g., N-Bromosuccinimide (NBS), iodine, or trichloroisocyanuric acid (TCCA)) directly into the reaction mixture containing the ketone and thiourea.[9][13]

The primary advantages of this strategy are:

  • Increased Efficiency: Eliminates the need for isolation and purification of the often unstable and hazardous α-haloketone intermediate, significantly reducing reaction time and labor.[11][14]

  • Higher Overall Yields: By avoiding material losses associated with intermediate work-up and purification steps, one-pot syntheses can lead to higher overall product yields.[11][15]

  • Improved Safety: Avoids the handling and storage of lachrymatory α-haloketones.[9]

  • Greener Chemistry: Reduces solvent usage and waste production, contributing to a more environmentally benign process.[11][13]

Experimental Protocol: One-Pot Synthesis of 4-Aryl-2-aminothiazoles

This protocol outlines a microwave-assisted one-pot synthesis, a common and efficient variation.

  • Materials: Aromatic ketone (e.g., acetophenone) (5 mmol), Thiourea (5 mmol), N-Bromosuccinimide (NBS) (5.5 mmol), Polyethylene glycol (PEG)-400, and Water.

  • Procedure:

    • In a microwave-safe vessel, combine the aromatic ketone, thiourea, and NBS in a mixture of PEG-400 and water.[9]

    • Subject the reaction mixture to microwave irradiation at 80–85 °C for 28–32 minutes.[9]

    • Monitor the reaction progress by TLC.

    • After completion, cool the reaction mixture.

    • Add a 10% sodium bicarbonate solution to neutralize the mixture.[13][16]

    • The product often precipitates and can be collected by filtration.[13][16]

    • Wash the precipitate with water and ethanol and dry to obtain the pure 2-aminothiazole product.[13][16]

Workflow for One-Pot Synthesis

G cluster_0 Single Reaction Vessel A Combine Ketone, Thiourea, & Halogenating Agent B In Situ α-Halogenation A->B C Spontaneous Cyclization B->C D Work-up & Purification C->D E Final 2-Aminothiazole D->E

Caption: Streamlined workflow of a one-pot 2-aminothiazole synthesis.

Head-to-Head Comparison: Performance Data

The choice between a multi-step and a one-pot synthesis often depends on a trade-off between various experimental parameters. The following table summarizes typical data for the synthesis of 2-aminothiazoles.

ParameterMulti-Step Hantzsch SynthesisOne-Pot Synthesis (Conventional Heating)One-Pot Synthesis (Microwave-Assisted)
Reaction Time 8 - 14 hours (plus intermediate isolation)[1][17]2 - 3.5 hours[18]5 - 32 minutes[9][19]
Typical Yield Good to high, but subject to losses at each step.Good to excellent (79% - 90%)[18]Excellent (84% - 89%)[9]
Number of Steps 2 or more (synthesis of intermediate + cyclization)11
Intermediate Isolation RequiredNot required[11]Not required[11]
Work-up Complexity Higher (multiple work-ups and purifications)Lower (single work-up)[20]Lower (single work-up)[20]
Safety Concerns Handling of lachrymatory α-haloketonesAvoids handling of isolated α-haloketonesAvoids handling of isolated α-haloketones
Green Chemistry Alignment Lower (more solvent, more waste)Higher (less solvent, less waste)[11]Highest (minimal solvent, rapid)[21]

Field-Proven Insights and Recommendations

For researchers and professionals in drug development, the choice of synthetic strategy has significant practical implications:

  • For Library Synthesis and High-Throughput Screening: One-pot synthesis, particularly microwave-assisted methods, is unequivocally superior. The speed, simplicity, and amenability to parallel synthesis allow for the rapid generation of a diverse library of 2-aminothiazole derivatives for biological screening.[22]

  • For Process Development and Scale-Up: While traditional multi-step synthesis might offer more control over individual reaction steps, the economic and environmental advantages of one-pot procedures make them highly attractive for large-scale production.[11][22] The reduction in unit operations, solvent volume, and waste disposal costs are critical factors in pharmaceutical manufacturing.

  • When to Consider a Multi-Step Approach: A multi-step synthesis may be preferable in specific scenarios, such as when the starting ketone is sensitive to the conditions of in situ halogenation, or when a very specific, difficult-to-prepare α-haloketone intermediate is required. It also allows for the unambiguous characterization of the intermediate, which can be crucial in complex syntheses.

Conclusion

While the multi-step Hantzsch synthesis is a robust and historically significant method for preparing 2-aminothiazoles, modern one-pot procedures offer compelling advantages in terms of efficiency, safety, yield, and environmental impact. For the majority of applications in contemporary drug discovery and development, one-pot synthesis, especially when enhanced by technologies like microwave irradiation, represents the more logical and advantageous approach. It streamlines the synthetic process, accelerates discovery timelines, and aligns with the growing imperative for sustainable chemical practices.

References

  • Chem Help Asap. Hantzsch Thiazole Synthesis.
  • SynArchive. Hantzsch Thiazole Synthesis.
  • Grokipedia. One-pot synthesis.
  • YouTube. synthesis of thiazoles.
  • CUTM Courseware. Thiazole is an aromatic five membered heterocyclic compound having sulphur and ní- trogen at 1 and 3 position.
  • RSC Publishing. Synthesis of aminothiazoles: polymer-supported approaches.
  • ResearchGate. Highly efficient microwave-assisted one-pot synthesis of 4-aryl-2-aminothiazoles in aqueous medium.
  • Medicinal and Medical Chemistry. Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates.
  • Semantic Scholar. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Quora. What is the Principle of one pot synthesis? & advantages and disadvantages?.
  • Bohrium. Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features.
  • RSC Publishing. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem.
  • Organic Chemistry Portal. Thiazole synthesis.
  • ResearchGate. General reaction for Hantzsch's synthesis of 2-aminothiazole.
  • ResearchGate. Synthesis of 2-aminothiazole derivatives: A short review.
  • ResearchGate. One-pot strategy: A highly economical tool in organic synthesis and medicinal chemistry | Request PDF.
  • Journal of University of Shanghai for Science and Technology. MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES.
  • Asian Journal of Chemistry. Microwave-Assisted Synthesis of 2-amino-4-substituted.
  • International Journal of Pharmaceutical Sciences. One-Pot Synthesis: A Modern Review of Strategies, Principles, and Applications in Chemical Manufacturing.
  • Lab on a Chip (RSC Publishing). A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system.
  • PubMed Central. Pot economy and one-pot synthesis.
  • PMC - NIH. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst.
  • HETEROCYCLES. facile one-pot procedure for the synthesis of 2-aminothiazole derivatives.
  • ResearchGate. Synthesis of 2‐Aminothiazole Derivatives in Easy Two‐Step, One‐Pot Reaction.
  • The Royal Society of Chemistry. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of.

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Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 2-Aminothiazole-Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the 2-aminothiazole scaffold represents a privileged structure in the design of kinase inhibitors, forming the backbone of several clinically successful drugs.[1][2] Its versatility and amenability to chemical modification have led to a plethora of potent inhibitors targeting a wide array of kinases. However, this potency often comes with a challenge: cross-reactivity. Unintended interactions with off-target kinases can lead to unexpected toxicities or, in some cases, beneficial polypharmacology.[2] A thorough understanding and rigorous assessment of an inhibitor's selectivity profile are therefore paramount for advancing a compound from a promising lead to a viable therapeutic candidate.

This guide provides an in-depth, objective comparison of the cross-reactivity profiles of several notable 2-aminothiazole-based inhibitors. We will delve into the experimental methodologies used to generate these profiles, offering field-proven insights into experimental design and data interpretation. By presenting supporting experimental data and detailed protocols, this guide aims to equip researchers with the knowledge to critically evaluate and compare the performance of these important therapeutic agents.

The Double-Edged Sword: Understanding On-Target Potency and Off-Target Effects

The therapeutic efficacy of a kinase inhibitor is intrinsically linked to its selectivity. While high potency against the intended target is desirable, promiscuous binding to other kinases can result in a range of outcomes, from dose-limiting toxicities to synergistic therapeutic effects. The 2-aminothiazole core, while a potent hinge-binding motif for many kinases, does not in itself guarantee selectivity.[3] The specific substitutions around the core structure play a crucial role in defining the inhibitor's interaction with the diverse ATP-binding pockets across the human kinome.

This guide will explore the selectivity of several 2-aminothiazole-based inhibitors, including those targeting Cyclin-Dependent Kinases (CDKs), Aurora Kinases, Casein Kinase 2 (CK2), and p38 MAP Kinase, to illustrate the spectrum of selectivity profiles observed within this class of compounds.

Comparative Selectivity Profiles of 2-Aminothiazole-Based Inhibitors

The following tables summarize the inhibitory activity of selected 2-aminothiazole-based compounds against their primary targets and a panel of off-target kinases. This data, compiled from publicly available studies, provides a snapshot of their relative selectivity. It is important to note that IC50 values can vary between different assay formats and conditions.

Table 1: Selectivity Profile of a Diaminothiazole CDK Inhibitor (Compound 51)

Kinase TargetIC50 (µM)
CDK2 0.0015
CDK5 0.0009
CDK9>0.1
CDK1>0.1
CDK4>1
CDK6>1
Data from a study on diaminothiazole inhibitors of cyclin-dependent kinases.[4]

Table 2: Selectivity of an Allosteric 2-Aminothiazole CK2 Inhibitor (Compound 27)

Kinase Target% Inhibition at 5 µM
CK2α >95%
ErbB270%
Aurora-B62%
Pim-160%
PI3K53%
Clk2Not significantly inhibited
Dyrk1AWeakly inhibited
Data from a study on 2-aminothiazole derivatives as selective allosteric modulators of protein kinase CK2.[5]

Table 3: Selectivity of 2-Aminothiazole-Based Aurora Kinase Inhibitors

Kinase TargetCompound 29 IC50 (nM)Compound 30 IC50 (nM)Compound 31 Ki (nM)
Aurora A 79 140 8.0
Aurora B --9.2
Data from a review of recent studies on protein kinase signaling inhibitors based on thiazoles.[6]

Table 4: Inhibitory Activity of a 2-Aminothiazole-Based p38α MAPK Inhibitor

Compoundp38α IC50 (µM)
Phenyl-(2-phenylamino-thiazol-5-yl)-methanone scaffold derivative0.1 - 2
Data from a study on the structure-based de novo design of aminothiazole-based p38 MAP kinase inhibitors.[7]

Experimental Workflows for Assessing Cross-Reactivity

A robust evaluation of inhibitor selectivity requires a multi-faceted approach, combining in vitro biochemical assays with cell-based methods that assess target engagement in a more physiologically relevant context.

In Vitro Kinase Profiling: A Broad-Spectrum View

Biochemical kinase assays are the cornerstone of selectivity profiling, providing a direct measure of an inhibitor's potency against a large panel of purified kinases.[8]

Experimental Workflow: In Vitro Kinase Profiling

Sources

A Senior Application Scientist's Guide to the Quantitative Analysis of 2-Aminothiazoline-4-Carboxylic Acid (ATCA) in Biological Samples

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comparative analysis of the predominant analytical methodologies for the quantification of 2-aminothiazoline-4-carboxylic acid (ATCA), a critical biomarker for cyanide exposure. We will delve into the technical nuances of each method, offering field-proven insights and experimental data to guide researchers, scientists, and drug development professionals in selecting and implementing the most appropriate workflow for their specific research needs.

The Analytical Imperative: Why Quantify ATCA?

2-Aminothiazoline-4-carboxylic acid (ATCA) is a stable urinary metabolite formed from the reaction of L-cysteine with cyanide. Its concentration in biological fluids, particularly urine, serves as a reliable retrospective indicator of cyanide exposure. Accurate and precise quantification is therefore paramount in clinical toxicology, forensic investigations, and in the development of cyanide antidotes. However, the inherent polarity of ATCA and the complexity of biological matrices present significant analytical challenges, necessitating robust and validated methods.

Core Methodologies: A Comparative Overview

The quantification of ATCA in biological samples is dominated by three primary analytical platforms: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The choice of method is a critical decision, dictated by the required sensitivity, specificity, sample throughput, and available instrumentation.

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
  • Principle of Operation: This technique separates ATCA from other matrix components on a chromatographic column, followed by detection using a UV spectrophotometer. Quantification is based on the absorption of UV light by the ATCA molecule at a specific wavelength.

  • Expertise & Experience: HPLC-UV represents a cost-effective and widely accessible method. It is often suitable for screening purposes or when analyzing samples with expected high concentrations of ATCA. However, its primary limitation is a lack of specificity. Co-eluting compounds from a complex matrix like urine can interfere with the ATCA peak, leading to potential overestimation. Its sensitivity is also significantly lower compared to mass spectrometry-based methods.

  • Trustworthiness: Method validation for HPLC-UV must rigorously assess specificity by analyzing blank matrix samples from multiple sources to check for interferences at the retention time of ATCA.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle of Operation: GC-MS requires the chemical modification of ATCA into a more volatile and thermally stable derivative before it can be vaporized and separated by gas chromatography. The separated derivative is then ionized and fragmented, and the mass spectrometer detects specific fragments for quantification.

  • Expertise & Experience: The mandatory derivatization step is the most critical and often cumbersome part of the GC-MS workflow. Silylation is a common approach for ATCA. This multi-step sample preparation increases the potential for analyte loss and variability. While offering better specificity than HPLC-UV, the derivatization process can be difficult to control and reproduce, impacting overall method robustness.

  • Trustworthiness: A stable, isotopically labeled internal standard that undergoes derivatization alongside the analyte is essential for a self-validating GC-MS protocol to correct for variability in extraction and derivatization efficiency.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle of Operation: LC-MS/MS is the gold standard for quantifying small molecules in complex matrices. It combines the powerful separation capabilities of liquid chromatography with the exceptional sensitivity and specificity of tandem mass spectrometry. The mass spectrometer is set to monitor a specific precursor-to-product ion transition (Selected Reaction Monitoring - SRM, or Multiple Reaction Monitoring - MRM), which is unique to ATCA.

  • Expertise & Experience: This method's key advantage is its ability to measure ATCA directly without derivatization. The specificity of MRM minimizes the impact of matrix interferences, allowing for simpler and faster sample preparation techniques like "dilute-and-shoot" or straightforward protein precipitation. This results in high-throughput, highly sensitive, and exceptionally accurate quantification.

  • Trustworthiness: The use of a stable isotope-labeled internal standard (e.g., ATCA-d2) is fundamental. This standard co-elutes with the native ATCA and experiences the same ionization effects, correcting for any matrix-induced signal suppression or enhancement and ensuring the highest degree of accuracy.

Workflow Visualization

The following diagrams illustrate the general workflow for ATCA analysis and a comparison of common sample preparation strategies.

ATCA_Analysis_Workflow cluster_pre Sample Preparation cluster_analysis Analytical Stage cluster_post Data Processing Sample Biological Sample (Urine, Plasma) InternalStd Spike Internal Standard (e.g., ATCA-d2) Sample->InternalStd Prep Extraction / Cleanup (PPT, SPE, LLE) InternalStd->Prep LC LC Separation (e.g., HILIC/Reversed-Phase) Prep->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification (Peak Area Ratio vs. Cal Curve) MS->Quant Report Final Concentration Report Quant->Report

Caption: General workflow for LC-MS/MS-based quantification of ATCA.

Sample_Prep_Comparison cluster_ppt Protein Precipitation (PPT) cluster_spe Solid-Phase Extraction (SPE) start Urine/Plasma Sample + Internal Standard ppt_1 Add Organic Solvent (e.g., Acetonitrile) start->ppt_1 spe_1 Condition Cartridge start->spe_1 ppt_2 Vortex & Centrifuge ppt_1->ppt_2 ppt_3 Collect Supernatant ppt_2->ppt_3 end_node Inject into LC-MS/MS ppt_3->end_node Fast, but less clean spe_2 Load Sample spe_1->spe_2 spe_3 Wash (Remove Interferences) spe_2->spe_3 spe_4 Elute ATCA spe_3->spe_4 spe_4->end_node Cleaner, but more steps

Caption: Comparison of two common sample preparation techniques.

Quantitative Performance: Head-to-Head Comparison

The following table summarizes typical performance characteristics for each analytical method, compiled from published, validated studies. This data provides an objective basis for method selection.

ParameterHPLC-UVGC-MSLC-MS/MS
Limit of Quantification (LOQ) ~ 1 - 5 µg/mL~ 0.1 - 0.5 µg/mL~ 0.005 - 0.05 µg/mL
Linearity Range (Typical) 5 - 100 µg/mL0.5 - 50 µg/mL0.05 - 25 µg/mL
Specificity Low (Prone to interferences)Moderate to HighVery High
Sample Preparation Simple (Dilution/Filtration)Complex (Derivatization) Simple to Moderate (PPT/SPE)
Throughput ModerateLowHigh
Cost per Sample Low ModerateHigh
Internal Standard Requirement RecommendedEssential Essential (Stable Isotope)

Analysis: The data clearly indicates the superiority of LC-MS/MS in terms of sensitivity and specificity. While HPLC-UV has a low cost, its high limit of quantification makes it unsuitable for detecting background or low-level exposure. GC-MS offers better sensitivity but is hampered by a complex sample preparation workflow. LC-MS/MS provides the best performance, enabling the detection of ATCA at very low concentrations with high confidence and throughput.

Recommended Protocol: A Validated LC-MS/MS Method

This section provides a detailed, step-by-step protocol for the quantification of ATCA in human urine, representing the current best practice in the field.

Objective: To accurately quantify ATCA in human urine with a lower limit of quantification of approximately 0.05 µg/mL.

Materials:

  • ATCA reference standard

  • ATCA-d2 stable isotope-labeled internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Urine samples

Instrumentation:

  • Triple quadrupole mass spectrometer

  • High-performance liquid chromatograph

  • HILIC (Hydrophilic Interaction Liquid Chromatography) column

Procedure:

  • Preparation of Standards:

    • Prepare a 1 mg/mL stock solution of ATCA in water.

    • Prepare a 100 µg/mL stock solution of ATCA-d2 (IS) in water.

    • Serially dilute the ATCA stock solution to create calibration standards ranging from 0.05 µg/mL to 25 µg/mL in blank urine.

    • Prepare a working IS solution of 1 µg/mL in water.

  • Sample Preparation (Protein Precipitation):

    • To a 1.5 mL microcentrifuge tube, add 50 µL of urine sample, calibrator, or quality control sample.

    • Add 20 µL of the 1 µg/mL IS working solution to all tubes (except blanks) and vortex briefly.

    • Add 200 µL of acetonitrile to precipitate proteins and other macromolecules.

    • Vortex vigorously for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer 100 µL of the clear supernatant to an autosampler vial for analysis.

  • LC-MS/MS Conditions:

    • LC Column: HILIC, 2.1 x 100 mm, 1.7 µm

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient: Start at 95% B, hold for 0.5 min, decrease to 40% B over 2.5 min, hold for 1 min, return to 95% B and re-equilibrate.

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 5 µL

    • MS Ionization: Electrospray Ionization (ESI), Positive Mode

    • MRM Transitions:

      • ATCA: Q1: 147.0 m/z -> Q3: 101.0 m/z

      • ATCA-d2 (IS): Q1: 149.0 m/z -> Q3: 103.0 m/z

  • Data Analysis:

    • Integrate the peak areas for both the ATCA and ATCA-d2 (IS) MRM transitions.

    • Calculate the peak area ratio (ATCA / IS).

    • Construct a calibration curve by plotting the peak area ratio against the concentration for the calibration standards using a linear regression with 1/x weighting.

    • Determine the concentration of ATCA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Conclusion and Method Selection Guidance

The quantitative analysis of ATCA is a critical tool in toxicology and clinical research. The selection of an analytical method should be guided by the specific requirements of the study.

Method_Selection_Logic start What is the primary goal? q_sensitivity Is sub-µg/mL sensitivity required? start->q_sensitivity Forensic / Clinical Research res_hplc HPLC-UV may be sufficient. Cost-effective for high concentrations. start->res_hplc Screening high-exposure cohorts q_throughput Is high throughput essential? q_sensitivity->q_throughput Yes res_gcms GC-MS is a viable alternative. Good sensitivity, but complex workflow. q_sensitivity->res_gcms No res_lcms LC-MS/MS is the optimal choice. Highest sensitivity & specificity. q_throughput->res_lcms Yes q_throughput->res_gcms No

Caption: Decision tree for selecting an appropriate ATCA analytical method.

  • For high-sensitivity, high-specificity, and high-throughput analysis , required for clinical diagnostics and forensic toxicology, LC-MS/MS is unequivocally the method of choice .

  • For laboratories without access to LC-MS/MS , GC-MS can be a viable, albeit more labor-intensive, alternative when good sensitivity is still required.

  • For preliminary screening of samples with expected high concentrations , HPLC-UV offers a simple and low-cost option, but results must be interpreted with caution and confirmed by a more specific method if necessary.

By understanding the underlying principles, advantages, and limitations of each technique, researchers can confidently select and implement a robust and reliable method for the quantitative analysis of ATCA in biological samples.

References

  • Logue, B. A., Hinkens, D. M., Baskin, S. I., & Rockwood, G. A. (2005). A rapid and sensitive method for the quantification of the cyanide metabolite 2-aminothiazoline-4-carboxylic acid in urine by isotope-dilution gas chromatography-mass spectrometry. Journal of Analytical Toxicology, 29(7), 695-701. [Link]
  • Pitt, J. J. (2009). The development of a quantitative assay for the cyanide metabolite 2-amino-2-thiazoline-4-carboxylic acid in urine. Annals of Clinical Biochemistry, 46(Pt 4), 326–332. [Link]

A Comparative Guide to the Synthesis of 2-Aminothiazoles: Benchmarking Modern Methodologies Against the Hantzsch Legacy

Author: BenchChem Technical Support Team. Date: January 2026

The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of FDA-approved drugs and biologically active compounds.[1][2] Its derivatives exhibit a vast spectrum of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.[3] For over a century, the Hantzsch thiazole synthesis, a condensation reaction between an α-haloketone and a thiourea derivative, has been the canonical and most widely utilized method for constructing this vital heterocycle.[4][5]

However, the evolution of synthetic chemistry towards greater efficiency, safety, and sustainability has spurred the development of innovative methodologies. This guide provides a critical benchmark of these new synthetic methods against the traditional Hantzsch precedent. We will delve into the mechanistic underpinnings, procedural advantages, and quantitative performance of one-pot, microwave-assisted, and green chemical approaches, offering researchers and drug development professionals a clear, data-driven comparison to inform their synthetic strategies.

The Gold Standard: Understanding the Hantzsch Thiazole Synthesis

First described in 1887, the Hantzsch synthesis is a robust and versatile method for forming the thiazole ring.[5] Its enduring prevalence is a testament to its reliability and generally high yields.

Mechanistic Rationale: The reaction proceeds via a well-established pathway. The sulfur atom of thiourea, acting as a potent nucleophile, attacks the electrophilic carbon of the α-haloketone in an SN2 reaction. This is followed by an intramolecular cyclization where the nitrogen attacks the carbonyl carbon, and a subsequent dehydration step yields the stable, aromatic 2-aminothiazole ring.[6][7][8]

Hantzsch_Mechanism Figure 1: Hantzsch Thiazole Synthesis Mechanism Thiourea Thiourea Intermediate1 S-Alkylation Intermediate Thiourea->Intermediate1 Nucleophilic Attack (SN2) AlphaHaloKetone α-Haloketone AlphaHaloKetone->Intermediate1 Intermediate2 Cyclized Intermediate (Hydroxythiazoline) Intermediate1->Intermediate2 Intramolecular Cyclization Product 2-Aminothiazole Intermediate2->Product Dehydration (-H2O)

Caption: Figure 1: Hantzsch Thiazole Synthesis Mechanism

Causality of Limitations: Despite its utility, the classical Hantzsch synthesis has significant drawbacks. The primary limitation is its reliance on α-haloketones as starting materials. These reagents are often lachrymatory (tear-inducing), toxic, and unstable, requiring careful handling and storage.[9] Furthermore, the α-haloketones themselves must typically be synthesized in a separate step, increasing the overall process time and reducing atom economy.[10]

Experimental Protocol 1: Classical Hantzsch Synthesis

This protocol is a representative example of the traditional two-step approach.

  • Preparation of α-Bromoacetophenone:

    • Dissolve acetophenone (5.0 mmol) in methanol (5 mL) in a 20 mL vial equipped with a stir bar.

    • Carefully add bromine (5.0 mmol) dropwise while stirring. Caution: Bromine is highly corrosive and toxic. Work in a well-ventilated fume hood.

    • Stir at room temperature for 1-2 hours until the reaction is complete (monitored by TLC).

    • Remove the solvent under reduced pressure to yield crude α-bromoacetophenone.

  • Synthesis of 4-phenyl-2-aminothiazole:

    • In a separate flask, combine the crude α-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[6]

    • Add methanol (5 mL) and heat the mixture with stirring at a gentle reflux (approx. 70°C) for 2-3 hours.[11]

    • Monitor the reaction progress using TLC.

    • Upon completion, cool the reaction mixture in an ice bath to precipitate the product.

    • Filter the solid, wash with cold water, and then a small amount of cold ethanol.

    • Dry the product under vacuum to obtain 4-phenyl-2-aminothiazole.

New Synthetic Frontiers: Safer, Faster, and Greener Alternatives

To overcome the limitations of the classical method, researchers have developed several innovative strategies. We will benchmark two of the most impactful: one-pot procedures and microwave-assisted synthesis.

One-Pot Synthesis: Enhancing Safety and Efficiency

The most significant advance in Hantzsch-type reactions is the development of one-pot procedures that avoid the isolation of hazardous intermediates.[12][13]

Mechanistic Rationale: This strategy involves the in-situ generation of the α-haloketone from a readily available ketone. A halogenating agent, such as N-bromosuccinimide (NBS) or Copper(II) Bromide (CuBr₂), is added to the ketone in the presence of a catalyst or promoter.[10][14] Once the α-haloketone is formed, thiourea is added to the same reaction vessel, proceeding with the cyclization without any intermediate workup.[4] This telescoping of steps significantly improves the operational simplicity, safety, and time efficiency of the synthesis.[12]

Experimental Protocol 2: Lactic Acid-Mediated One-Pot Synthesis

This protocol exemplifies a modern, green approach using a biodegradable solvent and catalyst.[10]

  • In a 100 mL round-bottom flask, add the starting aralkyl ketone (25.0 mmol) and lactic acid (20 mL).

  • Heat the mixture to 90-100°C with stirring.

  • Add N-bromosuccinimide (NBS) (25.0 mmol) portion-wise over 5 minutes. The reaction mixture will typically turn reddish-brown.

  • After the addition of NBS is complete, add thiourea (30.0 mmol) to the flask.

  • Continue stirring at 90-100°C for an additional 5-10 minutes. The reaction is typically complete within 15 minutes total.[10]

  • Monitor reaction completion by TLC.

  • Cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

  • Neutralize the mixture with a saturated sodium bicarbonate solution until a pH of ~7-8 is reached, causing the product to precipitate.

  • Filter the solid product, wash thoroughly with water, and dry to obtain the pure 2-aminothiazole derivative.

Microwave-Assisted Synthesis: A Paradigm Shift in Reaction Speed

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, and its application to 2-aminothiazole synthesis is particularly effective.[4][15]

Causality of Rate Acceleration: Unlike conventional heating which relies on slow thermal conduction, microwave irradiation directly heats the polar reactants and solvent molecules through dielectric heating. This rapid, uniform, and efficient energy transfer can dramatically increase reaction rates, often reducing multi-hour reflux times to mere minutes.[15][16] This frequently leads to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[17]

Experimental Protocol 3: Microwave-Assisted One-Pot Synthesis

This protocol combines the benefits of a one-pot reaction with the speed of microwave irradiation.[16][18]

  • In a microwave-safe reaction vessel, combine the substituted ketone (0.01 mol), thiourea (0.02 mol), and iodine (0.01 mol).[16] Note: Iodine serves as the halogen source for in-situ α-iodination.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at 170 W for 5-15 minutes.[16] Monitor the internal temperature and pressure, ensuring they remain within the safe limits of the instrument.

  • After the irradiation is complete, cool the vessel to room temperature.

  • Pour the reaction mixture into ice-cold water, which will cause the product to precipitate.

  • Filter the solid, wash with a dilute sodium thiosulfate solution to remove excess iodine, followed by water.

  • Recrystallize the crude product from ethanol to obtain the pure 2-aminothiazole derivative.

Benchmarking Workflow and Comparative Analysis

Benchmarking_Workflow Figure 2: Workflow for Method Comparison A Define Key Metrics (Yield, Time, Safety, Greenness) B Execute Protocols (Classical vs. Modern) A->B C Collect & Analyze Data (Quantitative & Qualitative) B->C D Comparative Evaluation & Method Selection C->D

Caption: Figure 2: Workflow for Method Comparison

Data Summary: Quantitative and Qualitative Comparison

The following table summarizes the performance of the benchmarked methods based on data reported in the literature.

MetricClassical Hantzsch SynthesisOne-Pot Synthesis (Lactic Acid/NBS)Microwave-Assisted One-Pot Synthesis
Reaction Time 3 - 12 hours[18][19]10 - 15 minutes[10]5 - 15 minutes[16][17]
Typical Yield 70 - 90%85 - 96%[10]80 - 95%[18]
Temperature 70 - 100 °C (Reflux)90 - 100 °C[10]High (Localized via MW)
Safety/Handling High Risk (Requires isolated, lachrymatory α-haloketones)[9]Low Risk (Avoids isolation of hazardous intermediates)[12]Low Risk (Sealed vessel, avoids isolation)
Number of Steps Two (Halogenation + Cyclization)OneOne
Green Chemistry Poor (Often uses volatile organic solvents, hazardous reagents)Good (Uses biodegradable solvent/catalyst, high atom economy)[10]Very Good (Reduced energy consumption, minimal solvent)[15]

Conclusion and Authoritative Recommendation

While the classical Hantzsch synthesis remains a valid method for producing 2-aminothiazoles, the experimental evidence overwhelmingly supports the adoption of modern alternatives.

One-pot procedures represent a significant leap forward in terms of safety and efficiency. By eliminating the need to isolate toxic and lachrymatory α-haloketone intermediates, they create a safer laboratory environment and streamline the synthetic workflow.[12] Methods utilizing green catalysts and solvents, such as the lactic acid protocol, further enhance the sustainability of the process.[10]

Microwave-assisted synthesis offers an unparalleled advantage in speed, reducing reaction times from hours to minutes while often maintaining or improving yields.[16] This dramatic acceleration can significantly increase throughput in research and development settings.

For researchers and drug development professionals, the choice of method should be guided by available equipment and specific goals. However, for general purposes, one-pot methodologies are strongly recommended as the new standard due to their superior safety profile and efficiency. When rapid synthesis is the primary driver, microwave-assisted one-pot reactions are the clear front-runner, embodying the principles of modern, efficient, and greener chemical synthesis.

References

  • Hu, A., Zheng, J., & Zheng, J. (2012). A facile, efficient one-pot synthesis of 2-aminothiazole derivatives via α-bromination/cyclization process from easily available aromatic methyl ketones. HETEROCYCLES, 85(8), 1957-1968. [Link]
  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1469. [Link]
  • Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities.
  • Bodireddy, M. R., Khaja Mohinuddin, P. K., Gundala, T. R., & Gangi Reddy, N. C. (2017). Lactic acid-mediated tandem one-pot synthesis of 2-aminothiazole derivatives: A rapid, scalable, and sustainable process.
  • Recent advances in microwave assisted synthesis of biological active 2-aminothiazole-schiff bases and their metal chelates. Medicinal and Medical Chemistry. (2024). [Link]
  • Dar, B. A., et al. (2020). Sequential One-Pot Synthesis of 2-Aminothiazoles Using Corresponding Ketones: Insights into Their Structural Features. ChemistrySelect, 5(35), 11021-11026. [Link]
  • Microwave Assisted Synthesis of 2-Aminothiazole Derivatives.
  • Dar, B. A., et al. (2020).
  • Ayati, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
  • Synthesis of 2-aminothiazole derivatives: A short review.
  • Kumar, R., et al. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(36), 22489-22505. [Link]
  • Common methods for the synthesis of 2-aminothiazole.
  • Khalifa, M. E. (2020). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Acta Chimica Slovenica, 67(2), 269-296. [Link]
  • Mali, D. R. (2022). MICROWAVE ASSISTED SYNTHESIS OF 2-AMINOTHIAZOLE DERIVATIVES. Journal of University of Shanghai for Science and Technology, 24(11), 207-215. [Link]
  • Zhang, P., et al. (2022). C-H Bond Functionalization toward Aminothiazole Skeletons from Active Methylene Ketones and Thioureas. Synlett, 33(14), 1383-1388. [Link]
  • Green synthesis of substituted 2-aminothiazoles via the reaction of...
  • Matiichuk, V., et al. (2022). Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives.
  • Singh, O. P., et al. (2014). A 4-(o-chlorophenyl)-2-aminothiazole: Microwave Assisted Synthesis, Spectral, Thermal, XRD and Biological Studies. Journal of the Korean Chemical Society, 58(1), 69-77. [Link]
  • Özdemir, A., et al. (2021). Synthesis and anticancer properties of 2-aminothiazole derivatives.
  • 2-Aminothiazole. Wikipedia. (n.d.). [Link]
  • A Facile One Pot Microwave Synthesis Of 2-Amino-5- Aryl Thiazole By Using NaHSO4-SiO2 Heterogenous Catalyst In Dry Media. RJPBCS. (2016). [https://www.rjpbcs.com/pdf/2016_7(2)/[20].pdf]([Link]20].pdf)
  • A one-pot synthesis of 2-aminothiazoles via the coupling of ketones and thiourea using I2/dimethyl sulfoxide as a catalytic oxidative system.
  • Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosph
  • Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem: Ca/4-MePy-IL@ZY-Fe3O4. RSC Advances, 13(14), 9377-9389. [Link]
  • Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica. (2012). [Link]
  • Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. The Royal Society of Chemistry. (2023). [Link]
  • An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives.
  • Ultrasound-assisted green synthesis and antimicrobial assessment of 1,3-thiazoles and 1,3,4-thiadiazines. Taylor & Francis Online. (2021). [Link]
  • Hantzsch Thiazole Synthesis. Chem Help Asap. (n.d.). [Link]
  • Hantzsch Thiazole Synthesis. SynArchive. (n.d.). [Link]
  • Synthesis of 2-aminothiazole derivatives.
  • Reaction mechanism of Hantzsch thiazole synthesis.
  • Ultrasound Accelerated Synthesis of 2-Amino-1,3-Thiazoles via Three-Component Reaction of Methyl Ketones, Thioureas, and N-Bromosuccinimide Catalyzed by Brønsted Acidic Ionic Liquid. Semantic Scholar. (2018). [Link]
  • Mechanism of Hantzsch Thiazole Synthesis.
  • Ultrasound-assisted efficient and green synthesis of 2-substituted benzothiazoles under solvent-free. KJS College. (2021). [Link]
  • Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis.
  • Chemical synthesis of 2-aminothiazole analogs.
  • Ultrasound‐Assisted Annulation of 2‐Aminothiophenols with Aldehydes: Facile Synthesis of Benzothiazoles.
  • Facile Synthesis of 2-AminoThiazole Derivatives and their Biological Evalu

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the proper disposal of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester (CAS No. 914348-76-8). As a crucial intermediate in pharmaceutical research and development, its handling and disposal demand rigorous adherence to safety protocols to protect laboratory personnel and the environment. This document moves beyond a simple checklist, offering a procedural framework grounded in the chemical's specific properties and the overarching principles of laboratory safety and regulatory compliance.

Core Principles: Hazard Identification and Risk Assessment

Understanding the inherent risks of a chemical is the foundation of its safe management. While comprehensive toxicological data for this compound is not extensively published, Safety Data Sheets (SDS) for this compound and structurally similar thiazole derivatives provide critical guidance. The primary hazards involve potential irritation upon contact and the risks associated with fine dust inhalation.[1][2][3]

The core directive for disposal is to treat this compound as hazardous waste unless explicitly determined otherwise by a qualified environmental health and safety (EHS) professional. Do not allow the product to enter drains or sewage systems.[1][4]

Table 1: Chemical and Safety Data Summary

PropertyValueSource
CAS Number 914348-76-8[1]
Molecular Formula C₅H₅ClN₂O₂S[1][5]
Molecular Weight 192.62 g/mol [1][5]
Appearance Solid / Powder[5]
Known Hazards May cause skin, eye, and respiratory irritation.[2][3][6] Avoid dust formation.[1][2]SDS for similar compounds
Storage Store in a cool, dry, well-ventilated place under inert gas. The compound is noted as hygroscopic.[1][1]
Incompatible Materials Strong oxidizing agents, strong reducing agents, strong acids, strong bases.[2][3][6]SDS for similar compounds

Pre-Disposal Protocol: Segregation and Containment

Proper disposal begins long before the waste is collected. It starts with meticulous segregation and robust containment at the point of generation. The causality here is clear: preventing unintended chemical reactions in waste containers is a critical safety control.

  • Waste Segregation: Dedicate a specific, clearly labeled hazardous waste container for this compound and materials contaminated with it (e.g., gloves, weighing paper, contaminated pipette tips).

  • Container Selection: Use a chemically resistant, sealable container (e.g., high-density polyethylene - HDPE). The container must be in good condition, free from leaks or damage.[7]

  • Labeling: All hazardous waste containers must be accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The associated hazards (e.g., Irritant)

    • The date the first waste was added to the container.

Step-by-Step Disposal Workflow

This protocol outlines the standard operating procedure for the collection and disposal of this compound waste.

Personnel Protective Equipment (PPE) Required:

  • Standard laboratory coat

  • Safety glasses with side-shields or chemical splash goggles.[1]

  • Chemical-resistant gloves (e.g., nitrile), inspected prior to use.[1]

Protocol:

  • Designate a Waste Accumulation Area: Identify a specific location in the lab for the hazardous waste container. This area should be away from ignition sources and incompatible materials.[2][6]

  • Handling Solid Waste:

    • Carefully place contaminated disposables (e.g., weighing papers, wipes, gloves) into the designated, labeled hazardous waste container.

    • If disposing of unadulterated, excess solid chemical, ensure it is in a securely closed, primary container. This primary container should then be placed in the larger hazardous waste accumulation container.

    • Avoid generating dust. If cleaning up a small spill, do so by gently sweeping or using a damp cloth to pick up the material without creating airborne particles.[1][2] Place all cleanup materials into the waste container.

  • Handling Contaminated Solvents:

    • If the compound is dissolved in a solvent, the entire solution is considered hazardous waste.

    • The waste container must be compatible with the solvent used.

    • The waste label must list all chemical components, including the solvent(s), with estimated percentages.

  • Container Management:

    • Keep the hazardous waste container securely closed at all times, except when adding waste.[7]

    • Do not overfill the container. Leave at least 10% of headspace to allow for expansion and prevent spills.

  • Requesting Disposal:

    • Once the container is full or the project is complete, arrange for disposal through your institution's Environmental Health & Safety (EHS) department.

    • Follow all institutional procedures for waste pickup, which may involve completing a specific form or online request.

Disposal Decision Workflow

The following diagram illustrates the logical process for handling materials related to this compound, guiding the user to the correct disposal path.

DisposalWorkflow start Start: Material to be Disposed is_container Is it an empty container? start->is_container is_contaminated Is the material contaminated (e.g., spill cleanup, used PPE)? is_container->is_contaminated No rinse_container Triple rinse with appropriate solvent. Collect rinsate as hazardous waste. is_container->rinse_container Yes pure_chemical Is it unused/expired pure chemical? is_contaminated->pure_chemical No hw_container Place in designated, labeled Hazardous Waste Container. is_contaminated->hw_container Yes pure_chemical->hw_container Yes dispose_container Dispose of rinsed container per institutional guidelines (may be non-hazardous). rinse_container->dispose_container contact_ehs Arrange for pickup by Environmental Health & Safety (EHS). dispose_container->contact_ehs hw_container->contact_ehs

Caption: Disposal decision workflow for this compound.

Regulatory Framework

All waste disposal activities must comply with local, state, and federal regulations. In the United States, the Environmental Protection Agency (EPA) governs hazardous waste management under the Resource Conservation and Recovery Act (RCRA).[8][9] This guide provides a framework for compliance, but it is the responsibility of the waste generator to ensure adherence to all applicable laws.[4][7][10] Always consult with your institution's EHS department, as they will have specific protocols that incorporate these regulations. Waste is generally classified as hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically listed by the EPA.[8] Thiazole-containing compounds are often treated as hazardous waste requiring disposal at an approved facility.[4]

References

  • Capot Chemical (2010). MSDS of this compound.
  • PubChem. 2-Aminothiazole-4-carboxylic acid. National Center for Biotechnology Information.
  • University of Oklahoma Health Sciences Center. Hazardous Waste - EHSO Manual 2025-2026.
  • PharmWaste Technologies, Inc. EPA Subpart P Regulations.
  • Chongqing Chemdad Co., Ltd. 2-amino-5-methyl-thiazole-4-carboxylic acid methyl ester.
  • U.S. Environmental Protection Agency. Management of Hazardous Waste Pharmaceuticals.
  • U.S. Department of Transportation. List of Hazardous Substances and Reportable Quantities. Pipeline and Hazardous Materials Safety Administration.

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A Comprehensive Guide to the Safe Handling of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The prudent handling of chemical reagents is the cornerstone of laboratory safety and research integrity. This guide provides essential, in-depth information on the safe handling of 2-Amino-5-chlorothiazole-4-carboxylic acid methyl ester (CAS No. 914348-76-8), a vital building block in pharmaceutical synthesis. As Senior Application Scientists, our goal is to empower you with the knowledge to work safely and effectively, ensuring both personal safety and the integrity of your research.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a chlorinated aminothiazole derivative.[1] While comprehensive toxicological data is not available for this specific compound, the available Safety Data Sheet (SDS) and data from structurally similar compounds indicate that it should be handled with care.

GHS Hazard Classification:

Based on available data, this compound is classified as:

  • Skin Irritant (H315): Causes skin irritation.[2]

  • Eye Irritant (H319): Causes serious eye irritation.[2]

  • Specific Target Organ Toxicity - Single Exposure (H335): May cause respiratory irritation.[2]

The GHS pictogram associated with this compound is the GHS07, indicating it is harmful/irritant.[2] The signal word is "Warning".[2]

Primary Routes of Exposure:

  • Inhalation

  • Skin contact

  • Eye contact

  • Ingestion

A thorough risk assessment should be conducted before any procedure involving this compound. This involves evaluating the quantity of the substance being used, the duration of the procedure, and the potential for aerosol or dust generation.

The Hierarchy of Controls: A Proactive Approach to Safety

Personal Protective Equipment (PPE) is the last line of defense. A comprehensive safety strategy prioritizes engineering and administrative controls to minimize exposure risk.

Hierarchy_of_Controls cluster_0 Hierarchy of Controls for Safe Handling Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Engineering Controls Substitution->Engineering Administrative Administrative Controls Engineering->Administrative PPE Personal Protective Equipment (PPE) Administrative->PPE Least Effective

Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.

  • Engineering Controls: The most effective measure is to handle this compound in a certified chemical fume hood to control vapor and dust inhalation.[3] Ensure that eyewash stations and safety showers are readily accessible.[4]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for all tasks involving this chemical. Clearly label all containers.[5] Access to areas where this chemical is stored and handled should be restricted to authorized personnel.

Personal Protective Equipment (PPE): Your Essential Barrier

When engineering and administrative controls cannot eliminate all risks, appropriate PPE is mandatory.

PPE CategorySpecificationRationale
Eye and Face Chemical splash goggles meeting ANSI Z87.1 standards.[6] A face shield should be worn in addition to goggles when there is a significant splash hazard.[7]Protects against splashes and airborne particles that can cause serious eye irritation.[2]
Skin Protection Gloves: Nitrile gloves are a suitable choice for incidental contact.[7] For prolonged contact, consider heavier-duty gloves and consult the manufacturer's compatibility chart. Always inspect gloves for tears or punctures before use.[8] Lab Coat: A flame-resistant lab coat with long sleeves and a secure closure.Prevents skin irritation upon contact.[2] A lab coat protects personal clothing and underlying skin from contamination.
Respiratory For operations that may generate dust or aerosols and are not conducted in a fume hood, a NIOSH-approved N95 respirator or higher is recommended.[5]Minimizes the risk of inhaling airborne particles that can cause respiratory tract irritation.[2]

Proper Glove Removal Technique:

Glove_Removal Start Gloved Hands Step1 Pinch palm of one glove Start->Step1 Step2 Pull glove off, turning inside out Step1->Step2 Step3 Hold removed glove in gloved hand Step2->Step3 Step4 Slide ungloved finger under remaining glove Step3->Step4 Step5 Peel off second glove, encasing the first Step4->Step5 End Dispose of gloves properly Step5->End

Caption: A step-by-step process for safe glove removal to avoid cross-contamination.

Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage.

4.1. Receiving and Storage:

  • Upon receipt, inspect the container for damage.

  • Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[4]

  • Keep the container tightly closed.

4.2. Handling and Use:

  • Preparation: Before starting, ensure the fume hood is functioning correctly. Assemble all necessary equipment and reagents. Don appropriate PPE.

  • Weighing: If weighing the solid, do so in the fume hood or a ventilated balance enclosure to minimize dust inhalation.

  • Dissolving: When dissolving, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Conduct all reactions in a fume hood. Use appropriate glassware and secure it properly.[6]

  • Post-Procedure: After handling, wash hands thoroughly with soap and water, even if gloves were worn.[9] Clean all contaminated surfaces.

4.3. Spill Management:

  • Small Spills: For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

  • Large Spills: Evacuate the area and alert your institution's Environmental Health and Safety (EHS) department.

Disposal Plan: Environmental Responsibility

Improper disposal of this compound and its containers can pose an environmental hazard.

  • Waste Collection: All waste containing this chemical, including contaminated consumables (gloves, paper towels, etc.), must be collected in a designated, properly labeled hazardous waste container.[5] The container should be clearly marked with "Hazardous Waste" and the full chemical name.

  • Halogenated Waste: As a chlorinated organic compound, this waste should be segregated into a "Halogenated Organic Waste" container if required by your institution's waste management protocols.[3]

  • Disposal: Arrange for disposal through your institution's licensed hazardous waste management provider. Never dispose of this chemical down the drain or in regular trash.[3]

By adhering to these guidelines, you contribute to a safer laboratory environment and ensure the responsible stewardship of chemical reagents. Always consult your institution's specific safety protocols and the most recent Safety Data Sheet before working with any chemical.

References

  • PubChem. (n.d.). 2-Aminothiazole-4-carboxylic acid.
  • HSC Chemistry. (2025). Safe Laboratory Practices: Handling and Disposing of Organic Substances. [Link]
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Cerritos College. (n.d.).
  • MDPI. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. [Link]
  • MDPI. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]
  • Chemistry LibreTexts. (2020). Safety. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.